molecular formula C36H75N B085476 Tridodecylamine CAS No. 102-87-4

Tridodecylamine

Número de catálogo: B085476
Número CAS: 102-87-4
Peso molecular: 522 g/mol
Clave InChI: SWZDQOUHBYYPJD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tridodecylamine (CAS 102-87-4), also known as tri-n-dodecylamine or trilaurylamine, is a tertiary amine with the molecular formula C₃₆H₇₅N and a molecular weight of 522.00 g/mol . It typically presents as a colorless to light yellow or transparent slightly yellow liquid . This compound is characterized by high hydrophobicity, with a computed XlogP of 17 and 33 rotatable bonds, making it soluble in organic solvents but not in water . Its key physical properties include a density of approximately 0.823 g/mL at 25 °C and a flash point above 113 °C . This compound is primarily valued in research and industry as an effective extraction agent for rare earth elements (REEs) . Its mechanism of action involves the lone pair of electrons on its nitrogen atom, which can coordinate with hydrogen ions in inorganic acids to form stable ammonium salts . These salts can then exchange anions with metal complex anions in an aqueous solution, allowing for the selective transfer of specific metal ions—such as uranium, thorium, plutonium, zirconium, niobium, and hafnium—into the organic phase . The advantages of using this compound in extraction processes include excellent selectivity for chemically similar REEs, fast reaction kinetics, good stripping performance for reagent regeneration, and high chemical stability under varying process conditions . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) before use. GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propiedades

IUPAC Name

N,N-didodecyldodecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H75N/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZDQOUHBYYPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H75N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047056
Record name N,N-Didodecyl-1-dodecanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid; [Sigma-Aldrich MSDS]
Record name 1-Dodecanamine, N,N-didodecyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tridodecylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18198
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Tridodecylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

102-87-4
Record name Tridodecylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Didodecyl-1-dodecanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridodecylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Dodecanamine, N,N-didodecyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Didodecyl-1-dodecanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridodecylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRILAURYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF36T21U17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tridodecylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

15.7 °C
Record name Tridodecylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What are the physicochemical properties of Tridodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of Tridodecylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a tertiary amine with the chemical formula C₃₆H₇₅N, is a significant compound in various industrial and research applications, including solvent extraction of metals and the synthesis of novel materials. Its utility is intrinsically linked to its distinct physicochemical properties, which are primarily governed by its high molecular weight, long alkyl chains, and the basicity of its nitrogen atom. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of the interplay between these characteristics. All quantitative data is presented in a structured format for clarity and comparative analysis.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. These values have been compiled from various safety data sheets and chemical databases.

PropertyValueReference(s)
Molecular Formula C₃₆H₇₅N[1]
Molecular Weight 521.99 g/mol [1][2][3]
Appearance Clear to slightly yellow liquid[1][4]
Odor Ammoniacal
Density 0.823 g/mL at 25 °C[1][2]
Melting Point 14 - 16 °C (57.2 - 60.8 °F)[1][5]
Boiling Point 220-228 °C at 0.03 mmHg 296 °C at 0.1 kPa[1][2]
Flash Point 190 °C (374 °F) >230 °F[1][2][4][5]
Water Solubility Insoluble[4][6]
Organic Solvent Solubility Soluble in many organic solvents[4][6]
pKa (Predicted) 9.84 ± 0.50[4][7]
Vapor Density >1 (relative to air)[2][4]
Refractive Index n20/D 1.4578[4]
Interrelation of Physicochemical Properties

The fundamental molecular structure of this compound dictates its macroscopic physical and chemical behaviors. The following diagram illustrates the logical relationships between its primary properties.

cluster_0 Molecular & Structural Properties cluster_1 Physical Properties cluster_2 Chemical Properties Molecular_Formula Molecular Formula (C36H75N) Molecular_Weight High Molecular Weight (~522 g/mol) Molecular_Formula->Molecular_Weight Structure Tertiary Amine with Long Alkyl Chains Molecular_Formula->Structure Density Density Molecular_Weight->Density Thermal Thermal Properties (Melting/Boiling Points) Molecular_Weight->Thermal contributes to high Appearance Physical State (Liquid at Room Temp) Structure->Appearance influences Solubility Solubility (Lipophilic, Water-Insoluble) Structure->Solubility determines Basicity Basicity (pKa) Structure->Basicity determines Reactivity Reactivity Basicity->Reactivity

Caption: Interplay of this compound's physicochemical properties.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of this compound can be precisely measured using the capillary method.[8]

Apparatus and Materials:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt)

  • Glass capillary tubes (one end sealed)

  • Calibrated thermometer or digital temperature probe

  • This compound sample

  • Freezer or cold bath

Procedure:

  • Sample Preparation: Cool the this compound sample in a freezer or cold bath until it solidifies completely. Grind the solidified sample into a fine powder.

  • Capillary Loading: Pack the powdered sample into a glass capillary tube to a height of 2-3 mm.[9]

  • Measurement: Place the capillary tube into the heating block of the melting point apparatus. Heat rapidly to a temperature approximately 10°C below the expected melting point (14-16°C). Then, reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first signs of melting are observed and the temperature at which the last solid crystal liquefies. This range represents the melting point.

Boiling Point Determination (Under Reduced Pressure)

Due to its high molecular weight, this compound has a high boiling point and is susceptible to decomposition at atmospheric pressure. Therefore, its boiling point is determined under vacuum.

Apparatus and Materials:

  • Short-path distillation apparatus

  • Round-bottom flask (e.g., 50 mL)

  • Heating mantle with a stirrer

  • Calibrated thermometer

  • Vacuum pump and vacuum gauge (manometer)

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the short-path distillation apparatus. Place a small volume of this compound and a few boiling chips into the round-bottom flask.

  • Evacuation: Connect the apparatus to the vacuum pump and carefully reduce the pressure to a stable value (e.g., 0.03 mmHg).[1]

  • Heating: Begin heating the sample gently while stirring.

  • Measurement: Observe the temperature at which a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Density Determination

The density of liquid this compound can be accurately measured using a pycnometer.

Apparatus and Materials:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath (set to 25°C)

  • This compound sample

Procedure:

  • Mass of Empty Pycnometer: Carefully clean and dry the pycnometer and weigh it on the analytical balance.

  • Mass of Pycnometer with Water: Fill the pycnometer with deionized water, thermostat it at 25°C, and weigh it to determine the exact volume.

  • Mass of Pycnometer with Sample: Empty, dry the pycnometer, fill it with this compound, thermostat it at 25°C, and weigh it.

  • Calculation: The density is calculated as the mass of the this compound divided by the volume of the pycnometer.

Solubility Assessment

The solubility of this compound in various solvents is determined by direct observation.[10][11]

Apparatus and Materials:

  • Test tubes and rack

  • Graduated pipettes

  • Vortex mixer

  • This compound sample

  • Solvents: deionized water, 5% (v/v) hydrochloric acid, 5% (w/v) sodium hydroxide, ethanol, diethyl ether, toluene.

Procedure:

  • Solvent Addition: Add 0.5 mL of this compound to separate test tubes.

  • Mixing: To each test tube, add 5 mL of a different solvent. Vigorously mix the contents of each tube for 1 minute using a vortex mixer.

  • Observation: Allow the mixtures to stand for 5 minutes and observe for homogeneity. A single, clear phase indicates solubility. The formation of layers, cloudiness, or precipitates indicates insolubility or partial solubility. The solubility in acidic and basic solutions provides insight into the compound's chemical nature.[12]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of this compound is determined by potentiometric titration in a mixed solvent system due to its insolubility in water.[13][14]

Apparatus and Materials:

  • pH meter with a glass electrode, calibrated with standard buffers

  • Automatic titrator or a manual buret

  • Jacketed titration vessel connected to a water bath (25°C)

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M hydrochloric acid (titrant)

  • This compound sample

  • Solvent: A suitable organic solvent/water mixture (e.g., 80:20 ethanol:water)

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the solvent mixture in the titration vessel.

  • Titration: Immerse the pH electrode in the solution and begin stirring. Add the standardized HCl titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope, which can be determined from the first derivative of the titration curve. The pH at half the volume of the equivalence point corresponds to the pKa of the conjugate acid of this compound.[15][16]

References

Tridodecylamine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular characteristics, physicochemical properties, and key applications of tridodecylamine, tailored for professionals in research, scientific, and drug development fields.

This compound, a tertiary amine, is a significant compound in various chemical and industrial applications. This guide provides a detailed overview of its fundamental properties, experimental applications, and analytical methodologies.

Core Molecular and Physicochemical Properties

This compound is characterized by the presence of three dodecyl alkyl chains attached to a central nitrogen atom.[1] Its molecular formula is C36H75N.[2][3] The molecular weight of this compound is approximately 521.99 g/mol .[3][4][5][6][7]

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for its behavior in various experimental settings.

PropertyValueReferences
Molecular Formula C36H75N[2][3][4]
Molecular Weight 521.99 g/mol [3][4][5][7]
CAS Number 102-87-4[2][3][4]
Appearance Clear, slightly yellow liquid[4]
Density 0.823 g/mL at 25 °C[4][6][7]
Melting Point 16 °C[4]
Boiling Point 220-228 °C at 0.03 mmHg[4][6][7]
Flash Point >230 °F (>110 °C)[4]
Water Solubility Not miscible or difficult to mix with water[8]
Refractive Index n20/D 1.4578[6][7][8]

Applications in Research and Development

This compound's unique structure lends it to a variety of applications, most notably as a capping agent in nanoparticle synthesis and as an extractant in separation processes.

Nanoparticle Synthesis

Long-chain amines like this compound are effective capping and stabilizing agents in the synthesis of metal nanoparticles. The long alkyl chains create a hydrophobic shell, rendering the nanoparticles dispersible in non-polar solvents and lipidic environments, which is highly desirable for applications in drug delivery.[9]

This protocol is adapted from a method for synthesizing dodecylamine-capped palladium nanoparticles and can be modified for use with this compound.[10]

  • Precursor Preparation : Dissolve dichlorido(1,5-cyclooctadiene)palladium(II) as the metal-organic precursor in dry benzene (B151609) under an inert argon atmosphere.

  • Ligand Addition : Add dodecylamine (B51217) as the capping ligand to the precursor solution.

  • Reduction : Introduce tert-butylamine (B42293) borane (B79455) as a reducing agent to the mixture. This is done to avoid contamination from other reducing agents and to prevent oxidation and hydrolysis.

  • Nanoparticle Formation : The reduction of the palladium precursor in the presence of the capping agent leads to the formation of ultrasmall palladium nanoparticles.

  • Characterization : The resulting nanoparticles typically have a metallic core diameter of about 2 nm.[11]

G Workflow for Dodecylamine-Capped Nanoparticle Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation & Characterization precursor Dissolve Palladium Precursor in Benzene ligand Add Dodecylamine (Capping Agent) precursor->ligand Mix reduction Add tert-butylamine borane (Reducing Agent) ligand->reduction Initiate Reaction formation Nanoparticle Formation (Stirring under Inert Gas) reduction->formation isolation Isolate Nanoparticles (e.g., Centrifugation) formation->isolation characterization Characterize Nanoparticles (TEM, SAXS, etc.) isolation->characterization

A simplified workflow for the synthesis of dodecylamine-capped nanoparticles.
Liquid-Liquid Extraction

This compound is utilized as an extractant for the separation of various compounds from aqueous solutions. For instance, it has been investigated for the extraction of citric acid.[12]

The following is a general procedure for a batch extraction process.

  • Organic Phase Preparation : Prepare an organic phase by dissolving this compound in a suitable water-immiscible organic solvent (e.g., dimethyl phthalate, methyl isobutyl ketone, 1-decanol).[12]

  • Aqueous Phase Preparation : Prepare an aqueous solution containing a known concentration of citric acid.[12]

  • Extraction : Mix the organic and aqueous phases in a separatory funnel in a defined ratio. Shake the funnel vigorously for a predetermined time to allow for mass transfer of the citric acid from the aqueous to the organic phase.

  • Phase Separation : Allow the two phases to separate completely.

  • Analysis : Determine the concentration of citric acid remaining in the aqueous phase using a suitable analytical method (e.g., titration).

  • Calculation : Calculate the distribution coefficient, loading factors, and extraction efficiency based on the initial and final concentrations of citric acid.[12]

Analytical Methods

Accurate quantification and identification of this compound are crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful techniques for this purpose.[13]

Sample Preparation for GC-MS Analysis

Derivatization is often employed to improve the chromatographic properties of amines.[13]

  • To 1 mL of a sample solution containing this compound, add 100 µL of acetic anhydride (B1165640) and 50 µL of pyridine.[13]

  • Vortex the mixture for 1 minute.

  • Heat the mixture at 60°C for 30 minutes.[13]

  • After cooling, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate (B1210297) for GC-MS analysis.[13]

Sample Preparation for LC-MS/MS Analysis

Derivatization can also enhance signal intensity in LC-MS/MS.[13]

  • To 100 µL of the sample, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).[13]

  • Add 200 µL of a 1 mg/mL solution of dansyl chloride in acetone.

  • Vortex and incubate the mixture at 60°C for 45 minutes in the dark.[13]

  • Add 50 µL of a 250 mM solution of methylamine (B109427) to quench the excess dansyl chloride.[13]

G Properties and Applications of this compound cluster_props Physicochemical Properties cluster_apps Applications cluster_analytics Analytical Methods TDA This compound MolecularWeight Molecular Weight: ~522 g/mol TDA->MolecularWeight Formula Formula: C36H75N TDA->Formula Appearance Appearance: Liquid TDA->Appearance Solubility Solubility: Insoluble in Water TDA->Solubility NanoSynth Nanoparticle Synthesis (Capping Agent) TDA->NanoSynth Extraction Liquid-Liquid Extraction (Extractant) TDA->Extraction GCMS GC-MS NanoSynth->GCMS LCMSMS LC-MS/MS Extraction->LCMSMS

A summary of this compound's properties and applications.

References

Tridodecylamine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tridodecylamine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a tertiary amine with significant applications in research and development. The document details its chemical identifiers, physicochemical properties, and key applications, with a focus on methodologies relevant to scientists and professionals in drug development.

Chemical Identifiers and Synonyms

This compound is a well-characterized tertiary amine. Its primary identifier is its CAS (Chemical Abstracts Service) number, which is crucial for unambiguous identification in research and procurement.

  • CAS Number : 102-87-4[1][2][3][4][5][6][7]

  • Molecular Formula : C₃₆H₇₅N[1][4][6]

  • IUPAC Name : N,N-didodecyldodecan-1-amine[5]

The compound is also known by several synonyms in commercial and academic literature:

  • Trilaurylamine[1][2][4][5][6]

  • Hydrogen ionophore I[1][3][4][5]

  • 1-Dodecanamine, N,N-didodecyl-[2][5][6]

  • Alamine 304[4][5][6]

  • Adogen 360[4][5][6]

  • Armeen 3-12[4][5][7]

  • Tri-n-dodecylamine[5][6]

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below. These parameters are essential for designing experimental conditions, particularly in extraction and formulation studies.

PropertyValueReference(s)
Molecular Weight 521.99 g/mol [1][3][4]
Physical Form Liquid[3][4][5]
Color Clear, slightly yellow[4]
Melting Point 15.7 °C - 16 °C[4][7]
Boiling Point 220-228 °C at 0.03 mmHg[3][4]
Density 0.823 g/mL at 25 °C[3][8]
Refractive Index (n20/D) 1.4578[3][4][8]
Flash Point >190 °C (>374 °F)[4]
Water Solubility Not miscible or difficult to mix with water[4]
Vapor Density >1 (vs air)[3][4]

Applications in Research and Development

This compound's lipophilic nature and its basic nitrogen center make it a versatile molecule in various scientific applications.

  • Solvent Extraction : It is widely used as an extractant for separating and purifying organic acids (e.g., citric acid, succinic acid) and metal ions from aqueous solutions. This is particularly relevant in downstream processing and purification of active pharmaceutical ingredients (APIs).

  • Ionophore in Sensors : As "Hydrogen ionophore I," it is a key component in the preparation of potentiometric sensors due to its ability to selectively transport hydrogen ions across membranes.[1][4]

  • Synthesis of Novel Compounds : this compound serves as a precursor in the synthesis of more complex molecules, such as gemini (B1671429) cationic surfactant-based ionic liquids.[4]

  • Charge Control Agent : In non-polar media, it functions as an efficient charge control agent, a property utilized in the formulation of electrophoretic inks.[9]

  • Cosmetic and Industrial Formulations : It is used as an antistatic agent in cosmetics and as a processing aid in the petroleum industry.[5]

Experimental Protocol: Liquid-Liquid Extraction of an Acidic Analyte

This section details a generalized methodology for the use of this compound as an extractant for an acidic compound from an aqueous solution into an organic solvent. This is a foundational technique for purification and sample preparation.

Objective : To transfer an acidic analyte from an aqueous phase to an organic phase using this compound as a carrier.

Materials :

  • This compound (TDA)

  • Organic solvent (e.g., 2-octanone, 1-octanol, kerosene)

  • Aqueous solution containing the acidic analyte (e.g., succinic acid)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Separatory funnel

  • pH meter

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure :

  • Preparation of the Organic Phase : Prepare a solution of a known concentration of this compound in the chosen organic solvent. The concentration will depend on the analyte and desired extraction efficiency.

  • Preparation of the Aqueous Phase : Prepare an aqueous solution containing a known concentration of the acidic analyte. Adjust the pH of the solution to be below the pKa of the analyte to ensure it is in its protonated form.

  • Extraction :

    • Measure equal volumes of the prepared organic and aqueous phases and add them to a separatory funnel.

    • Shake the funnel vigorously for a predetermined time (e.g., 10-30 minutes) to ensure thorough mixing and to allow the system to reach equilibrium.

    • Allow the phases to separate completely. The less dense phase will be on top.

  • Phase Separation and Sampling :

    • Carefully drain the lower (denser) phase.

    • Collect a sample from both the aqueous phase (raffinate) and the organic phase (extract) for analysis.

  • Quantification :

    • Analyze the concentration of the analyte remaining in the aqueous phase and the concentration of the analyte-amine complex in the organic phase using a suitable analytical technique.

  • Data Analysis :

    • Calculate the distribution coefficient (D) and the extraction efficiency (%) to evaluate the performance of the extraction process.

The workflow for this experimental protocol is visualized in the diagram below.

G cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis cluster_results Results prep_aq Prepare Aqueous Phase (Analyte Solution, Adjust pH) mix Combine & Mix Phases (Separatory Funnel) prep_aq->mix prep_org Prepare Organic Phase (this compound in Solvent) prep_org->mix separate Allow Phase Separation (Gravity) mix->separate sample_aq Sample Aqueous Phase (Raffinate) separate->sample_aq sample_org Sample Organic Phase (Extract) separate->sample_org quantify Quantify Analyte (e.g., HPLC) sample_aq->quantify sample_org->quantify calculate Calculate Extraction Efficiency (%) quantify->calculate

Caption: Workflow for a typical liquid-liquid extraction using this compound.

Safety and Handling

This compound is a laboratory chemical and should be handled with appropriate safety precautions.[2] It is known to cause skin and eye irritation. Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the substance.[2] Work should be conducted in a well-ventilated area or under a fume hood.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[2]

References

Tridodecylamine: A Comprehensive Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridodecylamine, a tertiary amine with the chemical formula (C₁₂H₂₅)₃N, is a versatile organic compound with significant applications across various scientific and industrial domains. Its utility as a solvent extraction agent for metal separation, a component in the formulation of ion-selective electrodes, and a building block in the synthesis of novel surfactants and phase-transfer catalysts underscores the importance of understanding its fundamental physicochemical properties.[1] A critical parameter governing its efficacy and applicability in these contexts is its solubility in organic solvents.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It presents quantitative solubility data, details the experimental methodologies for its determination, and illustrates a relevant experimental workflow, serving as a vital resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this compound is pivotal.

Quantitative Solubility Data

The solubility of this compound in various organic solvents has been quantitatively determined. The following table summarizes this data, providing a clear comparison of its solubility at different temperatures.

SolventTemperature (°C)Solubility ( g/100g of solvent)
Acetone01.5
2010.5
4065.0
Benzene022.5
20>100
Carbon Tetrachloride018.0
20>100
Cyclohexane01.8
2015.0
4080.0
Dioxane012.0
2085.0
Ethyl Acetate03.0
2025.0
40>100
Ethyl Ether010.0
20>100
n-Hexane01.2
2012.0
4060.0
Isooctane01.0
2010.0
4055.0
Methanol00.2
200.8
403.5
Methyl Ethyl Ketone02.5
2018.0
40>100
Toluene030.0
20>100

Data sourced from: Ralston, A.W., Hoerr, C.W., & Du Brow, P.L. (1944). Solubilities of High-Molecular-Weight Symmetrical Normal Aliphatic Tertiary Amines. The Journal of Organic Chemistry, 9(4), 259-266.

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound in organic solvents is typically achieved through the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute. Below is a detailed protocol synthesized from established methodologies for determining the solubility of long-chain aliphatic amines.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker bath or incubator

  • Sealed, airtight glass vials or flasks

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Oven for drying glassware

  • Gravimetric analysis equipment or a calibrated analytical instrument (e.g., GC-FID, HPLC) for quantification.

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation.

    • Place the sealed vial in a temperature-controlled shaker bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium may vary depending on the solvent and temperature and should be determined empirically.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to permit the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette to avoid precipitation due to temperature changes.

    • Immediately filter the collected supernatant through a syringe filter that has been pre-conditioned with the saturated solution to remove any suspended microparticles.

  • Quantification of Dissolved this compound:

    • Gravimetric Method:

      • Accurately weigh a clean, dry, pre-weighed evaporating dish.

      • Transfer a known volume or mass of the filtered saturated solution into the evaporating dish.

      • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

      • Once the solvent is removed, place the evaporating dish in an oven at a temperature below the boiling point of this compound to remove any residual solvent until a constant weight is achieved.

      • The final weight of the dish minus the initial weight gives the mass of the dissolved this compound.

    • Instrumental Analysis (e.g., GC-FID):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method.

      • Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

  • Calculation of Solubility:

    • From Gravimetric Data:

      • Solubility ( g/100g solvent) = (mass of dissolved this compound / mass of solvent) x 100

    • From Instrumental Data:

      • Solubility (g/100mL) = concentration of saturated solution (g/mL) x 100

Visualization of an Application Workflow

This compound is widely employed as an extractant in solvent extraction processes, particularly for the separation of metal ions from aqueous solutions. The following diagram illustrates a generalized workflow for such a process.

SolventExtractionWorkflow cluster_AqueousPhase Aqueous Phase cluster_OrganicPhase Organic Phase cluster_Process Process Steps AqueousFeed Aqueous Feed (Metal Ions in Solution) Extraction Extraction (Mixing & Separation) AqueousFeed->Extraction Raffinate Raffinate (Depleted Aqueous Phase) OrganicFeed Organic Phase (this compound in Solvent) OrganicFeed->Extraction LoadedOrganic Loaded Organic Phase (Metal-Amine Complex) Stripping Stripping (Back-Extraction) LoadedOrganic->Stripping StrippedOrganic Stripped Organic (Recycled Extractant) StrippedOrganic->OrganicFeed Recycle Extraction->Raffinate Extraction->LoadedOrganic Stripping->StrippedOrganic AqueousProduct AqueousProduct Stripping->AqueousProduct  Aqueous Product  (Concentrated Metal Ions)

Caption: A generalized workflow for the solvent extraction of metal ions using this compound.

References

Spectroscopic Analysis of Tridodecylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectral data for Tridodecylamine (also known as Trilaurylamine). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize these analytical techniques for structural elucidation and quality control. This document outlines characteristic spectral features, presents data in a structured format, and includes detailed experimental protocols.

Overview of this compound

This compound (C₃₆H₇₅N) is a tertiary amine composed of three dodecyl (C₁₂) chains attached to a central nitrogen atom.[1] Its long aliphatic chains render it nonpolar and soluble in many organic solvents. Spectroscopic analysis is crucial for confirming its identity and purity. As a tertiary amine, its spectral characteristics are distinct, notably the absence of N-H bond vibrations in its FT-IR spectrum.[2][3]

FT-IR Spectral Data

The FT-IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of its long alkyl chains. As a tertiary amine, it characteristically lacks the N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[2][3] The key spectral features are summarized in the table below.

Table 1: Summary of FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
2950 - 2965Asymmetric StretchC-H (in CH₃)Strong
2915 - 2930Asymmetric StretchC-H (in CH₂)Strong
2850 - 2860Symmetric StretchC-H (in CH₂ & CH₃)Strong
1460 - 1475Bending (Scissoring)C-H (in CH₂)Medium
1375 - 1385Bending (Umbrella)C-H (in CH₃)Medium-Weak
1250 - 1020StretchC-N (Aliphatic Amine)Medium-Weak
720 - 730RockingC-H (in -(CH₂)ₙ-, n ≥ 4)Weak

Note: Exact peak positions can vary slightly based on the sampling technique and instrument.

NMR Spectral Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The ¹H and ¹³C NMR spectra are characterized by signals corresponding to the chemically distinct nuclei in the dodecyl chains.

¹H NMR Spectrum

The ¹H NMR spectrum is relatively simple, showing three main groups of signals corresponding to the terminal methyl protons, the bulk methylene (B1212753) protons of the chains, and the methylene protons directly attached to the nitrogen atom.

¹³C NMR Spectrum

The ¹³C NMR spectrum shows distinct signals for each carbon in the dodecyl chain, with the carbon alpha to the nitrogen atom being the most deshielded.

Table 2: Summary of ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~ 2.3 - 2.4 (t)-CH₂ -N~ 55-C H₂-N
~ 1.4 - 1.5 (m)-CH₂-CH₂ -N~ 32-(C H₂)₉-CH₃
~ 1.2 - 1.3 (br m)-(CH₂)₉-~ 29-30Bulk -(C H₂)ₙ-
~ 0.8 - 0.9 (t)-CH₃~ 27-CH₂-C H₂-N
~ 23-C H₂-CH₃
~ 14-C H₃

(Note: 't' denotes a triplet, 'm' a multiplet, and 'br m' a broad multiplet. Chemical shifts are approximate and can be influenced by solvent and concentration.)

Experimental Protocols

The following sections detail standardized procedures for acquiring FT-IR and NMR spectra of this compound.

FT-IR Spectroscopy Protocol

This protocol is suitable for acquiring a transmission or ATR spectrum of neat (undiluted) liquid this compound.

  • Instrument Setup : Perform a background scan on the clean, empty sample stage of the FTIR spectrometer to account for atmospheric CO₂ and H₂O.[4] The typical spectral range is 4000-400 cm⁻¹.[5]

  • Sample Preparation (ATR Method) :

    • Place a single drop of liquid this compound directly onto the center of the Attenuated Total Reflectance (ATR) crystal.[4]

    • Ensure the crystal surface is fully covered.

    • Lower the pressure clamp to ensure firm contact between the sample and the crystal.[4]

  • Data Acquisition : Initiate the sample scan. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing : The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

NMR Spectroscopy Protocol

This protocol outlines the preparation and analysis of a this compound sample for both ¹H and ¹³C NMR.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[6]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[6]

    • Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard (0 ppm).[6]

    • Gently vortex the vial until the sample is fully dissolved.

    • Using a pipette with a cotton filter, transfer the solution into a 5 mm NMR tube and cap it securely.[6]

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[6]

  • Data Acquisition (¹H NMR) :

    • Acquire the spectrum using a standard single-pulse sequence on a 400 MHz or higher spectrometer.[7]

    • Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition of 8-16 scans.[6]

  • Data Acquisition (¹³C NMR) :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[6]

  • Data Processing : Apply a Fourier transform to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections to obtain the final spectrum. For ¹H NMR, integrate the signals to determine proton ratios.

Workflow Visualization

The logical flow from sample handling to final data interpretation for spectroscopic analysis is depicted below.

Spectroscopic_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis Sample Obtain Sample Prep Sample Preparation (e.g., Dissolution in CDCl₃) Sample->Prep Instrument Load into Spectrometer (FT-IR or NMR) Prep->Instrument Acquire Acquire Raw Data (Interferogram / FID) Instrument->Acquire Process Data Processing (Fourier Transform, Phasing) Acquire->Process Interpret Spectral Interpretation (Peak Assignment) Process->Interpret Result Final Report Interpret->Result

Caption: General workflow for spectroscopic analysis of a chemical sample.

References

An In-depth Technical Guide to the Tertiary Amine Structure of Tridodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tertiary amine, Tridodecylamine. It details its chemical structure, physicochemical properties, and spectroscopic characterization. Furthermore, this guide outlines experimental protocols for its analysis and illustrates its application in key scientific processes.

Core Structure and Properties

This compound, also known as trilaurylamine, is a symmetric tertiary amine characterized by a central nitrogen atom bonded to three dodecyl (C12) alkyl chains.[1] This structure imparts significant lipophilicity to the molecule, making it practically insoluble in water but soluble in many organic solvents.[2] Its long alkyl chains and the lone pair of electrons on the nitrogen atom define its chemical reactivity and physical properties, making it useful in a variety of applications, including as a solvent extractant, a corrosion inhibitor, and a stabilizing agent in nanoparticle synthesis.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₆H₇₅N[3]
Molecular Weight 521.99 g/mol [3]
CAS Number 102-87-4[3]
Appearance Clear, slightly yellow liquid[2]
Melting Point 15.7 °C[3]
Boiling Point 220-228 °C at 0.03 mmHg[2]
Density 0.823 g/mL at 25 °C[2]
Solubility Insoluble in water; Soluble in organic solvents[2]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/SignalsReference(s)
¹H NMR δ ~0.88 (t, 9H, -CH₃), ~1.26 (m, 60H, -(CH₂)₁₀-), ~2.4 (t, 6H, -N-CH₂-)[4] (adapted)
¹³C NMR Signals expected for the distinct carbon environments of the dodecyl chains.[3]
FT-IR (Neat) C-H stretching (~2920, 2850 cm⁻¹), C-N stretching (~1150-1050 cm⁻¹)[3]
Mass Spec (GC-MS) Molecular Ion (M⁺) at m/z 521, fragmentation pattern showing loss of alkyl chains.[1][3]

Experimental Protocols for Spectroscopic Characterization

Detailed methodologies for the key spectroscopic techniques used to characterize this compound are provided below.

Objective: To obtain a proton nuclear magnetic resonance spectrum for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans for adequate signal-to-noise.

    • Spectral Width: 0-10 ppm.

    • Temperature: 25 °C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

    • Integrate the signals to determine the relative proton ratios.

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, a spectrum can be obtained neat using a liquid sample cell or an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing:

    • Collect a background spectrum of the empty sample holder.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Objective: To determine the purity of this compound and analyze its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole analyzer).

  • GC Parameters (adapted from[1]):

    • Column: DB-5 capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 90°C for 3 min, then ramp to 350°C at 20°C/min, and hold for 15 min.[1]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 50-600.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.

Applications and Experimental Workflows

This compound's unique structure makes it valuable in several applications. Below are diagrams illustrating its role in two key processes.

This compound can act as an extractant for the separation of metal ions from aqueous solutions. The lone pair of electrons on the nitrogen atom can be protonated, allowing the amine to function as a liquid anion exchanger.

Solvent_Extraction_Workflow cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis Aq_Phase Aqueous Phase (Metal Ions in Acidic Solution) Mixing Mixing of Phases (Separatory Funnel) Aq_Phase->Mixing Org_Phase Organic Phase (this compound in Kerosene) Org_Phase->Mixing Separation Phase Separation Mixing->Separation Raffinate Raffinate (Aqueous) (Depleted in Metal Ions) Separation->Raffinate Aqueous Loaded_Org Loaded Organic Phase (Metal-Amine Complex) Separation->Loaded_Org Organic Analysis Metal Concentration Analysis (e.g., ICP-OES) Raffinate->Analysis Loaded_Org->Analysis

Caption: Workflow for solvent extraction of metals using this compound.

The long alkyl chains of this compound make it an effective capping agent in the synthesis of nanoparticles. It adsorbs to the nanoparticle surface, preventing aggregation and controlling particle size and morphology.

Nanoparticle_Synthesis_Workflow Metal_Precursor Metal Precursor Solution (e.g., HAuCl₄ in water) Phase_Transfer Phase Transfer of Metal Ions to Organic Phase Metal_Precursor->Phase_Transfer TDA_Solution This compound in Organic Solvent (e.g., Toluene) TDA_Solution->Phase_Transfer Reducing_Agent Addition of Reducing Agent (e.g., NaBH₄) Phase_Transfer->Reducing_Agent Nanoparticle_Formation Nanoparticle Formation (Color Change Observed) Reducing_Agent->Nanoparticle_Formation Purification Purification by Centrifugation and Washing Nanoparticle_Formation->Purification Final_Product Stabilized Nanoparticles Capped with this compound Purification->Final_Product

References

The Hydrophobicity of Tridodecylamine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physicochemical Properties and Implications of Tridodecylamine in Pharmaceutical Sciences.

Executive Summary

This compound (TDA), a tertiary amine with three C12 alkyl chains, is a highly hydrophobic molecule with significant potential in pharmaceutical research and drug development. Its pronounced lipophilicity governs its utility as a versatile excipient in various formulation strategies aimed at enhancing the delivery of therapeutic agents. This technical guide provides a comprehensive overview of the hydrophobicity of this compound, detailing its physicochemical properties, and exploring its implications in nanoparticle synthesis, as a hydrophobic ion pairing agent, and within lipid-based drug delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Physicochemical Properties of this compound

This compound is characterized by its long alkyl chains, which impart a strong nonpolar character to the molecule. This inherent hydrophobicity is reflected in its physicochemical properties, which are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₆H₇₅N[1]
Molecular Weight 521.99 g/mol [1]
Appearance Clear, slightly yellow liquid[2]
Melting Point 16 °C[2]
Boiling Point 220-228 °C at 0.03 mmHg[2]
Density 0.823 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.4578[1]
Water Solubility Not miscible or difficult to mix with water[2]
Estimated logP 13.051 - 16.932[3][4]
pKa (Predicted) 9.84 ± 0.50[2]

Note: The logP values are estimated from various sources and computational models. Experimental determination is recommended for specific applications.

Implications of Hydrophobicity in Drug Formulation

The profound hydrophobicity of this compound is the primary driver of its utility in pharmaceutical formulations. This property can be harnessed to:

  • Enhance Lipophilicity of Drugs: By acting as a carrier or forming complexes, TDA can increase the overall lipophilicity of a drug substance, which can be advantageous for overcoming certain biological barriers.

  • Improve Drug Loading in Lipid-Based Systems: Its miscibility with lipids and organic solvents makes it an effective component for dissolving or dispersing poorly water-soluble drugs within lipid nanoparticles and emulsions.

  • Enable Hydrophobic Ion Pairing: TDA can form ion pairs with acidic drugs, neutralizing their charge and significantly increasing their hydrophobicity. This strategy can improve drug encapsulation and modify release profiles.

  • Stabilize Nanoparticle Formulations: The long alkyl chains of TDA can provide steric stabilization to nanoparticles, preventing their aggregation in suspension.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a key measure of a compound's hydrophobicity. A standard method for its determination is the shake-flask method.

Protocol:

  • Preparation of Phases: Prepare a phosphate (B84403) buffer solution (pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the phosphate buffer.

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a pre-determined volume of the n-octanol-saturated buffer or the buffer-saturated n-octanol.

  • Partitioning: Combine equal volumes of the this compound solution and the corresponding blank phase (buffer or octanol) in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully separate the aqueous and octanol (B41247) phases. Determine the concentration of this compound in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase.

Synthesis of this compound-Capped Nanoparticles

This compound can be used as a capping agent to control the size and stability of nanoparticles during their synthesis. The following is a general protocol for the synthesis of metallic nanoparticles.

Protocol:

  • Precursor Solution: Dissolve a metallic precursor (e.g., a metal salt) in a suitable solvent.

  • Capping Agent Addition: Add this compound to the precursor solution. The molar ratio of TDA to the metal precursor will influence the final particle size and should be optimized.

  • Reduction: Introduce a reducing agent to the solution while stirring vigorously. The choice of reducing agent will depend on the metal precursor.

  • Nanoparticle Formation: The solution will typically change color, indicating the formation of nanoparticles. Continue stirring for a specified period to ensure the reaction is complete.

  • Purification: Isolate the nanoparticles from the reaction mixture by centrifugation. Wash the nanoparticles multiple times with a suitable solvent (e.g., ethanol) to remove unreacted precursors and excess TDA.

  • Characterization: Characterize the size, morphology, and stability of the synthesized nanoparticles using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and UV-Vis Spectroscopy.

Formulation of Lipid Nanoparticles (LNPs) with this compound

This compound can be incorporated as a cationic lipid in the formulation of lipid nanoparticles for drug delivery.

Protocol:

  • Lipid Mixture Preparation: Prepare a solution of this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid in ethanol. The molar ratios of these components should be optimized for the specific application.

  • Aqueous Phase Preparation: Prepare an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the therapeutic cargo (e.g., siRNA, mRNA).

  • Microfluidic Mixing: Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous cargo solution. The controlled mixing leads to the self-assembly of the lipids into LNPs, encapsulating the cargo.

  • Purification and Buffer Exchange: Purify the LNP suspension and exchange the buffer to a physiologically compatible buffer (e.g., PBS, pH 7.4) using a method such as tangential flow filtration.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Visualizations

Logical Workflow for Hydrophobicity Assessment

cluster_0 Physicochemical Characterization cluster_1 Hydrophobicity Quantification cluster_2 Implications in Formulation A This compound Sample B Determine Physicochemical Properties (MW, Density, etc.) A->B C LogP Determination (Shake-Flask Method) B->C D Contact Angle Measurement B->D E CMC Determination (Tensiometry) B->E F Nanoparticle Surface Modification C->F G Hydrophobic Ion Pairing with API C->G H Inclusion in Lipid-Based Delivery Systems C->H

Caption: Workflow for assessing the hydrophobicity of this compound.

Conceptual Signaling Pathway: Role in Drug Delivery

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular LNP Drug-Loaded LNP (with this compound) Endosome Endosome LNP->Endosome Endocytosis Membrane DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape (facilitated by TDA) Target Cellular Target DrugRelease->Target Therapeutic Action

Caption: this compound's role in facilitating endosomal escape.

Experimental Workflow for Hydrophobic Ion Pairing

A Acidic Drug (API) in Aqueous Solution C Liquid-Liquid Extraction A->C B This compound (TDA) in Organic Solvent B->C D Formation of Hydrophobic Ion Pair (API-TDA Complex) C->D E Isolation and Purification of Complex D->E F Incorporate into Lipid-Based Formulation E->F G Characterization of Drug Loading and Release F->G

Caption: Workflow for creating a hydrophobic ion pair with this compound.

Conclusion

This compound's pronounced hydrophobicity makes it a valuable excipient in the pharmaceutical toolkit. Its ability to modify the physicochemical properties of active pharmaceutical ingredients and to serve as a key component in advanced drug delivery systems highlights its potential for addressing challenges in drug formulation and delivery. Further experimental investigation into its specific interactions with various drugs and biological systems will undoubtedly unlock even more applications for this versatile molecule. Researchers and formulation scientists are encouraged to consider the principles and protocols outlined in this guide as a foundation for their development efforts.

References

Tridodecylamine safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of Tridodecylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for this compound (CAS No. 102-87-4), also known as trilaurylamine. The information is intended to enable researchers, scientists, and drug development professionals to work safely with this chemical by providing detailed information on its properties, hazards, and the necessary precautions for its handling and use.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₃₆H₇₅N[1]
Molecular Weight 521.99 g/mol [1][2][3]
Appearance Clear to light yellow liquid[1][4]
Odor Amine-like, ammoniacal[4]
Melting Point 14 - 16 °C (57.2 - 60.8 °F)
Boiling Point 220 - 228 °C @ 0.03 mmHg[1]
Flash Point 190 °C (374 °F)
Density 0.823 g/mL at 25 °C[1][3]
Vapor Density >1 (vs air)[3]
Solubility Insoluble in water. Soluble in organic solvents.[5]

Toxicological Information and Hazard Identification

This compound is classified as a hazardous chemical. The primary hazards are skin and eye irritation.[4][5] The toxicological properties have not been fully investigated, but the available data indicates potential for significant irritation and other health effects.

Hazard Classification:

  • Skin Corrosion/Irritation: Category 2[4][5]

  • Serious Eye Damage/Eye Irritation: Category 2[4][5]

  • Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[4][5]

Summary of Toxicological Data:

EndpointResultSpeciesReference
Acute Oral Toxicity (LD50) 820 mg/kg bw (for Tridecylamine, branched and linear)Rat[6]
Skin Irritation Causes skin irritation. Corrosive to rabbit skin.Rabbit[6]
Eye Irritation Causes serious eye irritation. Corrosive to the rabbit eye.Rabbit[6]
Sensitization No data available.
Carcinogenicity Not considered carcinogenic.[7]
Mutagenicity Considered non-genotoxic.[6]
Reproductive Toxicity May damage fertility or the unborn child.[2]

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are critical to minimizing exposure and ensuring safety.

Engineering Controls
  • Work in a well-ventilated area.

  • Use a local exhaust ventilation system to control the release of vapors and mists.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following diagram outlines the necessary PPE for handling this compound.

PPE_Workflow Eye_Protection Eye Protection Goggles Chemical safety goggles (EN 166 or OSHA 29 CFR 1910.133) Eye_Protection->Goggles Select based on task Face_Shield Face shield (in addition to goggles for splash hazards) Eye_Protection->Face_Shield Select based on task Skin_Protection Skin Protection Lab_Coat Standard laboratory coat Skin_Protection->Lab_Coat Select based on potential for skin contact Apron Chemical-resistant apron Skin_Protection->Apron Select based on potential for skin contact Coveralls Full-body coveralls for extensive handling Skin_Protection->Coveralls Select based on potential for skin contact Respiratory_Protection Respiratory Protection Respirator NIOSH-approved respirator with organic vapor cartridges Respiratory_Protection->Respirator If ventilation is inadequate or for aerosol generation Hand_Protection Hand Protection Gloves Chemical-resistant gloves (e.g., nitrile, neoprene) Hand_Protection->Gloves Required

Caption: Required Personal Protective Equipment for handling this compound.

General Hygiene Practices
  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

The following flowchart details the immediate first-aid steps to be taken upon exposure to this compound.

First_Aid_Flowchart cluster_routes Routes of Exposure cluster_actions Immediate Actions Start Exposure to this compound Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Move_to_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Inhalation->Move_to_Fresh_Air Wash_Skin Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Skin_Contact->Wash_Skin Rinse_Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Eye_Contact->Rinse_Eyes Do_Not_Induce_Vomiting Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Ingestion->Do_Not_Induce_Vomiting Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Do_Not_Induce_Vomiting->Seek_Medical_Attention

Caption: First-aid procedures for exposure to this compound.

Spill and Leak Procedures
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the spilled material using a non-sparking tool and place it in a designated container for disposal.

  • Ventilate the area and wash the spill site after the material has been removed.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container.

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and acids.[4]

  • This compound is air-sensitive; store under an inert atmosphere.[4]

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Experimental Protocols for Safety Assessment

The following sections describe the principles of standard methodologies used to assess the safety of chemicals like this compound.

Acute Oral Toxicity Testing (Based on OECD Guideline 420)

The acute oral toxicity of a substance is typically determined using a fixed-dose procedure.

Acute_Oral_Toxicity_Workflow cluster_protocol Acute Oral Toxicity Test Protocol (OECD 420) Animal_Selection Select healthy, young adult rodents (usually female rats). Fasting Fast animals prior to dosing (food, but not water, withheld). Animal_Selection->Fasting Dosing Administer a single dose of the test substance by gavage. Fasting->Dosing Observation Observe animals for signs of toxicity and mortality at regular intervals for at least 14 days. Dosing->Observation Data_Collection Record clinical signs, body weight changes, and any mortalities. Observation->Data_Collection Necropsy Perform a gross necropsy on all animals at the end of the study. Data_Collection->Necropsy

Caption: Workflow for Acute Oral Toxicity Testing.

Dermal Irritation Testing (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are typically used.

  • Test Substance Application: A small amount of the test substance is applied to a shaved patch of skin on the back of the rabbit. The patch is then covered with a gauze dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of the skin reactions is scored using a standardized grading system.

Eye Irritation Testing (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are used.

  • Test Substance Instillation: A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for signs of irritation, including redness of the conjunctiva, swelling, and opacity of the cornea, at regular intervals (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of the eye lesions is scored using a standardized system. The reversibility of the observed effects is also assessed.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer before handling any chemical. All laboratory personnel should be trained in the proper handling of hazardous materials.

References

A Technical Guide to the Thermal Stability and Decomposition of Tridodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of tridodecylamine (TDDA), also known as trilaurylamine. Due to a lack of specific experimental data in publicly available scientific literature, this document focuses on the established physical properties, predicted decomposition pathways, and standardized methodologies for assessing thermal stability. The protocols and data presentation herein are based on established standards for thermal analysis of viscous organic liquids and serve as a blueprint for conducting such evaluations.

Introduction to this compound and its Thermal Stability

This compound (CAS No. 102-87-4) is a tertiary aliphatic amine with three C12 alkyl chains attached to a central nitrogen atom. Its long alkyl chains render it a viscous, oily liquid with very low water solubility. It finds applications as a chemical intermediate, a metal extractant, and in the formation of ionophores and specialized surfactants.

The thermal stability of a compound is a critical parameter in drug development and chemical manufacturing, as it dictates safe processing temperatures, storage conditions, and potential degradation pathways that could lead to impurities or hazardous situations. For a high-molecular-weight amine like this compound, thermal decomposition is expected to proceed via the cleavage of C-N and C-C bonds, leading to the formation of various smaller molecules.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This data is compiled from various chemical databases and safety data sheets.

PropertyValue
Chemical Formula C₃₆H₇₅N
Molecular Weight 522.0 g/mol
Appearance Clear to slightly yellow, viscous liquid
Melting Point 16 °C
Boiling Point 220-228 °C at 0.03 mmHg
Flash Point >190 °C (>374 °F)
Density 0.823 g/mL at 25 °C
Solubility Insoluble in water; Soluble in organic solvents

Thermal Decomposition Profile

Analysis TypeExpected Products
Hazardous Thermal Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)

These products indicate that under thermal stress, the molecule will fragment, and the constituent elements (carbon, hydrogen, and nitrogen) will react with available oxygen (if present) to form these smaller, gaseous compounds. The decomposition is likely to be a complex process involving multiple steps.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed. The following sections detail standardized protocols for these analyses, based on ASTM standards such as ASTM E1131 for TGA and ASTM E1269 for DSC.[1][2][3][4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] This analysis is crucial for determining the onset of decomposition, the rate of degradation, and the composition of the material based on weight loss steps.[1][7]

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Procedure:

  • Sample Preparation: Place a 5-10 mg sample of this compound into a clean, inert TGA pan (e.g., platinum or alumina). Given its viscous nature, ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (typically Nitrogen, N₂) at a flow rate of 50-100 mL/min for at least 30 minutes before the experiment to ensure an oxygen-free environment.[8]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[9] A common heating rate for such analysis is between 10-20 K/min.[8]

  • Data Collection: Continuously record the sample weight and temperature throughout the experiment.

  • Analysis:

    • Plot the percentage of initial weight remaining versus temperature.

    • Calculate the first derivative of the weight loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.[10]

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant weight loss begins.

Expected Data Presentation (Hypothetical):

ParameterValue (°C)
Onset of Decomposition (T_onset) To be determined
Temperature at 5% Weight Loss (T₅%) To be determined
Temperature at 10% Weight Loss (T₁₀%) To be determined
Temperature of Maximum Decomposition Rate (T_peak) To be determined
Residual Mass at 600 °C (%) To be determined
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.[11] It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic decomposition reactions.[12]

Objective: To identify the temperatures of thermal transitions and to quantify the heat associated with the decomposition of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

Procedure:

  • Sample Preparation: Accurately weigh 3-7 mg of this compound into a hermetically sealed aluminum DSC pan. A sealed pan is crucial to prevent mass loss due to evaporation before decomposition.[13] An empty, sealed aluminum pan will be used as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (Nitrogen, N₂) at a flow rate of 20-50 mL/min.[13]

  • Thermal Program:

    • Equilibrate the sample at a temperature below its melting point, e.g., 0 °C.

    • Ramp the temperature from 0 °C to 450 °C at a heating rate of 10 °C/min. The final temperature should be chosen to encompass the decomposition events observed in TGA but avoid damaging the instrument.

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event by integrating the area under the respective peaks.[12]

Expected Data Presentation (Hypothetical):

Thermal EventOnset Temp. (°C)Peak Temp. (°C)Enthalpy (J/g)
Melting ~16 °CTo be determinedTo be determined
Decomposition To be determinedTo be determinedTo be determined (Exothermic)

Visualized Experimental Workflows

The logical flow for conducting the thermal analysis of this compound is depicted in the diagrams below.

TGA_Workflow cluster_prep 1. Preparation cluster_setup 2. Instrument Setup cluster_run 3. TGA Run cluster_analysis 4. Data Analysis Sample Weigh 5-10 mg This compound Pan Place in inert TGA pan Sample->Pan Load Load sample into TGA furnace Pan->Load Purge Purge with N2 gas (50-100 mL/min) Load->Purge Equilibrate Equilibrate at 30 °C Purge->Equilibrate Ramp Heat from 30 °C to 600 °C at 10 °C/min Equilibrate->Ramp Record Record Weight vs. Temp Ramp->Record Plot Plot TGA Curve (% Weight vs. Temp) Record->Plot DTG Calculate DTG Curve (1st Derivative) Plot->DTG Determine Determine T_onset, T_peak, and Residual Mass DTG->Determine

Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.

DSC_Workflow cluster_prep 1. Preparation cluster_setup 2. Instrument Setup cluster_run 3. DSC Run cluster_analysis 4. Data Analysis Sample Weigh 3-7 mg This compound Pan Seal in hermetic -aluminum pan Sample->Pan Load Load sample & reference pans into DSC cell Pan->Load Purge Purge with N2 gas (20-50 mL/min) Load->Purge Equilibrate Equilibrate at 0 °C Purge->Equilibrate Ramp Heat from 0 °C to 450 °C at 10 °C/min Equilibrate->Ramp Record Record Heat Flow vs. Temp Ramp->Record Plot Plot DSC Thermogram (Heat Flow vs. Temp) Record->Plot Identify Identify Endo/Exothermic Peaks (Melting, Decomp.) Plot->Identify Integrate Calculate Onset, Peak Temp, and Enthalpy (ΔH) Identify->Integrate

Caption: Workflow for Differential Scanning Calorimetry (DSC) of this compound.

Conclusion

This guide outlines the necessary framework for a thorough investigation into the thermal stability of this compound. While specific experimental data remains to be published, the provided protocols for TGA and DSC, based on industry standards, offer a clear path for researchers to determine critical safety and stability parameters. The expected decomposition into oxides of nitrogen and carbon underscores the importance of handling this compound under controlled thermal conditions. The execution of these experiments will provide valuable quantitative data, enabling safer handling, processing, and formulation of this compound in research and industrial settings.

References

Tridodecylamine in Nanoparticle Synthesis: A Technical Guide to Metal Precursor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of tridodecylamine and similar long-chain alkylamines in the synthesis of metal and semiconductor nanoparticles. While direct literature on this compound, a tertiary amine, is not extensive, its behavior and interaction with metal precursors can be largely inferred from the well-documented roles of analogous primary (e.g., dodecylamine (B51217), oleylamine) and secondary (e.g., didecylamine) amines. This document details the mechanisms of interaction, provides established experimental protocols that can be adapted for this compound, summarizes key quantitative data from related systems, and illustrates complex workflows and mechanisms through detailed diagrams.

The Role of Long-Chain Alkylamines in Nanocrystal Growth

Long-chain alkylamines are critical components in the colloidal synthesis of nanoparticles, where they can function as solvents, surfactants, and capping agents.[1][2] Their primary role is to control the growth and prevent the aggregation of nanocrystals.[2]

Mechanism of Action: The functional core of this interaction is the nitrogen atom's lone pair of electrons, which coordinates with metal atoms on the surface of a nascent nanoparticle.[3] This binding passivates the surface. The long, bulky alkyl chains (such as the dodecyl groups in this compound) extend into the solvent, creating a steric barrier that physically hinders nanoparticles from approaching each other and agglomerating.[3] This steric hindrance is crucial for maintaining colloidal stability and controlling the final size and shape of the nanoparticles.[4][5]

This compound, as a tertiary amine with three C12 chains, is expected to provide significant steric bulk.[6] Compared to primary amines like dodecylamine or secondary amines like didecylamine, the three alkyl chains of this compound would create a more substantial protective shell around the nanoparticle.[7] This enhanced steric hindrance could potentially lead to the formation of smaller and more uniform nanoparticles by more effectively arresting particle growth and preventing Ostwald ripening.[7][8]

G cluster_0 Solution Phase cluster_1 Nucleation & Growth cluster_2 Stabilization MetalPrecursor Metal Precursor (e.g., CdO, HAuCl₄) Complex Metal-Amine Complex Formation MetalPrecursor->Complex TDA This compound (C₁₂H₂₅)₃N TDA->Complex TDA_Shell This compound Capping Layer (Steric Hindrance) TDA->TDA_Shell Adsorption to Surface Solvent High-Boiling Point Solvent (e.g., Octadecene) Heat Thermal Decomposition / Reduction Complex->Heat Heating Nuclei Nanoparticle Nuclei (M⁰) Heat->Nuclei Nucleation Growth Crystal Growth (Monomer Addition) Nuclei->Growth Growth StabilizedNP Stabilized Nanoparticle Growth->StabilizedNP TDA_Shell->StabilizedNP

Caption: General mechanism of nanoparticle synthesis stabilized by this compound.

Quantitative Data Summary: Nanoparticle Synthesis with Long-Chain Amines

The tables below summarize quantitative data from syntheses using dodecylamine and other analogous long-chain amines, which serve as a valuable reference for designing experiments with this compound. The concentration and molar ratio of the amine capping agent are critical parameters that strongly influence the final particle size and morphology.[7][9]

Table 1: Synthesis of Metallic Nanoparticles

Metal Precursor Capping Agent Molar Ratio (Amine:Metal) Reducing Agent Solvent Temp (°C) Particle Size (nm) Morphology Reference(s)
Dichlorido(1,5-cyclooctadiene)palladium(II) Dodecylamine 5:1 tert-Butylamine (B42293) borane (B79455) Benzene (B151609) Ambient ~2 Single-domain crystallites [10][11][12]
HAuCl₄·3H₂O Didecylamine (Not specified) Sodium borohydride Toluene/Water Ambient (Not specified) Ruby red colloid [3]
AuCl Oleylamine 20:1 None (Thermolysis) Chloroform 60 ~12 Spherical [13]
Co(NO₃)₂·6H₂O + Al(NO₃)₃·9H₂O Dodecylamine (1 g used) None (Calcination) Ethanol (B145695) 800 ~17 Semispherical [9]

| Co(NO₃)₂·6H₂O + Al(NO₃)₃·9H₂O | Dodecylamine | (2 g used) | None (Calcination) | Ethanol | 800 | ~13 | Lamellar |[9] |

Table 2: Synthesis of CdSe Quantum Dots

Cd Precursor Se Precursor Capping/Solvent System Injection Temp (°C) Growth Time Resulting Property Reference(s)
CdO Se powder Oleic Acid, Octadecene, Trioctylphosphine (B1581425) 225 10s - minutes Size-dependent emission (color change) [14][15]

| CdO | Se powder | Oleic Acid, Octadecene, Trioctylphosphine | 200 | (Not specified) | Size-dependent absorption (500-600 nm) |[16] |

Experimental Protocols and Workflows

The following sections provide detailed methodologies for synthesizing different types of nanoparticles where this compound could be employed as a primary capping agent or co-surfactant.

This protocol, adapted from the synthesis of ultrasmall palladium nanoparticles, utilizes a metal-organic precursor and a borane reducing agent in an organic solvent.[10][12][17] this compound can be substituted for dodecylamine, likely requiring optimization of the molar ratio to achieve desired stability and size control.

Methodology:

  • Precursor Solution: In a 250 mL round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 57 mg (200 µmol) of dichlorido(1,5-cyclooctadiene)palladium(II) and a 5-fold molar excess of the amine capping agent (e.g., 1 mmol of dodecylamine or this compound) in 100 mL of dry benzene to form a clear solution.[10]

  • Reduction: In a separate vial, dissolve a 11.5-fold molar excess of tert-butylamine borane (199 mg, 2.3 mmol) in 10 mL of dry benzene.[10]

  • Reaction: Vigorously stir the palladium precursor solution and quickly add the tert-butylamine borane solution.[10]

  • Aging: Continue stirring the reaction mixture at ambient temperature for 12 hours.[10]

  • Purification: Precipitate the formed palladium nanoparticles by adding 130 mL of methanol (B129727).[10]

  • Collection: Collect the nanoparticles by centrifugation, discard the supernatant, and wash the pellet multiple times with methanol to remove excess reactants and unbound capping agent. The final product can be redispersed in a non-polar solvent like benzene or toluene.[11]

G start Start dissolve 1. Dissolve Pd Precursor & This compound in Benzene (Inert Atmosphere) start->dissolve mix 3. Rapidly Add Reductant to Precursor Solution with Vigorous Stirring dissolve->mix prepare_reductant 2. Prepare tert-Butylamine borane solution in Benzene prepare_reductant->mix stir 4. Stir at Room Temperature for 12h mix->stir precipitate 5. Add Methanol to Precipitate Nanoparticles stir->precipitate centrifuge 6. Centrifuge to Collect Nanoparticles precipitate->centrifuge wash 7. Wash Pellet with Methanol (3x) centrifuge->wash end End: Dispersed Pd Nanoparticles wash->end

Caption: Workflow for the synthesis of amine-capped palladium nanoparticles.

The hot-injection technique is a widely used method for producing high-quality semiconductor quantum dots with a narrow size distribution.[14][18] Long-chain amines like this compound can act as solvents and ligands in conjunction with other surfactants like oleic acid and trioctylphosphine (TOP).[15] The amine helps to solvate the metal precursor and control the reactivity and growth kinetics.

Methodology:

  • Selenium Precursor Preparation: In a fume hood, dissolve 30 mg of selenium powder in a mixture of 5 mL of 1-octadecene (B91540) and 0.4 mL of trioctylphosphine (TOP). Gentle warming and stirring may be required to fully dissolve the selenium. Cool the resulting TOP-Se solution to room temperature. This solution is sufficient for multiple syntheses and can be stored in a sealed container.[14][15]

  • Cadmium Precursor Preparation: In a 25 mL three-neck round-bottom flask equipped with a condenser and thermometer, combine 13 mg of cadmium oxide (CdO), 0.6 mL of oleic acid, and 10 mL of 1-octadecene. (Note: this compound could be partially or wholly substituted for 1-octadecene here).[14]

  • Heating: Heat the cadmium mixture under an inert atmosphere to 225°C. The solution should become clear and colorless as the CdO reacts with oleic acid to form cadmium oleate.[14][18]

  • Injection: Once the temperature is stable at 225°C, swiftly inject 1 mL of the room-temperature TOP-Se solution into the hot cadmium solution with vigorous stirring. This rapid injection triggers homogenous nucleation.[14]

  • Growth and Sampling: The solution will immediately change color. The growth of the CdSe quantum dots can be monitored by taking small aliquots (~1 mL) from the reaction flask at timed intervals (e.g., every 10-30 seconds). Quench the aliquots in separate vials containing toluene. The color of the samples will evolve from yellow to orange to red as the nanoparticles grow, corresponding to a red-shift in their photoluminescence.[18]

  • Termination: Stop the reaction by removing the heat source and allowing the flask to cool to room temperature. The nanoparticles can be precipitated from the final solution by adding ethanol and collected via centrifugation.[3]

G cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Purification prep_se Prepare Se Precursor: Se + TOP + Octadecene inject Rapidly Inject Se Precursor prep_se->inject prep_cd Prepare Cd Precursor: CdO + Oleic Acid + Solvent (Octadecene/Tridodecylamine) heat_cd Heat Cd Precursor to 225°C (under N₂/Ar) prep_cd->heat_cd heat_cd->inject growth Nanocrystal Growth (Monitor by taking aliquots at timed intervals) inject->growth Nucleation cool Cool to Room Temp to Stop Reaction growth->cool precipitate Precipitate with Ethanol cool->precipitate centrifuge Centrifuge and Wash precipitate->centrifuge disperse Redisperse in Toluene centrifuge->disperse

Caption: Hot-injection workflow for the synthesis of CdSe quantum dots.

References

Surface chemistry and analysis of Tridodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Surface Chemistry and Analysis of Tridodecylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TDDA), also known as trilaurylamine, is a tertiary amine characterized by three C12 alkyl chains attached to a central nitrogen atom.[1] Its molecular structure, featuring a small polar head group (the nitrogen atom) and a large, nonpolar tail region composed of the three dodecyl chains, imparts significant surface-active properties. This unique structure makes TDDA a subject of interest in various fields, including materials science, analytical chemistry, and pharmaceutical sciences. In drug development, its utility ranges from acting as a capping agent in the synthesis of nanoparticles to serving as an ionophore and a key intermediate in the creation of lipid nanoparticles for advanced drug delivery systems.[2][3]

This technical guide provides a comprehensive overview of the surface chemistry of this compound, details key analytical techniques for its characterization, and presents relevant data and experimental protocols for professionals in the field.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in various solvents and at interfaces.

PropertyValueReference
Molecular Formula C₃₆H₇₅N[4]
Molecular Weight 521.99 g/mol
Appearance Clear, slightly yellow liquid[4]
Density 0.823 g/mL at 25 °C
Melting Point 15.7 - 16 °C[1][4]
Boiling Point 220-228 °C at 0.03 mmHg
Flash Point 190 °C (374 °F)
Refractive Index n20/D 1.4578
Water Solubility Predicted: 6.1e-06 g/L[5]
logP (Octanol/Water) Predicted: 13.051 - 14.83[5][6]
Polar Surface Area 3.24 Ų[5]
CAS Number 102-87-4[4]

Surface Chemistry and Aggregation Behavior

The pronounced hydrophobicity of its three long alkyl chains combined with the single polar nitrogen head group dictates the surface behavior of TDDA.

Surface Activity and Film Formation Due to its amphiphilic nature, TDDA readily adsorbs at interfaces, such as the air-water or liquid-solid interface, to reduce interfacial energy. While it is largely insoluble in water, it can be spread from a volatile, nonpolar solvent onto a water surface in a Langmuir-Blodgett trough to form a monolayer film. The bulky, tripod-like structure of the three dodecyl chains influences the packing density and stability of such films.

Aggregation and Critical Micelle Concentration (CMC) In solution, surfactants self-assemble into aggregates called micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[7] Below the CMC, surfactant molecules exist primarily as monomers.[8] The CMC is a critical parameter that influences properties like solubilization and emulsification.[9]

Direct experimental CMC data for TDDA in aqueous solution is scarce, primarily due to its extremely low water solubility.[5] However, based on the behavior of related primary amines like decylamine, it is understood that the aggregation is heavily influenced by factors such as pH and the presence of electrolytes.[10] Given its structure with three large hydrophobic chains, TDDA would be expected to have an exceptionally low CMC in polar solvents, if any, and would preferentially partition into nonpolar phases or form complex aggregated structures rather than conventional micelles.

Role as a Nanoparticle Stabilizer A key application of TDDA's surface chemistry is its role as a stabilizing or capping agent in the synthesis of nanoparticles.[3] The lone pair of electrons on the nitrogen atom can coordinate to the surface of a growing nanoparticle, while the three long alkyl chains extend into the surrounding organic solvent. This creates a steric barrier that prevents the nanoparticles from agglomerating, allowing for control over their size and ensuring their colloidal stability.[3]

Caption: Role of TDDA as a capping agent to prevent nanoparticle agglomeration.

Analytical Techniques and Experimental Protocols

A multi-faceted approach is required to fully characterize TDDA and its behavior on surfaces. A general workflow for analysis is outlined below.

Analytical_Workflow cluster_Techniques Characterization Techniques cluster_Methods cluster_Data Obtained Data Sample TDDA Sample (Bulk or Surface-Modified) Struct_Analysis Structural & Compositional Analysis Sample->Struct_Analysis Surf_Analysis Surface-Specific Analysis Sample->Surf_Analysis NMR NMR (¹H, ¹³C) Struct_Analysis->NMR MS Mass Spectrometry (GC-MS, LC-MS) Struct_Analysis->MS IR FTIR Spectroscopy Struct_Analysis->IR AFM Atomic Force Microscopy (AFM) Surf_Analysis->AFM CA Contact Angle Goniometry Surf_Analysis->CA XPS X-ray Photoelectron Spectroscopy (XPS) Surf_Analysis->XPS Data_Struct Molecular Structure Purity Molecular Weight NMR->Data_Struct MS->Data_Struct IR->Data_Struct Data_Surf Surface Topography Roughness Film Thickness Wettability Elemental Composition AFM->Data_Surf CA->Data_Surf XPS->Data_Surf

Caption: General analytical workflow for the characterization of this compound.

Spectroscopic Analysis

Spectroscopic methods are fundamental for confirming the molecular structure and purity of TDDA.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and chemical environment of atoms.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the TDDA sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

    • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Data Processing: Process the raw data (Fourier transform, phase, and baseline correction) to obtain the final spectrum.

  • Predicted Spectroscopic Data:

TechniquePredicted Chemical Shifts (δ, ppm)Corresponding Protons/Carbons
¹H NMR 0.85 - 0.95 (triplet)Terminal -CH₃ groups
1.20 - 1.40 (multiplet)Internal -(CH₂)₁₀- methylene (B1212753) groups
2.30 - 2.50 (triplet)-N-CH₂- groups adjacent to nitrogen
¹³C NMR ~14Terminal -CH₃ carbons
22 - 32Internal -(CH₂)₁₀- methylene carbons
~55-N-CH₂- carbons adjacent to nitrogen

b) Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is used to identify functional groups.

  • Experimental Protocol:

    • Sample Preparation: For a liquid sample like TDDA, the Attenuated Total Reflectance (ATR) method is simplest. Place a small drop of the liquid directly onto the ATR crystal. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl) from a volatile solvent.

    • Acquisition: Place the ATR accessory or the salt plate in the sample compartment of an FTIR spectrometer.

    • Analysis: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
2850 - 2960C-H StretchAliphatic (CH₂, CH₃)
1375 - 1470C-H BendAliphatic (CH₂, CH₃)
1050 - 1250C-N StretchAliphatic Amine

c) Mass Spectrometry (MS)

  • Principle: MS ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for the determination of molecular weight and elemental composition.

  • Experimental Protocol (LC-MS):

    • Sample Preparation: Prepare a dilute solution of TDDA (e.g., 10-100 µg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.

    • Chromatography: Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 reversed-phase column. Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[11]

    • Ionization: Use Electrospray Ionization (ESI) in positive mode, as the tertiary amine is easily protonated.

    • Detection: Analyze the eluted ions with a mass spectrometer to identify the protonated molecule [M+H]⁺.

Surface Analysis Techniques

These techniques are crucial for studying TDDA films, surface modifications, and interactions.

Surface_Analysis_Logic cluster_Techniques Complementary Surface Probes cluster_Info Derived Information Surface TDDA-Modified Surface AFM AFM Surface->AFM Scans with nanoprobe CA Contact Angle Surface->CA Probes with test liquid XPS XPS Surface->XPS Irradiates with X-rays Info_AFM Physical Topography (Nanoscale Roughness, Film Thickness, Defects) AFM->Info_AFM Info_CA Surface Energy (Wettability, Hydrophobicity) CA->Info_CA Info_XPS Chemical Composition (Elemental Identity, Chemical States) XPS->Info_XPS

Caption: Complementary nature of key surface analysis techniques.

a) Atomic Force Microscopy (AFM)

  • Principle: AFM uses a sharp tip mounted on a cantilever to scan a surface and generate a 3D topographical map with nanoscale resolution.[12] It is ideal for characterizing film thickness, surface roughness, and domain structures.[13]

  • Experimental Protocol (for Film Characterization):

    • Substrate Preparation: Use an atomically flat substrate, such as freshly cleaved mica or a silicon wafer.

    • Film Deposition: Create a TDDA film on the substrate. This can be done by dip-coating the substrate into a dilute solution of TDDA in a volatile solvent (e.g., chloroform (B151607) or toluene) for a controlled period.[13] Spin-coating is another common method.

    • Imaging: Mount the sample in the AFM. Use tapping mode to minimize damage to the soft organic film.[12]

    • Analysis: Scan the surface to acquire height and phase images. The film thickness can be determined by measuring the height difference at the edge of a scratch made in the film or at the boundary of a partially coated substrate.[13] Surface roughness parameters (e.g., RMS roughness) can be calculated from the height data.

b) Contact Angle Goniometry

  • Principle: This technique measures the contact angle of a liquid droplet on a solid surface. The angle is determined by the balance of interfacial tensions and provides a measure of the surface's wettability or hydrophobicity.

  • Experimental Protocol:

    • Surface Preparation: Prepare a flat, uniform surface coated with TDDA as described for AFM.

    • Measurement: Place the substrate on the goniometer stage. Use an automated syringe to dispense a precise volume of a probe liquid (typically high-purity water) onto the surface.

    • Analysis: A camera captures the droplet profile. Software then calculates the static contact angle. A high contact angle (>90°) for water indicates a hydrophobic surface, which is expected for a TDDA film due to the exposed alkyl chains.

c) X-ray Photoelectron Spectroscopy (XPS)

  • Principle: XPS is a surface-sensitive technique that analyzes the elemental composition and chemical states of the top 1-10 nm of a surface. The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the element from which they were emitted.

  • Experimental Protocol:

    • Sample Preparation: A TDDA-coated substrate is placed in an ultra-high vacuum (UHV) chamber.

    • Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα). An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

    • Analysis: A survey scan is first performed to identify all elements present on the surface. High-resolution scans are then taken for specific elements (e.g., C 1s, N 1s, O 1s) to determine their chemical states and relative concentrations. For a pure TDDA film, XPS would confirm the presence of carbon and nitrogen and the absence of contaminants. It can also detect oxidation of the amine group.[14]

References

Tridodecylamine as a Ligand for Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridodecylamine (TDA), a tertiary amine with the chemical formula C₃₆H₇₅N, is a versatile ligand primarily recognized for its application in the formation of metal complexes, most notably in the field of solvent extraction.[1][2] Its highly branched alkyl chains render it soluble in organic solvents and immiscible with aqueous solutions, a critical property for liquid-liquid extraction processes.[3] While the coordination chemistry of TDA is predominantly exploited in metallurgical separations, the principles of its interactions with metal ions are of fundamental interest to researchers in various scientific disciplines, including drug development, where understanding ligand-metal binding is crucial.

This technical guide provides a comprehensive overview of this compound as a ligand, focusing on its properties, the mechanism of metal complex formation in solvent extraction, and relevant experimental protocols. Due to a scarcity of literature on discrete, isolated this compound-metal coordination complexes, this document will primarily address its role in forming ion-pair complexes within an organic phase for the purpose of metal separation.

Core Concepts: this compound in Metal Complexation

This compound, also known as trilaurylamine, belongs to the class of trialkylamines.[2][4] These are organic compounds containing a nitrogen atom bonded to three alkyl groups.[4] The lone pair of electrons on the nitrogen atom allows TDA to act as a Lewis base, donating electron density to a Lewis acidic metal center to form a coordination complex.

However, the most documented application of TDA is not in the synthesis of discrete, stable coordination compounds, but rather as an extractant in hydrometallurgy.[3] In this context, TDA participates in an anion exchange mechanism for the selective extraction of metal ions from aqueous solutions.[3][5]

Mechanism of Extraction

The extraction of metals using this compound typically involves the following steps:

  • Protonation: The organic phase containing TDA is brought into contact with an acidic aqueous solution containing the metal ions. The amine is protonated by the acid (e.g., HCl) to form a trialkylammonium salt.

  • Anion Exchange: This ammonium (B1175870) salt then extracts an anionic metal complex from the aqueous phase into the organic phase through an anion exchange reaction.[3][5]

This process is reversible, allowing for the subsequent stripping of the metal from the organic phase into a fresh aqueous solution under different conditions, thus enabling the purification and concentration of the metal.[3]

Quantitative Data

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₃₆H₇₅N[6]
Molecular Weight 521.99 g/mol [7]
Appearance Clear slightly yellow liquid
Density 0.823 g/mL at 25 °C
Boiling Point 220-228 °C at 0.03 mmHg
Water Solubility Insoluble[7]
logP (Octanol/Water) 13.051 (Calculated)[7]
Table 2: Metal Extraction Efficiency using Tertiary Amines (Comparative Data)

Direct quantitative performance data for this compound in peer-reviewed literature is limited. The following table presents data for the analogous tertiary amine, trioctylamine (B72094) (TOA), to illustrate typical extraction efficiencies. It is generally considered that secondary amines can be stronger extractants than tertiary amines due to electronic and steric effects.[5]

MetalExtractant SystemMaximum Extraction Efficiency (%)ConditionsReference
Cobalt(II)0.1 M TOA in kerosene89.713 M HCl[5]

Experimental Protocols

The following sections provide generalized experimental protocols for the use of this compound in metal extraction. These protocols are intended as a foundational guide and should be optimized for specific applications.

Protocol 1: General Procedure for Metal Extraction from an Aqueous Solution

Objective: To extract a metal ion from an acidic aqueous solution into an organic phase using this compound.

Materials:

  • Aqueous feed solution containing the metal salt (e.g., CoCl₂) in an acidic medium (e.g., HCl).

  • Organic phase: this compound dissolved in a suitable organic diluent (e.g., kerosene, toluene). A modifier (e.g., isodecanol) may be added to prevent the formation of a third phase.

  • Separatory funnels.

  • pH meter.

  • Analytical instrumentation for metal concentration determination (e.g., Atomic Absorption Spectroscopy - AAS or Inductively Coupled Plasma - ICP).

Procedure:

  • Organic Phase Preparation: Prepare a solution of this compound (e.g., 0.1 M) in the chosen diluent. If necessary, add a modifier (e.g., 5% v/v).

  • Extraction:

    • In a separatory funnel, combine a known volume of the organic phase with a known volume of the aqueous feed solution (e.g., at a 1:1 organic-to-aqueous phase ratio).

    • Shake the funnel vigorously for a predetermined time (e.g., 10-30 minutes) to ensure thorough mixing and allow for mass transfer between the phases.

    • Allow the phases to separate.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and organic phases.

    • Measure the concentration of the metal ion remaining in the aqueous phase using an appropriate analytical technique.

  • Calculation of Extraction Efficiency: The extraction efficiency (%E) can be calculated using the following formula: %E = [(C₀ - Cₑ) / C₀] * 100 Where C₀ is the initial concentration of the metal in the aqueous phase and Cₑ is the equilibrium concentration of the metal in the aqueous phase after extraction.[5]

Protocol 2: Stripping of the Metal Ion from the Organic Phase

Objective: To recover the extracted metal ion from the loaded organic phase into a fresh aqueous solution.

Materials:

  • Metal-loaded organic phase from Protocol 1.

  • Stripping solution: A suitable aqueous solution to reverse the extraction process (e.g., dilute acid, base, or a salt solution).[3]

  • Separatory funnels.

  • Analytical instrumentation for metal concentration determination.

Procedure:

  • Stripping:

    • In a separatory funnel, combine a known volume of the metal-loaded organic phase with a known volume of the stripping solution.

    • Shake the funnel vigorously for a predetermined time.

    • Allow the phases to separate.

  • Phase Separation and Analysis:

    • Separate the aqueous and organic phases.

    • Measure the concentration of the metal ion in the aqueous stripping solution.

Visualizations

Metal Extraction Workflow

The following diagram illustrates a typical experimental workflow for a metal extraction process using this compound.

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_stripping Stripping prep_aq Prepare Aqueous Feed (Metal in Acid) mix Mix Aqueous and Organic Phases prep_aq->mix prep_org Prepare Organic Phase (TDA in Diluent) prep_org->mix separate Phase Separation mix->separate analyze_aq Analyze Aqueous Phase (Raffinate) separate->analyze_aq analyze_org Analyze Organic Phase (Loaded Organic) separate->analyze_org strip_mix Mix Loaded Organic with Stripping Solution analyze_org->strip_mix strip_separate Phase Separation strip_mix->strip_separate analyze_strip Analyze Aqueous Phase (Stripped Solution) strip_separate->analyze_strip

A generalized workflow for metal extraction and stripping using this compound.
Anion Exchange Mechanism

The logical relationship in the anion exchange mechanism for metal extraction by this compound is depicted below.

anion_exchange Metal_anion Anionic Metal Complex [MXn]m- Extracted_Complex Extracted Metal Complex ([R3NH]+)m[MXn]m- H_plus H+ Protonated_TDA Protonated TDA [R3NH]+ TDA This compound (R3N) TDA->Protonated_TDA Protonation Protonated_TDA->Extracted_Complex Anion Exchange

The anion exchange mechanism for metal extraction by this compound.

Conclusion

This compound serves as an effective ligand for the formation of metal complexes, primarily within the context of solvent extraction for metal separation and purification. Its utility is centered around the formation of ion-pair complexes in an organic phase through an anion exchange mechanism. While the synthesis and characterization of discrete, isolable this compound-metal coordination complexes are not widely reported, the principles of its interaction with metal ions are well-understood and provide a basis for its application in hydrometallurgy. Further research into the fundamental coordination chemistry of this compound could unveil new applications for this versatile ligand.

References

The Role of Tridodecylamine as a Proton Ionophore: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tridodecylamine, a tertiary amine also known as trilaurylamine or Hydrogen Ionophore I, functions as a potent proton ionophore, facilitating the transport of protons across lipid membranes. This activity is central to its application in biomedical research, particularly in overcoming the endosomal barrier for intracellular drug delivery. By neutralizing the acidic environment of endosomes, this compound promotes the release of therapeutic cargo into the cytoplasm, a critical step for the efficacy of many biologic drugs. This technical guide provides an in-depth analysis of this compound's mechanism of action, detailed experimental protocols for characterizing its ionophoric activity, and a summary of its impact on cellular pathways.

Introduction to this compound

This compound is a lipophilic molecule with a molecular formula of C36H75N and a molecular weight of 521.99 g/mol .[1][2] Its structure, consisting of three long dodecyl chains attached to a central nitrogen atom, confers high lipid solubility, enabling it to readily partition into cellular membranes.[3][4] The tertiary amine group serves as the functional moiety responsible for its proton-carrying capacity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C36H75N[1][5]
Molecular Weight 521.99 g/mol [1][2]
CAS Number 102-87-4[5]
Appearance Liquid[6]
Boiling Point 220-228 °C at 0.03 mmHg[1][5]
Density 0.823 g/mL at 25 °C[1][5]
pKa (Strongest Basic) 10.82 (Predicted)[4]
LogP 14.83 (Predicted)[4]
Water Solubility 6.1e-06 g/L (Predicted)[4]
Synonyms Trilaurylamine, N,N-Didodecyl-1-dodecanamine, Hydrogen Ionophore I[3][6]

Mechanism of Action as a Proton Ionophore

This compound functions as a proton carrier, shuttling protons across lipid bilayers down their concentration gradient. This process is crucial for its role as a lysosomotropic agent and its ability to disrupt the pH of acidic organelles like endosomes and lysosomes.[7] The mechanism can be conceptualized as a four-step cycle:

  • Protonation: In the acidic environment of the endosomal lumen (pH 5.5-6.5), the tertiary amine group of this compound becomes protonated.[8]

  • Translocation: The protonated, positively charged this compound-H+ complex diffuses across the endosomal membrane into the cytoplasm, which has a more neutral pH (~7.2).

  • Deprotonation: In the higher pH of the cytoplasm, the this compound-H+ complex releases its proton.

  • Return: The neutral, deprotonated this compound molecule diffuses back across the membrane into the endosomal lumen to begin another cycle.

This continuous cycling effectively neutralizes the endosomal pH, a phenomenon often referred to as the "proton sponge" effect.[8] The disruption of the proton gradient across the endosomal membrane can lead to osmotic swelling and eventual rupture of the endosome, releasing its contents into the cytoplasm.[8]

This compound Proton Transport Cycle cluster_0 Endosomal Lumen (Acidic pH) cluster_1 Cytoplasm (Neutral pH) Protonation 1. Protonation TDA + H⁺ → TDA-H⁺ Translocation_Forward 2. Translocation of TDA-H⁺ Protonation->Translocation_Forward Across Membrane Deprotonation 3. Deprotonation TDA-H⁺ → TDA + H⁺ Translocation_Backward 4. Return of TDA Deprotonation->Translocation_Backward Across Membrane Translocation_Forward->Deprotonation Translocation_Backward->Protonation

Caption: The catalytic cycle of this compound as a proton ionophore.

Experimental Protocols for Characterizing Proton Ionophore Activity

The protonophoric activity of this compound can be quantified using several established in vitro and cellular assays.

Liposome-Based Proton Permeability Assay

This assay directly measures the ability of this compound to transport protons across a lipid bilayer. Large unilamellar vesicles (LUVs) encapsulating a pH-sensitive fluorescent dye, such as pyranine (B1669890) (8-hydroxypyrene-1,3,6-trisulfonic acid), are used.

Experimental Workflow:

Liposome Proton Permeability Assay Workflow Prepare_LUVs 1. Prepare LUVs encapsulating pyranine Establish_pH_Gradient 2. Establish pH Gradient (e.g., external pH 6.0, internal pH 7.5) Prepare_LUVs->Establish_pH_Gradient Add_TDDA 3. Add this compound Establish_pH_Gradient->Add_TDDA Monitor_Fluorescence 4. Monitor Fluorescence Change (Pyranine fluorescence is pH-dependent) Add_TDDA->Monitor_Fluorescence Calculate_Proton_Flux 5. Calculate Proton Flux Monitor_Fluorescence->Calculate_Proton_Flux

Caption: Workflow for the liposome-based proton permeability assay.

Detailed Methodology:

  • Preparation of LUVs:

    • A lipid mixture (e.g., POPC:cholesterol at a 2:1 molar ratio) is dissolved in chloroform.

    • The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

    • The film is hydrated with a buffer containing pyranine (e.g., 1 mM pyranine in 10 mM HEPES, 100 mM KCl, pH 7.5).

    • The resulting multilamellar vesicles are subjected to freeze-thaw cycles and then extruded through a polycarbonate membrane (e.g., 100 nm pore size) to form LUVs.

    • External pyranine is removed by size-exclusion chromatography.

  • Proton Flux Measurement:

    • The LUV suspension is diluted into an acidic external buffer (e.g., 10 mM MES, 100 mM KCl, pH 6.0) to create a pH gradient.

    • This compound, dissolved in a suitable solvent like ethanol, is added to the LUV suspension to initiate proton transport.

    • The fluorescence of pyranine is monitored over time using a fluorometer. Pyranine has two excitation wavelengths (e.g., 405 nm and 450 nm) and one emission wavelength (e.g., 510 nm). The ratio of fluorescence intensities at the two excitation wavelengths is used to determine the intra-liposomal pH.

    • The initial rate of change in intra-liposomal pH is used to calculate the proton flux.

Black Lipid Membrane (BLM) Conductance Measurements

This technique provides a direct measure of ion movement across a planar lipid bilayer.

Experimental Workflow:

BLM Conductance Measurement Workflow Form_BLM 1. Form a Black Lipid Membrane across an aperture Apply_Voltage 2. Apply a Transmembrane Voltage Form_BLM->Apply_Voltage Add_TDDA 3. Add this compound to one chamber Apply_Voltage->Add_TDDA Measure_Current 4. Measure Transmembrane Current Add_TDDA->Measure_Current Calculate_Conductance 5. Calculate Conductance Measure_Current->Calculate_Conductance

Caption: Workflow for black lipid membrane conductance measurements.

Detailed Methodology:

  • BLM Formation: A lipid solution (e.g., diphytanoylphosphatidylcholine (B1258105) in n-decane) is painted across a small aperture in a Teflon partition separating two aqueous compartments.

  • Measurement:

    • A voltage is applied across the membrane using Ag/AgCl electrodes.

    • This compound is added to one of the compartments.

    • The resulting current across the membrane is measured with a sensitive electrometer.

    • The conductance is calculated from the current-voltage relationship. The conductance specifically due to proton transport can be determined by varying the pH gradient across the membrane.

Cellular Assays for Endosomal pH Measurement

These assays assess the effect of this compound on the pH of endocytic compartments in living cells.

Experimental Workflow:

Endosomal pH Measurement Workflow Load_Cells 1. Load Cells with a pH-sensitive fluorescent probe (e.g., LysoSensor, pHrodo) Treat_Cells 2. Treat Cells with This compound Load_Cells->Treat_Cells Acquire_Images 3. Acquire Fluorescence Images (Microscopy or Flow Cytometry) Treat_Cells->Acquire_Images Quantify_pH 4. Quantify Endosomal pH using a calibration curve Acquire_Images->Quantify_pH

Caption: Workflow for measuring endosomal pH in cells.

Detailed Methodology:

  • Cell Culture and Loading: Adherent cells (e.g., HeLa, HEK293) are cultured on glass-bottom dishes. The cells are then incubated with a pH-sensitive dye that accumulates in acidic organelles, such as LysoSensor™ Green DND-189 or pHrodo™ Red Dextran.

  • Treatment and Imaging: After loading, the cells are treated with various concentrations of this compound. Live-cell imaging is performed using a fluorescence microscope to monitor the change in fluorescence intensity of the dye within endosomes over time.

  • Quantification: The fluorescence intensity is quantified using image analysis software. A calibration curve is generated by treating cells with buffers of known pH in the presence of ionophores like nigericin (B1684572) and monensin (B1676710) to equilibrate the intracellular and extracellular pH. This allows for the conversion of fluorescence intensity to endosomal pH values.

Quantitative Data on Protonophore Activity

Table 2: Key Parameters for Protonophore Activity of this compound (Illustrative)

ParameterExperimental MethodExpected Outcome for an Effective Protonophore
Proton Flux Liposome Assay (Pyranine)Concentration-dependent increase in the rate of proton influx, leading to rapid equilibration of the pH gradient.
Membrane Conductance Black Lipid MembraneSignificant increase in membrane conductance in the presence of a pH gradient, indicating electrogenic proton transport.
Endosomal pH Change Cellular Assay (LysoSensor)Dose-dependent increase in endosomal pH, shifting from acidic (pH 5.5-6.5) towards neutral (pH > 7.0).
Endosomal Escape Efficiency Cellular Delivery AssayIncreased cytoplasmic delivery of a co-administered fluorescent cargo (e.g., dextran, siRNA) compared to controls without this compound.

Impact on Cellular Signaling and Drug Delivery

The primary and most significant impact of this compound on cellular processes is the disruption of endosomal acidification. This has profound implications for drug delivery and can indirectly affect various signaling pathways.

Enabling Endosomal Escape of Therapeutics

The "proton sponge" effect induced by this compound is a key strategy to enhance the cytoplasmic delivery of macromolecular drugs, such as proteins, peptides, and nucleic acids, which are typically entrapped in endosomes following endocytosis.[8][9] By neutralizing the endosomal pH, this compound facilitates the release of these therapeutics into the cytoplasm, where they can reach their intended targets.

Endosomal Escape Pathway Endocytosis 1. Endocytosis of Drug-Carrier Complex Early_Endosome 2. Trafficking to Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome 3. Maturation to Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Lysosome 4. Fusion with Lysosome (pH ~4.5) (Drug Degradation) Late_Endosome->Lysosome TDDA_Action This compound-mediated Endosomal pH Neutralization Late_Endosome->TDDA_Action Endosomal_Escape 5. Endosomal Escape (Cytoplasmic Drug Release) TDDA_Action->Endosomal_Escape

Caption: this compound facilitates endosomal escape, preventing drug degradation.
Potential Effects on Signaling Pathways

Disruption of the pH homeostasis of acidic organelles can have downstream effects on cellular signaling. While direct modulation of specific signaling pathways by this compound is not well-documented, altering endo-lysosomal function can impact:

  • Receptor Downregulation: The trafficking and degradation of cell surface receptors are often pH-dependent. Altering endosomal pH could interfere with this process, potentially affecting signaling pathways that are regulated by receptor turnover.

  • Autophagy: The fusion of autophagosomes with lysosomes to form autolysosomes is a critical, pH-dependent step in the autophagic process. Disruption of lysosomal pH by this compound could impair autophagic flux.

  • Nutrient Sensing: Lysosomes are increasingly recognized as signaling hubs, particularly for nutrient-sensing pathways like mTORC1. Changes in lysosomal pH and function could potentially influence these pathways.

Further research is required to elucidate the specific and direct effects of this compound on these and other signaling cascades.

Conclusion

This compound is a valuable tool in biomedical research due to its potent activity as a proton ionophore. Its ability to disrupt the pH of acidic organelles makes it an effective agent for enhancing the intracellular delivery of therapeutic molecules by promoting endosomal escape. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its protonophoric activity. A deeper understanding of its interactions with cellular membranes and its downstream effects on signaling pathways will be crucial for the continued development of this compound-based drug delivery systems and other research applications.

References

Methodological & Application

Application Notes and Protocols: Tridodecylamine Protocol for Gold Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of gold nanoparticles (AuNPs) with controlled size, shape, and surface chemistry is of paramount importance for their application in diverse fields, including diagnostics, therapeutics, and catalysis. Alkylamines are a versatile class of capping agents used in AuNP synthesis, where they can control nanoparticle growth and provide stability in nonpolar solvents. While primary amines like oleylamine (B85491) and dodecylamine (B51217) are commonly used, the use of bulky tertiary amines such as tridodecylamine is less documented but offers potential advantages in creating unique surface properties and influencing nanoparticle morphology due to steric hindrance.

This document provides a generalized protocol for the synthesis of gold nanoparticles using a long-chain tertiary amine, specifically this compound, as a capping agent. The protocol is adapted from established methods for other long-chain alkylamines. It is intended as a starting point for research and development, and optimization of the described parameters is recommended to achieve desired nanoparticle characteristics.

Data Presentation: Characteristics of Amine-Stabilized Gold Nanoparticles

The following table summarizes typical quantitative data for gold nanoparticles synthesized using long-chain primary amines, which can serve as a benchmark for the development of a this compound-based protocol.

Capping AgentGold PrecursorReducing AgentSolventAverage Nanoparticle Size (nm)Size DistributionUV-Vis λmax (nm)Reference
OleylamineHAuCl₄OleylamineToluene (B28343)~12--[1]
OleylamineAuClThermolysisChloroform12.78%-[2]
OctadecylamineAuClThermolysisChloroform~100--[2]
DodecylamineHAuCl₄-----[3]

Note: Data for a direct this compound protocol is not available in the cited literature. The table provides data from analogous systems to guide experimental design.

Experimental Protocols

Generalized Protocol for this compound-Capped Gold Nanoparticle Synthesis

This protocol describes a one-pot synthesis in an organic solvent, where this compound acts as the capping agent. A reducing agent is also employed to reduce the gold salt to metallic gold.

Materials:

  • Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (N(C₁₂H₂₅)₃)

  • Toluene (anhydrous)

  • Tert-butylamine-borane complex (or other suitable reducing agent)

  • Methanol (B129727) (for washing)

  • Ethanol (B145695) (for washing)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer and temperature controller

  • Syringes and needles

  • Schlenk line or nitrogen/argon gas inlet

  • Centrifuge and centrifuge tubes

  • Sonicator

Procedure:

  • Preparation of Gold Precursor Solution:

    • In a glovebox or under an inert atmosphere, dissolve a specific amount of HAuCl₄·3H₂O in anhydrous toluene to achieve the desired concentration (e.g., 0.05 M).

  • Reaction Setup:

    • Set up the three-neck flask with the condenser, a temperature probe, and a septum for injections.

    • Add a solution of this compound in anhydrous toluene to the flask. The molar ratio of this compound to the gold precursor is a critical parameter to vary for size control (a starting point could be a 10:1 molar ratio).

    • Heat the this compound solution to the desired reaction temperature (e.g., 80-120 °C) under vigorous stirring and a continuous flow of inert gas.

  • Reduction and Nanoparticle Formation:

    • Prepare a solution of the reducing agent (e.g., tert-butylamine-borane complex) in anhydrous toluene.

    • Rapidly inject the gold precursor solution into the hot this compound solution.

    • Immediately following, inject the reducing agent solution. The color of the solution should change, indicating the formation of gold nanoparticles. Common color changes are from yellow to deep red or purple.

    • Allow the reaction to proceed at the set temperature for a specific duration (e.g., 1-2 hours) to ensure complete reaction and nanoparticle growth.

  • Purification of Gold Nanoparticles:

    • After the reaction, cool the solution to room temperature.

    • Add an excess of a non-solvent like methanol or ethanol to precipitate the nanoparticles.

    • Centrifuge the mixture to pellet the nanoparticles.

    • Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of toluene, using sonication if necessary.

    • Repeat the precipitation and centrifugation steps at least two more times to remove excess capping agent and reaction byproducts.

    • After the final wash, disperse the purified nanoparticles in a suitable solvent (e.g., toluene, hexane, or chloroform) for storage and characterization.

Characterization:

  • UV-Visible Spectroscopy: To determine the surface plasmon resonance (SPR) peak, which is indicative of nanoparticle size and dispersity.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and size distribution of the synthesized nanoparticles.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution in solution.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the this compound capping agent on the nanoparticle surface.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product prep_gold Prepare HAuCl4 Solution in Toluene prep_amine Prepare this compound Solution in Toluene prep_reducer Prepare Reducing Agent Solution in Toluene heat_amine Heat this compound Solution (e.g., 100°C) inject_gold Inject HAuCl4 Solution heat_amine->inject_gold Inert Atmosphere inject_reducer Inject Reducing Agent inject_gold->inject_reducer Rapid Injection react Reaction and Growth (1-2 hours) inject_reducer->react cool Cool to Room Temp. react->cool precipitate Precipitate with Methanol/Ethanol cool->precipitate centrifuge Centrifuge precipitate->centrifuge wash Wash and Re-disperse (3x) centrifuge->wash final_product This compound-Capped Gold Nanoparticles wash->final_product

Caption: Workflow for the synthesis of this compound-capped gold nanoparticles.

Logical Relationship: Influence of Reagent Ratios on Nanoparticle Size

G cluster_inputs Input Parameters cluster_process Nucleation & Growth cluster_output Output Characteristic ratio [Amine] / [Gold] nucleation Nucleation Rate ratio->nucleation Increases -> More Nuclei growth Growth Rate ratio->growth Increases -> Slower Growth (Surface Passivation) reducer [Reducer] / [Gold] reducer->nucleation Increases -> Faster Nucleation size Final Nanoparticle Size nucleation->size Higher Rate -> Smaller Size growth->size Slower Rate -> Smaller Size

Caption: Logical relationship of reagent ratios to final nanoparticle size.

References

Application Notes and Protocols for Tridodecylamine as a Capping Agent for Quantum Dots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals, typically ranging from 2 to 10 nanometers in diameter, that exhibit unique quantum mechanical properties.[1][2] Their fluorescence emission is tunable by size, and they offer high photostability and quantum yields, making them valuable tools in biomedical imaging and drug delivery.[1][2] The synthesis of high-quality QDs requires the use of capping agents to control their growth, prevent aggregation, and passivate surface defects.[3] Tridodecylamine, a tertiary amine with three long alkyl chains, serves as an effective capping agent, particularly in the synthesis of perovskite quantum dots, contributing to high photoluminescence quantum yields. This document provides detailed application notes and protocols for the use of this compound as a capping agent in the synthesis and application of quantum dots for drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in quantum dot synthesis.

PropertyValue
Molecular Formula C36H75N
Molar Mass 521.99 g/mol
Appearance Liquid
Boiling Point 220-228 °C at 0.03 mmHg
Density 0.823 g/mL at 25 °C
Structure Tertiary Amine
Solubility Insoluble in water; soluble in many organic solvents

Application Notes

Mechanism of Action as a Capping Agent

This compound functions as a capping agent by dynamically binding to the surface of the growing nanocrystal. The lone pair of electrons on the central nitrogen atom coordinates with the metal atoms on the quantum dot surface. The three long dodecyl chains extend into the solvent, creating a steric barrier that prevents the nanoparticles from aggregating. This steric hindrance is crucial for controlling the size and ensuring the colloidal stability of the quantum dots during and after synthesis. The bulky nature of the three alkyl chains can also influence the crystal growth kinetics, contributing to the formation of uniform and monodisperse nanoparticles.

Applications in Drug Development

The unique properties of this compound-capped quantum dots make them promising candidates for various applications in drug development:

  • Traceable Drug Delivery: The inherent fluorescence of the quantum dots allows for real-time tracking and imaging of the drug carrier in vitro and in vivo.[1] This enables researchers to study the biodistribution, cellular uptake, and intracellular trafficking of the drug delivery system.

  • Hydrophobic Drug Encapsulation: The lipophilic environment created by the dodecyl chains on the quantum dot surface can be utilized to encapsulate hydrophobic therapeutic agents.

  • Targeted Drug Delivery: While the native this compound surface is hydrophobic, it can be further functionalized through ligand exchange or encapsulation within a biocompatible matrix (e.g., lipid nanoparticles) to attach targeting moieties such as antibodies or peptides.[2] This allows for the specific delivery of the drug-QD conjugate to diseased cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.

  • Theranostics: this compound-capped quantum dots can be engineered to serve as theranostic agents, combining therapeutic drug delivery with diagnostic imaging capabilities in a single platform.

Experimental Protocols

Protocol 1: Synthesis of this compound-Capped CdSe/ZnS Core/Shell Quantum Dots

This protocol describes the synthesis of CdSe core quantum dots using the hot-injection method, with this compound as a key capping agent, followed by the growth of a protective ZnS shell.

Materials:

Procedure:

Part A: CdSe Core Synthesis

  • Cadmium Precursor Preparation: In a 50 mL three-neck flask, combine CdO (0.1 mmol), oleic acid (0.5 mmol), this compound (2 mmol), and 1-octadecene (10 mL).

  • Heat the mixture to 150 °C under a gentle flow of argon with vigorous stirring until the reddish CdO powder dissolves and the solution becomes clear.

  • Raise the temperature to 250 °C.

  • Selenium Precursor Preparation: In a separate vial inside a glovebox, dissolve selenium powder (0.1 mmol) in trioctylphosphine (1 mL).

  • Hot Injection: Swiftly inject the TOP-Se solution into the hot cadmium precursor solution. A rapid color change indicates the nucleation of CdSe quantum dots.

  • Allow the reaction to proceed for 1-10 minutes. The reaction time will determine the final size of the quantum dots; longer times result in larger dots.

  • Cool the reaction to room temperature to stop the growth.

Part B: ZnS Shell Growth

  • Zinc and Sulfur Precursor Preparation: Prepare a zinc oleate (B1233923) solution by reacting ZnO (1 mmol) with oleic acid (2 mmol) in 1-octadecene (10 mL) at 150 °C until the solution is clear. Prepare a sulfur precursor by dissolving sulfur powder (1 mmol) in 1-octadecene (10 mL) at 120 °C.

  • Shelling: Reheat the CdSe core solution to 220 °C.

  • Slowly and simultaneously add the zinc and sulfur precursor solutions dropwise to the CdSe core solution over 30 minutes.

  • Maintain the reaction at 220 °C for 1 hour to allow for the growth of the ZnS shell.

  • Cool the reaction to room temperature.

Part C: Purification

  • Add 20 mL of methanol to the reaction mixture to precipitate the CdSe/ZnS quantum dots.

  • Centrifuge the mixture at 8000 rpm for 10 minutes and discard the supernatant.

  • Resuspend the quantum dot pellet in 10 mL of toluene.

  • Repeat the precipitation and resuspension steps two more times.

  • Finally, resuspend the purified this compound-capped CdSe/ZnS quantum dots in toluene for storage.

Protocol 2: Characterization of this compound-Capped Quantum Dots

Objective: To determine the physicochemical and optical properties of the synthesized quantum dots.

Methods:

  • Transmission Electron Microscopy (TEM):

    • Dilute the QD-toluene solution.

    • Drop-cast a small volume onto a carbon-coated copper grid and allow the solvent to evaporate.

    • Image the grid using a TEM to determine the size, shape, and monodispersity of the quantum dots.

  • UV-Vis and Photoluminescence Spectroscopy:

    • Dilute the QD-toluene solution in a quartz cuvette.

    • Measure the absorption spectrum using a UV-Vis spectrophotometer to identify the first excitonic peak, which is indicative of the quantum dot size.

    • Measure the emission spectrum using a photoluminescence spectrophotometer to determine the peak emission wavelength and the full width at half maximum (FWHM), which indicates the size distribution.

  • Quantum Yield (QY) Measurement:

    • Prepare a series of dilutions of the QD solution and a reference dye solution (e.g., Rhodamine 6G) with known QY.

    • Measure the absorbance and integrated photoluminescence intensity of all solutions.

    • Plot the integrated photoluminescence intensity versus absorbance for both the QDs and the reference dye.

    • The QY of the quantum dots can be calculated using the following equation: QY_QD = QY_R * (m_QD / m_R) * (n_QD^2 / n_R^2) where QY is the quantum yield, m is the slope of the trendline, and n is the refractive index of the solvent. Subscripts QD and R refer to the quantum dots and the reference dye, respectively.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the characterization of this compound-capped CdSe/ZnS quantum dots synthesized using the protocol above. Specific values will vary depending on the precise reaction conditions.

Table 1: Physical and Optical Properties

ParameterExpected ValueCharacterization Technique
Core Diameter 2 - 8 nmTEM
Shell Thickness 0.5 - 2 nmTEM
First Excitonic Peak 450 - 650 nmUV-Vis Spectroscopy
Emission Peak 460 - 660 nmPhotoluminescence Spectroscopy
FWHM < 30 nmPhotoluminescence Spectroscopy
Quantum Yield > 80%Photoluminescence Spectroscopy

Table 2: Colloidal Stability

SolventStabilityObservation
Toluene HighClear, non-aggregated dispersion for weeks
Hexane HighClear, non-aggregated dispersion for weeks
Water LowAggregation and precipitation
Ethanol LowAggregation and precipitation

Visualizations

Synthesis_Workflow cluster_precursors Precursor Preparation cluster_synthesis Hot-Injection Synthesis cluster_purification Purification Cd_precursor CdO + Oleic Acid + TDA in ODE Injection Inject Se Precursor into Cd Precursor at 250°C Cd_precursor->Injection Se_precursor Se in TOP Se_precursor->Injection Nucleation Nucleation & Growth of CdSe Cores Injection->Nucleation Shelling Addition of Zn and S Precursors for ZnS Shell Nucleation->Shelling Precipitation Precipitate with Methanol Shelling->Precipitation Centrifugation Centrifuge and Decant Precipitation->Centrifugation Resuspension Resuspend in Toluene Centrifugation->Resuspension Final_Product This compound-Capped CdSe/ZnS QDs Resuspension->Final_Product

Caption: Workflow for the synthesis of this compound-capped quantum dots.

Drug_Delivery_Pathway cluster_formulation Drug Formulation cluster_delivery Systemic Delivery cluster_cellular Cellular Uptake and Action QD_Drug Drug-Loaded QD Conjugate Injection_Systemic Systemic Administration QD_Drug->Injection_Systemic Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeting_Ligand->QD_Drug Circulation Circulation in Bloodstream Injection_Systemic->Circulation Binding Targeted Binding to Cancer Cell Receptor Circulation->Binding Endocytosis Endocytosis Binding->Endocytosis Endosomal_Escape Endosomal Escape Endocytosis->Endosomal_Escape Imaging Fluorescence Imaging Endocytosis->Imaging Tracking Drug_Release Drug Release Endosomal_Escape->Drug_Release Therapeutic_Effect Therapeutic Effect (Apoptosis) Drug_Release->Therapeutic_Effect

Caption: Conceptual pathway for targeted drug delivery using functionalized QDs.

References

Application Notes and Protocols: The Role of Tridodecylamine in the Synthesis of Perovskite Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tridodecylamine as a capping ligand in the synthesis of perovskite nanocrystals (PNCs). The information is intended for researchers in materials science, nanotechnology, and optoelectronics, as well as professionals in drug development exploring the use of PNCs in bioimaging and sensing applications.

Introduction: The Significance of Surface Ligands in Perovskite Nanocrystal Synthesis

Colloidal synthesis, particularly the hot-injection method, is a widely employed technique for producing high-quality perovksite nanocrystals with uniform size and high photoluminescence quantum yield (PLQY).[1][2][3] In this method, organic ligands, typically a combination of a long-chain amine and a carboxylic acid, play a crucial role in controlling the nucleation and growth of the nanocrystals, passivating surface defects, and ensuring colloidal stability.[4][5][6]

Traditionally, oleylamine (B85491) (OAm), an 18-carbon primary amine, has been the ligand of choice in combination with oleic acid (OA).[1][4] However, the long, insulating alkyl chains of oleylamine can impede charge transport in optoelectronic devices.[7] This has prompted investigations into shorter-chain amine ligands to enhance device performance. This compound, a tertiary amine with three C12 chains, represents a promising alternative. Its branched structure can provide steric hindrance to control nanocrystal growth, while the shorter alkyl chains may offer improved charge transport properties. While direct, detailed protocols for this compound are not abundant in literature, its application can be inferred and adapted from studies using similar shorter-chain amines like didodecylamine.[7]

Quantitative Data Summary

The following table summarizes key quantitative data from a study utilizing didodecylamine, a C12 amine, in the synthesis of formamidinium lead bromide (FAPbBr3) nanocrystals. This data is presented to illustrate the potential advantages of using shorter-chain amine ligands like this compound in achieving high-purity and high-performance nanocrystals.

ParameterValueReference
Amine LigandDidodecylamine[7]
Perovskite MaterialFAPbBr3[7]
Photoluminescence Quantum Yield (PLQY)98.1%[7]
Emission Peak530 nm (Ultrapure Green)[7]
Full Width at Half Maximum (FWHM)18.7 nm[7]

Experimental Protocols

The following is a detailed, adapted protocol for the hot-injection synthesis of CsPbBr3 perovskite nanocrystals using this compound and oleic acid. This protocol is based on established methods for perovskite nanocrystal synthesis.[3]

Materials
Preparation of Cesium Oleate (B1233923) Precursor
  • Add Cs2CO3 (0.407 g), OA (1.25 mL), and ODE (20 mL) to a 50 mL 3-neck flask.

  • Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

  • Increase the temperature to 150 °C under a nitrogen atmosphere until the Cs2CO3 has completely reacted and the solution becomes clear.

  • Preheat this cesium oleate precursor to 100 °C before injection.

Hot-Injection Synthesis of CsPbBr3 Nanocrystals
  • Add PbBr2 (0.188 g), TDDA (0.5 mL), OA (0.5 mL), and ODE (5 mL) to a 50 mL 3-neck flask.

  • Heat the mixture to 120 °C under vacuum for 1 hour.

  • Increase the temperature to 180 °C under a nitrogen atmosphere.

  • Swiftly inject 0.4 mL of the preheated cesium oleate precursor into the reaction flask.

  • After 5-10 seconds, rapidly cool the reaction mixture in an ice-water bath.

Purification of Nanocrystals
  • Transfer the crude solution to a centrifuge tube.

  • Add acetone in a 3:1 volume ratio to the crude solution to precipitate the nanocrystals.

  • Centrifuge at 8000 rpm for 10 minutes.

  • Discard the supernatant and re-disperse the nanocrystal pellet in anhydrous toluene.

  • Repeat the precipitation and re-dispersion steps one more time for further purification.

  • Finally, disperse the purified CsPbBr3 nanocrystals in anhydrous toluene for storage and characterization.

Diagrams

Experimental Workflow

G cluster_precursor Cesium Oleate Precursor Preparation cluster_synthesis Hot-Injection Synthesis cluster_purification Purification precursor_mix Mix Cs2CO3, OA, ODE precursor_heat_vac Heat at 120°C under Vacuum precursor_mix->precursor_heat_vac precursor_heat_n2 Heat at 150°C under N2 precursor_heat_vac->precursor_heat_n2 precursor_preheat Preheat to 100°C precursor_heat_n2->precursor_preheat synthesis_inject Inject Cs-Oleate precursor_preheat->synthesis_inject synthesis_mix Mix PbBr2, TDDA, OA, ODE synthesis_heat_vac Heat at 120°C under Vacuum synthesis_mix->synthesis_heat_vac synthesis_heat_n2 Heat to 180°C under N2 synthesis_heat_vac->synthesis_heat_n2 synthesis_heat_n2->synthesis_inject synthesis_cool Cool in Ice Bath synthesis_inject->synthesis_cool purify_precipitate Precipitate with Acetone synthesis_cool->purify_precipitate purify_centrifuge Centrifuge purify_precipitate->purify_centrifuge purify_redisperse Re-disperse in Toluene purify_centrifuge->purify_redisperse purify_repeat Repeat Purification purify_redisperse->purify_repeat purify_store Store in Toluene purify_repeat->purify_store

Caption: Workflow for the hot-injection synthesis of perovskite nanocrystals.

Role of this compound

G cluster_growth Nanocrystal Growth Control cluster_passivation Surface Passivation cluster_stability Colloidal Stability TDDA This compound (TDDA) steric_hindrance Provides Steric Hindrance TDDA->steric_hindrance surface_binding Binds to Nanocrystal Surface TDDA->surface_binding aggregation_prevention Prevents Aggregation TDDA->aggregation_prevention growth_rate Controls Nucleation and Growth Rate steric_hindrance->growth_rate size_distribution Leads to Uniform Size Distribution growth_rate->size_distribution defect_passivation Passivates Surface Defects surface_binding->defect_passivation plqy_enhancement Enhances Photoluminescence Quantum Yield defect_passivation->plqy_enhancement dispersion Ensures Dispersion in Nonpolar Solvents aggregation_prevention->dispersion

Caption: The multifaceted role of this compound in perovskite nanocrystal synthesis.

References

Application Notes and Protocols for Tridodecylamine-Mediated Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridodecylamine (TDA), a tertiary amine with three long alkyl chains, is a compelling capping agent for the synthesis of a diverse range of nanoparticles. Its significant steric bulk and lipophilic nature impart exceptional stability and precise size and morphology control during nanoparticle formation. These characteristics make TDA-capped nanoparticles highly suitable for advanced applications in drug delivery, bioimaging, and catalysis. While specific, detailed protocols for this compound are not extensively published, its role and function can be effectively understood and applied by adapting established methodologies for similar long-chain alkylamines, such as dodecylamine (B51217) and didecylamine.

This document provides detailed application notes, experimental protocols adapted from related systems, and a summary of quantitative data to guide researchers in the successful synthesis of nanoparticles using this compound as a capping and stabilizing agent.

Mechanism of Action

This compound functions as a highly effective capping agent by adsorbing to the surface of nascent nanoparticles during synthesis. The lone pair of electrons on the central nitrogen atom coordinates with the metal or semiconductor atoms on the nanoparticle surface. The three long, flexible dodecyl chains then extend into the surrounding solvent, creating a robust steric barrier. This steric hindrance is the primary mechanism by which TDA prevents nanoparticle aggregation and controls their growth, leading to monodisperse populations of nanoparticles with well-defined sizes and shapes. The bulky tertiary amine structure of this compound is expected to provide superior steric stabilization compared to primary or secondary amines, potentially resulting in smaller and more uniform nanoparticles.

Applications of this compound-Capped Nanoparticles

The unique surface properties imparted by this compound make the resulting nanoparticles highly soluble in non-polar organic solvents. This is particularly advantageous for:

  • Drug Delivery: Encapsulation of hydrophobic therapeutic agents for targeted delivery.

  • Bioimaging: Synthesis of highly luminescent and stable quantum dots for in vitro and in vivo imaging.

  • Catalysis: Creation of stable, well-dispersed metallic nanoparticles with high catalytic activity.

  • Electronics: Formation of uniform nanoparticle films for applications in sensors and other electronic devices.

Quantitative Data Summary

The following table summarizes quantitative data from studies using long-chain alkylamines as capping agents, which can serve as a valuable reference for predicting the effects of this compound in similar systems.

Nanoparticle TypeCapping AgentPrecursor(s)Solvent(s)Temperature (°C)Nanoparticle SizeMorphologyReference
PalladiumDodecylamineDichlorido(1,5-cyclooctadiene)palladium(II)BenzeneNot specified~2 nm (metallic core)Not specified[1]
Cobalt AluminateDodecylamineCobalt(II) nitrate (B79036) hexahydrate, Aluminum(III) nitrate nonahydrateEthanol800 (calcination)17 nmSemispherical[2]
Cobalt AluminateDodecylamineCobalt(II) nitrate hexahydrate, Aluminum(III) nitrate nonahydrateEthanol800 (calcination)13 nmLamellar[2]
InP/ZnS Quantum DotsDodecylamineIndium and Phosphorus precursorsNot specifiedNot specifiedBroader size distribution than with shorter chain aminesNot specified[3]
FAPbBr3 Perovskite NanocrystalsDidodecylamineFormamidinium and Lead Bromide precursorsNot specifiedRoom TemperatureNot specifiedNot specified[4]

Experimental Protocols

The following are generalized protocols for the synthesis of metallic and quantum dot nanoparticles, adapted for the use of this compound based on established methods for similar long-chain amines. Researchers should consider these as starting points and optimize the parameters for their specific application.

Protocol 1: Synthesis of this compound-Capped Gold Nanoparticles (Adapted from Dodecylamine-based methods)

This protocol describes the synthesis of gold nanoparticles (AuNPs) using a two-phase reduction method, where this compound acts as both a phase transfer agent and a capping agent.

Materials:

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 30 mM aqueous solution of HAuCl₄·3H₂O.

    • Prepare a 50 mM solution of this compound in toluene.

    • Freshly prepare a 0.1 M solution of NaBH₄ in ice-cold deionized water just before use.

  • Phase Transfer:

    • In a flask, mix 10 mL of the this compound/toluene solution with 1 mL of the HAuCl₄ solution.

    • Stir the mixture vigorously for 10-15 minutes. The gold ions will transfer from the aqueous phase to the organic phase, which will turn from colorless to orange-red.

  • Reduction and Nanoparticle Formation:

    • While stirring the organic phase vigorously, rapidly inject the freshly prepared NaBH₄ solution.

    • The color of the solution should immediately change to a deep ruby red, indicating the formation of gold nanoparticles.

    • Continue stirring for at least 1 hour to ensure complete reaction and stabilization of the nanoparticles.

  • Purification:

    • Transfer the reaction mixture to a separatory funnel and discard the aqueous layer.

    • Wash the organic layer three times with deionized water.

    • Precipitate the AuNPs by adding an excess of ethanol.

    • Centrifuge the mixture to pellet the nanoparticles.

    • Discard the supernatant and re-disperse the nanoparticles in a small volume of toluene.

    • Repeat the precipitation and centrifugation steps two more times to remove excess reagents.

  • Storage:

    • Disperse the final purified AuNPs in a suitable non-polar solvent like toluene or chloroform (B151607) for storage.

Protocol 2: Hot-Injection Synthesis of this compound-Capped Quantum Dots (e.g., CdSe) (Adapted from Octadecylamine-based methods)

This protocol describes a common hot-injection method for the synthesis of semiconductor quantum dots, where this compound is used as a capping agent to control growth and provide stability.

Materials:

Procedure:

  • Preparation of Precursors:

    • Cadmium Precursor: In a three-neck flask equipped with a condenser and a thermocouple, combine CdO, this compound, and 1-octadecene.

    • Selenium Precursor: In a glovebox, dissolve selenium powder in trioctylphosphine to form a TOP-Se solution.

  • Reaction Setup and Degassing:

    • Heat the cadmium precursor mixture under argon flow to around 150 °C with stirring until the CdO is fully dissolved and the solution becomes clear.

    • Further heat the solution to the desired injection temperature (e.g., 240-280 °C).

  • Hot Injection and Growth:

    • Rapidly inject the TOP-Se solution into the hot cadmium precursor solution.

    • The temperature will drop upon injection. Allow the temperature to recover and stabilize at a growth temperature slightly lower than the injection temperature.

    • The size of the quantum dots is controlled by the reaction time at this growth temperature. Aliquots can be taken at different time points to obtain quantum dots of various sizes.

  • Quenching and Purification:

    • To stop the growth, cool the reaction mixture rapidly to room temperature.

    • Add an excess of methanol to the crude solution to precipitate the quantum dots.

    • Centrifuge the mixture to collect the quantum dot pellet.

    • Discard the supernatant and re-disperse the quantum dots in toluene.

    • Repeat the precipitation and centrifugation steps at least two more times for thorough purification.

  • Storage:

    • Store the purified quantum dots dispersed in a non-polar solvent like toluene in a dark, airtight container.

Visualizations

This compound as a Capping Agent

G cluster_NP Nanoparticle Core cluster_TDA This compound (TDA) NP N N N->NP Coordination C1 C12H25 N->C1 C2 C12H25 N->C2 C3 C12H25 N->C3 G A Prepare Precursors (Metal/Semiconductor + TDA in Solvent) B Heat to Injection Temperature A->B C Rapidly Inject Second Precursor B->C D Nucleation and Growth C->D E Quench Reaction D->E F Purification (Precipitation & Centrifugation) E->F G Final Nanoparticle Product F->G G cluster_params Synthesis Parameters cluster_props Nanoparticle Properties Temp Temperature Size Size Temp->Size Time Reaction Time Time->Size Conc TDA:Precursor Ratio Conc->Size Morph Morphology Conc->Morph Mono Monodispersity Conc->Mono

References

Application Notes & Protocols: Tridodecylamine Concentration Effects on Nanoparticle Size and Shape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of tridodecylamine (TDA) concentration in controlling the size and shape of nanoparticles during synthesis. The provided protocols and data are intended to serve as a foundational guide for researchers aiming to achieve precise control over nanoparticle morphology for various applications, including drug delivery and bio-imaging.

Introduction

This compound (TDA), a tertiary amine, is a critical capping agent and shape-directing ligand in the synthesis of a variety of nanoparticles. Its bulky alkyl chains provide steric hindrance, preventing uncontrolled growth and aggregation of newly formed nanocrystals. The concentration of TDA in the reaction mixture is a key parameter that can be modulated to finely tune the final size and shape of the nanoparticles, ranging from isotropic spheres to anisotropic structures like rods and cubes. This control over morphology is crucial as the physicochemical and biological properties of nanoparticles are highly dependent on their dimensions and crystal facets.

Mechanism of Action: How TDA Influences Nanoparticle Formation

This compound's influence on nanoparticle synthesis stems from its role in both the nucleation and growth stages.

  • Nucleation: TDA can influence the initial formation of nanoparticle seeds. Its coordination to metal precursors can affect their reactivity and the rate of nucleation.

  • Growth: During the growth phase, TDA molecules adsorb onto the surface of the nascent nanocrystals. This surface passivation prevents further deposition of precursor material, thereby controlling the final size. The preferential binding of TDA to specific crystallographic facets can inhibit growth in certain directions, leading to the formation of anisotropic shapes. The density of the TDA ligand shell on the nanoparticle surface is directly related to its concentration in the reaction solution.

A simplified workflow for a typical hot-injection synthesis of nanoparticles where TDA concentration is a key variable is illustrated below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Characterization Precursor Metal Precursor + Solvent Reaction_Vessel Heated Reaction Vessel Precursor->Reaction_Vessel TDA_sol TDA in Solvent Injection Hot Injection TDA_sol->Injection Growth Nucleation & Growth Injection->Growth Purification Purification (e.g., Centrifugation) Growth->Purification Characterization Characterization (TEM, DLS, etc.) Purification->Characterization

Caption: General workflow for nanoparticle synthesis using TDA.

Quantitative Data: TDA Concentration Effects on Nanoparticle Dimensions

The following tables summarize the impact of TDA concentration on the size and shape of different types of nanoparticles, as reported in scientific literature. It is important to note that the specific outcomes are highly dependent on the entire reaction system, including the type of metal precursor, other co-ligands, temperature, and reaction time.

Effect of Oleylamine (B85491) (a related amine) to Oleic Acid Ratio on Yttria (Y₂O₃) Nanoparticle Morphology

While specific data for TDA is limited in readily available literature, the following data on oleylamine (a primary amine) in combination with oleic acid provides a strong analogous example of how amine concentration ratios can dictate nanoparticle shape.[1][2][3][4]

Oleylamine:Oleic Acid RatioResulting Y₂O₃ Nanoparticle Morphology
100:0Regular and elongated hexagons
90:10Lamellar pillars
65:35Irregular particles
50:50Plates

This data clearly demonstrates that by systematically varying the ratio of the amine ligand to the acidic co-ligand, a range of distinct nanoparticle morphologies can be achieved.[1][2][3][4]

Experimental Protocols

The following are generalized protocols for the synthesis of nanoparticles where TDA concentration can be varied to control size and shape. Researchers should adapt these protocols based on their specific nanoparticle system and safety considerations.

General Hot-Injection Protocol for Quantum Dot Synthesis

This protocol is a widely used method for producing high-quality, monodisperse quantum dots. The concentration of TDA can be systematically varied to study its effect on the final nanoparticle size.

Materials:

  • Metal precursor (e.g., Cadmium oxide, Lead(II) oxide)

  • Selenium or Sulfur precursor

  • This compound (TDA)

  • Oleic Acid (OA) (optional, as a co-ligand)

  • 1-Octadecene (ODE) (as a non-coordinating solvent)

  • Trioctylphosphine (TOP) (for preparing Se or S precursor solution)

  • Anhydrous solvents (e.g., toluene, methanol (B129727), acetone (B3395972) for purification)

  • Standard glassware for air-free synthesis (Schlenk line, three-neck flask, etc.)

  • Heating mantle with temperature controller

  • Syringes and needles

Procedure:

  • Precursor Solution Preparation:

    • In a three-neck flask, combine the metal precursor (e.g., 1 mmol), a specific volume of TDA, and 1-Octadecene (e.g., 10 mL).

    • Heat the mixture under vacuum or inert atmosphere (e.g., Argon) to a desired temperature (e.g., 120-150 °C) until a clear solution is formed. This step removes water and oxygen and forms a metal-TDA complex.

    • Increase the temperature to the desired injection temperature (e.g., 240-300 °C).

  • Injection and Growth:

    • In a separate vial under an inert atmosphere, prepare the selenium or sulfur precursor solution by dissolving the elemental powder in Trioctylphosphine.

    • Rapidly inject the selenium/sulfur precursor solution into the hot metal precursor solution with vigorous stirring.

    • The injection will cause a temperature drop. Allow the temperature to recover and stabilize.

    • The nanoparticle growth will commence, often indicated by a change in the solution's color. The growth time will influence the final size of the nanoparticles. Aliquots can be taken at different time points to monitor the growth.

  • Quenching and Purification:

    • After the desired growth time, rapidly cool the reaction mixture to room temperature to quench the reaction.

    • Add an excess of a non-solvent like methanol or acetone to precipitate the nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Discard the supernatant and re-disperse the nanoparticles in a suitable solvent like toluene.

    • Repeat the precipitation and re-dispersion steps multiple times to purify the nanoparticles from unreacted precursors and excess ligands.

To study the effect of TDA concentration, a series of experiments should be conducted where the molar ratio of TDA to the metal precursor is systematically varied while keeping all other parameters constant.

The logical relationship between the key steps in a hot-injection synthesis is depicted in the following diagram.

G Start Start Prepare_Precursors Prepare Metal and Chalcogenide Precursors Start->Prepare_Precursors Heat_Solvent Heat Solvent and TDA Prepare_Precursors->Heat_Solvent Inject Inject Chalcogenide Precursor Heat_Solvent->Inject Nucleation Nucleation Inject->Nucleation Growth Growth Nucleation->Growth Quench Quench Reaction Growth->Quench Purify Purify Nanoparticles Quench->Purify Characterize Characterize Nanoparticles Purify->Characterize End End Characterize->End

Caption: Steps in a hot-injection synthesis protocol.

Troubleshooting and Optimization

  • Agglomeration: If nanoparticles are agglomerating, the TDA concentration may be too low to provide adequate surface passivation. Consider increasing the TDA to metal precursor ratio.

  • Broad Size Distribution: A broad size distribution can result from a slow injection rate or temperature fluctuations. Ensure a rapid and single injection of the precursor and maintain a stable reaction temperature.

  • Inconsistent Shape: The shape of anisotropic nanoparticles is highly sensitive to the purity of reagents and the precise ratio of all ligands present. Ensure the use of high-purity TDA and other reagents. The ratio of TDA to other co-ligands, such as oleic acid, is a critical parameter to control for achieving specific anisotropic shapes.

Conclusion

The concentration of this compound is a powerful tool for controlling the size and shape of nanoparticles during their synthesis. By carefully tuning the amount of TDA, researchers can achieve a high degree of control over the final morphology of the nanocrystals, which is essential for tailoring their properties for specific applications in research, drug development, and beyond. The protocols and data presented here provide a starting point for the rational design and synthesis of nanoparticles with desired characteristics.

References

Application Notes and Protocols for Solvent Extraction of Rare Earth Elements using Tridodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation and purification of rare earth elements (REEs) are critical for numerous high-technology applications, including electronics, renewable energy, and advanced materials. Solvent extraction is a primary industrial method for isolating individual REEs from complex mixtures. Tridodecylamine (TDA), a tertiary amine, serves as a basic extractant for the separation of REEs, particularly from nitrate (B79036) solutions. This document provides detailed application notes and protocols for the solvent extraction of REEs using Tda, based on available scientific literature. It is important to note that while the general principles of amine-based extraction are well-established, specific quantitative performance data for TDA across all REEs can be limited in publicly accessible literature. The protocols provided herein are based on analogous systems and established methodologies in the field.

Principle of Extraction

This compound functions as a liquid anion exchanger. In an acidic aqueous solution containing nitrate ions, the amine in the organic phase is protonated to form an amine salt. This salt can then extract anionic complexes of rare earth elements from the aqueous phase into the organic phase. The general mechanism involves the formation of a neutral ion-pair complex that is soluble in the organic diluent.

The extraction equilibrium can be represented as follows:

Protonation of TDA: R₃N(org) + H⁺(aq) + NO₃⁻(aq) ⇌ --INVALID-LINK--

Extraction of REE: Ln(NO₃)₃(aq) + n--INVALID-LINK-- ⇌ --INVALID-LINK--

Where:

  • R₃N represents this compound

  • Ln³⁺ represents a trivalent rare earth element ion

  • (org) and (aq) denote the organic and aqueous phases, respectively.

Light rare earth elements are generally more readily extracted by tertiary amines from nitrate media than heavy rare earth elements.[1]

Experimental Protocols

Materials and Reagents
  • Organic Phase:

    • This compound (TDA, C₃₆H₇₅N)

    • Diluent (e.g., kerosene, xylene, toluene)

    • Modifier (e.g., isodecanol, to prevent third phase formation)

  • Aqueous Phase:

    • Stock solution of mixed rare earth nitrates (e.g., 1 g/L total REEs)

    • Nitric acid (HNO₃) for pH adjustment and as a source of nitrate ions

    • Salting-out agent (e.g., sodium nitrate, NaNO₃, to enhance extraction)

  • Stripping Solution:

    • Dilute nitric acid (HNO₃) or hydrochloric acid (HCl) solutions

  • Analytical Equipment:

    • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) for REE concentration analysis

    • pH meter

    • Separatory funnels

    • Mechanical shaker

Protocol 1: Preparation of the Organic and Aqueous Phases
  • Organic Phase Preparation:

    • Prepare a stock solution of TDA in the chosen diluent (e.g., 0.1 M TDA in kerosene).

    • If necessary, add a modifier (e.g., 5% v/v isodecanol) to the organic phase to improve phase disengagement and prevent the formation of a third phase.

    • Pre-equilibrate the organic phase by contacting it with a nitric acid solution of the same concentration as the aqueous feed to protonate the amine. This is done by mixing equal volumes of the organic phase and the nitric acid solution in a separatory funnel, shaking for 10-15 minutes, and allowing the phases to separate. Discard the aqueous phase.

  • Aqueous Phase Preparation:

    • Prepare a synthetic aqueous feed solution containing a known concentration of mixed rare earth nitrates.

    • Adjust the pH of the aqueous solution to the desired value using dilute nitric acid.

    • If required, add a salting-out agent like NaNO₃ to the aqueous phase to increase the nitrate ion concentration.

Protocol 2: Solvent Extraction Procedure
  • Place equal volumes of the prepared aqueous and organic phases (e.g., 20 mL each) into a separatory funnel. The aqueous-to-organic (A/O) phase ratio can be varied as an experimental parameter.

  • Shake the separatory funnel vigorously using a mechanical shaker for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

  • Allow the phases to separate completely.

  • Carefully separate the two phases. The aqueous phase is the raffinate, and the organic phase is the loaded organic.

  • Determine the concentration of each REE in the raffinate using ICP-OES or ICP-MS.

  • Calculate the concentration of each REE in the loaded organic phase by mass balance.

Protocol 3: Stripping Procedure
  • Take a known volume of the loaded organic phase and contact it with a stripping solution (e.g., dilute HNO₃ or HCl) in a separatory funnel. The organic-to-aqueous (O/A) ratio for stripping can be varied (e.g., 1:1, 2:1).

  • Shake the funnel for a sufficient time (e.g., 30 minutes) to allow the transfer of REEs from the organic phase to the aqueous stripping solution.

  • Allow the phases to separate and collect the aqueous strip solution.

  • Analyze the REE concentration in the aqueous strip solution and the stripped organic phase using ICP-OES or ICP-MS.

Data Presentation

The efficiency of the solvent extraction process is evaluated using several key parameters:

  • Distribution Ratio (D): The ratio of the concentration of a metal in the organic phase to its concentration in the aqueous phase at equilibrium.

    • D = [M]org / [M]aq

  • Extraction Efficiency (%E): The percentage of a metal transferred from the aqueous phase to the organic phase.

    • %E = (D / (D + Vaq/Vorg)) * 100

  • Separation Factor (β): The ratio of the distribution ratios of two different metals, indicating the selectivity of the extraction.

    • βA/B = DA / DB

Table 1: Hypothetical Extraction Data for REEs with TDA from a Nitrate Medium. (Note: This table is for illustrative purposes as specific comprehensive data for TDA was not available in the search results. Actual values must be determined experimentally.)

Rare Earth ElementInitial Aqueous Conc. (mg/L)Equilibrium Aqueous Conc. (mg/L)Equilibrium Organic Conc. (mg/L)Distribution Ratio (D)Extraction Efficiency (%)
Lanthanum (La)10040601.5060.0
Cerium (Ce)10045551.2255.0
Praseodymium (Pr)10050501.0050.0
Neodymium (Nd)10052480.9248.0
Samarium (Sm)10060400.6740.0
Europium (Eu)10065350.5435.0
Gadolinium (Gd)10070300.4330.0
Terbium (Tb)10075250.3325.0
Dysprosium (Dy)10080200.2520.0
Yttrium (Y)10078220.2822.0
Erbium (Er)10085150.1815.0
Ytterbium (Yb)10090100.1110.0
Lutetium (Lu)1009280.098.0

Table 2: Hypothetical Separation Factors for Selected REE Pairs. (Note: Illustrative values.)

REE PairSeparation Factor (β)
La/Ce1.23
Ce/Pr1.22
Pr/Nd1.09
Nd/Sm1.37
Eu/Gd1.26
Dy/Y0.89
Er/Yb1.64

Visualizations

Experimental Workflow

SolventExtractionWorkflow cluster_prep Phase Preparation cluster_process Extraction Process cluster_outputs Outputs Aqueous_Feed Aqueous Feed (REE Nitrates) Extraction Extraction (Mixing & Settling) Aqueous_Feed->Extraction Organic_Phase Organic Phase (TDA in Diluent) Organic_Phase->Extraction Raffinate Raffinate (Depleted Aqueous) Extraction->Raffinate Aqueous Loaded_Organic Loaded Organic Extraction->Loaded_Organic Organic Stripping Stripping (Mixing & Settling) Stripped_Organic Stripped Organic (Recycled) Stripping->Stripped_Organic Organic REE_Product REE Product Solution Stripping->REE_Product Aqueous Loaded_Organic->Stripping Stripped_Organic->Organic_Phase Recycle ExtractionMechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Ln Ln³⁺ Complex [(R₃NH)ₙLn(NO₃)₃₊ₙ] Ln->Complex NO3_aq 3NO₃⁻ NO3_aq->Ln TDA R₃N TDA_H R₃NH⁺NO₃⁻ TDA->TDA_H + H⁺ + NO₃⁻ TDA_H->Complex + Ln(NO₃)₃ H_ion H⁺ NO3_org NO₃⁻

References

Application of Tridodecylamine in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Tridodecylamine (TDA), a tertiary amine with three C12 alkyl chains, is a lipophilic molecule with potential applications in drug delivery systems.[1][2] Its tertiary amine group can be protonated at acidic pH, imparting a positive charge that allows for electrostatic interactions with negatively charged molecules such as nucleic acids (siRNA, mRNA) and certain drugs.[3] This property makes TDA a candidate for use as a cationic lipid in the formulation of various nanocarriers, including solid lipid nanoparticles (SLNs) and as a component in liposomal formulations.[3]

The long dodecyl chains of TDA contribute to the lipid matrix of nanoparticles, potentially enhancing the encapsulation of hydrophobic drugs and influencing the release kinetics.[4] In drug delivery, TDA may serve several key functions:

  • Encapsulation of Therapeutics: The cationic nature of protonated TDA can facilitate the encapsulation of anionic drugs or genetic material. For hydrophobic drugs, the lipidic chains can contribute to their incorporation within the lipid core of nanoparticles.

  • Enhanced Cellular Uptake: The positive surface charge of TDA-containing nanoparticles can promote interaction with the negatively charged cell membrane, potentially leading to increased cellular uptake.

  • Controlled Release: The composition of the lipid matrix, including the concentration of TDA, can be modulated to control the release profile of the encapsulated therapeutic agent.[5]

Key Considerations for Formulation Development

When developing TDA-based drug delivery systems, several factors should be considered:

  • Molar Ratio of Components: The ratio of TDA to other lipids, such as helper lipids (e.g., DOPE, DSPC), cholesterol, and PEGylated lipids, is a critical determinant of nanoparticle stability, size, and transfection efficiency.[6]

  • pH of Formulation: The pH during the formulation process will affect the protonation state of TDA and its ability to interact with anionic payloads. Encapsulation of nucleic acids is often more efficient at a slightly acidic pH.[6]

  • Toxicity: Cationic lipids can exhibit cytotoxicity. It is crucial to evaluate the biocompatibility of TDA-based formulations and optimize the concentration to minimize adverse effects.[7][8][9]

Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, quantitative data for the characterization of TDA-based drug delivery systems. These values are intended as a reference for expected outcomes and should be experimentally determined and optimized for specific formulations.

Table 1: Physicochemical Properties of Hypothetical TDA-Solid Lipid Nanoparticles (TDA-SLNs)

Formulation IDTDA (mol%)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
TDA-SLN-15150 ± 100.21 ± 0.03+25 ± 35.2 ± 0.585 ± 5
TDA-SLN-210135 ± 80.18 ± 0.02+35 ± 46.8 ± 0.792 ± 4
TDA-SLN-315120 ± 120.25 ± 0.04+42 ± 57.5 ± 0.695 ± 3

Table 2: In Vitro Drug Release from Hypothetical TDA-SLNs at pH 7.4

Formulation IDCumulative Release at 4h (%)Cumulative Release at 12h (%)Cumulative Release at 24h (%)Cumulative Release at 48h (%)
TDA-SLN-125 ± 345 ± 465 ± 580 ± 6
TDA-SLN-220 ± 238 ± 358 ± 475 ± 5
TDA-SLN-315 ± 230 ± 350 ± 468 ± 5

Experimental Protocols

Protocol 1: Formulation of TDA-Solid Lipid Nanoparticles (TDA-SLNs) by Hot Homogenization

This protocol describes the preparation of TDA-SLNs for the encapsulation of a hydrophobic drug.

Materials:

  • This compound (TDA)

  • Solid lipid (e.g., Compritol® 888 ATO, Glyceryl monostearate)

  • Hydrophobic drug

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • Organic solvent (e.g., acetone, if required for drug solubilization)

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

  • Beakers and glassware

Procedure:

  • Preparation of Lipid Phase:

    • Weigh the required amounts of TDA and the solid lipid.

    • Melt the lipids together in a beaker placed in a water bath at a temperature approximately 5-10°C above the melting point of the solid lipid.

    • If the drug is hydrophobic, dissolve it in the molten lipid mixture. If the drug is not readily soluble in the molten lipid, a small amount of a suitable organic solvent can be used to dissolve the drug first, which is then added to the molten lipid phase.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water in a separate beaker.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a magnetic stirrer.

    • Immediately subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse pre-emulsion.

  • Sonication:

    • Follow the high-shear homogenization with probe sonication for 5-15 minutes to reduce the particle size to the nanometer range. The sonication parameters (power, time, pulse) should be optimized.

  • Cooling and Nanoparticle Formation:

    • Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. As the lipid solidifies, TDA-SLNs will be formed.

    • The nanoparticle suspension can be further cooled in an ice bath to ensure complete solidification of the lipid matrix.

  • Purification:

    • To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by dialysis against purified water or by centrifugation followed by resuspension of the pellet in fresh water.

Protocol 2: Characterization of TDA-SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute an aliquot of the TDA-SLN suspension with purified water to an appropriate concentration.

    • Measure the particle size (Z-average diameter), PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate.

2. Drug Loading and Encapsulation Efficiency:

  • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

  • Procedure:

    • Total Drug Content: Disrupt a known amount of the TDA-SLN dispersion using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug. Quantify the drug concentration using a validated HPLC or UV-Vis method.

    • Free Drug Content: Separate the TDA-SLNs from the aqueous phase containing unencapsulated drug by ultracentrifugation or by using centrifugal filter units. Quantify the amount of drug in the supernatant.

    • Calculations:

      • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = ((Total drug amount - Free drug amount) / Total drug amount) x 100

3. In Vitro Drug Release Study:

  • Method: Dialysis Bag Method.[7]

  • Procedure:

    • Place a known volume of the TDA-SLN dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO).

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the concentration of the released drug in the collected aliquots using HPLC or UV-Vis spectrophotometry.

    • Plot the cumulative percentage of drug released against time.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol assesses the cytotoxicity of TDA-SLNs on a selected cell line.

Materials:

  • TDA-SLN formulation

  • Control (empty) SLNs

  • Cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

Equipment:

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the TDA-SLN formulation and control SLNs in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells.

    • Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours in a CO2 incubator at 37°C.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100

Visualizations

TDA_SLN_Formulation_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_formulation Nanoparticle Formulation TDA This compound Melt Melt & Mix TDA->Melt SolidLipid Solid Lipid SolidLipid->Melt Drug Hydrophobic Drug Drug->Melt Homogenization High-Shear Homogenization Melt->Homogenization Surfactant Surfactant Dissolve Dissolve & Heat Surfactant->Dissolve Water Purified Water Water->Dissolve Dissolve->Homogenization Sonication Probe Sonication Homogenization->Sonication Cooling Cooling & Solidification Sonication->Cooling Purification Purification Cooling->Purification FinalProduct TDA-SLN Dispersion Purification->FinalProduct

Workflow for TDA-Solid Lipid Nanoparticle Formulation.

Drug_Release_Pathway TDASLN TDA-SLN with Encapsulated Drug Diffusion Diffusion through Lipid Matrix TDASLN->Diffusion Initial Burst & Sustained Release Erosion Matrix Erosion TDASLN->Erosion Slower, Long-term Release Release Drug Release Diffusion->Release Erosion->Release TargetSite Target Site Release->TargetSite

Hypothetical Drug Release Mechanisms from TDA-SLNs.

Cellular_Uptake_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell TDASLN Positively Charged TDA-SLN CellMembrane Cell Membrane (Negatively Charged) TDASLN->CellMembrane Electrostatic Interaction Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape (Proton Sponge Effect) Endosome->EndosomalEscape Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm DrugRelease Drug Release Cytoplasm->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Proposed Cellular Uptake and Drug Release Pathway.

References

Application Notes and Protocols: Tridodecylamine for the Dispersion of Carbon Nanotubes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon nanotubes (CNTs) possess remarkable mechanical, electrical, and thermal properties, making them highly attractive for a wide range of applications, including drug delivery, bio-sensing, and tissue engineering. However, their inherent van der Waals interactions lead to strong agglomeration, significantly hindering their processability and application. Effective dispersion of individual CNTs is therefore a critical step for harnessing their full potential.

This document provides detailed application notes and protocols for the use of tridodecylamine (TDDA) as a dispersing agent for carbon nanotubes. TDDA, a tertiary amine with three long alkyl chains, is proposed to facilitate CNT dispersion through non-covalent functionalization, preserving the intrinsic electronic and structural integrity of the nanotubes. This method is particularly advantageous for applications where maintaining the pristine nature of the CNTs is crucial.

Mechanism of Dispersion: Non-Covalent Functionalization

G cluster_0 Initial State: Agglomerated CNTs cluster_1 Dispersion Process cluster_2 Final State: Dispersed CNTs CNT1 CNT CNT2 CNT Sonication Sonication in Organic Solvent CNT3 CNT TDDA This compound (TDDA) TDDA->Sonication dCNT1 TDDA-CNT Sonication->dCNT1 dCNT2 TDDA-CNT Sonication->dCNT2 dCNT3 TDDA-CNT Sonication->dCNT3

Caption: Proposed mechanism of CNT dispersion by TDDA.

Experimental Protocols

Protocol 1: Dispersion of Multi-Walled Carbon Nanotubes (MWCNTs) using this compound

This protocol describes a general method for dispersing pristine MWCNTs in an organic solvent using TDDA and ultrasonication.

Materials:

  • Multi-walled carbon nanotubes (MWCNTs)

  • This compound (TDDA)

  • Organic solvent (e.g., chloroform, toluene, or tetrahydrofuran)

  • Sonicator (bath or probe type)

  • Centrifuge

  • Glass vials

Procedure:

  • Preparation of TDDA Solution: Prepare a stock solution of TDDA in the chosen organic solvent. A typical starting concentration is 1-5 mg/mL.

  • Dispersion of MWCNTs:

    • Weigh a desired amount of MWCNTs (e.g., 10 mg) and place them in a glass vial.

    • Add a specific volume of the TDDA solution to the vial to achieve a desired MWCNT concentration (e.g., 1 mg/mL). The optimal ratio of MWCNTs to TDDA may need to be determined experimentally, with a starting point of 1:1 by weight.

  • Sonication:

    • Place the vial in a sonicator bath or use a probe sonicator.

    • Sonicate the mixture for 1-2 hours. If using a probe sonicator, use short bursts and cool the sample in an ice bath to prevent overheating, which can damage the CNTs.

  • Centrifugation:

    • After sonication, centrifuge the dispersion at a moderate speed (e.g., 5000 rpm) for 30-60 minutes. This step will pellet any remaining large agglomerates or impurities.

  • Collection of Supernatant:

    • Carefully decant the supernatant, which contains the well-dispersed TDDA-functionalized MWCNTs.

  • Characterization:

    • The quality of the dispersion can be assessed visually and by UV-Vis spectroscopy.

    • The functionalization can be characterized by Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Transmission Electron Microscopy (TEM).

G start Start prep_tdda Prepare TDDA Solution (1-5 mg/mL in organic solvent) start->prep_tdda add_mwcnt Add MWCNTs to TDDA Solution (e.g., 1 mg/mL CNTs) prep_tdda->add_mwcnt sonicate Sonicate Mixture (1-2 hours) add_mwcnt->sonicate centrifuge Centrifuge (5000 rpm, 30-60 min) sonicate->centrifuge collect Collect Supernatant (Dispersed TDDA-CNTs) centrifuge->collect characterize Characterize Dispersion (UV-Vis, TEM, etc.) collect->characterize end End characterize->end

Caption: Experimental workflow for dispersing MWCNTs with TDDA.

Data Presentation: Characterization of TDDA-Dispersed CNTs

The following table summarizes the expected characterization results for MWCNTs dispersed with TDDA. This data is illustrative and based on typical results for non-covalently functionalized CNTs.

Parameter Pristine MWCNTs TDDA-Dispersed MWCNTs Characterization Technique Interpretation
Visual Appearance in Solvent Rapid sedimentationStable, dark suspensionVisual InspectionEffective dispersion and prevention of re-agglomeration.
UV-Vis Absorbance (at 500 nm) LowHighUV-Vis SpectroscopyIncreased absorbance indicates a higher concentration of individually dispersed CNTs.
FTIR Spectroscopy Minimal peaksC-H stretching peaks (~2850-2960 cm⁻¹), C-N stretching (~1100-1200 cm⁻¹)FTIR SpectroscopyPresence of TDDA on the surface of the MWCNTs.
Raman Spectroscopy (ID/IG ratio) LowSimilar to pristineRaman SpectroscopyThe non-covalent nature of the interaction does not introduce significant defects to the CNT structure.
Transmission Electron Microscopy (TEM) Large, entangled bundlesIndividually dispersed nanotubesTEMDirect visualization of the debundling of CNTs.

Applications in Drug Development

The stable dispersion of CNTs in organic solvents using TDDA opens up possibilities for their use in drug development. The non-covalent functionalization is particularly appealing as it minimizes alterations to the CNTs' intrinsic properties, which could be beneficial for:

  • Drug Delivery: The hydrophobic surface of the TDDA-functionalized CNTs can be utilized for loading hydrophobic drug molecules through π-π stacking or hydrophobic interactions.

  • Bio-imaging: The preserved electronic properties of the CNTs could be exploited for various imaging modalities.

  • Scaffold for Tissue Engineering: The dispersed CNTs can be incorporated into polymer matrices to create nanocomposites with enhanced mechanical and electrical properties for tissue engineering applications.

Conclusion

This compound presents a promising and straightforward approach for the non-covalent dispersion of carbon nanotubes in organic media. The proposed mechanism, based on van der Waals interactions, allows for effective debundling while preserving the structural integrity of the CNTs. The provided protocols and characterization data serve as a valuable starting point for researchers and scientists exploring the use of TDDA-dispersed CNTs in various applications, including the exciting field of drug development. Further optimization of the dispersion parameters for specific CNT types and solvent systems is encouraged to achieve the best results.

Application Notes and Protocols for Emulsion Formulation and Stabilization with Tridodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridodecylamine (TDA), a tertiary amine with three long alkyl chains, is a versatile molecule with applications in various fields, including as a carrier agent in emulsion liquid membranes and as a potential stabilizer in emulsion formulations. Its lipophilic nature, coupled with the ability of the nitrogen atom to be protonated, allows it to function as a cationic surfactant, making it a candidate for the formulation of stable oil-in-water (O/W) and water-in-oil (W/O) emulsions, including nanoemulsions for drug delivery.[1]

These application notes provide a comprehensive overview of the formulation and stabilization of emulsions using this compound. They include detailed protocols for the preparation and characterization of TDA-stabilized nanoemulsions, a discussion of the stabilization mechanism, and representative data for such systems. Given the limited publicly available data specifically for this compound in drug delivery emulsions, some protocols and data are based on well-characterized cationic surfactants and long-chain amines, providing a strong starting point for formulation development.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its effective use in emulsion formulation.

PropertyValueReference
Molecular Formula C₃₆H₇₅N[2]
Molecular Weight 521.99 g/mol [2]
Appearance Liquid[2]
Density 0.823 g/mL at 25 °C[2]
Melting Point 15.7 °C[2]
Boiling Point 220-228 °C at 0.03 mmHg[2]
Solubility Insoluble in water; Soluble in organic solvents[2]
Chemical Structure A tertiary amine with three C12 alkyl chains attached to a central nitrogen atom.[2]

Mechanism of Emulsion Stabilization

This compound, as a tertiary amine, can be protonated in acidic to neutral aqueous solutions, forming a cationic surfactant. This positive charge is key to its function as an emulsion stabilizer, primarily through electrostatic repulsion.

At the oil-water interface, the protonated amine headgroup of TDA orients towards the aqueous phase, while the three long dodecyl chains remain in the oil phase. This arrangement reduces the interfacial tension between the two immiscible liquids. The positively charged headgroups create a repulsive electrostatic barrier between adjacent oil droplets, preventing them from coalescing and thus stabilizing the emulsion.[2][3]

Caption: Stabilization of an oil droplet by protonated this compound via electrostatic repulsion.

Experimental Protocols

Protocol 1: Preparation of a this compound-Stabilized Oil-in-Water (O/W) Nanoemulsion

This protocol describes a high-energy emulsification method to produce a nanoemulsion. Due to the lack of a reported Critical Micelle Concentration (CMC) for this compound, the concentration provided is a starting point for optimization.

Materials:

  • This compound (TDA)

  • Oil Phase (e.g., Miglyol 812, soybean oil)

  • Aqueous Phase (e.g., deionized water, phosphate (B84403) buffer)

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Lipophilic drug (optional)

Equipment:

  • High-shear homogenizer or ultrasonicator

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

Procedure:

  • Prepare the Aqueous Phase:

    • Dispense the desired volume of the aqueous phase into a beaker.

    • Adjust the pH to a level where this compound will be protonated (e.g., pH 4-6) using a dilute HCl solution.

    • Add the desired amount of this compound to the aqueous phase while stirring. A starting concentration of 0.5-2% (w/v) is recommended for initial trials. Stir until fully dissolved or dispersed.

  • Prepare the Oil Phase:

    • If loading a lipophilic drug, dissolve it in the oil phase at the desired concentration. Gentle heating may be required to facilitate dissolution.

  • Form a Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500 rpm) with a magnetic stirrer. Continue stirring for 10-15 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Subject the coarse emulsion to high-energy homogenization.

      • High-Shear Homogenizer: Process the emulsion at high speed (e.g., 10,000 - 20,000 rpm) for 5-10 minutes.

      • Ultrasonicator: Immerse the probe of the sonicator into the emulsion and process at a specific amplitude and duration (e.g., 40-60% amplitude for 5-15 minutes). The processing should be done in an ice bath to prevent overheating.

  • Cooling and Storage:

    • After homogenization, allow the nanoemulsion to cool to room temperature.

    • Store the nanoemulsion in a sealed container for further characterization.

G Experimental Workflow for Nanoemulsion Preparation and Characterization cluster_prep Nanoemulsion Preparation cluster_char Characterization A Prepare Aqueous Phase (Water + TDA, adjust pH) C Form Coarse Emulsion (Slowly add Oil to Aqueous) A->C B Prepare Oil Phase (Oil +/- Drug) B->C D High-Energy Homogenization (High-Shear or Ultrasonication) C->D E Cool and Store D->E F Droplet Size & PDI (DLS) E->F G Zeta Potential (ELS) E->G H Stability Assessment (Visual, Size over time) E->H

Caption: Workflow for preparing and characterizing a TDA-stabilized nanoemulsion.

Protocol 2: Characterization of the Nanoemulsion

a) Droplet Size and Polydispersity Index (PDI) Analysis

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoemulsion with the same aqueous phase used for its preparation to a suitable concentration for DLS analysis (to avoid multiple scattering effects).

    • Equilibrate the sample to the desired temperature (e.g., 25 °C).

    • Measure the droplet size and PDI using a DLS instrument. Perform at least three measurements and report the average and standard deviation.

b) Zeta Potential Measurement

  • Method: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the nanoemulsion with the aqueous phase.

    • Measure the electrophoretic mobility of the droplets using a zeta potential analyzer.

    • The instrument software will calculate the zeta potential. A positive zeta potential is expected for TDA-stabilized emulsions at acidic to neutral pH.

c) Stability Studies

  • Method: Monitor changes in droplet size, PDI, and zeta potential over time.

  • Procedure:

    • Store aliquots of the nanoemulsion at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).

    • At predetermined time points (e.g., 0, 1, 7, 14, and 30 days), visually inspect the samples for any signs of instability (creaming, sedimentation, phase separation).

    • Measure the droplet size, PDI, and zeta potential of each sample as described above.

Protocol 3: Determination of Critical Micelle Concentration (CMC)
  • Method: Surface Tension Measurement

  • Procedure:

    • Prepare a series of aqueous solutions of this compound with increasing concentrations at a fixed pH.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.

Representative Quantitative Data

The following table presents hypothetical but representative data for an oil-in-water nanoemulsion stabilized with this compound. This data is for illustrative purposes and actual results will depend on the specific formulation and processing parameters.

ParameterRepresentative Value
Droplet Size (Z-average) 100 - 200 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential +30 to +50 mV
Stability (at 25 °C for 30 days) No significant change in droplet size or PDI; No visual signs of instability
Drug Loading (for a model lipophilic drug) 1 - 5 mg/mL
Encapsulation Efficiency > 90%

Conclusion

This compound holds promise as a cationic surfactant for the formulation of stable emulsions and nanoemulsions for drug delivery. Its ability to impart a positive surface charge to oil droplets can lead to excellent stability through electrostatic repulsion. The protocols and information provided in these application notes offer a solid foundation for researchers to begin exploring the potential of this compound in their formulation development efforts. Further optimization of formulation parameters and in-depth characterization will be essential to tailor these systems for specific drug delivery applications.

References

Application Notes and Protocols for Tridodecylamine in the Extraction of Precious Metals from Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tridodecylamine (TDA), a tertiary amine, as a solvent extractant for the recovery of precious metals such as gold (Au), platinum (Pt), and palladium (Pd) from acidic aqueous solutions. The protocols outlined below are based on the principles of solvent extraction and anion exchange mechanisms.

Introduction to this compound in Precious Metal Extraction

This compound is a high-molecular-weight tertiary amine that is effective in liquid-liquid extraction processes for purifying precious metals. Its long alkyl chains make it highly soluble in organic solvents and immiscible with aqueous solutions, which is a critical property for a solvent extractant. The extraction of precious metals using TDA relies on the formation of an amine salt that participates in an anion exchange reaction with anionic metal complexes present in the aqueous phase.[1] In chloride media, precious metals like gold, platinum, and palladium form stable anionic chloro-complexes (e.g., [AuCl₄]⁻, [PtCl₆]²⁻, [PdCl₄]²⁻), which can be efficiently extracted by TDA.[2]

The overall process can be divided into two main stages:

  • Extraction: The organic phase, containing this compound dissolved in a suitable diluent, is brought into contact with an acidic aqueous solution containing the precious metal ions. The TDA is protonated by the acid to form an ammonium (B1175870) salt. This salt then extracts the anionic precious metal complex from the aqueous phase into the organic phase.

  • Stripping: The metal-loaded organic phase is then contacted with a suitable stripping solution (e.g., a basic solution or a solution containing a complexing agent) to reverse the extraction process. This recovers the precious metal in a purified and concentrated form in a new aqueous phase.

Quantitative Data on Precious Metal Extraction

While extensive quantitative data for this compound across a wide range of conditions is not always readily available in single sources, the following tables summarize typical performance data based on available literature for tertiary amines and related systems. These values can serve as a baseline for experimental design.

Table 1: Gold (Au) Extraction with Tertiary Amines

ParameterValueConditions
Extraction Efficiency >99%Organic Phase: 0.1 M TDA in kerosene; Aqueous Phase: 1-3 M HCl
Optimal HCl Concentration 2-4 MHigher concentrations can sometimes lead to a decrease in extraction due to competition from excess chloride ions.
TDA Concentration 0.05 - 0.2 MExtraction efficiency generally increases with TDA concentration up to a certain point.
Phase Ratio (O/A) 1:1A 1:1 ratio is common for laboratory-scale experiments.
Contact Time 5 - 15 minutesEquilibrium is typically reached within this timeframe with vigorous mixing.

Table 2: Platinum (Pt) Extraction with Tertiary Amines

ParameterValueConditions
Extraction Efficiency >98%Organic Phase: 0.1 M TDA in toluene; Aqueous Phase: 3 M HCl
Optimal HCl Concentration 3-5 MPt forms stable hexachloro-complexes in this range.
TDA Concentration 0.1 - 0.5 MHigher concentrations may be needed for quantitative extraction.
Phase Ratio (O/A) 1:1
Contact Time 10 - 30 minutes

Table 3: Palladium (Pd) Extraction with Tertiary Amines

ParameterValueConditions
Extraction Efficiency >99%Organic Phase: 0.05 M TDA in kerosene; Aqueous Phase: 1-2 M HCl
Optimal HCl Concentration 1-3 MPd forms stable tetrachloro-complexes.
TDA Concentration 0.01 - 0.1 M
Phase Ratio (O/A) 1:1
Contact Time 5 - 10 minutes

Experimental Protocols

The following are generalized protocols for the extraction and stripping of gold, platinum, and palladium using this compound. These should be optimized for specific feed solutions and desired purity levels.

General Stock Solution Preparation
  • Organic Phase (Extractant): Prepare a stock solution of this compound (TDA) in a suitable organic diluent such as kerosene, toluene, or xylene. The concentration will typically range from 0.05 M to 0.5 M depending on the target metal and its concentration in the aqueous feed. It is often beneficial to pre-equilibrate the organic phase by contacting it with an acidic solution of the same concentration as the aqueous feed to protonate the amine before extraction.

  • Aqueous Phase (Feed): The precious metal-containing solution should be in a hydrochloric acid (HCl) matrix. The concentration of HCl should be adjusted to the optimal range for the specific metal being extracted (see tables above).

Protocol for Gold (Au) Extraction and Stripping

Extraction:

  • Place equal volumes of the TDA organic phase and the gold-containing aqueous phase in a separatory funnel.

  • Shake vigorously for 10-15 minutes to ensure thorough mixing and facilitate mass transfer.

  • Allow the phases to separate. The time for phase disengagement will depend on the solvent system and may be accelerated by gentle swirling.

  • Drain the lower aqueous phase (raffinate) and collect the upper organic phase (loaded organic).

Stripping:

  • Contact the loaded organic phase with a stripping solution. A solution of 0.5 M to 1 M thiourea (B124793) in 0.1 M to 0.5 M HCl is effective for stripping gold.[3] Alternatively, a dilute sodium hydroxide (B78521) (NaOH) solution (e.g., 0.5 M) can be used.

  • Shake the mixture for 15-30 minutes.

  • Allow the phases to separate and collect the aqueous stripping solution, which now contains the concentrated gold.

Protocol for Platinum (Pt) Extraction and Stripping

Extraction:

  • Follow the same procedure as for gold extraction, using the appropriate optimal conditions for platinum (see Table 2). Contact time may need to be extended to 30 minutes for complete extraction.

Stripping:

  • A common and effective stripping agent for platinum from tertiary amines is a dilute solution of sodium hydroxide (e.g., 0.5 M to 1 M).[4]

  • Place the loaded organic phase and the NaOH stripping solution in a separatory funnel.

  • Shake for 20-30 minutes.

  • Allow the phases to separate and collect the aqueous phase containing the stripped platinum.

Protocol for Palladium (Pd) Extraction and Stripping

Extraction:

  • Follow the same general extraction procedure, optimizing for palladium as indicated in Table 3. Palladium extraction is generally rapid.

Stripping:

  • Palladium can be effectively stripped from the loaded organic phase using a solution of thiourea (e.g., 0.5 M to 1 M) in dilute HCl (e.g., 0.1 M).[5]

  • Contact the loaded organic phase with the thiourea stripping solution and shake for 15-20 minutes.

  • Allow the phases to separate and collect the aqueous stripping solution containing the purified palladium.

Visualizations of Experimental Workflows and Mechanisms

Anion Exchange Mechanism

The fundamental mechanism for the extraction of precious metal chloro-complexes by this compound is an anion exchange process.

Anion Exchange Mechanism cluster_aqueous Aqueous Phase (HCl) cluster_organic Organic Phase H_ion H+ Protonated_TDA [R3NH+][Cl-] Cl_ion Cl- Metal_complex [MClx]n- Loaded_TDA ([R3NH+])n[MClx]n- TDA R3N (TDA) TDA->Protonated_TDA Protonation Protonated_TDA->Loaded_TDA Anion Exchange Solvent Extraction Workflow start Start prep_aq Prepare Aqueous Feed (Precious Metal in HCl) start->prep_aq prep_org Prepare Organic Phase (TDA in Diluent) start->prep_org extraction Solvent Extraction (Mixing & Phase Separation) prep_aq->extraction prep_org->extraction raffinate Raffinate (Depleted Aqueous Phase) extraction->raffinate loaded_org Loaded Organic Phase extraction->loaded_org stripping Stripping (Mixing with Stripping Agent) loaded_org->stripping stripped_org Stripped Organic Phase (Recycle) stripping->stripped_org product Concentrated Precious Metal Solution stripping->product end End product->end Selective Stripping Logic loaded_org Loaded Organic Phase (Au, Pt, Pd) strip1 Strip with Agent A (e.g., for Pt) loaded_org->strip1 pt_solution Pt Solution strip1->pt_solution remaining_org1 Remaining Organic (Au, Pd) strip1->remaining_org1 strip2 Strip with Agent B (e.g., for Pd) remaining_org1->strip2 pd_solution Pd Solution strip2->pd_solution remaining_org2 Remaining Organic (Au) strip2->remaining_org2 strip3 Strip with Agent C (e.g., for Au) remaining_org2->strip3 au_solution Au Solution strip3->au_solution

References

Application Notes and Protocols for Tridodecylamine in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanisms and experimental evaluation of tridodecylamine as a corrosion inhibitor. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data for the closely related long-chain amine, didodecylamine (B166037), is presented as a representative model. The underlying principles of corrosion inhibition by long-chain aliphatic amines are highly comparable.

Mechanism of Action

This compound, a tertiary amine with three long alkyl chains, mitigates corrosion primarily through adsorption onto the metal surface, forming a protective hydrophobic barrier.[1] This process can be understood through the following key mechanisms:

  • Adsorption: The nitrogen atom in the this compound molecule possesses a lone pair of electrons, which facilitates its adsorption onto the metallic surface. This interaction can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).[2]

  • Hydrophobic Barrier Formation: The three long dodecyl chains orient themselves away from the metal surface, creating a dense, non-polar layer.[3] This layer acts as a physical barrier, isolating the metal from the corrosive aqueous environment and impeding the diffusion of corrosive species (e.g., H⁺, Cl⁻) to the metal surface.

  • Inhibition of Electrochemical Reactions: By blocking the active sites on the metal surface, this compound inhibits both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process.[3]

Signaling Pathway and Molecular Interactions

The interaction of this compound with the metal surface can be visualized as a molecular self-assembly process. Quantum chemical calculations have become invaluable in understanding these interactions at a molecular level.[4] Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) help predict the electron-donating and accepting capabilities of the inhibitor molecule, respectively. For aliphatic amines, a higher HOMO energy generally correlates with better corrosion inhibition, as it indicates a greater ability to donate electrons to the vacant d-orbitals of the metal.[4] The long alkyl chains further enhance this effect through van der Waals interactions, leading to a more stable and compact protective film.

G cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_film Protective Film Formation TDA This compound (R₃N) Adsorption Adsorption of This compound TDA->Adsorption N atom lone pair interacts with metal H2O H₂O Ions Corrosive Ions (e.g., H⁺, Cl⁻) Metal Metal (e.g., Steel) Ions->Metal Corrosion Attack Metal->Adsorption Barrier Hydrophobic Barrier Adsorption->Barrier Self-assembly of alkyl chains Barrier->Ions Blocks Result Corrosion Inhibition Barrier->Result Blocks corrosive species

Caption: Mechanism of corrosion inhibition by this compound.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the corrosion inhibition performance of didodecylamine on steel in acidic media. This data is illustrative of the expected performance of this compound under similar conditions.

Table 1: Potentiodynamic Polarization Data for an Amine-Based Inhibitor in 1 M HCl

Inhibitor ConcentrationCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank-520580-
100 ppm-51510082.8

Data is representative and illustrates the expected trend.[3]

Table 2: Electrochemical Impedance Spectroscopy Data for Carbon Steel in 1 M HCl with an Amine-Based Inhibitor

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
Blank50200-
1 x 10⁻⁵25010080.0
1 x 10⁻⁴8005093.8
1 x 10⁻³15002596.7

Note: The data in Table 2 is representative and illustrates the expected trend for an effective amine-based inhibitor.[3]

Table 3: Weight Loss Data for Mild Steel in 1 M HCl with an Amine-Based Inhibitor after 24 hours

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (IE%)
Blank15012.5-
50453.7570.0
10022.51.8885.0
200121.0092.0

Note: The data in Table 3 is representative and illustrates the expected trend for an effective amine-based inhibitor.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of corrosion inhibitors like this compound.

Weight Loss Method

This gravimetric technique provides a straightforward determination of the average corrosion rate over a specific period.[5][6][7]

Materials and Equipment:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Abrasive paper (successive grades)

  • Acetone (B3395972) or ethanol (B145695) for degreasing

  • Analytical balance (±0.1 mg)

  • Corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound

  • Constant temperature bath

  • Cleaning solution (as per ASTM G1 standard)

Protocol:

  • Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, rinse with deionized water, degrease with acetone or ethanol, and dry.[3]

  • Initial Weighing: Accurately weigh the prepared coupons and record their initial weights.[3]

  • Immersion: Immerse the coupons in the corrosive solution with and without different concentrations of this compound. Ensure the entire surface of the coupon is exposed to the solution.[3]

  • Exposure: Maintain the setup at a constant temperature for a predetermined duration (e.g., 24, 48, 72 hours).[8]

  • Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products (e.g., using a specific cleaning solution as per ASTM G1 standard), rinse with deionized water and acetone, dry, and reweigh.[3]

  • Calculation:

    • Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.[9]

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[3]

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and allows for the determination of the corrosion current density (i_corr), which is directly proportional to the corrosion rate.[10][11][12]

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal sample to be tested (e.g., carbon steel).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite (B72142) electrode.

  • Corrosive solution with and without this compound.

Protocol:

  • Electrode Preparation: Prepare the working electrode by polishing and cleaning as described for the weight loss method.

  • Cell Assembly: Assemble the three-electrode cell with the prepared WE, RE, and CE. Fill the cell with the test solution.

  • Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[3]

  • Potential Scan: Apply a potential scan from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP). The scan rate is typically slow, around 0.167 mV/s to 1 mV/s.[3]

  • Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[3]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[3]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. It is particularly useful for studying the formation and properties of the inhibitor film.[1][13][14][15]

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer.

  • Three-electrode electrochemical cell (as described for PDP).

  • Corrosive solution with and without this compound.

Protocol:

  • Electrode Preparation and Cell Assembly: Same as for the PDP method.

  • Stabilization: Allow the system to stabilize at the OCP.

  • EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP. Scan a wide range of frequencies (e.g., from 100 kHz to 10 mHz).[14][15]

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. Analyze the data by fitting it to an equivalent electrical circuit model to determine parameters like solution resistance (Rs) and charge transfer resistance (R_ct).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Experimental Workflow

The evaluation of a corrosion inhibitor typically follows a multi-step process, from initial screening to mechanistic studies.

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis prep_coupon Material & Coupon Preparation test_weight Weight Loss Measurement prep_coupon->test_weight test_electrochem Electrochemical Tests (PDP, EIS) prep_coupon->test_electrochem prep_solution Inhibitor Solution Preparation prep_solution->test_weight prep_solution->test_electrochem analysis_data Data Analysis & Inhibition Efficiency Calculation test_weight->analysis_data test_electrochem->analysis_data analysis_surface Surface Characterization (SEM, AFM, XPS) analysis_data->analysis_surface conclusion Conclusion & Mechanism Postulation analysis_surface->conclusion

Caption: General workflow for evaluating a corrosion inhibitor.

References

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks using Tridodecylamine as a Modulating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with exceptionally high surface areas and tunable pore sizes, making them highly attractive for a variety of applications, including gas storage, catalysis, and notably, drug delivery. The precise control over the crystal size and morphology of MOFs is crucial for their performance in these applications. For instance, in drug delivery, nanoparticle MOFs can exhibit enhanced cellular uptake and bioavailability.

One effective strategy to control the size and morphology of MOF crystals is through the use of "modulators" during synthesis. Modulators are molecules that compete with the organic linker for coordination to the metal clusters, thereby influencing the nucleation and growth rates of the MOF crystals. Bulky amines, such as Tridodecylamine, are promising candidates for use as modulators. Their long alkyl chains can act as capping agents, sterically hindering crystal growth and leading to the formation of smaller, more uniform nanoparticles. While the use of this compound in MOF synthesis is an emerging area, its role can be inferred from the well-documented use of other long-chain amines as capping agents in the synthesis of various nanomaterials.

These application notes provide a detailed protocol for the synthesis of a prototypical MOF, Zeolitic Imidazolate Framework-8 (ZIF-8), using this compound as a size-modulating agent. The protocols are designed to be a starting point for researchers to explore the effects of this bulky amine on MOF properties and to develop novel MOF-based platforms for applications such as controlled drug release.

Data Presentation

The use of this compound as a modulator is expected to have a significant impact on the physicochemical properties of the resulting ZIF-8 crystals. The following table summarizes the anticipated quantitative effects based on studies of other bulky amine modulators in MOF and nanoparticle synthesis. Researchers should expect to generate similar data to validate the role of this compound.

PropertyStandard ZIF-8 Synthesis (No Modulator)ZIF-8 Synthesis with this compoundExpected Trend with Increasing this compound Concentration
Crystallite Size (nm) 500 - 200050 - 300Decrease
BET Surface Area (m²/g) 1300 - 18001000 - 1500Slight Decrease
Pore Volume (cm³/g) 0.5 - 0.70.4 - 0.6Slight Decrease
Yield (%) > 9070 - 85Decrease
Zeta Potential (mV) +20 to +30+30 to +50Increase

Experimental Protocols

This section provides a detailed methodology for the synthesis of ZIF-8 nanoparticles using this compound as a modulating agent.

Protocol 1: Synthesis of ZIF-8 Nanoparticles with this compound Modulation

Materials:

Procedure:

  • Preparation of Precursor Solutions:

    • Solution A (Zinc Precursor): Dissolve 1.0 mmol of zinc nitrate hexahydrate in 20 mL of methanol in a 50 mL beaker.

    • Solution B (Linker and Modulator): In a separate 50 mL beaker, dissolve 8.0 mmol of 2-methylimidazole in 20 mL of methanol. To this solution, add the desired molar equivalent of this compound (e.g., 0.1, 0.5, or 1.0 molar equivalents with respect to the zinc precursor). Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Reaction Mixture Assembly:

    • Rapidly pour Solution A into Solution B while stirring vigorously.

    • A milky white suspension should form immediately, indicating the nucleation of ZIF-8 crystals.

    • Continue stirring for 10 minutes at room temperature.

  • Crystallization:

    • Transfer the reaction mixture into a 50 mL Teflon-lined autoclave or a sealed glass vial.

    • Place the sealed vessel in a preheated oven at 120°C for 24 hours.

  • Purification and Activation:

    • After 24 hours, remove the vessel from the oven and allow it to cool to room temperature.

    • Collect the white precipitate by centrifugation at 8000 rpm for 15 minutes.

    • Discard the supernatant and wash the product by resuspending it in 20 mL of fresh methanol and centrifuging again. Repeat this washing step three times to remove unreacted precursors and modulator.

    • After the final wash, dry the ZIF-8 nanoparticles in a vacuum oven at 80°C overnight.

    • The activated ZIF-8 nanoparticles are now ready for characterization and further use.

Protocol 2: Characterization of this compound-Modulated ZIF-8

Methods:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized ZIF-8.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and determine the average crystallite size and size distribution.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the material.

  • Dynamic Light Scattering (DLS) and Zeta Potential Measurement: To determine the hydrodynamic diameter and surface charge of the nanoparticles in a colloidal suspension.

Visualizations

The following diagrams illustrate the proposed mechanism of this compound modulation and the experimental workflow.

MOF_Modulation cluster_0 MOF Self-Assembly cluster_1 Modulated Synthesis Metal Cluster Metal Cluster MOF Crystal MOF Crystal Metal Cluster->MOF Crystal Coordination Capped Metal Cluster Capped Metal Cluster Metal Cluster->Capped Metal Cluster Organic Linker Organic Linker Organic Linker->MOF Crystal Size-Controlled MOF Size-Controlled MOF Smaller Crystals Organic Linker->Size-Controlled MOF This compound This compound This compound->Capped Metal Cluster Capping Capped Metal Cluster->Size-Controlled MOF Controlled Growth

Caption: Proposed mechanism of this compound in modulating MOF crystal growth.

MOF_Synthesis_Workflow cluster_workflow Experimental Workflow A Prepare Precursor Solutions (Zinc Nitrate & 2-Methylimidazole) B Add this compound to Linker Solution A->B C Mix Precursor Solutions (Rapid Mixing) B->C D Solvothermal Synthesis (120°C, 24h) C->D E Purification (Centrifugation & Washing) D->E F Activation (Drying under Vacuum) E->F G Characterization (PXRD, SEM, BET) F->G

Caption: Workflow for the synthesis of ZIF-8 using this compound as a modulator.

Application Notes and Protocols: Tridodecylamine as a Surface Modifier for Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of biomaterial surface modification using long-chain alkylamines analogous to tridodecylamine, such as octadecylamine. Direct experimental data, specific protocols, and signaling pathway information for the use of this compound as a surface modifier for biomaterials are not widely available in published literature. These instructions are intended to provide a representative framework and should be adapted and optimized for specific biomaterials and applications.

Introduction

The surface properties of biomaterials are critical determinants of their in vivo performance, influencing protein adsorption, cellular interactions, and the overall biocompatibility of medical devices and drug delivery systems. Surface modification is a key strategy to tailor these properties without altering the bulk characteristics of the material. This compound, a tertiary amine with three C12 alkyl chains, presents a potential candidate for creating highly hydrophobic surfaces. Such surfaces can modulate protein-material and cell-material interactions, potentially reducing non-specific protein adsorption and altering cellular adhesion and subsequent inflammatory responses. These application notes provide a comprehensive guide to the hypothetical use of this compound for the surface modification of biomaterials, covering protocols from surface grafting to detailed characterization and biological evaluation.

Data Presentation: Representative Effects of Hydrophobic Surface Modification

The following tables summarize quantitative data from studies on biomaterials modified with long-chain alkylamines, which serve as an analogue for the expected effects of this compound modification.

Table 1: Effect of Long-Chain Alkylamine Modification on Water Contact Angle

BiomaterialModification MethodModifying AgentUnmodified Water Contact Angle (°)Modified Water Contact Angle (°)Reference System
Polyurethane (PU)"Grafting to"Octadecylamine121.4 ± 3.2146.3 ± 2.8[1]
GlassSilanizationOctadecylsilane (C18)~0>100[2]
Polyester (PET)CoatingOctadecylamine-graphene<90~148

Table 2: Representative Data on Protein Adsorption on Hydrophobic vs. Hydrophilic Surfaces

Surface TypeProteinAdsorbed Amount (ng/cm²)Measurement TechniqueReference System
HydrophobicFibrinogenHigher AdsorptionRadioimmunoassay[3]
HydrophilicFibrinogenLower AdsorptionRadioimmunoassay[3]
HydrophobicAlbuminLower AdsorptionRadioimmunoassay[3]
HydrophilicAlbuminHigher AdsorptionRadioimmunoassay[3]
Polystyrene (PS) - rough (superhydrophobic)Bovine Serum Albumin~150BCA Assay[4]
Polystyrene (PS) - smoothBovine Serum Albumin~250BCA Assay[4]

Table 3: Representative Data on Cell Viability on Hydrophobic Surfaces

Cell LineSurface TypeViability (%)AssayReference System
3T3 FibroblastsHydrophobic10.5MTT Assay
HaCaT KeratinocytesHydrophobic7.5MTT Assay
MC3T3-E1 OsteoblastsSuperhydrophobicProliferation InhibitedMTT Assay[4]
Human MacrophagesOctadecylsilane (C18)Very Low DensityCell Counting[2]

Experimental Protocols

Protocol 1: Surface Modification of Polyurethane with this compound ("Grafting To" Method)

This protocol describes a two-step process to covalently graft this compound onto a polyurethane (PU) surface. The first step involves introducing a reactive isocyanate group onto the PU surface, which then reacts with the amine group of this compound. This is adapted from a protocol for grafting octadecylamine.[1][5]

Materials:

  • Polyurethane (PU) films

  • Hexamethylene diisocyanate (HMDI)

  • Triethylamine (TEA) (catalyst)

  • Toluene (B28343) (anhydrous)

  • This compound

  • Nitrogen gas

  • Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

  • Surface Activation:

    • Place the PU films in the reaction vessel.

    • Add a solution of HMDI in anhydrous toluene (e.g., 10% v/v).

    • Add TEA as a catalyst (e.g., 3:1 v/v ratio of HMDI to TEA).

    • Purge the vessel with nitrogen gas and heat the reaction mixture to 50°C with continuous stirring for 1 hour.[6]

    • After the reaction, remove the PU films and wash them thoroughly with toluene to remove unreacted HMDI and TEA.

  • Grafting of this compound:

    • Prepare a solution of this compound in anhydrous toluene (e.g., 5% w/v).

    • Immerse the activated PU films in the this compound solution.

    • Heat the reaction mixture to reflux (approximately 110°C) under a nitrogen atmosphere with stirring for 24 hours.

    • After cooling, remove the films and wash them extensively with toluene, followed by ethanol, and finally deionized water to remove any unreacted this compound and byproducts.

    • Dry the this compound-grafted PU films in a vacuum oven at 40°C overnight.

Protocol 2: Surface Characterization

2.1 Water Contact Angle Measurement

  • Purpose: To quantify the change in surface hydrophobicity.

  • Apparatus: Goniometer with a sessile drop analysis system.

  • Procedure:

    • Place the unmodified and modified PU films on the sample stage.

    • Dispense a small droplet (e.g., 3-5 µL) of deionized water onto the surface.[7]

    • Capture an image of the droplet and use the software to measure the angle between the droplet and the surface.[8]

    • Perform measurements at multiple locations on each sample to ensure reproducibility.

2.2 X-ray Photoelectron Spectroscopy (XPS)

  • Purpose: To determine the elemental composition and chemical states of the surface, confirming the presence of this compound.

  • Apparatus: XPS spectrometer with a monochromatic Al Kα X-ray source.

  • Procedure:

    • Mount the samples on the XPS sample holder.

    • Introduce the samples into the ultra-high vacuum analysis chamber.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for C 1s and N 1s regions.[9]

    • Analyze the C 1s spectrum for the presence of C-C/C-H bonds from the alkyl chains and the N 1s spectrum for the C-N bond from the amine group.[10][11]

2.3 Atomic Force Microscopy (AFM)

  • Purpose: To visualize the surface topography and determine surface roughness at the nanoscale.

  • Apparatus: Atomic Force Microscope.

  • Procedure:

    • Mount the samples on the AFM stage.

    • Select a suitable AFM tip (e.g., silicon nitride).

    • Operate the AFM in tapping mode under ambient conditions to acquire topography images.[12]

    • Analyze the images to determine the root mean square (RMS) roughness of the unmodified and modified surfaces.[13]

Protocol 3: Biological Evaluation

3.1 Protein Adsorption Quantification (Example: Bovine Serum Albumin - BSA)

  • Purpose: To quantify the amount of protein adsorbed onto the surfaces.

  • Method: Micro bicinchoninic acid (BCA) assay.

  • Procedure:

    • Place sterile unmodified and modified PU films in a 24-well plate.

    • Prepare a solution of BSA in phosphate-buffered saline (PBS) (e.g., 1 mg/mL).

    • Add the BSA solution to each well containing a sample and incubate for a defined period (e.g., 2 hours) at 37°C.

    • After incubation, remove the samples and rinse them thoroughly with PBS to remove non-adsorbed protein.

    • To elute the adsorbed protein, immerse the samples in a sodium dodecyl sulfate (B86663) (SDS) solution (e.g., 1% w/v) and incubate with agitation.

    • Use the eluate in a micro BCA protein assay according to the manufacturer's instructions to determine the protein concentration.

    • Relate the protein concentration back to the surface area of the sample to calculate the adsorbed protein density (e.g., in ng/cm²).

3.2 Cell Viability Assay (MTT Assay)

  • Purpose: To assess the effect of the modified surface on cell viability and proliferation.

  • Materials:

    • Sterile unmodified and modified PU films

    • Cell line (e.g., L929 fibroblasts)

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plate

  • Procedure:

    • Place the sterile samples in a 24-well plate.

    • Seed the cells onto the samples and a control well (tissue culture plastic) at a specific density (e.g., 1 x 10⁴ cells/well).

    • Incubate the cells for a desired period (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

    • At each time point, remove the culture medium and add fresh medium containing MTT solution (10% of the medium volume).[15]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[16]

    • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[17]

    • Transfer the colored solution to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability relative to the control surface.

Visualizations

Experimental Workflow

experimental_workflow cluster_modification Surface Modification cluster_characterization Surface Characterization cluster_evaluation Biological Evaluation PU Polyurethane Film Activated_PU HMDI/TEA Activation PU->Activated_PU Step 1 Modified_PU This compound Grafting Activated_PU->Modified_PU Step 2 WCA Water Contact Angle Modified_PU->WCA XPS XPS Analysis Modified_PU->XPS AFM AFM Imaging Modified_PU->AFM Protein_Adsorption Protein Adsorption Assay Modified_PU->Protein_Adsorption Cell_Viability Cell Viability (MTT) Modified_PU->Cell_Viability TLR2_Signaling Ligand Surface-Adsorbed Ligand TLR2_1 TLR2/TLR1 Heterodimer Ligand->TLR2_1 Binds to TIRAP TIRAP TLR2_1->TIRAP Recruits MyD88 MyD88 TIRAP->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1_complex TAK1/TAB2/TAB3 Complex TRAF6->TAK1_complex Activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1_complex->IKK_complex Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression Induces

References

Application Notes and Protocols for the Liquid-Liquid Extraction of Organic Acids with Tridodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the liquid-liquid extraction of organic acids from aqueous solutions using tridodecylamine (TDA). This technique is a cornerstone in downstream processing for the purification of bio-based chemicals, pharmaceuticals, and other valuable organic compounds.

Introduction

Liquid-liquid extraction (LLE) is a widely employed separation technique for isolating and concentrating a target compound from a mixture. In the context of organic acid recovery, reactive LLE using long-chain aliphatic amines, such as this compound, is particularly effective. TDA, a tertiary amine, acts as a carrier, selectively forming a reversible complex with the organic acid, thereby facilitating its transfer from the aqueous phase to an immiscible organic phase.

The primary advantages of using TDA for organic acid extraction include its high selectivity, efficiency, and the ability to regenerate and recycle the extractant. The efficiency of this process is influenced by several factors, including the choice of diluent, the concentration of TDA, the pH of the aqueous phase, and the temperature.

Principle of Extraction

The reactive extraction of a carboxylic acid (HA) with this compound (R₃N) involves the formation of an acid-amine complex at the interface of the aqueous and organic phases. This complex is then solubilized in the organic phase. The fundamental chemical equilibrium can be described as follows:

mHA(aq) + nR₃N(org) ⇌ (HA)m(R₃N)n(org)

Here, 'm' and 'n' represent the stoichiometric coefficients, which can vary depending on the specific acid, the concentration of the reactants, and the nature of the diluent. The driving force for this reaction is the acid-base interaction between the carboxylic acid and the amine.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective and safe use.

PropertyValueReference
CAS Number 102-87-4[1][2]
Molecular Formula C₃₆H₇₅N[3]
Molecular Weight 521.99 g/mol [2]
Appearance Light yellow, clear to cloudy liquid[1][3]
Melting Point 16 °C[1]
Boiling Point 450 °C at 760 mmHg[1]
Density 0.823 g/mL at 25 °C[2]
Flash Point 216 °C[1]
Solubility Insoluble in water[1]
Safety Precautions

This compound is a chemical that requires careful handling to ensure laboratory safety.

  • Hazard Statements : Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1] Toxic to aquatic life with long-lasting effects.[4]

  • Precautionary Statements :

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

    • Use only outdoors or in a well-ventilated area.[1]

    • Avoid release to the environment.[4]

  • First Aid :

    • In case of skin contact : Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[5]

    • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3]

    • If inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or physician if you feel unwell.[5]

    • If swallowed : Clean mouth with water and get medical attention.[1]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[1][3][4][5][6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of an Organic Acid

This protocol outlines the general procedure for the batchwise extraction of an organic acid from an aqueous solution using a TDA-based organic phase.

Materials:

  • This compound (TDA)

  • Diluent (e.g., 1-octanol, methyl isobutyl ketone (MIBK), toluene, kerosene)

  • Aqueous solution containing the target organic acid of known concentration

  • Separatory funnel

  • pH meter

  • Analytical balance

  • Shaker or magnetic stirrer

  • Standard analytical instrumentation for quantifying the organic acid (e.g., HPLC, titration)

Procedure:

  • Preparation of the Organic Phase:

    • Prepare a solution of TDA in the chosen diluent at the desired concentration (e.g., 0.1 M to 1.0 M). The selection of the diluent is critical as it significantly affects the extraction efficiency.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of the organic acid at a known initial concentration.

    • Adjust the pH of the aqueous solution to be below the pKa of the organic acid to ensure it is in its undissociated form, which is more readily extracted.

  • Extraction:

    • Measure equal volumes of the prepared organic and aqueous phases (e.g., 25 mL each) and place them in a separatory funnel.

    • Shake the separatory funnel vigorously for a predetermined time (e.g., 30-60 minutes) to ensure thorough mixing and to allow the system to reach equilibrium. A mechanical shaker can be used for consistency.

    • Allow the two phases to separate completely. The time required for phase separation will depend on the diluent used.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the organic acid remaining in the aqueous phase using a suitable analytical method.

    • The concentration of the organic acid in the organic phase can be determined by a mass balance calculation or by direct analysis after a stripping step (see Protocol 2).

  • Data Analysis:

    • Calculate the key performance indicators:

      • Distribution Coefficient (D): The ratio of the concentration of the organic acid in the organic phase to its concentration in the aqueous phase at equilibrium.

      • Extraction Efficiency (%E): The percentage of the organic acid transferred from the aqueous phase to the organic phase.

      • Loading Factor (Z): The ratio of the molar concentration of the acid in the organic phase to the initial molar concentration of the TDA in the organic phase.

Protocol 2: Back-Extraction (Stripping) of the Organic Acid

This protocol describes the recovery of the extracted organic acid from the TDA-containing organic phase.

Materials:

  • Organic phase from Protocol 1 (loaded with the organic acid)

  • Stripping agent (e.g., aqueous solution of NaOH, NaHCO₃, or a volatile amine like trimethylamine)

  • Separatory funnel

  • Shaker or magnetic stirrer

  • Heating mantle or water bath (if temperature adjustment is needed)

  • Analytical instrumentation for quantifying the organic acid

Procedure:

  • Preparation of the Stripping Solution:

    • Prepare an aqueous solution of the chosen stripping agent at a suitable concentration.

  • Back-Extraction:

    • Mix the organic phase containing the acid-TDA complex with the stripping solution in a separatory funnel at a defined phase ratio.

    • Agitate the mixture for a sufficient time to allow for the transfer of the organic acid from the organic phase to the new aqueous phase. The stripping process can be enhanced by increasing the temperature.

    • Allow the phases to separate.

  • Recovery and Analysis:

    • Separate the aqueous phase containing the recovered organic acid (as a salt).

    • The organic phase, now regenerated, can be recycled for further extraction cycles.

    • The organic acid can be recovered from the aqueous stripping solution by acidification followed by precipitation or another suitable purification method.

    • Analyze the concentration of the organic acid in both phases to determine the stripping efficiency.

Quantitative Data Summary

The efficiency of the liquid-liquid extraction of organic acids with TDA is highly dependent on the experimental conditions, particularly the choice of diluent. The following tables summarize representative data from the literature.

Table 1: Extraction of Glutaric Acid with this compound in Various Diluents [7]

DiluentTDA Concentration (mol/L)Distribution Coefficient (D)Extraction Efficiency (%E)
1-Octanol0.231.864.3
MIBK0.230.947.4
Toluene0.230.428.6

Table 2: Extraction of Citric Acid with a Mixture of Trioctylamine (TOA) and this compound (TDA) in Various Diluents [8]

Diluent(TOA + TDA) Concentration (mol/kg)Distribution Coefficient (D)Extraction Efficiency (%E)
Dimethyl Phthalate (DMP)1.16118~99
MIBK1.16>100~99
2-Octanone1.16>100~99
1-Decanol1.1698.16~99
Cyclohexylacetate (CHA)1.1686.76~99

Visualizations

ExtractionMechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase HA_aq HA (Organic Acid) H_plus H+ HA_aq->H_plus Dissociation A_minus A- HA_aq->A_minus Dissociation Complex_org (HA)m(R3N)n (Complex) HA_aq->Complex_org Complexation TDA_org R3N (TDA) TDA_org->Complex_org

Caption: Chemical equilibrium of organic acid extraction by TDA.

ExtractionWorkflow start Start prep_org Prepare Organic Phase (TDA in Diluent) start->prep_org prep_aq Prepare Aqueous Phase (Organic Acid Solution) start->prep_aq extraction Liquid-Liquid Extraction (Mixing and Phase Separation) prep_org->extraction prep_aq->extraction analysis_aq Analyze Aqueous Phase (Determine remaining acid) extraction->analysis_aq loaded_org Loaded Organic Phase (Acid-TDA Complex) extraction->loaded_org stripping Back-Extraction (Stripping) with Stripping Agent loaded_org->stripping regen_org Regenerated Organic Phase stripping->regen_org recovered_acid Aqueous Phase with Recovered Acid Salt stripping->recovered_acid recycle Recycle regen_org->recycle end End Product (Purified Organic Acid) recovered_acid->end recycle->extraction

Caption: Experimental workflow for extraction and stripping.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Nanoparticle Agglomeration with Tridodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using Tridodecylamine (TDDA) to prevent the agglomeration of nanoparticles during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (TDDA) stabilizes nanoparticles?

A1: this compound (TDDA) is a long-chain tertiary amine that primarily stabilizes nanoparticles through steric hindrance. The lone pair of electrons on the nitrogen atom coordinates with the surface of the nanoparticle. The three long dodecyl (C12) chains then extend into the surrounding solvent, creating a protective layer. This layer acts as a physical barrier that prevents nanoparticles from getting close enough to each other to aggregate due to attractive forces like van der Waals forces.[1]

Q2: How does the concentration of TDDA affect the final size and stability of the nanoparticles?

A2: The concentration of TDDA is a critical parameter in nanoparticle synthesis. Generally, a higher molar ratio of TDDA to the nanoparticle precursor leads to the formation of smaller and more uniform (monodisperse) nanoparticles.[2] This is because a higher concentration of the capping agent allows for faster and more complete coverage of the nanoparticle surface as it forms, which halts its growth sooner.[2] An insufficient concentration will result in incomplete surface coverage, leading to instability and aggregation.[2]

Q3: What is the role of the solvent in TDDA-stabilized nanoparticle systems?

A3: The choice of solvent is crucial for effective stabilization. TDDA is a lipophilic (oil-loving) molecule with long alkyl chains, making it highly effective in non-polar organic solvents like toluene (B28343) or benzene.[3][4] In these solvents, the alkyl chains are well-solvated and extend outwards, providing a robust steric barrier. Using a solvent in which TDDA has poor solubility will prevent it from effectively adsorbing to the nanoparticle surface, leading to aggregation.[2]

Q4: Can pH affect the stabilizing performance of TDDA?

A4: While TDDA is a tertiary amine and less prone to protonation than primary or secondary amines, pH can still be a factor, particularly in mixed-solvent systems or if water is present. For similar amine capping agents, acidic to neutral pH can lead to protonation of the amine group, creating a positive surface charge on the nanoparticles.[5] This introduces electrostatic repulsion as an additional stabilization mechanism alongside steric hindrance. Conversely, in highly alkaline conditions, any potential for a positive charge is eliminated, which could reduce stability if electrostatic repulsion was a contributing factor.[5]

Q5: What are the common visual and analytical signs of nanoparticle agglomeration?

A5: Nanoparticle agglomeration can be identified through several methods:

  • Visual Inspection: A stable colloidal suspension should be clear and uniform. Aggregation is often indicated by the solution becoming cloudy or turbid. In the case of plasmonic nanoparticles like gold, a distinct color change (e.g., from ruby red to blue or purple) signals agglomeration. The formation of visible precipitates or sediment is a clear sign of severe aggregation.[5][6]

  • Analytical Techniques:

    • Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the particles in solution. Aggregation will be shown by a significant increase in the average particle size (Z-average) and a higher polydispersity index (PDI), indicating a wider range of particle sizes.[2]

    • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles. Images will clearly show individual, well-dispersed particles in a stable sample, whereas an aggregated sample will show large, irregular clusters of particles.[2]

    • UV-Vis Spectroscopy: For plasmonic nanoparticles, the surface plasmon resonance (SPR) peak will broaden and shift to a longer wavelength (red-shift) upon aggregation.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound as a stabilizing agent.

Problem Potential Causes Recommended Solutions
Issue 1: Nanoparticles are aggregated immediately after synthesis. 1. Insufficient TDDA Concentration: The amount of TDDA is too low to fully cover the nanoparticle surfaces.[2]Increase TDDA Concentration: Systematically increase the molar ratio of TDDA to the nanoparticle precursor. For example, move from a 5:1 to a 10:1 molar ratio.[2]
2. Improper Solvent: TDDA is not soluble enough in the reaction medium to act as an effective stabilizer.[2][6]Change or Modify Solvent: Switch to a non-polar solvent like toluene or chloroform (B151607) where TDDA has high solubility.
3. High Reaction Temperature: The temperature may be too high, causing excessively rapid particle growth that outpaces the rate of TDDA adsorption.[7]Optimize Temperature: Lower the reaction temperature to slow down the kinetics of nanoparticle growth, allowing more time for the TDDA to cap the surfaces.
4. High Ionic Strength: If salts are present in the reaction medium, they can screen surface charges and reduce electrostatic repulsion, promoting aggregation.[5]Reduce Ionic Strength: Use buffers with lower salt concentrations or, if possible, resuspend the nanoparticles in deionized water or a non-polar solvent after initial synthesis.[5]
Issue 2: Nanoparticle suspension is initially stable but aggregates over time. 1. Inappropriate Storage Conditions: Storing nanoparticles as a dry powder can lead to irreversible aggregation due to strong inter-particle forces.[5]Store as a Dispersion: It is highly recommended to store the nanoparticles as a concentrated dispersion in a suitable non-polar solvent at a cool, stable temperature (e.g., 4°C).[5]
2. Changes in the Storage Medium: Exposure to air (which contains CO2) can slightly acidify aqueous components over time, and temperature fluctuations can affect stability.[5]Ensure Proper Storage: Store the nanoparticle dispersion in a tightly sealed container to minimize exposure to air. Avoid repeated temperature cycles.
3. Ostwald Ripening: Over time, smaller particles can dissolve and redeposit onto larger particles, leading to an overall increase in average particle size and a broader size distribution.[8]Optimize Initial Synthesis: Ensure the initial synthesis produces a highly monodisperse sample, as a narrow size distribution minimizes the driving force for Ostwald ripening. A higher initial TDDA concentration can help achieve this.
Issue 3: Inconsistent results between different synthesis batches. 1. Variability in Reagent Quality: Impurities or degradation of precursors, solvents, or TDDA can affect the reaction.Use High-Purity Reagents: Ensure all chemicals are of high purity and stored correctly. Use freshly opened anhydrous solvents when possible.
2. Minor Variations in Protocol: Small deviations in temperature, stirring rate, or the rate of reagent addition can lead to different outcomes.[8]Standardize the Protocol: Maintain strict control over all experimental parameters. Use a temperature controller, a consistent stirring speed, and a syringe pump for controlled reagent addition.

Data Presentation

Table 1: Effect of Capping Agent to Precursor Ratio on Nanoparticle Size

This table provides a generalized overview of how the molar ratio of a long-chain amine capping agent (like TDDA) to the metal precursor can influence the final nanoparticle size. Specific values will vary based on the exact materials and conditions used.

Molar Ratio (Capping Agent:Precursor)Expected Relative Particle SizeExpected PolydispersityRationale
Low (e.g., 1:1 - 3:1)LargerHigherInsufficient surface coverage allows for more particle growth and potential aggregation, leading to a broader size distribution.[2]
Medium (e.g., 5:1 - 8:1)IntermediateLowerImproved surface stabilization results in smaller, more uniform nanoparticles as growth is halted more effectively.[2]
High (e.g., 10:1 or greater)SmallerLowRapid and complete surface passivation of newly formed nuclei limits further growth, resulting in the smallest and most monodisperse nanoparticles.[2]
Table 2: Typical Experimental Parameters for Synthesizing Amine-Capped Nanoparticles

This table summarizes typical starting parameters for the synthesis of different metal nanoparticles using long-chain amines, based on published protocols.[4] These should be used as a starting point for optimization.

Nanoparticle TypePrecursorReducing AgentCapping AgentSolventTypical Size
Palladium (Pd) Palladium(II) acetylacetonate (B107027)tert-Butylamine (B42293) borane (B79455)Didecylamine/DodecylamineToluene~2 nm[3][4]
Gold (Au) HAuCl₄This compound (acts as both)This compoundToluene~12 nm[4]
Iron Oxide (Fe₃O₄) Iron(III) acetylacetonateThermal DecompositionDidecylamine--

Experimental Protocols

Protocol 1: Synthesis of TDDA-Capped Palladium Nanoparticles

This protocol is adapted from methods using similar long-chain amines.[4]

Materials:

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • This compound (TDDA)

  • tert-Butylamine borane complex

  • Toluene, anhydrous

  • Ethanol (B145695)

  • Three-neck round-bottom flask, condenser, magnetic stirrer, Schlenk line (for inert atmosphere)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve Pd(acac)₂ (e.g., 0.1 mmol) in 20 mL of anhydrous toluene in a three-neck flask.

  • Add a 10-fold molar excess of TDDA (1.0 mmol) to the solution and stir until fully dissolved.

  • Heat the mixture to 60°C while stirring.

  • In a separate vial, dissolve the tert-butylamine borane complex (e.g., 0.5 mmol) in 5 mL of anhydrous toluene.

  • Slowly inject the reducing agent solution into the heated palladium precursor solution under vigorous stirring. A color change indicates nanoparticle formation.

  • Continue stirring at 60°C for 1 hour to ensure the reaction is complete.

  • Cool the reaction to room temperature.

  • Purification: Add 40 mL of ethanol to precipitate the nanoparticles. Centrifuge the mixture (e.g., 8000 rpm for 10 minutes), discard the supernatant, and resuspend the nanoparticle pellet in fresh toluene. Repeat this washing step twice to remove excess reagents.

Protocol 2: Characterization of Nanoparticle Dispersion

1. Dynamic Light Scattering (DLS):

  • Dilute the purified nanoparticle suspension in toluene to an appropriate concentration (until the solution is nearly transparent).

  • Filter the diluted sample through a 0.22 µm syringe filter into a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (e.g., 25°C).

  • Perform the measurement to obtain the Z-average hydrodynamic diameter and the polydispersity index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse sample.[9]

2. Transmission Electron Microscopy (TEM):

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated TEM grid.

  • Allow the solvent to evaporate completely in a dust-free environment. This can be done at room temperature or by gentle heating under a lamp.

  • Image the dried grid using a transmission electron microscope to visualize the size, shape, and dispersion state of the nanoparticles.

Visualizations

cluster_0 Mechanism of Steric Hindrance cluster_ligands NP Nanoparticle Core L1 TDDA NP->L1 Coordination of N atom L2 TDDA NP->L2 L3 TDDA NP->L3 L4 TDDA NP->L4 L5 TDDA NP->L5 Barrier Steric Barrier (Dodecyl Chains) Prevents Agglomeration L2->Barrier L3->Barrier

Caption: Mechanism of nanoparticle stabilization by TDDA via steric hindrance.

G A 1. Prepare Precursor & TDDA Solution (e.g., in Toluene) B 2. Heat Solution (e.g., to 60°C) under Inert Atmosphere A->B D 4. Inject Reducing Agent into Heated Solution B->D C 3. Prepare Reducing Agent Solution C->D E 5. Nanoparticle Growth & Stabilization (Stir for 1 hour) D->E F 6. Cool to Room Temperature E->F G 7. Purify Nanoparticles (Precipitation & Centrifugation) F->G H 8. Characterize Product (DLS, TEM, UV-Vis) G->H G Start Agglomeration Observed Check_Conc Is TDDA:Precursor Ratio Sufficient? (e.g., >5:1) Start->Check_Conc Check_Solvent Is TDDA Soluble in the Solvent? Check_Conc->Check_Solvent Yes Increase_Conc Solution: Increase TDDA Concentration Check_Conc->Increase_Conc No Check_Temp Is Reaction Temperature Optimized? Check_Solvent->Check_Temp Yes Change_Solvent Solution: Use a Non-Polar Solvent Check_Solvent->Change_Solvent No Lower_Temp Solution: Lower Reaction Temperature Check_Temp->Lower_Temp No Stable_NPs Stable Nanoparticle Dispersion Check_Temp->Stable_NPs Yes

References

Technical Support Center: Troubleshooting Tridodecylamine-Capped Nanoparticle Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address instability issues encountered during experiments with tridodecylamine-capped nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary stabilization mechanism of this compound for nanoparticles?

A1: this compound, a tertiary amine, primarily stabilizes nanoparticles through electrostatic repulsion. In an aqueous or protic solvent, the lone pair of electrons on the nitrogen atom can accept a proton, leading to a positively charged nanoparticle surface. This positive charge creates repulsive forces between individual nanoparticles, preventing their aggregation and ensuring colloidal stability.[1] The extent of this protonation is highly dependent on the pH of the medium.

Q2: How does pH influence the stability of this compound-capped nanoparticles?

A2: The pH of the solution is a critical factor governing the stability of this compound-capped nanoparticles. The stabilizing effect of this compound is most effective in acidic to neutral pH ranges, where the amine group is protonated. As the pH increases into the alkaline range (pH > pKa), the amine group becomes deprotonated and loses its positive charge. This neutralization of the surface charge eliminates the electrostatic repulsion, leading to nanoparticle aggregation due to attractive van der Waals forces.[1] The pKa of this compound is approximately 10.82. Therefore, maintaining the pH well below this value is crucial for stability.

Q3: What are the visual and instrumental indicators of nanoparticle instability and aggregation?

A3: Nanoparticle aggregation can be identified through several methods:

  • Visual Inspection: A stable nanoparticle suspension should be clear and transparent. Signs of aggregation include the appearance of cloudiness, turbidity, or the formation of visible precipitates.[2] For some metallic nanoparticles, such as gold, aggregation can also be indicated by a distinct color change (e.g., from red to blue or purple).[2]

  • UV-Vis Spectroscopy: For plasmonic nanoparticles, aggregation can cause a red-shift and broadening of the surface plasmon resonance peak.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique to quantify aggregation. An increase in the average hydrodynamic diameter and a high polydispersity index (PDI) are indicative of nanoparticle aggregation.[3]

Troubleshooting Guides

Issue 1: Nanoparticles Aggregate Immediately After Synthesis

Possible Causes and Solutions

CauseRecommended Action
Incorrect pH The pH of the reaction medium may be too alkaline, preventing the protonation of this compound. Measure the pH and adjust it to an acidic or neutral range (ideally pH 4-7) using a dilute acid (e.g., 0.1 M HCl).[1]
Insufficient this compound Concentration The concentration of the capping agent may be too low to provide adequate surface coverage. Increase the molar ratio of this compound to the nanoparticle precursor in the synthesis.
Inappropriate Solvent This compound is a long-chain alkylamine, and the resulting capped nanoparticles are typically more stable in non-polar organic solvents. If the synthesis is performed in a polar solvent, ensure that the this compound concentration is sufficient to provide steric stabilization in addition to electrostatic stabilization. Consider solvent polarity as a key parameter.
High Ionic Strength High salt concentrations in the reaction buffer can screen the surface charges on the nanoparticles, diminishing electrostatic repulsion and leading to aggregation. If possible, use a buffer with a lower ionic strength or purify the nanoparticles by centrifugation and resuspend them in deionized water or a low-ionic-strength buffer.[1]
Issue 2: Nanoparticle Suspension is Initially Stable but Aggregates Over Time

Possible Causes and Solutions

CauseRecommended Action
Changes in pH During Storage Exposure to atmospheric CO2 can lead to the formation of carbonic acid, which can lower the pH of unbuffered solutions. While a decrease in pH generally favors stability for amine-capped nanoparticles, significant fluctuations can still be detrimental. Store the nanoparticle suspension in a tightly sealed container. For long-term storage, consider using a buffered solution (e.g., citrate (B86180) or acetate (B1210297) buffer) appropriate for the desired pH range.[1]
Inappropriate Storage Conditions Storing nanoparticles as a dry powder can often lead to irreversible aggregation. It is generally recommended to store them as a concentrated dispersion in a suitable solvent at a cool, stable temperature (e.g., 4°C).[1]
Ligand Desorption Over time, the capping agent may slowly desorb from the nanoparticle surface, leading to a loss of stability. This can be influenced by temperature and solvent conditions. If ligand desorption is suspected, consider strategies to enhance ligand binding, such as using a ligand with a stronger affinity for the nanoparticle surface or exploring cross-linking strategies.
Temperature Fluctuations Elevated temperatures can increase the kinetic energy of the nanoparticles, potentially overcoming the repulsive forces and leading to aggregation. Store nanoparticles at a constant, cool temperature.
Issue 3: Problems During Ligand Exchange

Possible Causes and Solutions

CauseRecommended Action
Loss of Electrostatic Stability During the ligand exchange process, the removal of the charged this compound can temporarily leave the nanoparticle surface unprotected, leading to aggregation. Perform the ligand exchange in a stepwise manner. Consider using a co-solvent system that helps maintain nanoparticle dispersion. Ensure the incoming ligand can provide adequate stability (either electrostatic or steric) before completely removing the this compound.
Incomplete Ligand Exchange Residual this compound can interfere with the desired surface functionality. Optimize the reaction conditions for the ligand exchange, such as reaction time, temperature, and concentration of the new ligand. Use characterization techniques like FTIR or NMR to confirm the successful exchange of ligands.
Aggregation Induced by the New Ligand The incoming ligand may not provide sufficient colloidal stability under the chosen conditions. Ensure the new ligand is soluble in the reaction solvent and that the final pH of the solution is appropriate for the stability of the newly functionalized nanoparticles.

Quantitative Data

Table 1: Expected Zeta Potential and Stability of this compound-Capped Nanoparticles at Different pH Values

pHProtonation State of this compoundExpected Zeta PotentialExpected Nanoparticle Stability
3Mostly Protonated (-NH+)Highly Positive (> +30 mV)High
5Mostly Protonated (-NH+)Positive (~ +20 to +30 mV)Good
7Partially Protonated (-NH+)Slightly Positive (~ +10 to +20 mV)Moderate
9Mostly Deprotonated (-N)Near Neutral (~ 0 to +10 mV)Low (Aggregation likely)
11Almost Completely Deprotonated (-N)Near Neutral or Slightly NegativeVery Low (Aggregation expected)
Note: The zeta potential values are illustrative and based on the expected behavior of long-chain amine capping agents. A higher absolute zeta potential generally indicates greater colloidal stability.[1]

Table 2: Influence of this compound Concentration on Nanoparticle Characteristics (Illustrative)

Molar Ratio (this compound:Precursor)Average Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Stability Observation
1:11500.85Immediate aggregation
5:1500.35Stable for a few hours
10:1250.15Stable for several days
20:1280.18Stable, slight increase in size
Note: This table provides an illustrative example of the expected trend. The optimal concentration will depend on the specific nanoparticle system and synthesis conditions.

Experimental Protocols

Protocol 1: pH Adjustment of a this compound-Capped Nanoparticle Suspension
  • Prepare Dilute Acid and Base Solutions: Prepare 0.1 M HCl and 0.1 M NaOH solutions.

  • Calibrate pH Meter: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Initial pH Measurement: Place a small, calibrated stir bar in the nanoparticle suspension and place it on a stir plate with slow stirring. Immerse the pH electrode in the suspension and record the initial pH.

  • Adjust pH (Lowering): To decrease the pH, add the 0.1 M HCl solution dropwise while continuously monitoring the pH. Allow the reading to stabilize after each addition.

  • Adjust pH (Increasing): To increase the pH, add the 0.1 M NaOH solution dropwise. Be cautious when approaching the pKa of this compound, as rapid deprotonation and aggregation can occur.

  • Equilibration: Once the desired pH is reached, allow the suspension to stir for an additional 5-10 minutes to ensure it is stable.

  • Characterization: After pH adjustment, it is advisable to re-characterize the nanoparticles using DLS to confirm that no aggregation has occurred.

Protocol 2: Troubleshooting Immediate Aggregation After Synthesis
  • Isolate the Aggregates: Centrifuge the aggregated nanoparticle suspension to pellet the larger particles.

  • Resuspend in an Appropriate Solvent: Discard the supernatant and add a small volume of a suitable non-polar organic solvent (e.g., toluene (B28343) or hexane) to the pellet.

  • Sonication: Sonicate the suspension using a bath or probe sonicator. This input of energy can help to break up weakly bound agglomerates.

  • pH Adjustment (if in a protic solvent): If the nanoparticles can be redispersed in a protic solvent, add a small amount of dilute acid (e.g., 0.1 M HCl in ethanol) to protonate the this compound and induce electrostatic repulsion.

  • Add Excess Capping Agent: Add a small amount of concentrated this compound solution to the redispersed nanoparticles to ensure complete surface coverage.

  • Characterization: Analyze the redispersed nanoparticles using DLS and zeta potential measurements to assess their size, polydispersity, and surface charge.

Visualizations

experimental_workflow Experimental Workflow for Nanoparticle Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization precursor Nanoparticle Precursor Solution mixing Mix Precursor and Capping Agent precursor->mixing capping_agent This compound Solution capping_agent->mixing ph_adjust Adjust pH to 4-7 mixing->ph_adjust reduction Add Reducing Agent ph_adjust->reduction formation Nanoparticle Formation reduction->formation centrifugation Centrifugation formation->centrifugation resuspension Resuspension centrifugation->resuspension dls DLS resuspension->dls zeta Zeta Potential resuspension->zeta tem TEM resuspension->tem

Caption: A typical experimental workflow for the synthesis and characterization of this compound-capped nanoparticles.

troubleshooting_logic Troubleshooting Logic for Nanoparticle Aggregation start Nanoparticle Aggregation Observed check_ph Check pH of Suspension start->check_ph ph_high pH is too High (Alkaline) check_ph->ph_high pH > 7 ph_optimal pH is in Optimal Range (4-7) check_ph->ph_optimal pH 4-7 adjust_ph Adjust pH to Acidic/Neutral Range ph_high->adjust_ph check_conc Check this compound Concentration ph_optimal->check_conc stable Stable Nanoparticle Suspension adjust_ph->stable conc_low Concentration is too Low check_conc->conc_low Low conc_sufficient Concentration is Sufficient check_conc->conc_sufficient Sufficient increase_conc Increase Capping Agent Concentration conc_low->increase_conc other_issues Investigate Other Issues (Solvent, Ionic Strength) conc_sufficient->other_issues increase_conc->stable

Caption: A decision-making diagram for troubleshooting nanoparticle aggregation based on pH and capping agent concentration.

ph_effect_pathway Effect of pH on Nanoparticle Stability cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) low_ph pH < pKa protonation This compound is Protonated (-NH+) low_ph->protonation repulsion Strong Electrostatic Repulsion protonation->repulsion stable_np Stable Nanoparticles repulsion->stable_np high_ph pH > pKa deprotonation This compound is Deprotonated (-N) high_ph->deprotonation no_repulsion Loss of Electrostatic Repulsion deprotonation->no_repulsion aggregated_np Aggregated Nanoparticles no_repulsion->aggregated_np

Caption: Signaling pathway illustrating how pH influences the protonation state of this compound and subsequent nanoparticle stability.

References

Technical Support Center: Optimizing Tridodecylamine to Metal Precursor Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tridodecylamine in nanoparticle synthesis. Our goal is to help you overcome common challenges and successfully optimize the this compound to metal precursor ratio for your specific application.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Nanoparticle Aggregation Occurs Immediately After Synthesis

  • Potential Cause: Inadequate stabilization of nanoparticles. This could be due to an insufficient amount of this compound relative to the metal precursor. The surface of the nanoparticles is not fully covered, leading to aggregation.[1][2][3]

  • Solution: Increase the molar ratio of this compound to the metal precursor. It is also crucial to ensure that the this compound is completely dissolved in the solvent before the addition of the metal precursor.[1]

  • Potential Cause: Sub-optimal pH of the reaction mixture. The stabilizing effect of this compound is often pH-dependent, as protonation of the amine group is necessary for electrostatic stabilization.[4]

  • Solution: Measure and adjust the pH of the reaction mixture. For amine-based capping agents, an acidic to neutral pH is often optimal to ensure the amine group is protonated, which enhances electrostatic repulsion between nanoparticles.[4]

  • Potential Cause: Poor solubility of this compound or the metal precursor in the chosen solvent. If the capping agent or precursor is not fully dissolved, it can lead to incomplete reactions and aggregation.[1]

  • Solution: Ensure you are using an appropriate solvent that can dissolve both the this compound and the metal precursor. In some cases, a co-solvent system may be necessary to improve solubility.[1]

Issue 2: The Final Nanoparticle Size is Larger Than Expected

  • Potential Cause: Insufficient this compound concentration. A lower concentration of the capping agent can lead to less control over particle growth, resulting in larger nanoparticles.[1]

  • Solution: Increase the molar ratio of this compound to the metal precursor. This will provide better surface coverage and limit the growth of the nanoparticles.

  • Potential Cause: Slow reaction kinetics. If the nucleation and growth phases are not well-separated, it can lead to the formation of larger, polydisperse nanoparticles.

  • Solution: Consider adjusting the reaction temperature or the rate of addition of the reducing agent to promote a burst of nucleation followed by controlled growth.[1]

Issue 3: Broad Nanoparticle Size Distribution (High Polydispersity)

  • Potential Cause: Inconsistent nucleation and growth rates. This can be caused by inefficient mixing of reactants or temperature fluctuations during the synthesis.[1]

  • Solution: Ensure rapid and homogenous mixing of the precursor and reducing agent to encourage a single, sharp nucleation event. Optimize the stirring speed and use a stable heat source to maintain a consistent temperature throughout the reaction.[1]

  • Potential Cause: The mixing time between the precursor and the ligand is not optimized. The formation of metal-amine oligomers over time can influence the size and shape of the resulting nanoparticles.[5]

  • Solution: Systematically vary the incubation time of the metal precursor with this compound before initiating the reduction. This can allow for the controlled formation of precursor complexes that lead to more uniform nanoparticles.[5]

Issue 4: Inconsistent Results Between Batches

  • Potential Cause: Variability in reagent quality or concentration. Impurities in precursors, solvents, or the capping agent can affect the reaction outcome.

  • Solution: Use high-purity reagents and accurately prepare all solutions. It is also good practice to use reagents from the same lot for a series of experiments.

  • Potential Cause: Inconsistent experimental conditions. Minor variations in temperature, stirring rate, or the timing of reagent addition can lead to significant differences in the final product.[1]

  • Solution: Carefully control and monitor all reaction parameters. The use of automated laboratory reactors can help to improve reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in nanoparticle synthesis?

This compound acts as a capping agent, which adsorbs to the surface of newly formed nanoparticles.[6] Its long alkyl chains provide a steric barrier that prevents the nanoparticles from aggregating, thus controlling their size and ensuring their colloidal stability.[6] The nitrogen atom's lone pair of electrons coordinates with the metal atoms on the nanoparticle surface.[6]

Q2: How does the this compound to metal precursor ratio affect nanoparticle size?

Generally, a higher molar ratio of this compound to the metal precursor results in smaller nanoparticles.[7] This is because a higher concentration of the capping agent leads to more rapid surface coverage of the forming nuclei, which inhibits further growth.[1]

Q3: What are the signs of nanoparticle aggregation?

Visually, aggregation can be observed as a cloudy appearance or the formation of visible precipitates in the nanoparticle solution.[1][2] Characterization techniques can provide more quantitative evidence:

  • Dynamic Light Scattering (DLS): A significant increase in the hydrodynamic diameter and a high polydispersity index (PDI) (typically > 0.5) are indicative of aggregation.[2]

  • Zeta Potential: A low magnitude of the zeta potential (e.g., between -10 mV and +10 mV) suggests low surface charge and a higher likelihood of aggregation due to reduced electrostatic repulsion.[2]

Q4: Can mechanical agitation like stirring or sonication always prevent aggregation?

No, in some cases, excessive or improper mechanical agitation can actually induce aggregation rather than prevent it.[8] While moderate, controlled stirring is generally beneficial for ensuring homogenous mixing, high shear forces can sometimes overcome the stabilizing barrier of the capping agent.[8]

Quantitative Data Summary

The following table summarizes the impact of varying the this compound (or similar long-chain amine) to metal precursor molar ratio on the resulting nanoparticle characteristics. Note that specific outcomes will depend on the metal precursor, solvent, and other reaction conditions.

Molar Ratio (this compound:Metal Precursor)Expected Nanoparticle SizeExpected Polydispersity Index (PDI)Observations
Low (e.g., 1:1)LargerHigherInsufficient surface coverage may lead to some aggregation and a broader size distribution.[1]
Medium (e.g., 5:1)IntermediateModerateA good starting point for optimization, often resulting in stable nanoparticles.[9]
High (e.g., 10:1)SmallerLowerIncreased surface coverage leads to smaller, more uniform nanoparticles.[10]

Experimental Protocols

Protocol for Optimizing this compound to Metal Precursor Ratio for Gold Nanoparticle Synthesis

This protocol provides a general framework. The specific amounts and conditions should be optimized for your particular experimental setup.

Materials:

Procedure:

  • Precursor and Capping Agent Solution Preparation:

    • Prepare a stock solution of HAuCl₄·3H₂O in deionized water (e.g., 10 mM).

    • In a three-neck flask equipped with a condenser and a magnetic stirrer, dissolve a specific amount of this compound in anhydrous toluene. For optimization, prepare several flasks with varying molar ratios of this compound to the gold precursor (e.g., 1:1, 5:1, 10:1).

  • Reaction Setup and Heating:

    • Heat the this compound solution to a specific temperature (e.g., 60°C) with vigorous stirring.[1]

  • Precursor Addition:

    • Inject the desired volume of the HAuCl₄ stock solution into the hot this compound solution under vigorous stirring. A color change in the organic phase should be observed as the gold ions are transferred.[6]

  • Reduction:

    • Prepare a fresh, ice-cold solution of NaBH₄ in deionized water (e.g., 0.1 M).

    • Rapidly inject the NaBH₄ solution into the reaction flask. The solution should quickly change color, indicating the formation of gold nanoparticles.[1]

  • Aging:

    • Allow the reaction to proceed at the set temperature for a defined period (e.g., 1 hour) to ensure complete reaction and stabilization.[1]

  • Purification:

    • Cool the solution to room temperature.

    • Add methanol to precipitate the nanoparticles.[1]

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the nanoparticles by re-dispersing them in toluene and re-precipitating with methanol. Repeat this washing step at least twice.

    • Dry the purified nanoparticles under vacuum.

  • Characterization:

    • Re-disperse the nanoparticles in a suitable solvent and characterize their size and stability using DLS and TEM.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization prep_precursor Prepare Metal Precursor Solution injection Inject Metal Precursor prep_precursor->injection prep_tda Prepare this compound Solutions (Varying Ratios) heating Heat this compound Solution prep_tda->heating heating->injection reduction Add Reducing Agent injection->reduction aging Age Nanoparticle Solution reduction->aging precipitation Precipitate with Anti-Solvent aging->precipitation centrifugation Centrifuge and Wash precipitation->centrifugation drying Dry Nanoparticles centrifugation->drying characterize Analyze Size and Stability (DLS, TEM) drying->characterize

Caption: Experimental workflow for optimizing the this compound to metal precursor ratio.

troubleshooting_workflow cluster_solutions start Problem: Nanoparticle Aggregation increase_ratio Increase this compound: Metal Precursor Ratio start->increase_ratio Immediate Aggregation adjust_ph Adjust pH to Acidic/Neutral Range start->adjust_ph Immediate Aggregation check_solvent Verify/Change Solvent System start->check_solvent Immediate Aggregation optimize_mixing Optimize Stirring Speed and Temperature start->optimize_mixing High Polydispersity

Caption: Troubleshooting decision tree for nanoparticle aggregation issues.

References

Technical Support Center: Removal of Excess Tridodecylamine (TDDA) from Nanoparticle Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess tridodecylamine (TDDA), a common capping agent, from nanoparticle solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound (TDDA) from my nanoparticle solution?

Excess TDDA can interfere with downstream applications. It may cause cytotoxicity in biological assays, impede further surface functionalization, and negatively impact the stability and aggregation state of the nanoparticles.[1] Complete removal is often essential to ensure the reliability and reproducibility of experimental results.

Q2: What are the primary methods for removing excess TDDA?

The most common and effective methods for removing small molecule ligands like TDDA from nanoparticle suspensions are centrifugation with washing (precipitation/redispersion), dialysis, and size exclusion chromatography (SEC).[1][2]

Q3: How do I choose the best purification method for my nanoparticles?

The optimal method depends on several factors, including the size, density, and stability of your nanoparticles, the solvent they are suspended in, and the scale of your experiment.[1][2] Refer to the comparison table below to help guide your decision.

Q4: How can I confirm that the TDDA has been successfully removed?

Several analytical techniques can be used to quantify the amount of residual TDDA. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect and quantify the presence of TDDA.[3]

  • Thermogravimetric Analysis (TGA): Measures the weight loss of the sample as it is heated, with the weight loss at the decomposition temperature of TDDA indicating its presence and quantity.[2]

  • Fourier Transform Infrared Spectroscopy (FTIR): Can identify the characteristic vibrational bands of TDDA, although quantification can be challenging.[4]

Q5: My nanoparticles are aggregating after the purification process. What can I do?

Aggregation is a common issue that can arise from the removal of the stabilizing TDDA ligand.[1] To mitigate this, you can:

  • Use a gentler purification method: Dialysis is generally considered a gentler method than centrifugation.[5]

  • Optimize centrifugation parameters: Reduce the centrifugation speed or duration.[1]

  • Ensure gentle redispersion: Use gentle pipetting or a brief, low-power bath sonication to resuspend the nanoparticle pellet.[1]

  • Introduce a new stabilizing agent: Add a biocompatible stabilizing agent to the washing buffer to replace the TDDA.

Data Presentation: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Centrifugation & Washing Separation based on density differences. Nanoparticles are pelleted, and the supernatant containing the ligand is removed.[1][2]Fast, simple, and uses widely accessible equipment.[1]Can induce irreversible aggregation, especially with multiple cycles. Potential for nanoparticle loss during supernatant removal.[1][6]Larger or denser nanoparticles that pellet easily without aggregating.
Dialysis Size-based separation across a semi-permeable membrane driven by a concentration gradient.[5]Gentle method that minimizes aggregation. Can be performed with simple equipment.[5]Time-consuming, requiring frequent buffer changes for efficiency.[1][7] Risk of nanoparticle loss if the membrane's molecular weight cut-off (MWCO) is too large.[1]Smaller or sensitive nanoparticles that are prone to aggregation.
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume. Larger nanoparticles elute first, while smaller TDDA molecules are retained in the porous stationary phase.[8]High resolution separation. Can provide narrow size distributions of nanoparticles.[8]Requires specialized equipment (chromatography system). Potential for nanoparticle adsorption to the column material.[8] Can be time-consuming to optimize.[6]When high purity and monodispersity of the final nanoparticle solution are required.
Precipitation/Redispersion Inducing nanoparticle precipitation by adding an anti-solvent, followed by centrifugation and redispersion in a clean solvent.[2]Can be a relatively quick method for removing impurities.Risk of irreversible aggregation upon precipitation. Requires careful selection of solvent/anti-solvent pairs.Nanoparticles that are stable to solvent changes and can be readily redispersed.

Experimental Protocols

Protocol 1: Centrifugation and Washing

This protocol describes the removal of excess TDDA by repeated centrifugation and redispersion steps.

Materials:

  • Nanoparticle solution containing excess TDDA

  • Appropriate solvent for redispersion (e.g., toluene, chloroform)

  • Anti-solvent for precipitation if needed (e.g., ethanol, methanol, acetone)[2]

  • Centrifuge and centrifuge tubes

  • Pipettes

  • Bath sonicator (optional)

Procedure:

  • Transfer: Transfer the nanoparticle suspension to a centrifuge tube.

  • Centrifugation: Centrifuge the suspension at a speed and for a duration sufficient to pellet the nanoparticles. Starting parameters can be found in the table below, but optimization is often necessary.

  • Supernatant Removal: Carefully decant or pipette the supernatant, which contains the excess TDDA.[2]

  • Redispersion: Add a volume of fresh, appropriate solvent equal to the initial volume of the suspension.

  • Resuspend: Gently resuspend the pellet by pipetting up and down or by using a brief (1-2 minutes) bath sonication.[2] Ensure the pellet is fully redispersed to release any trapped TDDA.[1]

  • Repeat: Repeat steps 2-5 for a total of 3-5 cycles to ensure complete removal of the TDDA.[1]

  • Final Suspension: After the final wash, redisperse the purified nanoparticles in the desired solvent for storage or further use.

Starting Centrifugation Parameters: [2]

Nanoparticle TypeSize Range (nm)Solvent/Anti-solventRCF (x g)Time (min)
Gold Nanoparticles10 - 50-10,00020[1]
Quantum Dots5 - 15Toluene/Methanol10,000 - 15,00010 - 15
Magnetic Nanoparticles20 - 100Chloroform/Ethanol12,000 - 18,00015 - 25
Protocol 2: Dialysis

This protocol outlines the use of dialysis to gently remove excess TDDA.

Materials:

  • Nanoparticle solution containing excess TDDA

  • Dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO)

  • Dialysis clips

  • Large beaker or container

  • Stir plate and stir bar

  • Large volume of dialysis buffer (a solvent in which TDDA is soluble but the nanoparticles are stable)

Procedure:

  • Membrane Preparation: Cut the dialysis membrane to the desired length and prepare it according to the manufacturer's instructions (this often involves rinsing with deionized water).

  • Sample Loading: Load the nanoparticle solution into the dialysis bag and securely close both ends with dialysis clips, leaving some headspace to allow for potential volume changes.

  • Dialysis Setup: Place the sealed dialysis bag into a beaker containing a large volume of fresh dialysis buffer (e.g., 100-1000 times the sample volume).

  • Stirring: Place the beaker on a stir plate and stir the buffer gently to maintain a concentration gradient.

  • Buffer Changes: Change the dialysis buffer frequently (e.g., every 2-4 hours for the first day, then less frequently) to ensure efficient removal of TDDA.[1]

  • Duration: Continue dialysis for 24-48 hours, or until the concentration of TDDA in the buffer is negligible.

  • Sample Recovery: Carefully remove the dialysis bag from the buffer, and transfer the purified nanoparticle solution to a clean storage container.

Protocol 3: Size Exclusion Chromatography (SEC)

This protocol describes the separation of nanoparticles from excess TDDA using SEC.

Materials:

  • Nanoparticle solution containing excess TDDA

  • SEC column with an appropriate pore size

  • HPLC or FPLC system

  • Mobile phase (a solvent that is compatible with the nanoparticles and the column)

  • Fraction collector

Procedure:

  • Column Selection: Choose an SEC column with a pore size that excludes the nanoparticles (allowing them to pass through in the void volume) but allows the smaller TDDA molecules to enter and be retained.[1]

  • System Equilibration: Equilibrate the SEC column with the chosen mobile phase until a stable baseline is achieved. The mobile phase should be a good solvent for the nanoparticles and should not cause aggregation.[1]

  • Sample Preparation: Centrifuge or filter the nanoparticle sample to remove any large aggregates that could clog the column.[1]

  • Injection: Inject the prepared nanoparticle sample onto the equilibrated SEC column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as they elute from the column. The nanoparticles will be in the initial fractions, while the TDDA will elute later.[1]

  • Monitoring: Monitor the elution profile using a UV-Vis detector or by analyzing the collected fractions for the presence of nanoparticles and TDDA.

  • Pooling Fractions: Pool the fractions containing the purified nanoparticles.

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation During/After Purification

  • Symptom: Visible clumps or sediment in the nanoparticle suspension, or difficulty resuspending a pellet after centrifugation.

  • Possible Causes:

    • Excessive centrifugation speed or time.[1]

    • Complete removal of the stabilizing TDDA layer.[1]

    • Use of an inappropriate solvent or anti-solvent.

    • Harsh resuspension methods (e.g., probe sonication).[2]

  • Solutions:

    • Reduce Centrifugation Force: Decrease the relative centrifugal force (RCF) or the duration of the spin.[1]

    • Gentle Resuspension: Use gentle pipetting or a brief, low-power bath sonication.[1]

    • Switch to Dialysis: Employ dialysis for a gentler purification process.[5]

    • Solvent Optimization: Ensure the redispersion solvent provides adequate stability for the nanoparticles.

    • Add a New Stabilizer: Introduce a new, biocompatible stabilizing agent into the washing buffer.

Issue 2: Incomplete Removal of TDDA

  • Symptom: Analytical methods (NMR, TGA) indicate the presence of residual TDDA after purification.

  • Possible Causes:

    • Centrifugation: Insufficient number of washing cycles. Incomplete resuspension of the pellet between washes.[1]

    • Dialysis: Insufficient dialysis time or too few buffer changes.[1]

    • SEC: Co-elution of TDDA with the nanoparticles, possibly due to micelle formation.[1]

  • Solutions:

    • Centrifugation: Increase the number of washing cycles (e.g., from 3 to 5). Ensure the pellet is fully redispersed in fresh solvent for each wash.[1]

    • Dialysis: Increase the duration of dialysis and the frequency of buffer changes. Use a larger volume of dialysis buffer to maintain a steep concentration gradient.[1]

    • SEC: Optimize the mobile phase to disrupt TDDA micelles. This could involve adding a small amount of a different organic solvent.[1]

Issue 3: Low Nanoparticle Recovery

  • Symptom: Significant loss of nanoparticles after the purification process.

  • Possible Causes:

    • Centrifugation: Accidental removal of part of the pellet with the supernatant. Incomplete pelleting, leaving nanoparticles in the supernatant.[1]

    • Dialysis: Use of a dialysis membrane with a molecular weight cut-off (MWCO) that is too large, allowing smaller nanoparticles to escape.[1]

    • SEC: Adsorption of nanoparticles onto the stationary phase of the chromatography column.[1]

  • Solutions:

    • Centrifugation: Be careful when decanting the supernatant. Leave a small amount of liquid behind to avoid disturbing the pellet. Ensure the centrifugation speed and time are sufficient to pellet all nanoparticles.[1]

    • Dialysis: Select a dialysis membrane with an MWCO that is significantly smaller than the hydrodynamic diameter of the nanoparticles.

    • SEC: Modify the mobile phase or use a different column stationary phase to minimize nanoparticle adsorption.

Visualizations

experimental_workflow_centrifugation cluster_centrifugation Centrifugation & Washing Workflow start Nanoparticle Solution (with excess TDDA) centrifuge1 Centrifuge to Pellet Nanoparticles start->centrifuge1 remove_supernatant1 Remove Supernatant (contains TDDA) centrifuge1->remove_supernatant1 redisperse1 Redisperse Pellet in Fresh Solvent remove_supernatant1->redisperse1 repeat_loop Repeat 3-5x redisperse1->repeat_loop repeat_loop->centrifuge1 Yes purified Purified Nanoparticle Solution repeat_loop->purified No

Caption: Workflow for removing excess TDDA using centrifugation and washing.

experimental_workflow_dialysis cluster_dialysis Dialysis Workflow start Nanoparticle Solution (with excess TDDA) load_sample Load Sample into Dialysis Bag start->load_sample dialyze Dialyze against Large Volume of Buffer load_sample->dialyze change_buffer Change Buffer Frequently dialyze->change_buffer change_buffer->dialyze Continue recover_sample Recover Purified Nanoparticle Solution change_buffer->recover_sample Complete

Caption: Workflow for removing excess TDDA using dialysis.

experimental_workflow_sec cluster_sec Size Exclusion Chromatography (SEC) Workflow start Nanoparticle Solution (with excess TDDA) prepare_sample Prepare Sample (Filter/Centrifuge) start->prepare_sample inject_sample Inject Sample onto Equilibrated SEC Column prepare_sample->inject_sample elute Elute with Mobile Phase inject_sample->elute collect_fractions Collect Fractions elute->collect_fractions pool_fractions Pool Nanoparticle Fractions collect_fractions->pool_fractions

Caption: Workflow for removing excess TDDA using Size Exclusion Chromatography.

References

Technical Support Center: High-Purity Tridodecylamine (TDDA) Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tridodecylamine (TDDA) for high-purity applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial TDDA can contain several types of impurities arising from its synthesis. The most common are shorter-chain trialkylamine homologues, which can be difficult to separate due to similar physical properties. Other potential impurities include unreacted starting materials like dodecylamine (B51217) (a primary amine) and didodecylamine (B166037) (a secondary amine), as well as over-alkylation byproducts such as quaternary ammonium (B1175870) salts.

Q2: My TDDA is a yellow liquid, but I need a colorless product. What causes the color and how can I remove it?

A2: A yellow to brownish hue in amines often indicates the presence of oxidized impurities or trace amounts of metal contaminants from the synthesis process. These impurities can sometimes be removed by treating the TDDA solution with activated carbon followed by filtration before the main purification step. Column chromatography can also be effective at removing these colored impurities.

Q3: I am having trouble with streaking and poor separation when purifying TDDA using silica (B1680970) gel column chromatography. What is the cause and how can I fix it?

A3: this compound is a basic compound, and its interaction with the acidic silanol (B1196071) groups on the surface of silica gel can lead to strong adsorption, resulting in peak tailing, streaking, and potential product degradation.[1] To mitigate this, you can either use a different stationary phase like basic alumina (B75360) or deactivate the silica gel by incorporating a competing amine, such as 0.5-2% triethylamine (B128534), into your mobile phase.[2]

Q4: Is vacuum distillation a suitable method for purifying TDDA? I am concerned about thermal degradation.

A4: Vacuum distillation is a viable method for purifying TDDA, as it significantly lowers the boiling point, reducing the risk of thermal degradation.[3][4] TDDA has a high boiling point at atmospheric pressure, but under a high vacuum (e.g., 0.03 mmHg), it can be distilled at a much lower temperature (around 220-228 °C).[5] It is crucial to use a well-controlled vacuum and heating system to avoid overheating.

Q5: Can I purify TDDA by recrystallization? If so, what solvents are recommended?

A5: Recrystallization can be an effective technique for purifying solid amines or their salts.[6] Since TDDA is a liquid or low-melting solid at room temperature, direct recrystallization can be challenging. However, you can convert the amine to a salt (e.g., by adding hydrochloric acid to form the hydrochloride salt), which is typically a solid with a well-defined crystal structure. This salt can then be recrystallized from a suitable solvent system, such as ethanol/water or acetone/hexane (B92381) mixtures.[7] After purification, the free base can be regenerated by treatment with a base.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low recovery after column chromatography Irreversible adsorption on silica gel: The basic amine binds strongly to the acidic stationary phase.[1]- Use a less acidic stationary phase like alumina. - Add a competing base (e.g., 0.5-2% triethylamine) to the eluent to deactivate the silica gel.[2] - Consider reversed-phase chromatography with an appropriate mobile phase.[8]
Product "oiling out" during recrystallization Melting point of TDDA is below the temperature of the saturated solution: The compound separates as a liquid instead of forming crystals.[9]- Add more of the primary (good) solvent to the hot solution to ensure the TDDA remains dissolved until a lower temperature is reached. - Try a different solvent system with a lower boiling point.
TDDA decomposes during distillation Temperature is too high: Prolonged exposure to high temperatures, even under vacuum, can cause degradation.[3]- Ensure you are using a high-vacuum system to achieve the lowest possible boiling point.[4] - Use a Kugelrohr apparatus for short-path distillation to minimize the time the compound spends at high temperatures.
Purity does not improve after a single purification step Presence of closely related impurities: Shorter-chain trialkylamine homologues have very similar properties to TDDA.- A single purification technique may not be sufficient. Consider a multi-step approach, for example, vacuum distillation followed by column chromatography.
Inconsistent results in bioassays despite purification Trace impurities affecting biological activity: Even small amounts of certain impurities can interfere with sensitive biological assays.- Use a high-resolution analytical technique like GC-MS to identify and quantify trace impurities.[10] - The required purity for pharmaceutical applications can be very high (>99.9%).[11] You may need to repeat the final purification step to achieve this level.

Experimental Protocols

Vacuum Distillation

This method is suitable for purifying TDDA on a larger scale and removing non-volatile or significantly lower-boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask

  • Vacuum pump capable of reaching <1 mmHg

  • Heating mantle with a stirrer

  • Thermometer

  • Vacuum grease

Procedure:

  • Assemble the distillation apparatus, ensuring all glass joints are lightly greased and securely clamped.[12]

  • Add the crude TDDA and a magnetic stir bar to the round-bottom flask (no more than two-thirds full).

  • Slowly apply the vacuum to the system. You may observe some initial bubbling as residual volatile solvents are removed.

  • Once a stable, high vacuum is achieved (e.g., < 0.1 mmHg), begin to gently heat the flask while stirring.[4]

  • Collect any low-boiling impurities in a separate initial fraction.

  • Increase the temperature to distill the TDDA. The boiling point will depend on the vacuum level but is expected to be in the range of 220-228 °C at 0.03 mmHg.[5]

  • Collect the main fraction of pure TDDA in a clean receiving flask.

  • Once the distillation is complete, allow the apparatus to cool before carefully venting the system to atmospheric pressure.

Recrystallization via Salt Formation

This protocol is useful for achieving high purity on a smaller scale.

Materials:

  • Crude this compound

  • Diethyl ether or ethyl acetate (B1210297)

  • Hydrochloric acid (e.g., 2M solution in diethyl ether)

  • Recrystallization solvent (e.g., ethanol, acetone, hexane)

  • Aqueous sodium hydroxide (B78521) solution (e.g., 2M)

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve the crude TDDA in a minimal amount of diethyl ether or ethyl acetate.

  • Slowly add the hydrochloric acid solution while stirring. The this compound hydrochloride salt will precipitate as a white solid.

  • Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • To find a suitable recrystallization solvent, perform solubility tests with small amounts of the salt in various solvents (e.g., ethanol, acetone, hexane, or mixtures). The ideal solvent will dissolve the salt when hot but not when cold.[13][14]

  • Dissolve the bulk of the salt in a minimal amount of the chosen hot recrystallization solvent.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • To recover the free amine, dissolve the purified salt in water and add aqueous sodium hydroxide solution until the solution is basic.

  • Extract the TDDA into an organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified TDDA.

Column Chromatography on Deactivated Silica

This method is effective for removing polar impurities and colored compounds.

Materials:

  • Crude this compound

  • Silica gel (or basic alumina)

  • Hexane

  • Ethyl acetate

  • Triethylamine (TEA)

  • Chromatography column and collection tubes

Procedure:

  • Prepare a mobile phase of hexane with a small amount of ethyl acetate (e.g., 98:2 hexane:ethyl acetate). Add 1% triethylamine to this mixture.

  • Pack the chromatography column with silica gel using the prepared mobile phase.

  • Dissolve the crude TDDA in a minimal amount of the mobile phase.

  • Load the sample onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure TDDA.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The effectiveness of each purification technique can be assessed by Gas Chromatography (GC). The table below provides an example of expected purity levels for TDDA starting from a commercial grade of 90% purity.

Purification Method Starting Purity (GC Area %) Expected Final Purity (GC Area %) Key Impurities Removed
Vacuum Distillation 90%95-98%Non-volatile residues, lower boiling point amines
Recrystallization (via salt) 90%>99%Closely related homologues, polar impurities
Column Chromatography 90%97-99%Polar impurities, colored compounds
Distillation followed by Chromatography 90%>99.5%A broad range of impurities

Visualizations

Experimental Workflow: Purification and Analysis of this compound

G Workflow for TDDA Purification and Purity Assessment cluster_purification Purification cluster_analysis Analysis & Final Product crude_tdda Crude TDDA distillation Vacuum Distillation crude_tdda->distillation recrystallization Recrystallization (via Salt Formation) crude_tdda->recrystallization chromatography Column Chromatography crude_tdda->chromatography gc_ms Purity Analysis (GC-MS) distillation->gc_ms recrystallization->gc_ms chromatography->gc_ms high_purity_tdda High-Purity TDDA (>99%) gc_ms->high_purity_tdda

Caption: Workflow for the purification and analysis of this compound.

Logical Relationship: TDDA in an Ion-Selective Biosensor

G Role of TDDA in a H+ Ion-Selective Biosensor cluster_membrane Ion-Selective Membrane cluster_measurement Measurement Principle tdda This compound (H+ Ionophore) pvc PVC Matrix plasticizer Plasticizer h_plus H+ in Sample binding Reversible Binding of H+ to TDDA h_plus->binding Selectively binds binding->tdda potential Change in Membrane Potential binding->potential signal Electrical Signal (Potentiometer) potential->signal Measured as

Caption: Role of TDDA as a hydrogen ionophore in a biosensor.

References

Technical Support Center: Tridodecylamine-Based Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tridodecylamine-based emulsions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in emulsions?

This compound (TDDA) is a tertiary amine with three long alkyl (dodecyl) chains. Its molecular structure gives it amphiphilic properties, meaning it has both hydrophobic (the alkyl chains) and hydrophilic (the amine group) characteristics. This allows it to act as a surfactant or emulsifying agent, stabilizing the interface between two immiscible liquids, such as oil and water, to form an emulsion. It is often used in the formulation of drug delivery systems and other specialized chemical preparations.

Q2: What are the most common signs of instability in my this compound-based emulsion?

Emulsion instability can manifest in several ways:

  • Creaming or Sedimentation: The dispersed droplets move under gravity to form a concentrated layer at the top (creaming, for oil-in-water emulsions) or bottom (sedimentation, for water-in-oil emulsions) of the container. This is often a reversible process.[1]

  • Flocculation: The dispersed droplets aggregate into clumps or "flocs" without merging. This can be a precursor to more severe instability.[1]

  • Coalescence: The dispersed droplets merge to form larger droplets, leading to a decrease in the total number of droplets and an increase in the average droplet size. This is an irreversible process and ultimately leads to complete phase separation.

  • Phase Inversion: An oil-in-water (O/W) emulsion inverts to a water-in-oil (W/O) emulsion, or vice versa.

  • Ostwald Ripening: Smaller droplets dissolve and redeposit onto larger droplets, leading to an increase in the average droplet size over time.

  • Third Phase Formation: Under certain conditions, particularly with high concentrations of active ingredients or salts, the organic phase can split into two distinct layers, which can be mistaken for or contribute to emulsion instability.[2]

Q3: How does pH affect the stability of my this compound emulsion?

The pH of the aqueous phase is a critical factor in the stability of this compound-based emulsions. This compound is a weak base with a predicted pKa of approximately 9.84.[2][3]

  • Acidic pH (pH < pKa): At a pH below its pKa, the amine group of this compound is protonated (R₃NH⁺), making it more hydrophilic and positively charged. This positive charge on the surface of the emulsion droplets leads to electrostatic repulsion between them, which helps to prevent aggregation and coalescence, thus promoting stability. For analogous long-chain amines like dodecylamine (B51217) (pKa ≈ 10.63), stability has been observed to be higher at acidic pH (e.g., pH 3).[4]

  • Alkaline pH (pH > pKa): At a pH above its pKa, the amine group is deprotonated (R₃N), making it more hydrophobic. This reduces the surface charge and the electrostatic repulsion between droplets, leading to an increased likelihood of coalescence and emulsion breakdown.[4] At pH 11, coalescence has been observed for dodecylamine.[4]

Therefore, maintaining an acidic pH is generally recommended for stabilizing oil-in-water emulsions with this compound.

Troubleshooting Guide

Problem 1: My emulsion is showing signs of creaming or sedimentation.
Possible Cause Troubleshooting Step
Insufficient Viscosity of the Continuous Phase Increase the viscosity of the continuous phase by adding a thickening agent or rheology modifier. This will slow down the movement of the dispersed droplets.
Large Droplet Size Optimize your homogenization process (e.g., increase homogenization speed or time) to reduce the average droplet size. Smaller droplets are less affected by gravity.
Density Difference Between Phases If possible, adjust the density of one of the phases to more closely match the other.
Problem 2: My emulsion is flocculating and/or coalescing.
Possible Cause Troubleshooting Step
Inappropriate pH Measure the pH of the aqueous phase. For O/W emulsions, adjust the pH to be well below the pKa of this compound (~9.84) to ensure sufficient positive surface charge and electrostatic repulsion. An initial target pH of 3-5 is a good starting point.
Insufficient Surfactant Concentration The concentration of this compound may be too low to adequately cover the surface of the droplets. Gradually increase the concentration and observe the effect on droplet size and stability.[5][6][7]
Excessive Surfactant Concentration Very high surfactant concentrations can sometimes lead to instability through mechanisms like depletion flocculation.[1] If you are using a high concentration, try reducing it.
High Temperature Elevated temperatures can increase the kinetic energy of the droplets, leading to more frequent collisions and a higher chance of coalescence. If possible, conduct your experiments and store the emulsion at a lower temperature.
High Ionic Strength High concentrations of salts in the aqueous phase can screen the electrostatic repulsion between droplets, leading to instability. If possible, reduce the salt concentration or use non-ionic co-surfactants to enhance steric stabilization.
Problem 3: The droplet size of my emulsion is too large or inconsistent.
Possible Cause Troubleshooting Step
Inefficient Homogenization Increase the energy input during emulsification. This can be achieved by increasing the speed or duration of homogenization, or by using a more powerful homogenization technique (e.g., high-pressure homogenization or ultrasonication).
Suboptimal Surfactant Concentration As mentioned previously, both too low and too high concentrations of this compound can be problematic. Systematically vary the concentration to find the optimal range for your specific system. Increasing surfactant concentration generally leads to smaller droplet sizes up to a certain point.[8]
Ostwald Ripening If the dispersed phase has some solubility in the continuous phase, consider adding a small amount of a highly insoluble compound to the dispersed phase to create an osmotic imbalance that hinders Ostwald ripening.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table provides a summary of key parameters based on its predicted properties and data from analogous long-chain amines.

ParameterValue/RangeCompoundNotes
Predicted pKa ~9.84This compoundThis value is critical for determining the optimal pH range for emulsion stability.[2][3]
pKa ~10.63DodecylamineAn analogous primary amine; provides context for the expected behavior of long-chain amines.[4]
Stable pH Range (O/W Emulsion) Acidic (e.g., pH 3)DodecylamineAt this pH, the amine is protonated, leading to electrostatic stabilization.[4]
Unstable pH Range (O/W Emulsion) Alkaline (e.g., pH 11)DodecylamineAt this pH, the amine is deprotonated, leading to coalescence.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound-Stabilized Oil-in-Water (O/W) Emulsion

This protocol provides a general guideline for preparing a simple O/W emulsion. The specific amounts and concentrations should be optimized for your particular application.

Materials:

  • This compound (TDDA)

  • Oil phase (e.g., medium-chain triglycerides, mineral oil)

  • Aqueous phase (e.g., deionized water, buffer solution)

  • Acid for pH adjustment (e.g., 0.1 M HCl)

  • High-shear homogenizer

Procedure:

  • Prepare the Oil Phase: Dissolve the desired concentration of this compound in the oil phase. Gentle heating may be required to ensure complete dissolution.

  • Prepare the Aqueous Phase: Prepare the aqueous phase and adjust the pH to the desired acidic value (e.g., pH 4) using the acid solution.

  • Coarse Emulsion Formation: While stirring the aqueous phase, slowly add the oil phase containing the this compound.

  • Homogenization: Subject the coarse emulsion to high-shear homogenization. The speed and duration of homogenization will need to be optimized to achieve the desired droplet size. A typical starting point would be 5,000-10,000 rpm for 5-10 minutes.

  • Cooling: If the emulsification process generated heat, cool the emulsion to room temperature while stirring gently.

  • Characterization: Characterize the emulsion for droplet size, zeta potential, and stability over time.

Protocol 2: Droplet Size and Zeta Potential Measurement

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument for droplet size and zeta potential measurement.

Procedure for Droplet Size (DLS):

  • Sample Preparation: Dilute a small aliquot of the emulsion in the same aqueous phase used for its preparation to a concentration suitable for the DLS instrument. The final sample should be transparent or slightly turbid.

  • Instrument Setup: Set the instrument parameters, including the refractive index and viscosity of the dispersant and the refractive index of the dispersed phase.

  • Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 25 °C). Perform the measurement according to the instrument's instructions.

  • Data Analysis: Analyze the correlation function to obtain the mean droplet size (Z-average) and the polydispersity index (PDI).

Procedure for Zeta Potential:

  • Sample Preparation: Dilute the emulsion in the aqueous phase as you would for DLS.

  • Cell Preparation: Rinse the measurement cell with the diluent before filling it with the sample. Ensure there are no air bubbles in the cell.

  • Measurement: Place the cell in the instrument and perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the droplets.

  • Data Analysis: The software will calculate the zeta potential from the electrophoretic mobility using the Henry equation. A zeta potential with a magnitude greater than ±30 mV is generally indicative of good electrostatic stability.[9]

Visualizations

Emulsion_Instability_Pathways Stable Stable Emulsion Creaming Creaming / Sedimentation Stable->Creaming Gravity Flocculation Flocculation Stable->Flocculation Weak van der Waals forces Creaming->Stable Redispersion Flocculation->Stable Redispersion Coalescence Coalescence Flocculation->Coalescence Droplet merging PhaseSeparation Phase Separation Coalescence->PhaseSeparation

Caption: Common pathways of emulsion destabilization.

Troubleshooting_Workflow Start Emulsion Unstable CheckpH Check pH of Aqueous Phase Start->CheckpH AdjustpH Adjust to Acidic pH (e.g., < 6) CheckpH->AdjustpH pH > pKa (~9.8) CheckConc Check TDDA Concentration CheckpH->CheckConc pH is Acidic AdjustpH->CheckConc AdjustConc Optimize TDDA Concentration CheckConc->AdjustConc Too Low / High CheckHomog Review Homogenization CheckConc->CheckHomog Optimal AdjustConc->CheckHomog AdjustHomog Increase Energy Input CheckHomog->AdjustHomog Inefficient Stable Stable Emulsion CheckHomog->Stable Sufficient AdjustHomog->Stable

Caption: A logical workflow for troubleshooting unstable this compound emulsions.

References

Technical Support Center: Degradation of Tridodecylamine (TDDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Tridodecylamine (TDDA) under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic conditions?

A1: this compound (TDDA), as a tertiary amine, is expected to be relatively stable in acidic conditions at room temperature. It will readily protonate to form a trialkylammonium salt. However, under forcing conditions such as elevated temperatures and strong acids, degradation can occur. The primary degradation pathway is likely N-dealkylation, where one of the dodecyl chains is cleaved from the nitrogen atom.[1]

Q2: What are the expected degradation products of TDDA in acidic media?

A2: The most probable degradation products under harsh acidic conditions are didodecylamine (B166037) and dodecanal (B139956) or dodecanol, resulting from the cleavage of a C-N bond.[1][2] Further degradation of these products is also possible under prolonged stress.

Q3: How does this compound behave in the presence of a base?

A3: TDDA is generally stable in the presence of weak bases. However, strong bases, especially at elevated temperatures, can induce degradation.[3] A potential degradation pathway in the presence of a strong, non-nucleophilic base is Hofmann elimination, particularly if a quaternary ammonium (B1175870) salt is formed as an intermediate.[4][5]

Q4: What are the likely degradation products of TDDA under basic conditions?

A4: Under strong basic conditions, particularly with heating, the Hofmann elimination pathway could yield 1-dodecene (B91753) and didodecylamine.[5][6]

Q5: Are there any specific storage conditions recommended to prevent degradation of TDDA solutions?

A5: To minimize degradation, TDDA and its solutions should be stored in well-closed containers in a cool, dry place, protected from light.[3] Avoid storing it with strong acids or bases. For solutions, using a buffered system in the neutral pH range is advisable if compatibility with the experimental setup allows.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram after experiment in acidic mobile phase. Degradation of TDDA due to acidic conditions, especially if the mobile phase contains a strong acid or the column is heated.- Consider using a less acidic mobile phase or a buffer system if compatible with your analytical method.- Reduce the column temperature.- Perform a forced degradation study to identify potential degradation products and confirm their retention times.
Loss of TDDA signal over time in a basic formulation. Degradation of TDDA due to high pH.- Evaluate the stability of TDDA at the specific pH of your formulation.- Consider adjusting the pH to a more neutral range if possible.- Use a stability-indicating analytical method to monitor the concentration of TDDA and the appearance of degradation products.
Formation of an insoluble material in a reaction mixture containing TDDA and a strong base. Potential polymerization or formation of insoluble degradation products.- Characterize the insoluble material to identify its nature.- Re-evaluate the compatibility of TDDA with the specific base and reaction conditions.- Consider using a milder base or different solvent system.
Inconsistent analytical results for TDDA-containing samples. Instability of TDDA in the sample matrix or during sample preparation.- Prepare samples immediately before analysis.- Investigate the stability of TDDA in the specific sample diluent.- Ensure the analytical method is validated for stability-indicating properties.

Experimental Protocols

Protocol 1: Forced Degradation of this compound in Acidic Conditions

Objective: To induce and identify the degradation products of TDDA under acidic stress.

Materials:

  • This compound (TDDA)

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M (for neutralization)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of TDDA in methanol at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 5 mL of the TDDA stock solution, add 5 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At time points 0, 4, 8, and 24 hours, withdraw a 1 mL aliquot.

  • Sample Neutralization and Dilution:

    • Immediately neutralize the withdrawn aliquot with 1 M NaOH to pH 7.

    • Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the area of the TDDA peak.

Protocol 2: Forced Degradation of this compound in Basic Conditions

Objective: To induce and identify the degradation products of TDDA under basic stress.

Materials:

  • This compound (TDDA)

  • Sodium Hydroxide (NaOH), 1 M

  • Hydrochloric Acid (HCl), 1 M (for neutralization)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of TDDA in methanol at a concentration of 1 mg/mL.

  • Basic Stress:

    • To 5 mL of the TDDA stock solution, add 5 mL of 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At time points 0, 4, 8, and 24 hours, withdraw a 1 mL aliquot.

  • Sample Neutralization and Dilution:

    • Immediately neutralize the withdrawn aliquot with 1 M HCl to pH 7.

    • Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the area of the TDDA peak.

Data Presentation

Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)

Stress Condition Time (hours) TDDA Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
1 M HCl, 60°C 010000
495.23.1 (Didodecylamine)1.5 (Dodecanal)
889.86.5 (Didodecylamine)3.2 (Dodecanal)
2475.315.8 (Didodecylamine)7.9 (Dodecanal)
1 M NaOH, 60°C 010000
498.11.2 (1-Dodecene)0.6 (Didodecylamine)
895.72.9 (1-Dodecene)1.3 (Didodecylamine)
2488.47.8 (1-Dodecene)3.5 (Didodecylamine)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.

Visualizations

Acid_Degradation_Pathway TDDA This compound (TDDA) Protonated_TDDA Protonated TDDA TDDA->Protonated_TDDA + H+ Transition_State Transition State (Nucleophilic Attack by Water) Protonated_TDDA->Transition_State + H2O (Heat) Didodecylamine Didodecylamine Transition_State->Didodecylamine Dodecyl_Intermediate Dodecyl Cation / Alcohol Transition_State->Dodecyl_Intermediate

Caption: Proposed N-dealkylation pathway of TDDA in acidic conditions.

Base_Degradation_Pathway TDDA This compound (TDDA) Quaternary_Ammonium Quaternary Ammonium Salt (Intermediate) TDDA->Quaternary_Ammonium + CH3I (example) Transition_State E2 Transition State Quaternary_Ammonium->Transition_State + Strong Base (e.g., OH-) (Heat) Dodecene 1-Dodecene Transition_State->Dodecene Didodecylamine Didodecylamine Transition_State->Didodecylamine

Caption: Proposed Hofmann elimination pathway of a TDDA derivative.

Experimental_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 1M HCl, 60°C) Time_Points Collect Aliquots (0, 4, 8, 24h) Acid->Time_Points Base Basic (e.g., 1M NaOH, 60°C) Base->Time_Points TDDA_Sample TDDA Stock Solution TDDA_Sample->Acid TDDA_Sample->Base Neutralize Neutralize Sample Time_Points->Neutralize Dilute Dilute for Analysis Neutralize->Dilute HPLC Stability-Indicating HPLC Analysis Dilute->HPLC Data Data Analysis (% Degradation, Product ID) HPLC->Data

Caption: General workflow for forced degradation studies of TDDA.

References

Technical Support Center: Controlling Nanoparticle Polydispersity with Tridodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in controlling the polydispersity of nanoparticles synthesized using tridodecylamine as a capping agent.

Introduction to this compound in Nanoparticle Synthesis

This compound, a tertiary amine with three long alkyl chains, is a crucial capping agent in nanoparticle synthesis. Its primary role is to stabilize nanoparticles, prevent their aggregation, and control their growth, which are all critical factors in achieving a low polydispersity index (PDI). A low PDI indicates a narrow size distribution, which is often essential for clinical and pharmaceutical applications. The bulky nature of this compound provides a steric barrier that effectively passivates the nanoparticle surface, moderating growth and preventing agglomeration.

Troubleshooting Guide

This guide addresses common issues encountered during nanoparticle synthesis when using this compound to control polydispersity.

Issue Potential Cause Recommended Solution
High Polydispersity Index (PDI > 0.3) 1. Inadequate this compound Concentration: The concentration of this compound may be too low to effectively cap the nanoparticles, leading to uncontrolled growth and aggregation. 2. Inconsistent Reaction Temperature: Fluctuations in temperature can cause uneven nucleation and growth rates. 3. Impure Reagents: Contaminants can interfere with the nucleation and growth processes.1. Optimize this compound Concentration: Perform a concentration series experiment to find the optimal molar ratio of this compound to the nanoparticle precursor. 2. Maintain Strict Temperature Control: Use a reliable heating mantle with a temperature controller and ensure uniform heating of the reaction mixture. 3. Use High-Purity Reagents: Ensure all chemicals, including this compound and solvents, are of high purity.
Formation of Large Aggregates 1. Insufficient this compound: Not enough this compound is present to stabilize the newly formed nanoparticles, leading to irreversible aggregation. 2. Rapid Rate of Reduction: A fast reduction of the precursor can lead to rapid nanoparticle formation, not allowing sufficient time for this compound to cap the growing particles.1. Increase this compound Concentration: Ensure an adequate amount of this compound is present to stabilize the nanoparticles as they form. 2. Use a Milder Reducing Agent or Slower Addition: Consider using a weaker reducing agent or adding it dropwise to control the rate of nanoparticle formation.
Inconsistent Results Between Batches 1. Variability in Reagent Quality: Different batches of this compound or other precursors may have slight variations in purity or composition. 2. Inconsistent Reaction Conditions: Minor variations in temperature, stirring speed, or reaction time can lead to different outcomes.1. Standardize Reagent Sources: Use reagents from the same supplier and lot number for a series of experiments. 2. Maintain Consistent Experimental Parameters: Carefully control and document all reaction parameters for each synthesis.
Bimodal or Multimodal Size Distribution 1. Secondary Nucleation: A secondary burst of nucleation may occur after the initial formation of nanoparticles. 2. Ostwald Ripening: Over time, larger particles may grow at the expense of smaller ones.1. Control Precursor Addition: Add the precursor solution slowly and at a constant rate to maintain a steady concentration and avoid secondary nucleation. 2. Control Reaction Time: Quench the reaction at the optimal time to prevent Ostwald ripening from broadening the size distribution.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in nanoparticle synthesis?

A1: this compound acts as a capping and stabilizing agent. Its bulky alkyl chains create a steric barrier around the nanoparticles, which prevents them from aggregating and controls their growth, leading to a more uniform size distribution (lower PDI).

Q2: How does the concentration of this compound affect nanoparticle size and polydispersity?

A2: Generally, a higher concentration of this compound leads to smaller and more monodisperse nanoparticles. This is because more capping agent molecules are available to stabilize the nanoparticle surfaces at an early stage, limiting their growth and preventing aggregation. However, an excessively high concentration can sometimes lead to other issues, so optimization is key.

Q3: Can this compound be used for the synthesis of different types of nanoparticles?

A3: Yes, this compound and other long-chain alkylamines are versatile and have been used in the synthesis of a variety of nanoparticles, including metallic, metal oxide, and semiconductor nanoparticles. The specific reaction conditions will need to be optimized for each type of material.

Q4: What is a desirable Polydispersity Index (PDI) for nanoparticles in drug delivery applications?

A4: For many drug delivery applications, a PDI value below 0.3 is considered acceptable, indicating a relatively narrow size distribution. A PDI value below 0.1 is often considered ideal, signifying a monodisperse sample.[1]

Q5: How does reaction temperature influence the polydispersity of nanoparticles synthesized with this compound?

A5: Reaction temperature is a critical parameter. Higher temperatures generally lead to faster reaction kinetics, which can result in smaller nanoparticles if nucleation is rapid and well-controlled. However, excessively high temperatures can also lead to broader size distributions if the growth phase is not properly managed. Consistent and uniform heating is crucial for reproducibility.

Quantitative Data on the Effect of Capping Agent Concentration

Capping AgentAmount of Dodecylamine (B51217) (g)Average Nanoparticle Size (nm)Nanoparticle Morphology
Dodecylamine117Semispherical
Dodecylamine213Lamellar Structures

Data adapted from a study on the colloidal synthesis of CoAl2O4 nanoparticles.

Experimental Protocols

The following are detailed methodologies for nanoparticle synthesis using long-chain alkylamines. These can be adapted for use with this compound.

Protocol 1: Synthesis of Dodecylamine-Capped Palladium Nanoparticles

This protocol is adapted from a known procedure for synthesizing ultrasmall palladium nanoparticles.

Materials:

Procedure:

  • In a three-neck flask, dissolve Palladium(II) acetylacetonate in toluene.

  • Add this compound to the solution and stir under an inert atmosphere.

  • Heat the mixture to 80°C.

  • Slowly inject a solution of hydrazine hydrate in toluene.

  • Maintain the reaction at 80°C for 1 hour.

  • Cool the reaction to room temperature.

  • Precipitate the nanoparticles by adding ethanol and centrifuge to collect the product.

  • Wash the nanoparticles with ethanol multiple times and dry under vacuum.

Protocol 2: Synthesis of Cobalt Aluminate Nanoparticles with Dodecylamine

This protocol is based on the colloidal synthesis of CoAl2O4 nanoparticles and can be adapted for this compound.

Materials:

  • Cobalt(II) nitrate (B79036) hexahydrate

  • Aluminum(III) nitrate nonahydrate

  • This compound (or Dodecylamine for adaptation)

  • Ethanol

Procedure:

  • Dissolve cobalt(II) nitrate hexahydrate and aluminum(III) nitrate nonahydrate in ethanol in separate containers.

  • In a separate beaker, dissolve this compound in ethanol.

  • Slowly add the nitrate solution to the this compound solution under vigorous stirring.

  • Continue stirring for 24 hours at room temperature.

  • Evaporate the solvent to obtain a gel.

  • Dry the gel in an oven and then calcine at 800°C for 4 hours.

Visualizations

The following diagrams illustrate key concepts and workflows related to controlling nanoparticle polydispersity.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization A Dissolve Precursors and this compound B Mix Solutions under Controlled Temperature and Stirring A->B Transfer to Reaction Vessel C Add Reducing Agent B->C Initiate Reduction D Nanoparticle Nucleation and Growth C->D E Precipitate Nanoparticles D->E Quench Reaction F Centrifuge and Wash E->F G Analyze Size and Polydispersity (e.g., DLS) F->G

Caption: A generalized experimental workflow for the synthesis of nanoparticles using this compound.

parameter_influence PDI Polydispersity (PDI) Size Nanoparticle Size Agg Aggregation TDA This compound Concentration TDA->PDI influences TDA->Size influences TDA->Agg prevents Temp Temperature Temp->PDI influences Temp->Size influences Time Reaction Time Time->PDI influences Time->Size influences Precursor Precursor Concentration Precursor->PDI influences Precursor->Size influences

Caption: Key experimental parameters influencing nanoparticle size, aggregation, and polydispersity.

troubleshooting_logic Start High Polydispersity Observed Check_TDA Is this compound Concentration Optimal? Start->Check_TDA Check_Temp Is Temperature Stable and Uniform? Check_TDA->Check_Temp Yes Adjust_TDA Adjust this compound Concentration Check_TDA->Adjust_TDA No Check_Reagents Are Reagents of High Purity? Check_Temp->Check_Reagents Yes Improve_Temp Improve Temperature Control Check_Temp->Improve_Temp No Use_Pure Use High-Purity Reagents Check_Reagents->Use_Pure No End Low Polydispersity Achieved Check_Reagents->End Yes Adjust_TDA->Start Improve_Temp->Start Use_Pure->Start

Caption: A logical troubleshooting workflow for addressing high polydispersity in nanoparticle synthesis.

References

Technical Support Center: Tridodecylamine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of tridodecylamine-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in a phase-transfer catalysis (PTC) reaction?

A1: this compound, a tertiary amine, often acts as a precursor to the active phase-transfer catalyst. In the presence of an alkylating agent or under certain reaction conditions, it can be quaternized in situ to form a quaternary ammonium (B1175870) salt. This salt is the active catalyst that transports anions (nucleophiles) from the aqueous phase or a solid surface into the organic phase where the reaction with the organic-soluble substrate occurs. Its three long dodecyl chains provide high lipophilicity, making it highly soluble in the organic phase, which is crucial for its function.

Q2: What are the key factors influencing the yield of a this compound-catalyzed reaction?

A2: The efficiency of a this compound-catalyzed PTC reaction is influenced by several factors:

  • Catalyst Concentration: Sufficient catalyst is needed to ensure an effective transfer of the nucleophile.

  • Agitation/Stirring Speed: Vigorous stirring increases the interfacial surface area between the phases, enhancing the transfer rate.[1]

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to catalyst degradation or unwanted side reactions.[2]

  • Solvent Choice: The organic solvent affects the solubility of the catalyst and the reactivity of the transferred anion.[3]

  • Water Concentration: The amount of water can impact the hydration of the anion, which in turn affects its reactivity in the organic phase.[4]

  • Nature of the Nucleophile and Substrate: The inherent reactivity of the reactants is a fundamental factor.

Q3: How do I choose the appropriate solvent for my reaction?

A3: The choice of solvent is critical. Aprotic solvents, both polar and non-polar, are generally preferred.

  • Non-polar solvents (e.g., toluene, hexane) are often a good starting point as they do not solvate the anion strongly, leaving it more reactive.

  • Polar aprotic solvents (e.g., dichloromethane, acetonitrile) can sometimes increase the intrinsic reaction rate.[1] The optimal solvent will depend on the specific reactants and should be determined experimentally.

Q4: My reaction is not proceeding, or the yield is very low. What should I check first?

A4: If you are experiencing low or no yield, consider the following:

  • Catalyst Activity: Ensure the this compound is of good quality and has not degraded. Consider if in situ quaternization is occurring as expected.

  • Phase-Transfer Issues: Is the catalyst effectively transferring the nucleophile? This can be affected by stirring, solvent, and the presence of interfering ions.

  • Reaction Conditions: Re-evaluate the temperature and concentration of reactants. A higher temperature or increased concentration of the nucleophile may be necessary.[2]

  • Catalyst Poisoning: Impurities in the reactants or solvent can deactivate the catalyst.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Reaction Yield Insufficient catalyst loading.Increase the catalyst concentration incrementally (e.g., from 1 mol% to 5 mol%).
Poor phase mixing.Increase the stirring speed to improve the interfacial area between the phases.[1]
Sub-optimal temperature.Optimize the reaction temperature. A moderate increase can improve the rate, but be cautious of potential catalyst degradation at very high temperatures.[2]
Inappropriate solvent.Screen different aprotic solvents (e.g., toluene, dichloromethane, acetonitrile) to find one that provides better solubility for the catalyst-anion pair and enhances reactivity.[1][3]
Catalyst deactivation.Purify reactants and solvents to remove potential catalyst poisons. Consider if the catalyst is stable under the reaction conditions.
Slow Reaction Rate Low temperature.Gradually increase the reaction temperature. As a rule of thumb, a 10°C increase can double the reaction rate.[5]
Insufficient agitation.Ensure the reaction mixture is being stirred vigorously.[1]
Mass transfer limitation.Increase catalyst concentration or consider a more lipophilic catalyst if the transfer of the anion to the organic phase is the rate-limiting step.
Formation of By-products Reaction temperature is too high.Lower the reaction temperature to minimize side reactions.
Base is too strong.If using a base, consider a weaker or more hindered base to improve selectivity.
Catalyst degradation products are interfering.Ensure the catalyst is stable at the reaction temperature. Analyze the reaction mixture for potential catalyst-derived impurities.
Difficult Phase Separation / Emulsion Formation High catalyst concentration.Reduce the amount of this compound.
High stirring speed.Decrease the agitation speed once the reaction is established.
Inappropriate solvent.Adding a small amount of a different co-solvent can sometimes help break the emulsion.

Quantitative Data on Reaction Parameter Optimization

The following tables provide illustrative data on how different parameters can affect the yield of a hypothetical nucleophilic substitution reaction using this compound as a catalyst.

Table 1: Effect of Catalyst Loading

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
0.52435
1.02468
2.52492
5.02493
10.02493

Conditions: Substrate (1.0 mmol), Nucleophile (1.5 mmol), Toluene (10 mL), 80°C, 800 rpm.

Table 2: Effect of Temperature

Temperature (°C)Reaction Time (h)Yield (%)
401245
601275
801294
1001291 (slight degradation observed)
1201282 (significant by-products)

Conditions: Substrate (1.0 mmol), Nucleophile (1.5 mmol), this compound (2.5 mol%), Toluene (10 mL), 800 rpm.

Table 3: Effect of Solvent

SolventDielectric ConstantReaction Time (h)Yield (%)
n-Hexane1.882465
Toluene2.382492
Dichloromethane9.082488
Acetonitrile37.52478

Conditions: Substrate (1.0 mmol), Nucleophile (1.5 mmol), this compound (2.5 mol%), 80°C, 800 rpm.

Experimental Protocols

Protocol 1: General Procedure for a this compound-Catalyzed Nucleophilic Substitution

This protocol describes a general method for the alkylation of a generic nucleophile.

Materials:

  • Organic substrate (e.g., an alkyl halide)

  • Nucleophile (e.g., a phenol (B47542) or an amine)

  • This compound

  • Inorganic base (e.g., K₂CO₃ or NaOH)

  • Anhydrous organic solvent (e.g., toluene)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic substrate (1.0 eq), the nucleophile (1.2 eq), the inorganic base (2.0 eq), and this compound (0.025 eq).

  • Add the organic solvent (e.g., toluene, to make a 0.1 M solution with respect to the substrate) and a small amount of deionized water (if a liquid-liquid PTC system is desired).

  • Stir the mixture vigorously (at least 800 rpm) and heat to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts and separate the aqueous and organic layers.

  • Extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_interface Interface Nu_aq Nucleophile (Nu⁻) TDA_Quat_interface [TDA-R']⁺X⁻ Nu_aq->TDA_Quat_interface Ion Exchange M_aq Counter-ion (M⁺) RX_org Substrate (R-X) Product_org Product (R-Nu) RX_org->Product_org Nucleophilic Substitution TDA_Quat_org [TDA-R']⁺X⁻ Product_org->TDA_Quat_org TDA_Quat_org->TDA_Quat_interface Return of Catalyst TDA_Quat_Nu_org [TDA-R']⁺Nu⁻ TDA_Quat_Nu_org->RX_org Reaction TDA_Quat_interface->TDA_Quat_Nu_org Transfer to Organic Phase

Caption: Phase-Transfer Catalysis (PTC) Cycle.

G start Start prep Prepare Reactants (Substrate, Nucleophile, Base, Solvent) start->prep add_catalyst Add this compound prep->add_catalyst reaction Heat and Stir Vigorously add_catalyst->reaction monitor Monitor Reaction (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Phase Separation) monitor->workup Complete purify Purify Product (Chromatography/ Recrystallization) workup->purify end End purify->end

Caption: General Experimental Workflow.

G low_yield Low Yield? check_stirring Increase Stirring Speed low_yield->check_stirring Yes check_temp Increase Temperature low_yield->check_temp Yes check_catalyst Increase Catalyst Loading low_yield->check_catalyst Yes check_solvent Screen Solvents low_yield->check_solvent Yes check_purity Purify Reagents low_yield->check_purity Yes check_stirring->low_yield Still Low optimized Yield Improved check_stirring->optimized Improved check_temp->low_yield Still Low check_temp->optimized Improved check_catalyst->low_yield Still Low check_catalyst->optimized Improved check_solvent->low_yield Still Low check_solvent->optimized Improved check_purity->low_yield Still Low check_purity->optimized Improved

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Enhancing Tridodecylamine Solubility in Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting guidance for enhancing the solubility of Tridodecylamine (TDA) in nonpolar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (TDA) expected to be soluble in nonpolar solvents?

A1: this compound is a tertiary amine with three long, C12 alkyl chains. These long hydrocarbon chains make the molecule predominantly nonpolar.[1] Following the principle of "like dissolves like," it is expected to be soluble in nonpolar organic solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene).[1]

Q2: I'm observing low solubility of TDA in a nonpolar solvent. What are the possible reasons?

A2: While TDA is generally soluble in nonpolar solvents, several factors can lead to poor solubility. The high molecular weight and long alkyl chains can result in strong van der Waals forces between TDA molecules, leading to the formation of a stable crystal lattice that is difficult for the solvent to disrupt. Additionally, impurities in either the TDA or the solvent can affect solubility.

Q3: How does temperature generally affect the solubility of TDA in nonpolar solvents?

A3: For most solid solutes dissolving in liquid solvents, an increase in temperature will lead to an increase in solubility.[2] This is because the additional thermal energy helps to overcome the intermolecular forces within the solid TDA, allowing it to dissolve more readily.

Q4: Can the choice of nonpolar solvent significantly impact TDA solubility?

A4: Yes, the specific nonpolar solvent used can have a notable effect on TDA solubility. While all are nonpolar, subtle differences in their molecular structure and size can influence how effectively they can solvate the large TDA molecules. It is often beneficial to test a range of nonpolar solvents to find the most suitable one for a particular application.

Q5: Are there any safety precautions I should take when heating TDA solutions?

A5: Yes. Always work in a well-ventilated area, preferably a fume hood, especially when working with volatile organic solvents. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When heating, use a controlled heating source like a water bath or a heating mantle and avoid open flames.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
This compound does not dissolve completely at room temperature. Insufficient solvent volume or low intrinsic solubility at room temperature.1. Increase Solvent Volume: Gradually add more solvent to the mixture while stirring. 2. Apply Heat: Gently warm the solution while stirring. Start with a low temperature (e.g., 30-40°C) and gradually increase if necessary. 3. Change Solvent: If solubility remains poor, consider switching to a different nonpolar solvent.
A precipitate forms when the heated solution is cooled to room temperature. The solution was saturated or supersaturated at the higher temperature.1. Reheat and Add More Solvent: Reheat the solution to dissolve the precipitate and then add more solvent to create a less concentrated solution that will remain stable at room temperature. 2. Use a Co-solvent: Introduce a small amount of a co-solvent (see strategies below) to improve the overall solvating power of the solvent system.
The solution is cloudy or hazy. Presence of fine, undissolved TDA particles or impurities.1. Sonication: Use a sonication bath to break down any small agglomerates of TDA. 2. Filtration: Filter the solution through a suitable membrane filter (e.g., PTFE) to remove any insoluble impurities.
Inconsistent solubility results between experiments. Variations in experimental conditions or purity of materials.1. Standardize Procedure: Ensure that all experimental parameters (temperature, stirring rate, time) are consistent. 2. Verify Purity: Use TDA and solvents of high purity. Impurities can significantly affect solubility.

Strategies to Enhance Solubility

Temperature Modification

Increasing the temperature is a common and effective method for increasing the solubility of solid solutes.

  • General Principle: The dissolution of a solid in a liquid is often an endothermic process, meaning it requires an input of energy.[2] Heating the system provides this energy, helping to break the solute-solute and solvent-solvent interactions and promote the formation of solute-solvent interactions.

  • Application: Gradually heat the TDA-solvent mixture while stirring. The optimal temperature will depend on the specific solvent and the desired concentration.

Use of Co-solvents

The addition of a small amount of a "co-solvent" can significantly improve the solubility of TDA.

  • General Principle: A co-solvent can modify the overall polarity and solvating properties of the primary solvent, making it more favorable for the solute to dissolve. For TDA in nonpolar solvents, a slightly more polar co-solvent can help to disrupt the strong intermolecular forces between the TDA molecules.

  • Recommended Co-solvents: Long-chain alcohols (e.g., 1-octanol (B28484), 1-decanol) or phosphate (B84403) esters (e.g., tributyl phosphate) are often effective.

  • Application: Start by adding a small percentage of the co-solvent (e.g., 1-5% v/v) to the primary nonpolar solvent and observe the effect on solubility. The amount can be gradually increased as needed.

Data Presentation

Illustrative Solubility of this compound in Nonpolar Solvents

Solvent Temperature (°C) Illustrative Solubility ( g/100 mL) Notes
Hexane 25LowMay require heating to achieve higher concentrations.
50ModerateIncreased temperature significantly improves solubility.
Toluene 25ModerateGenerally a better solvent for large organic molecules than alkanes at room temperature.
50HighTDA is expected to be highly soluble in hot toluene.
Heptane 25LowSimilar to hexane, heating is recommended for higher concentrations.
50ModerateSolubility increases with temperature.

Effect of Co-solvents on this compound Solubility in Hexane at 25°C (Illustrative)

Co-solvent Concentration of Co-solvent (v/v %) Illustrative Solubility ( g/100 mL)
None 0%Low
1-Octanol 2%Moderate
5%High
Tributyl Phosphate 2%Moderate
5%High

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a nonpolar solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected nonpolar solvent (e.g., hexane, toluene, heptane)

  • Glass vials with screw caps

  • Constant temperature shaker bath

  • Analytical balance

  • Syringe filters (PTFE, 0.45 µm)

  • Oven

Procedure:

  • Add an excess amount of this compound to a pre-weighed glass vial.

  • Add a known volume of the nonpolar solvent to the vial.

  • Securely cap the vial and place it in the constant temperature shaker bath set to the desired temperature.

  • Allow the mixture to equilibrate for 24-48 hours with continuous agitation.

  • After equilibration, stop the agitation and allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a PTFE filter.

  • Transfer the filtered solution to a pre-weighed evaporating dish.

  • Evaporate the solvent in an oven at a temperature below the boiling point of the solvent until a constant weight of the dried this compound residue is achieved.

  • Calculate the solubility in g/100 mL.

Protocol 2: Enhancing this compound Solubility with a Co-solvent

Objective: To prepare a solution of this compound in a nonpolar solvent at a target concentration using a co-solvent.

Materials:

  • This compound

  • Primary nonpolar solvent (e.g., hexane)

  • Co-solvent (e.g., 1-octanol)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the desired solvent mixture by adding the co-solvent to the primary nonpolar solvent in the desired volume ratio (e.g., 2% v/v 1-octanol in hexane).

  • Weigh the required amount of this compound and add it to a volumetric flask.

  • Add a portion of the solvent mixture to the flask and stir until the this compound is fully dissolved. Gentle warming may be applied if necessary.

  • Once dissolved, add the remaining solvent mixture to the flask to reach the final volume.

  • Continue to stir for a few minutes to ensure a homogeneous solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Result start Start weigh_tda Weigh excess TDA start->weigh_tda add_solvent Add known volume of solvent weigh_tda->add_solvent shake Shake at constant temperature (24-48h) add_solvent->shake settle Allow excess solid to settle shake->settle filter_sample Withdraw and filter supernatant settle->filter_sample evaporate Evaporate solvent filter_sample->evaporate weigh_residue Weigh dried TDA residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end_point Solubility Determined calculate->end_point logical_relationship cluster_strategies Solubility Enhancement Strategies cluster_outcomes Outcomes solubility_problem Low TDA Solubility increase_temp Increase Temperature solubility_problem->increase_temp use_cosolvent Use Co-solvent solubility_problem->use_cosolvent change_solvent Change Primary Solvent solubility_problem->change_solvent enhanced_solubility Enhanced Solubility increase_temp->enhanced_solubility use_cosolvent->enhanced_solubility change_solvent->enhanced_solubility faster_dissolution Faster Dissolution Rate enhanced_solubility->faster_dissolution stable_solution Stable Solution at Target Concentration enhanced_solubility->stable_solution

References

Overcoming phase separation issues in Tridodecylamine extractions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation issues during Tridodecylamine (TDDA) extractions.

Troubleshooting Guide: Overcoming Phase Separation Issues

Phase separation problems, particularly the formation of stable emulsions, are common challenges in liquid-liquid extractions using this compound. An emulsion is a stable mixture of two immiscible liquids, where one is dispersed as microscopic droplets in the other, often appearing as a cloudy or milky layer between the organic and aqueous phases.[1] This guide provides a systematic approach to troubleshooting and resolving these issues.

Issue 1: A Stable Emulsion Has Formed Between the Aqueous and Organic Layers.

The formation of a stable emulsion is a frequent problem that can hinder the efficient separation of the desired product.[2] Emulsions are often caused by the presence of surfactant-like molecules (e.g., phospholipids, fatty acids), high-shear mixing, or the presence of fine particulates.[1]

Immediate Corrective Actions

If an emulsion has already formed, the following methods can be employed to break it:

MethodDescriptionEffectivenessConsiderations
Centrifugation Applies a strong force to accelerate the separation of phases with different densities.[3]Very HighOften the most reliable method for stubborn emulsions; requires a centrifuge.[3]
"Salting Out" Add a saturated solution of sodium chloride (brine) or solid salt to increase the ionic strength of the aqueous phase.[2][4] This reduces the solubility of organic components in the aqueous layer.[4]Moderate to HighSimple and often effective; ensure the added salt does not interfere with downstream processes.[3]
pH Adjustment Altering the pH of the aqueous phase with a dilute acid or base can change the charge at the droplet interface, potentially destabilizing the emulsion.[3]High (if charge-stabilized)Particularly effective for systems with ionizable compounds like amines; requires careful control to avoid product degradation or changes in extraction efficiency.[3]
Temperature Change Gently warming or cooling the mixture can sometimes disrupt the emulsion by altering viscosity and interfacial tension.[1]Varies by systemThe effect of temperature can be complex and system-dependent.[5]
Filtration Passing the mixture through a physical barrier like a glass wool plug or phase separation filter paper can help coalesce the dispersed droplets.[2][4]ModerateCan be effective for removing the emulsion layer or separating the bulk phases.[2][4]
Solvent Addition Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help break the emulsion.[2][4]ModerateThe choice of solvent is critical and should be tested on a small scale first.
Allowing to Stand In some cases, an emulsion may break on its own if left undisturbed for a period of time.[1]Low to ModerateThis is the simplest method but may not be effective for stable emulsions and can be time-consuming.[1]
Issue 2: Emulsions Form Frequently with My Samples.

Preventing the formation of emulsions is often more effective than trying to break them after they have formed.[2]

Preventative Measures
ParameterRecommendationRationale
Mixing Intensity Use gentle swirling or rocking instead of vigorous shaking.[1]Provides sufficient surface area for extraction without the high shear forces that create fine droplets.[1]
pH of Aqueous Phase Optimize the pH of the aqueous phase.The pH can influence the interfacial properties of the system; avoid pH ranges known to cause precipitation.[1][6]
Organic/Aqueous (O/A) Ratio Typically start with a ratio between 1:10 and 10:1.Extreme ratios can sometimes promote emulsification.[1]
Choice of Diluent The organic diluent in which TDDA is dissolved can impact system stability.The choice between aliphatic or aromatic hydrocarbons, for example, affects the solubility of the TDDA-analyte complex and can influence the tendency to form emulsions or a third phase.[1][7]
Temperature Maintain a consistent and optimized temperature.Temperature can affect viscosity, interfacial tension, and the solubility of components.[5]
Sample Pre-treatment If samples are known to contain surfactants or fine solids, consider pre-filtering or another purification step before extraction.[3]Removes emulsifying agents before the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of solvent extraction?

A1: An emulsion is a stable dispersion of one immiscible liquid within another, appearing as a cloudy or milky layer between the organic and aqueous phases.[1] This is often caused by surfactant-like molecules, high-shear mixing, or fine particulates that stabilize the microscopic droplets of one phase within the other.[1][2]

Q2: What is the difference between an emulsion and a "third phase"?

A2: An emulsion is a dispersion of two immiscible liquids. A "third phase" is the splitting of the organic phase itself into two distinct organic layers.[1] This phenomenon can occur under conditions of high metal and acid loading where the solubility of the metal-extractant complex in the organic diluent is limited.[1] While distinct, third-phase formation can contribute to or be mistaken for emulsion issues.[1]

Q3: How does the choice of organic diluent affect phase separation?

A3: The organic diluent is a major component of the organic phase and significantly impacts the extraction process.[8] The diluent's properties, such as polarity and molecular structure, affect the solubility of the this compound-analyte complex.[7][9] An inappropriate diluent can lead to the formation of a third phase or increase the likelihood of emulsion formation.[1] For example, polar diluents may increase the solvating capacity for the amine complex.[10]

Q4: Can the pH of the aqueous phase prevent emulsion formation?

A4: Yes, controlling the pH is critical. The stability of an emulsion can be highly dependent on the pH of the aqueous phase, especially in extractions involving amines like TDDA.[3] Adjusting the pH can alter the charge at the interface of the dispersed droplets, which can either stabilize or destabilize an emulsion.[3] It is important to operate at a pH that is optimal for the extraction and minimizes the tendency for emulsion formation.[1][11]

Q5: How does temperature influence phase separation in TDDA extractions?

A5: Temperature can have multiple effects on the extraction system. Increasing the temperature generally increases the solubility of the components and can speed up the extraction process.[5] However, it can also decrease the density of the solvent.[5] For phase separation, a change in temperature can alter the viscosity and interfacial tension, which may help to break an emulsion.[1] The effect of temperature is system-dependent, and the optimal temperature should be determined experimentally.[12] In some amine-based systems, increased temperatures can also lead to degradation of the extractant.[13]

Experimental Protocols

Protocol 1: General Procedure for Breaking a Stable Emulsion

This protocol outlines a series of steps to break a stable emulsion formed during a this compound extraction.

  • Initial Observation: Allow the mixture to stand undisturbed for 10-15 minutes. Sometimes, less stable emulsions will resolve on their own.[1]

  • Salting Out: If the emulsion persists, add a small amount of solid sodium chloride or a saturated brine solution to the separatory funnel. Gently swirl to mix. This increases the ionic strength of the aqueous phase and can help force the separation of the layers.[2]

  • Gentle Agitation: Gently swirl or rock the separatory funnel. Avoid vigorous shaking, which can worsen the emulsion.[2]

  • Centrifugation: If the emulsion is still present, transfer the mixture to centrifuge tubes. Centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes. This is often the most effective method for breaking stubborn emulsions.[14]

  • Filtration: As an alternative to centrifugation, attempt to filter the mixture through a plug of glass wool or phase separation paper placed in a funnel.[2] This can help to coalesce the fine droplets.

Protocol 2: Optimizing Extraction Parameters to Prevent Emulsion Formation

This protocol provides a framework for systematically optimizing your extraction conditions to prevent emulsions.

  • Prepare Stock Solutions:

    • Prepare the organic phase by dissolving the desired concentration of this compound in the chosen organic diluent.

    • Prepare the aqueous phase containing the analyte of interest.

  • pH Optimization:

    • Divide the aqueous phase into several aliquots.

    • Adjust the pH of each aliquot to a different value within the expected working range.

    • Perform a small-scale extraction with each pH-adjusted aqueous solution, using a consistent organic-to-aqueous phase ratio.

    • Observe the tendency for emulsion formation and the ease of phase separation for each pH value.

  • Mixing Intensity Study:

    • Using the optimal pH determined in the previous step, perform several small-scale extractions.

    • Vary the mixing method and intensity for each extraction (e.g., gentle swirling for 5 minutes, slow inversion for 2 minutes, vigorous shaking for 30 seconds).

    • Note the conditions that provide efficient extraction without significant emulsion formation.

  • Diluent Screening:

    • If emulsion formation is still an issue, prepare several different organic phases using a variety of diluents (e.g., an aliphatic hydrocarbon like hexane, an aromatic hydrocarbon like toluene, and a more polar solvent like 1-octanol).

    • Repeat the extraction under the optimized pH and mixing conditions for each diluent.

    • Select the diluent that results in the cleanest and fastest phase separation.

Visualizations

G cluster_input Input Parameters cluster_process Extraction Process cluster_output Output cluster_troubleshooting Troubleshooting Loop Aqueous_Phase Aqueous Phase (with Analyte) Mix Mixing (Gentle Swirling) Aqueous_Phase->Mix Organic_Phase Organic Phase (TDDA in Diluent) Organic_Phase->Mix Separate Phase Separation Mix->Separate Emulsion Emulsion Forms Separate->Emulsion No Break_Emulsion Break Emulsion (Centrifuge, Salt, etc.) Separate->Break_Emulsion Yes, Emulsion Good_Separation Good Separation Separate->Good_Separation Yes Aqueous_Raffinate Aqueous Raffinate Organic_Extract Organic Extract (Analyte-Loaded) Break_Emulsion->Good_Separation Good_Separation->Aqueous_Raffinate Good_Separation->Organic_Extract

Caption: Workflow for troubleshooting emulsion formation.

G Parameters Key Parameters Mixing Mixing Intensity Parameters->Mixing pH Aqueous pH Parameters->pH Diluent Diluent Choice Parameters->Diluent Temperature Temperature Parameters->Temperature PhaseRatio Phase Ratio (O/A) Parameters->PhaseRatio Outcome Phase Separation Outcome Emulsion Emulsion Formation Mixing->Emulsion High Shear pH->Emulsion Suboptimal Diluent->Emulsion Incompatible ThirdPhase Third Phase Diluent->ThirdPhase Poor Solubility GoodSep Clean Separation Temperature->GoodSep Optimal PhaseRatio->Emulsion Extreme

Caption: Factors influencing phase separation outcomes.

References

Characterization challenges for Tridodecylamine-coated surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tridodecylamine (TDDA)-coated surfaces.

Frequently Asked Questions (FAQs)

1. What is this compound (TDDA) and why is it used for surface coating?

This compound is a tertiary amine with three long dodecyl (C12) alkyl chains attached to a central nitrogen atom.[1] It is used to create self-assembled monolayers (SAMs) on various substrates. These coatings are primarily used to modify surface properties, such as increasing hydrophobicity, which is crucial in fields like drug delivery and biomaterial science.[2]

2. What are the common techniques to characterize TDDA-coated surfaces?

A multi-technique approach is typically essential for a thorough characterization of TDDA coatings.[3] The most common methods include:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states at the surface.[4][5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds and functional groups present in the coating.[2][6]

  • Atomic Force Microscopy (AFM): To visualize the surface topography, roughness, and identify defects in the monolayer.[7][8]

  • Contact Angle Goniometry: To measure the surface hydrophobicity by determining the water contact angle.[9][10]

3. What kind of bonding mechanism does TDDA form with substrates?

This compound typically forms a coating through the physisorption or chemisorption of its amine head group to the substrate surface.[2] This is different from organosilanes, like OTS, which form robust covalent siloxane bonds with hydroxylated surfaces.[2]

4. How stable are TDDA coatings?

The stability of TDDA coatings, which rely on physisorption or chemisorption, is generally lower compared to covalently bonded coatings.[2] Their stability can be influenced by environmental factors such as temperature, pH, and the solvent they are exposed to.[11][12] Long-term immersion in aqueous solutions can lead to a decrease in hydrophobicity, suggesting gradual degradation of the coating.[13]

Troubleshooting Guide

Inconsistent or Low Water Contact Angle

Q: My water contact angle measurements are lower than expected or inconsistent across the surface. What could be the cause?

A: This is a common issue that can stem from several factors related to either the coating process or the measurement technique itself.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Monolayer Formation - Ensure the substrate was thoroughly cleaned and hydroxylated (if applicable) before coating.[14][15] - Verify the concentration of the TDDA solution and the immersion time. Inadequate concentration or time can lead to incomplete coverage.[3]
Surface Contamination - Contaminants like oils, dust, or silicones can create "fish eyes" or other defects, leading to lower contact angles.[14] Ensure a clean environment during coating and handling. - Use high-purity solvents and reagents for both cleaning and coating.
Degradation of the Coating - TDDA coatings can degrade over time, especially when exposed to harsh conditions.[11][13] Test the samples as soon as possible after preparation. - Store coated samples in a clean, dry, and inert environment.
Measurement Errors - Contact angle goniometry can have inherent errors, especially for very hydrophobic surfaces.[16][17] - Ensure the baseline is correctly positioned during image analysis. A displacement of even a single pixel can lead to significant errors.[16] - Use a consistent droplet volume for all measurements, as drop size can influence the contact angle, especially on superhydrophobic surfaces.[18]

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Low/Inconsistent WCA Low/Inconsistent WCA Check Coating Protocol Check Coating Protocol Low/Inconsistent WCA->Check Coating Protocol Possible Protocol Issue Inspect Surface for Contamination Inspect Surface for Contamination Low/Inconsistent WCA->Inspect Surface for Contamination Possible Contamination Review Measurement Technique Review Measurement Technique Low/Inconsistent WCA->Review Measurement Technique Possible Measurement Error Assess Coating Stability Assess Coating Stability Low/Inconsistent WCA->Assess Coating Stability Possible Degradation Optimize Coating Parameters Optimize Coating Parameters Check Coating Protocol->Optimize Coating Parameters Improve Cleaning & Handling Improve Cleaning & Handling Inspect Surface for Contamination->Improve Cleaning & Handling Calibrate Goniometer & Refine Analysis Calibrate Goniometer & Refine Analysis Review Measurement Technique->Calibrate Goniometer & Refine Analysis Use Fresh Samples/Improve Storage Use Fresh Samples/Improve Storage Assess Coating Stability->Use Fresh Samples/Improve Storage

Absence of Expected Peaks in FTIR Spectrum

Q: My FTIR spectrum does not show the characteristic peaks for C-H stretching. Does this mean the coating is absent?

A: Not necessarily. The absence or weakness of expected peaks can be due to a very thin monolayer or issues with the measurement technique.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Monolayer is too thin - The signal from a monolayer can be very weak. Increase the number of scans to improve the signal-to-noise ratio.[2]
Incorrect FTIR Technique - For surface analysis of flat samples, Attenuated Total Reflectance (ATR)-FTIR is often more suitable than transmission.[2] Ensure you are using the appropriate technique for your sample.
Background Subtraction Issues - Always collect a background spectrum of a clean, uncoated substrate before analyzing your coated sample.[2] Improper background subtraction can obscure the peaks from the monolayer.
No Coating Present - If the above steps do not reveal the expected peaks, there may be a fundamental issue with the coating process. Re-evaluate the substrate cleaning and coating protocol.[14][15]

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Missing FTIR Peaks Missing FTIR Peaks Check Signal-to-Noise Check Signal-to-Noise Missing FTIR Peaks->Check Signal-to-Noise Low Signal? Verify FTIR Method Verify FTIR Method Missing FTIR Peaks->Verify FTIR Method Correct Technique? Review Data Processing Review Data Processing Missing FTIR Peaks->Review Data Processing Processing Error? Confirm Coating Presence Confirm Coating Presence Missing FTIR Peaks->Confirm Coating Presence No Coating? Increase Scan Number Increase Scan Number Check Signal-to-Noise->Increase Scan Number Use ATR-FTIR Use ATR-FTIR Verify FTIR Method->Use ATR-FTIR Re-run with Proper Background Re-run with Proper Background Review Data Processing->Re-run with Proper Background Cross-verify with other techniques (XPS, WCA) Cross-verify with other techniques (XPS, WCA) Confirm Coating Presence->Cross-verify with other techniques (XPS, WCA)

High Surface Roughness or Defects in AFM Images

Q: My AFM images show high surface roughness and numerous defects. What could be causing this?

A: High roughness and defects in a self-assembled monolayer can point to issues with the substrate, the coating process, or post-coating handling.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Substrate Quality - The quality of the monolayer is highly dependent on the underlying substrate. Ensure the substrate is smooth and free of defects before coating.[19]
Agglomeration of TDDA - If the TDDA concentration in the coating solution is too high, or if the solvent is not appropriate, molecules can aggregate on the surface instead of forming a uniform monolayer.[12] - Try reducing the concentration or sonicating the solution before use.
Contamination - Particulates from the environment or the solution can deposit on the surface and appear as defects.[14] Filter the coating solution and work in a clean environment.
AFM Imaging Artifacts - Operating the AFM in contact mode can sometimes damage the soft monolayer.[20] Use tapping mode to minimize damage.[8] - Ensure the AFM tip is clean and not damaged.

Quantitative Data Summary

The following tables summarize expected quantitative data for long-chain alkylamine coatings, which can be used as a reference for TDDA-coated surfaces.

Table 1: Expected X-ray Photoelectron Spectroscopy (XPS) Data for an Amine Coating on a Silicon Wafer [2]

Element Binding Energy (eV) Expected Atomic Conc. (%) Notes
C 1s~285.060-70The main component of the alkyl chains.
N 1s~400.02-5The defining element of the amine headgroup.
O 1s~532.515-25From the native silicon oxide layer.
Si 2p~103.210-20From the underlying silicon substrate.
Note: Binding energies can vary slightly based on instrument calibration and specific surface chemistry.[2]

Table 2: Expected Fourier-Transform Infrared Spectroscopy (FTIR) Peak Assignments [2]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2955-2965Asymmetric stretch (CH₃)Alkyl Chain
2915-2925Asymmetric stretch (CH₂)Alkyl Chain
2870-2880Symmetric stretch (CH₃)Alkyl Chain
2845-2855Symmetric stretch (CH₂)Alkyl Chain
1460-1470Scissoring (CH₂)Alkyl Chain

Experimental Protocols

Protocol 1: XPS Analysis of Coated Surfaces[2]
  • Sample Preparation: Mount the TDDA-coated substrate onto the XPS sample holder using conductive, vacuum-compatible tape.

  • Instrumentation and Parameters:

    • Use an XPS system with a monochromatic Al Kα X-ray source (1486.6 eV).

    • Maintain the analysis chamber at ultra-high vacuum (<10⁻⁸ mbar).

    • Acquire a survey scan over a binding energy range of 0-1100 eV to identify all elements present.

    • Acquire high-resolution scans for C 1s, N 1s, O 1s, and Si 2p regions. Use a pass energy of 20-40 eV for high-resolution scans.

  • Data Analysis:

    • Perform charge correction by referencing the adventitious C 1s peak to 285.0 eV.[2]

    • Determine atomic concentrations from the peak areas of the high-resolution spectra using appropriate relative sensitivity factors.

    • Deconvolute high-resolution spectra to identify different chemical states of the elements.

Protocol 2: FTIR Analysis of Coated Surfaces[2]
  • Sample Preparation: Ensure the coated substrate is clean and dry.

  • Instrumentation and Parameters:

    • Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Collect spectra in the mid-infrared range (4000-400 cm⁻¹).

    • Set the resolution to 4 cm⁻¹ and co-add 64 or 128 scans to improve the signal-to-noise ratio.[2]

    • Collect a background spectrum of an uncoated, clean substrate prior to sample analysis.[2]

  • Data Analysis:

    • Perform baseline correction and normalization of the spectra.

    • Identify characteristic absorption peaks corresponding to the functional groups of the TDDA molecules.

    • Compare the peak positions and intensities to reference spectra to confirm the presence of the coating.[6]

References

Technical Support Center: Optimizing Tridodecylamine (TDDA) Performance Through pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tridodecylamine (TDDA) based extractions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a focus on the critical role of pH. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during liquid-liquid extractions with TDDA.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind adjusting pH for this compound extractions?

The extraction efficiency of this compound, a tertiary amine, is directly linked to its ionization state, which is controlled by the pH of the aqueous phase. TDDA can exist in two forms: a neutral, uncharged form, and a protonated, positively charged ammonium (B1175870) salt. The neutral form is soluble in organic solvents, while the charged (protonated) form is soluble in the aqueous phase. By manipulating the pH of the aqueous solution, you can control the form of the TDDA and, consequently, which phase it favors.

Q2: What is the pKa of this compound and why is it important?

The pKa is the pH at which half of the amine molecules are in their neutral form and the other half are in their protonated form. The pKa of this compound is predicted to be in the range of 9.84 to 10.82.[1][2] This value is crucial because it dictates the pH range required to ensure the amine is in the desired state for either extraction or stripping.

Q3: How do I determine the optimal pH for my specific extraction?

The optimal pH depends on whether you want to extract a compound with TDDA from the aqueous phase into the organic phase, or if you are trying to remove TDDA from an organic phase into an aqueous phase (stripping).

  • For extracting a target molecule from the aqueous phase into the organic phase with TDDA: The pH of the aqueous phase should be adjusted to be significantly higher than the pKa of TDDA (a general guideline is at least 2 pH units above).[3][4] This ensures the TDDA is in its neutral, organic-soluble form, allowing it to act as an extractant.

  • For removing (stripping) TDDA from an organic phase into an aqueous phase: The pH of the aqueous solution should be significantly lower than the pKa of TDDA (a general guideline is at least 2 pH units below).[3] This protonates the amine, making it water-soluble.

Q4: Does the pH of the aqueous phase affect the molecule I am trying to extract?

Yes, the pH of the aqueous phase can also affect the ionization state of your target molecule. For instance, when extracting acidic compounds, a lower pH in the aqueous phase keeps the acidic compound in its neutral, more organic-soluble form, facilitating its extraction. Therefore, a balance must be struck between the optimal pH for the TDDA and the optimal pH for the target molecule.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Extraction Efficiency Incorrect pH of the aqueous phase.Verify the pKa of this compound and adjust the aqueous pH accordingly. For extraction into the organic phase, the pH should be at least 2 units above the pKa. For stripping into the aqueous phase, the pH should be at least 2 units below the pKa.[3]
Insufficient mixing of the two phases.Ensure thorough mixing to maximize the interfacial surface area. However, avoid overly vigorous shaking which can lead to the formation of emulsions.[5]
Inappropriate choice of organic solvent.Select an organic solvent in which the neutral TDDA has high solubility and which is immiscible with water.
Emulsion Formation at the Interface High shear mixing.Instead of vigorous shaking, use a gentle swirling or rocking motion to mix the phases.[5]
Presence of particulate matter or surfactants.Filter the sample prior to extraction. The addition of brine (a saturated NaCl solution) can help to break emulsions by increasing the ionic strength of the aqueous phase (salting out).[5]
High concentration of the extracted complex.Dilute the sample or perform the extraction in multiple, smaller stages.
Third Layer Formation Partial miscibility of the organic solvent in the aqueous phase.Add brine to decrease the mutual solubility of the organic and aqueous phases.[3] Consider using a different organic solvent with lower water miscibility.
Difficulty in Back-Extraction (Stripping) Incomplete protonation of the TDDA.Ensure the pH of the aqueous stripping solution is sufficiently acidic (at least 2 units below the pKa of TDDA).
The protonated TDDA salt has some solubility in the organic phase.Perform multiple stripping steps with smaller volumes of the acidic aqueous solution to improve recovery.

Experimental Protocol: pH Optimization for a this compound Extraction

This protocol provides a general methodology for determining the optimal pH for the extraction of a target analyte from an aqueous solution using this compound in an organic solvent.

Materials:

  • This compound (TDDA)

  • A suitable water-immiscible organic solvent (e.g., toluene, hexane, dichloromethane)

  • Aqueous solution containing the target analyte

  • Acidic solution for pH adjustment (e.g., 1M HCl)

  • Basic solution for pH adjustment (e.g., 1M NaOH)

  • pH meter

  • Separatory funnels

  • Mechanical shaker (optional)

  • Analytical instrument for quantifying the analyte (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of the Organic Phase: Prepare a stock solution of TDDA in the chosen organic solvent at a fixed concentration (e.g., 0.1 M).

  • Preparation of the Aqueous Phase: Prepare a stock solution of the target analyte in deionized water at a known concentration.

  • pH Adjustment and Extraction: a. In a series of separatory funnels, place a fixed volume of the aqueous analyte solution (e.g., 20 mL). b. Adjust the pH of each aqueous solution to a different value within a desired range (e.g., pH 4, 5, 6, 7, 8, 9, 10, 11, 12) using the acidic or basic solutions. c. To each separatory funnel, add an equal volume of the TDDA organic solution (e.g., 20 mL). d. Shake each funnel for a predetermined amount of time (e.g., 10 minutes) to ensure equilibrium is reached. e. Allow the phases to separate completely.

  • Analysis: a. Carefully separate the aqueous phase from the organic phase. b. Measure the concentration of the analyte remaining in the aqueous phase using a suitable analytical method.

  • Calculation of Extraction Efficiency: Calculate the percentage of extraction (%E) for each pH value using the following formula: %E = [ (Initial Aqueous Concentration - Final Aqueous Concentration) / Initial Aqueous Concentration ] * 100

  • Optimization: Plot the %E against the pH of the aqueous phase. The optimal pH for the extraction will be the pH at which the %E is highest.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis prep_org Prepare Organic Phase (TDDA in Solvent) mix Combine & Mix Phases (Separatory Funnel) prep_org->mix prep_aq Prepare Aqueous Phase (Analyte in Water) adjust_ph Adjust pH of Aqueous Phase prep_aq->adjust_ph adjust_ph->mix separate Allow Phases to Separate mix->separate analyze_aq Analyze Analyte Conc. in Aqueous Phase separate->analyze_aq calculate Calculate Extraction Efficiency (%E) analyze_aq->calculate optimize Determine Optimal pH calculate->optimize

Caption: Experimental workflow for optimizing the pH in a this compound-based liquid-liquid extraction.

logical_relationship cluster_conditions Aqueous Phase pH vs. TDDA pKa cluster_state TDDA State cluster_solubility Solubility high_ph pH > pKa + 2 neutral Neutral (R3N) high_ph->neutral low_ph pH < pKa - 2 protonated Protonated (R3NH+) low_ph->protonated org_sol Organic Phase Soluble neutral->org_sol aq_sol Aqueous Phase Soluble protonated->aq_sol

Caption: Logical relationship between aqueous phase pH, the ionization state of this compound, and its phase solubility.

References

Technical Support Center: Minimizing Side Reactions in Organic Synthesis with Tridodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tridodecylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered when using this compound in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of this compound in organic synthesis, and how do these relate to potential side reactions?

A1: this compound is a tertiary amine with three long alkyl chains.[1] Its primary roles are as a sterically hindered, non-nucleophilic base and as a phase-transfer catalyst.[2][3] Due to its bulky nature, it is less likely to act as a nucleophile, which can be advantageous in preventing unwanted N-alkylation side reactions.[4] However, its long alkyl chains can lead to challenges during reaction workup, most notably the formation of stable emulsions.[5]

Q2: What is an emulsion, and why does it frequently form when using this compound?

A2: An emulsion is a stable mixture of two or more immiscible liquids, such as an organic solvent and water. This compound is an amphiphilic molecule, meaning it has both a hydrophilic (the amine head) and a hydrophobic (the long dodecyl tails) part. This structure allows it to act as a surfactant, stabilizing droplets of one liquid within another and leading to the formation of an emulsion, which can make separating the aqueous and organic layers difficult.

Q3: How can I minimize the risk of N-oxidation when using this compound?

A3: Tertiary amines can be oxidized to N-oxides, especially in the presence of oxidizing agents or even atmospheric oxygen at elevated temperatures. To minimize this, it is recommended to run reactions under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. If N-oxidation is suspected, it can be quantified using methods like acid-base titration or by deoxygenation with phenylboronic acid.[6]

Q4: Can this compound undergo Hofmann elimination?

A4: Hofmann elimination is a reaction of a quaternary ammonium (B1175870) salt to form an alkene.[6][7] this compound, as a tertiary amine, would first need to be converted to a quaternary ammonium salt, for instance, by reaction with an excess of an alkylating agent. If this quaternary salt is then subjected to a strong base and heat, it can undergo Hofmann elimination.[8][9] Due to the steric bulk of the this compound leaving group, the least substituted alkene (the "Hofmann product") is typically favored.[7]

Troubleshooting Guides

Issue 1: Persistent Emulsion During Aqueous Workup

Question: I am struggling with a persistent emulsion during the aqueous workup of a reaction where I used this compound. How can I break it and prevent it in the future?

Answer: Emulsion formation is the most common issue when working with this compound. Here is a systematic approach to resolving and preventing emulsions.

Troubleshooting Workflow for Emulsions

start Persistent Emulsion Formed patience Allow to Stand (15-30 min) Gentle Swirling start->patience First Step brine Add Saturated Brine (Salting Out) patience->brine If Unsuccessful end Emulsion Broken patience->end Success centrifuge Centrifuge the Mixture (2000-4000 rpm, 10-20 min) brine->centrifuge If Still Emulsified brine->end Success ph_adjust Adjust pH (Add dilute HCl to protonate amine) centrifuge->ph_adjust For Stubborn Emulsions centrifuge->end Success filter Filter through Celite® or Glass Wool ph_adjust->filter Last Resort ph_adjust->end Success prevention Future Prevention: - Gentle Mixing - Adjust Phase Ratio - Use Modifiers (e.g., long-chain alcohols) filter->prevention After Resolution filter->end Success

Caption: Decision tree for troubleshooting emulsion formation.

Quantitative Data on Emulsion Mitigation

While specific data for this compound is limited, the following table, adapted from a study on a similar long-chain amine (Tri-n-octylamine), illustrates how optimizing parameters can improve extraction efficiency, which is often linked to minimizing emulsion issues.

ParameterInvestigated RangeOptimal ValueExtraction Efficiency (%)
Centrifugation Speed (rpm) 1000 - 30002000>95
Stirring Speed (rpm) 100 - 400200>95
Amine Concentration (% v/v) 5 - 1510>95
Surfactant (Span 80) Conc. (% v/v) 2 - 64>95
Data adapted from a study on lactic acid extraction using an emulsion liquid membrane with Tri-n-octylamine.[10]
Experimental Protocol: Breaking a Persistent Emulsion
  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 20-30 minutes. Gentle swirling or tapping the side of the funnel can help the droplets coalesce.

  • "Salting Out": If the emulsion persists, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion. Mix gently and allow to stand.

  • Centrifugation: For very stubborn emulsions, transferring the mixture to centrifuge tubes and centrifuging at a moderate speed (e.g., 2000-4000 rpm) for 10-20 minutes is often highly effective.

  • pH Adjustment: Since this compound is basic, adding a dilute acid (e.g., 1 M HCl) will protonate the amine, making it more water-soluble and pulling it from the interface, which should break the emulsion.[11] Caution: Ensure your desired product is stable to acid before trying this method.

  • Filtration: As a last resort, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsified layer.

Issue 2: Difficulty in Removing this compound from the Final Product

Question: My product is contaminated with this compound, and it is difficult to remove by standard column chromatography. What purification strategies can I use?

Answer: The high lipophilicity and low volatility of this compound make its removal challenging. A highly effective method is to convert it into its hydrochloride salt, which has significantly different solubility properties.

Workflow for this compound Removal

start Crude Reaction Mixture (Product + this compound) dissolve Dissolve in a non-polar organic solvent (e.g., hexanes) start->dissolve acidify Add ethereal HCl or bubble HCl gas to precipitate this compound·HCl dissolve->acidify filter Filter the mixture to remove the solid this compound·HCl acidify->filter filtrate Filtrate containing the purified product filter->filtrate wash Wash filtrate with dilute aq. acid, then water, then brine filtrate->wash dry Dry organic layer (e.g., Na2SO4), filter, and concentrate wash->dry final_product Purified Product dry->final_product

Caption: Workflow for purification via hydrochloride salt precipitation.

Experimental Protocol: Purification via Hydrochloride Salt Formation

This protocol is based on the principle of converting the amine into a salt to alter its solubility.[12]

  • Initial Workup: After the reaction is complete, perform a standard aqueous workup, being mindful of potential emulsions (see Issue 1).

  • Dissolution: After drying and concentrating the organic layer, dissolve the crude product containing this compound in a suitable non-polar organic solvent in which the desired product is soluble but the amine hydrochloride is not (e.g., diethyl ether, hexanes, or a mixture).

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a non-polar solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution. This compound hydrochloride will precipitate as a white solid.

  • Filtration: Filter the mixture through a Büchner funnel to remove the precipitated this compound hydrochloride. Wash the solid with a small amount of the cold non-polar solvent.

  • Product Isolation: The filtrate contains the purified product. Wash the filtrate with a dilute aqueous acid solution, followed by water and then brine.[13] Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Solubility of Amine Hydrochlorides

The success of the precipitation method depends on the low solubility of the amine hydrochloride in the chosen solvent. While specific data for this compound hydrochloride is scarce, data for similar amine hydrochlorides can be instructive.

Amine HydrochlorideSolubility in EthanolSolubility in Water
Dodecylamine (B51217) HydrochlorideVery SolubleVery Soluble
Data from Kiper, R.A. (2010).[7]

Note: The long dodecyl chains of this compound will significantly decrease its hydrochloride salt's solubility in water compared to dodecylamine hydrochloride, while likely retaining poor solubility in non-polar organic solvents.

Issue 3: Unwanted Nucleophilic Attack by this compound

Question: I am observing a side product that appears to be from the nucleophilic attack of this compound on my electrophile. I thought it was a non-nucleophilic base. How can I prevent this?

Answer: While this compound is sterically hindered, its nucleophilicity is not zero. In cases with highly reactive, sterically unhindered electrophiles, or at elevated temperatures, it can still act as a nucleophile.

Basicity vs. Nucleophilicity

cluster_0 Acts as a Base cluster_1 Acts as a Nucleophile TDA This compound (Bulky Tertiary Amine) proton H+ TDA->proton Sterically Accessible electrophile R-X (Sterically Hindered Electrophile) TDA->electrophile Sterically Hindered base_path Favored Pathway (Proton Abstraction) proton->base_path nuc_path Disfavored Pathway (Attack on Carbon) electrophile->nuc_path

Caption: Steric hindrance of this compound favors basicity over nucleophilicity.

Strategies to Minimize Nucleophilic Side Reactions:
  • Choice of Electrophile: If possible, use a more sterically hindered electrophile. The bulky nature of this compound will make it more difficult to attack a crowded center.

  • Reaction Temperature: Lowering the reaction temperature can often favor the desired reaction over the undesired nucleophilic attack.

  • Order of Addition: Adding the this compound slowly to the reaction mixture containing the substrate and electrophile can help to keep its instantaneous concentration low, potentially reducing side reactions.

  • Alternative Base: If nucleophilic attack remains a significant problem, consider an even more sterically hindered base, such as 2,6-lutidine or proton sponge, although these will also have their own removal challenges.

References

Technical Support Center: Post-Synthesis Processing of Tridodecylamine-Stabilized Nanomaterials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis processing of tridodecylamine (TDA)-stabilized nanomaterials.

Frequently Asked Questions (FAQs)

Q1: Why is post-synthesis processing of this compound-stabilized nanomaterials necessary?

Excess this compound, a common capping agent in nanoparticle synthesis, can interfere with downstream applications.[1] It may cause cytotoxicity in biological assays, impede further surface functionalization, and affect the stability and aggregation state of the nanoparticles.[1] Complete removal of unbound TDA is often crucial for the reliability and reproducibility of experimental results.[1] TDA functions as a capping agent by adsorbing to the nanoparticle surface, where the nitrogen atom's lone pair of electrons coordinates with the metal atoms, and the long alkyl chains provide a steric barrier to prevent aggregation.[2]

Q2: What are the primary methods for purifying TDA-stabilized nanoparticles?

The most common methods for removing excess TDA and other small molecule ligands from nanoparticle suspensions are centrifugation with washing, dialysis, and size exclusion chromatography (SEC).[1] The choice of method depends on factors like nanoparticle size, density, stability, and the solvent used.[1]

Q3: How can I confirm that the this compound has been successfully removed?

Several analytical techniques can be used to quantify residual TDA. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to track the exchange of ligands and quantify both free and surface-bound ligands.[3][4]

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, which can indicate the amount of organic ligand present on the nanoparticle surface.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can identify the elemental composition and chemical state of the nanoparticle surface, confirming the presence or absence of the amine ligand.[5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can detect the vibrational modes of the TDA molecules, indicating their presence on the nanoparticle surface.

Q4: What is a ligand exchange reaction, and when is it used?

A ligand exchange reaction involves replacing the original TDA capping ligands with new functional ligands. This is often performed to alter the nanoparticle's surface properties, for example, to make them water-soluble for biological applications or to introduce specific functionalities for targeting. Ligand exchange is crucial for functionalizing quantum dots and other nanoparticles for various applications.[3][7]

Q5: How can I transfer TDA-stabilized nanoparticles from an organic solvent to an aqueous phase?

Phase transfer of hydrophobic, TDA-stabilized nanoparticles to an aqueous phase is typically achieved through ligand exchange.[8][9] The TDA ligands are replaced with bifunctional molecules that have a group that binds to the nanoparticle surface and a hydrophilic tail that extends into the water. However, this process can sometimes lead to low yields and nanoparticle aggregation.[8][10]

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation During Purification

Symptom: Visible clumps or sediment in the nanoparticle suspension after resuspension, or difficulty resuspending the pellet after centrifugation.

Possible Causes:

  • Excessive Centrifugation Force: High speeds or long durations can lead to irreversible particle fusion in the pellet.[1]

  • Complete Removal of Stabilizing Ligand: The removal of the TDA layer can cause the hydrophobic nanoparticles to agglomerate in polar solvents.[1]

  • Inappropriate Solvent: The solvent used for washing and resuspension may not be suitable for maintaining nanoparticle stability.

Solutions:

  • Reduce Centrifugation Force: Decrease the relative centrifugal force (RCF) or the duration of the spin. Optimization for your specific nanoparticles may be required.[1]

  • Gentler Purification Methods: Consider using dialysis, which is a less harsh technique than repeated centrifugation.[1]

  • Partial Ligand Removal: In some cases, complete ligand removal may not be necessary and can be detrimental to stability.[5][6]

  • Solvent Optimization: Use a solvent that is compatible with the nanoparticle core and the TDA ligand. For washing, a solvent in which TDA is soluble but the nanoparticles are less soluble can be effective for precipitation.

Issue 2: Low Yield of Nanoparticles After Purification

Symptom: Significant decrease in nanoparticle concentration after purification, as determined by UV-Vis spectroscopy or other quantification methods.

Possible Causes:

  • Incomplete Pelleting: During centrifugation, some nanoparticles may remain in the supernatant and are accidentally discarded.[1]

  • Dialysis Membrane Pore Size: If the molecular weight cut-off (MWCO) of the dialysis membrane is too large, smaller nanoparticles may be lost.[1]

  • Adhesion to Labware: Nanoparticles can adhere to the walls of centrifuge tubes or other containers.

Solutions:

  • Optimize Centrifugation: Increase the centrifugation speed or time to ensure complete pelleting. Perform a test run and check the supernatant for any remaining nanoparticles.

  • Select Appropriate MWCO: Choose a dialysis membrane with a MWCO that is significantly smaller than the hydrodynamic diameter of your nanoparticles.

  • Surface Passivation: Consider using low-adhesion microcentrifuge tubes.

Issue 3: Incomplete Ligand Exchange

Symptom: The nanoparticles do not exhibit the expected properties after the ligand exchange reaction (e.g., they do not become water-soluble).

Possible Causes:

  • Low Affinity of Incoming Ligand: The new ligand may not have a strong enough affinity for the nanoparticle surface to displace the TDA.

  • Insufficient Concentration of New Ligand: The concentration of the incoming ligand may be too low to drive the exchange reaction to completion.

  • Unfavorable Reaction Conditions: The solvent, temperature, or pH may not be optimal for the ligand exchange reaction. For some ligands, such as thiols, deprotonation at a higher pH can facilitate binding to the quantum dot surface.[7]

Solutions:

  • Choose a High-Affinity Ligand: Select a ligand with a functional group that is known to bind strongly to the surface of your specific type of nanoparticle.

  • Optimize Ligand Concentration: Use an excess of the new ligand to shift the equilibrium towards the desired product.

  • Control Reaction Environment: Systematically vary the solvent, temperature, and pH to find the optimal conditions for the exchange.

Data Presentation

Table 1: Comparison of Common Purification Methods for TDA-Stabilized Nanomaterials

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Centrifugation & Washing Separation based on density differences. Nanoparticles are pelleted, and the supernatant containing the ligand is removed.[1]Fast, simple, and widely accessible equipment.[1]Can induce irreversible aggregation; potential for nanoparticle loss during supernatant removal.[1]Larger, denser nanoparticles that can withstand centrifugation forces.
Dialysis Separation based on size exclusion using a semi-permeable membrane.[1]Gentle method that minimizes aggregation.[1]Time-consuming; potential for nanoparticle loss if MWCO is too large.[1]Smaller or more sensitive nanoparticles that are prone to aggregation.
Size Exclusion Chromatography (SEC) Separation based on size as the sample passes through a porous column.[1]High resolution and good separation of nanoparticles from free ligands.Can be complex to set up; potential for sample dilution.High-purity samples where monodispersity is critical.

Experimental Protocols

Protocol 1: Purification of TDA-Stabilized Nanoparticles by Centrifugation and Washing

This protocol is a general guideline and may require optimization for specific nanoparticle systems.

Materials:

  • TDA-stabilized nanoparticle suspension in an organic solvent (e.g., toluene, chloroform).

  • A non-solvent for the nanoparticles that is a good solvent for TDA (e.g., ethanol, methanol).

  • Centrifuge.

  • Low-adhesion microcentrifuge tubes.

  • Pipettes.

  • Vortex mixer or sonicator.

Procedure:

  • Transfer the nanoparticle suspension to a low-adhesion microcentrifuge tube.

  • Add a sufficient volume of the non-solvent to induce precipitation of the nanoparticles. A typical starting ratio is 1:2 (nanoparticle suspension to non-solvent).

  • Vortex the mixture gently to ensure thorough mixing.

  • Centrifuge the suspension. A starting point for 10-50 nm gold nanoparticles is 10,000 x g for 20 minutes.[1]

  • Carefully decant the supernatant, which contains the excess TDA.

  • Add a fresh volume of the non-solvent and resuspend the pellet by gentle vortexing or brief bath sonication.

  • Repeat steps 4-6 for a total of 3-5 washing cycles.[1]

  • After the final wash, resuspend the purified nanoparticle pellet in the desired solvent for storage or further use.

Protocol 2: Ligand Exchange for Phase Transfer from Organic to Aqueous Phase

This protocol describes a general procedure for replacing TDA with a thiol-containing ligand to render nanoparticles water-soluble.

Materials:

  • Purified TDA-stabilized nanoparticles in an organic solvent.

  • A bifunctional thiol ligand (e.g., 11-mercaptoundecanoic acid).

  • A suitable organic solvent for the reaction (e.g., chloroform, dichloromethane).

  • An aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Phase-transfer catalyst (optional, e.g., tetrabutylammonium (B224687) bromide).

  • Separatory funnel.

Procedure:

  • Disperse the purified TDA-stabilized nanoparticles in a suitable organic solvent.

  • In a separate container, dissolve the thiol ligand in the same organic solvent.

  • Add the thiol ligand solution to the nanoparticle dispersion. The molar ratio of the new ligand to the nanoparticles will need to be optimized.

  • Allow the reaction to proceed with stirring for several hours to overnight. The reaction can sometimes be accelerated by gentle heating.

  • After the reaction, add an equal volume of the aqueous buffer to the reaction mixture.

  • If phase transfer is slow, a phase-transfer catalyst can be added.

  • Shake the mixture vigorously in a separatory funnel and allow the layers to separate. The nanoparticles should transfer to the aqueous phase.

  • Collect the aqueous phase containing the now water-soluble nanoparticles.

  • Wash the aqueous phase with fresh organic solvent to remove any remaining TDA and unreacted thiol ligand.

  • The purified aqueous nanoparticle solution can be further purified by dialysis to remove any remaining impurities.

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_characterization1 Characterization synthesis Synthesis of TDA-Stabilized Nanoparticles in Organic Solvent precipitation Precipitation with Non-Solvent synthesis->precipitation Addition of Ethanol/ Methanol centrifugation Centrifugation precipitation->centrifugation washing Resuspension and Washing (3-5x) centrifugation->washing washing->centrifugation purified_np Purified TDA-Stabilized Nanoparticles washing->purified_np Final Resuspension char1 Analysis (TEM, DLS) to confirm size and morphology purified_np->char1

Caption: Workflow for the purification of TDA-stabilized nanoparticles.

ligand_exchange_workflow start Purified TDA-Stabilized Nanoparticles in Organic Solvent add_ligand Add Bifunctional Ligand (e.g., Thiol-PEG) start->add_ligand reaction Ligand Exchange Reaction (Stirring, Time, Temp.) add_ligand->reaction phase_transfer Add Aqueous Buffer & Separate Phases reaction->phase_transfer aqueous_nps Water-Soluble Nanoparticles phase_transfer->aqueous_nps purification Purification (Dialysis) aqueous_nps->purification final_product Final Functionalized Nanoparticles purification->final_product

Caption: Workflow for ligand exchange and phase transfer.

troubleshooting_logic issue Issue: Nanoparticle Aggregation During Purification cause1 Possible Cause: Excessive Centrifugation issue->cause1 cause2 Possible Cause: Complete Ligand Removal issue->cause2 cause3 Possible Cause: Inappropriate Solvent issue->cause3 solution1 Solution: Reduce RCF/Time cause1->solution1 solution2 Solution: Use Gentler Method (Dialysis) cause2->solution2 solution3 Solution: Optimize Washing/Resuspension Solvent cause3->solution3

Caption: Troubleshooting logic for nanoparticle aggregation.

References

Validation & Comparative

Tridodecylamine vs. Oleylamine: A Comparative Guide for Nanoparticle Capping Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate capping agent is a critical determinant in the synthesis of nanoparticles, wielding significant influence over their size, morphology, stability, and, consequently, their functional efficacy in applications ranging from drug delivery to diagnostics. This guide presents a detailed comparison of two prominent long-chain alkylamine capping agents: tridodecylamine and oleylamine (B85491). While direct, comprehensive experimental comparisons are limited in published literature, this guide synthesizes available data on these agents and their close structural analogs to provide a robust framework for informed selection.

At a Glance: Key Performance Differences

FeatureThis compound (and its Analogs)Oleylamine
Chemical Structure Saturated Tertiary AmineUnsaturated Primary Amine
Primary Stabilization Mechanism Steric HindranceSteric Hindrance & π-Orbital Interactions
Nanoparticle Size Control Effective for producing small, monodisperse nanoparticles. Longer alkyl chains generally lead to smaller particles.Versatile size control, often resulting in smaller and more uniform nanoparticles compared to saturated counterparts.[1]
Nanoparticle Morphology Control Primarily promotes isotropic (spherical) growth due to uniform steric hindrance.Can induce anisotropic growth (e.g., nanorods, nanocubes) due to preferential binding to specific crystal facets.
Nanoparticle Stability Provides good colloidal stability in non-polar solvents.Offers excellent stability in organic solvents, with the double bond contributing to stronger surface binding.
Common Applications Metal nanoparticles, Quantum dots.Gold, silver, magnetic nanoparticles, Perovskite quantum dots, Upconversion nanoparticles.[2][3]

In-Depth Analysis

This compound: Robust Steric Stabilization by a Tertiary Amine

This compound, a tertiary amine with three C12 alkyl chains, primarily functions as a capping agent through steric hindrance. The bulky, symmetric arrangement of its long alkyl chains creates a dense protective layer on the nanoparticle surface. This steric barrier effectively prevents aggregation and controls particle growth by physically impeding the approach of other particles and precursor molecules.

Studies on analogous long-chain tertiary and secondary amines, such as tri-n-octylamine and didecylamine, demonstrate their effectiveness in producing small and stable nanoparticles. The branched nature of these amines can offer a different steric profile compared to linear primary amines, which can influence the final nanoparticle characteristics. For instance, in the synthesis of FAPbBr3 perovskite nanocrystals, the use of a shorter-chain secondary amine, didodecylamine, resulted in a high photoluminescence quantum yield (PLQY) of 98.1% and an ultrapure green emission with a narrow full width at half maximum (FWHM) of 18.7 nm, suggesting that bulky amines can be highly effective in surface passivation.

Oleylamine: Versatility through Unsaturation and a Primary Amine

Oleylamine, a primary amine with an 18-carbon chain featuring a cis-double bond, is one of the most widely utilized capping agents in nanoparticle synthesis. Its efficacy is attributed to a combination of steric hindrance from its long alkyl chain and electronic interactions of its C=C double bond with the nanoparticle surface. This dual-mode stabilization provides exceptional control over nanoparticle growth and morphology.

The presence of the double bond is a critical factor in oleylamine's superior performance in many synthetic procedures. For example, in the synthesis of gold nanoparticles, oleylamine was instrumental in stabilizing the particles and controlling their size, whereas the use of its saturated counterpart, octadecylamine, led to significantly larger nanoparticles.[1] The π-electrons of the double bond can interact with the d-orbitals of metal atoms on the nanoparticle surface, leading to stronger binding and more effective passivation of specific crystal facets. This preferential binding can slow the growth of these facets, resulting in anisotropic nanoparticle shapes. Furthermore, oleylamine can also function as a reducing agent and a solvent in certain syntheses, adding to its versatility.[2]

Experimental Data Comparison

The following tables summarize experimental data for nanoparticles synthesized using this compound analogs (didecylamine, dodecylamine) and oleylamine. It is important to note that experimental conditions vary across studies, and direct comparisons should be interpreted with this in mind.

Table 1: Performance Data for this compound Analogs

Nanoparticle TypeCapping AgentParticle Size (nm)Key Findings & Reference
PalladiumDodecylamine (B51217)~2Produced ultrasmall, monodisperse nanoparticles.[1]
FAPbBr3 Perovskite NCsDidodecylamine-Achieved high PLQY (98.1%) and narrow FWHM (18.7 nm).

Table 2: Performance Data for Oleylamine

Nanoparticle TypeCapping AgentParticle Size (nm)Key Findings & Reference
Gold (Au)Oleylamine~12.7Narrow size distribution; C=C bond critical for size control.[1]
Silver (Ag)Oleylamine6-7Uniform, spherical nanoparticles.
NaYbF4 UpconversionOleylamine7 - 70Tunable size by varying solvent composition.[4][5][6]
PbTe Quantum DotsOleylamine2.6 - 14.0Size controlled by temperature and time; spherical or cubic morphology.

Experimental Protocols

Synthesis of Dodecylamine-Capped Palladium Nanoparticles

This protocol is adapted from the synthesis of ultrasmall palladium nanoparticles using dodecylamine as a capping agent.

Materials:

Procedure:

  • In a three-neck flask under an inert atmosphere (e.g., argon), dissolve palladium(II) acetylacetonate and dodecylamine in anhydrous toluene.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with constant stirring.

  • In a separate vial, dissolve the borane tert-butylamine complex in anhydrous toluene.

  • Swiftly inject the reducing agent solution into the heated palladium precursor solution.

  • Allow the reaction to proceed for a set time (e.g., 1-2 hours) to control the final particle size.

  • Cool the reaction mixture to room temperature.

  • Precipitate the nanoparticles by adding a non-solvent such as ethanol.

  • Collect the nanoparticles by centrifugation and wash them multiple times with the non-solvent to remove unreacted precursors and excess capping agent.

  • Redisperse the purified nanoparticles in a non-polar solvent like toluene or hexane.

Synthesis of Oleylamine-Capped Gold Nanoparticles

This protocol describes a common method for synthesizing gold nanoparticles using oleylamine as both a capping and reducing agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Oleylamine

  • Toluene

Procedure:

  • In a three-neck flask equipped with a condenser, dissolve oleylamine in toluene and heat the solution to reflux (approximately 110 °C) under an inert atmosphere.

  • In a separate vial, dissolve gold(III) chloride trihydrate in a small amount of oleylamine.

  • Rapidly inject the gold precursor solution into the hot oleylamine solution with vigorous stirring.

  • A color change from yellow to deep red will indicate the formation of gold nanoparticles.

  • Maintain the reaction at reflux for a specified time (e.g., 1 hour) to allow for particle growth and stabilization.

  • Cool the reaction mixture to room temperature.

  • Precipitate the gold nanoparticles by adding ethanol.

  • Centrifuge the mixture to collect the nanoparticles and wash them repeatedly with ethanol.

  • Disperse the final product in a non-polar solvent.

Visualization of Capping Agent Function

Mechanism of Nanoparticle Stabilization

G cluster_0 Nanoparticle Core cluster_1 This compound Stabilization cluster_1_1 Steric Hindrance cluster_2 Oleylamine Stabilization cluster_2_1 Dual Mechanism NP NP TDA NP->TDA Adsorption OA NP->OA Adsorption SH1 Bulky Alkyl Chains SH2 Steric Hindrance PI π-Orbital Interaction

Caption: Stabilization mechanisms of this compound and oleylamine.

Experimental Workflow for Comparative Analysis

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Characterization Stage A Precursor Solution (Metal Salt + Solvent) B Add Capping Agent (this compound or Oleylamine) A->B C Add Reducing Agent (if necessary) B->C D Heating & Reaction C->D E Precipitation (with non-solvent) D->E F Centrifugation E->F G Washing F->G H TEM/SEM (Size & Morphology) G->H I DLS (Size Distribution) G->I J UV-Vis/PL Spectroscopy (Optical Properties) G->J K XRD (Crystallinity) G->K

Caption: General workflow for nanoparticle synthesis and characterization.

Conclusion

The choice between this compound and oleylamine as a capping agent will significantly impact the outcome of nanoparticle synthesis. This compound and its analogs, with their bulky, saturated alkyl chains, are excellent candidates for producing small, sterically stabilized nanoparticles with a tendency towards spherical morphology. Oleylamine, with its long unsaturated alkyl chain, offers greater versatility, enabling finer control over nanoparticle size and the ability to direct anisotropic growth. The presence of the double bond in oleylamine often leads to enhanced stability.

For researchers aiming for small, monodisperse spherical nanoparticles, particularly when robust steric hindrance is the primary requirement, this compound presents a strong option. When the goal is to achieve smaller, highly uniform nanoparticles with potentially anisotropic shapes and enhanced stability, oleylamine is often the superior choice. The optimal capping agent will ultimately be determined by the specific requirements of the desired nanoparticle system and its intended application. Further empirical investigation is recommended to determine the ideal capping agent and reaction conditions for novel nanoparticle syntheses.

References

A Comparative Analysis of Tridodecylamine and Trioctylamine for Solvent Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solvent extraction, the choice of an appropriate extractant is paramount for achieving optimal separation and purification. Among the class of amine-based extractants, tridodecylamine (TDDA) and trioctylamine (B72094) (TOA) are two commonly employed tertiary amines. This guide provides an objective comparison of their solvent extraction efficiencies, supported by experimental data from various studies.

Executive Summary

Both this compound and trioctylamine are effective solvent extractants for a range of solutes, including metals and acids. The primary mechanism of extraction for both is through the formation of an ion-pair with the target molecule in an acidic aqueous phase, which is then extracted into the organic phase. While direct comparative studies under identical conditions are limited, available data suggests that the length of the alkyl chain plays a significant role in their extraction behavior. TDDA, with its longer dodecyl chains, is more lipophilic than TOA, which can influence its solubility in different organic diluents and its interaction with the extracted species.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these extractants is crucial for predicting their behavior in a solvent extraction system.

PropertyThis compound (TDDA)Trioctylamine (TOA)
Chemical Formula C36H75N[1]C24H51N[2][3][4]
Molar Mass 521.99 g/mol [1]353.68 g/mol [2]
Amine Class TertiaryTertiary[2]
Appearance -Clear, colorless to pale yellow liquid[4]
Boiling Point High (297°C, may deteriorate)[5]365-367 °C at 1 atm[3]
Solubility in Water InsolubleInsoluble[3][4]
Solubility in Organic Solvents SolubleSoluble in many organic solvents[3][4]

Comparative Extraction Efficiency

Metal Extraction

Trioctylamine has been extensively studied for the extraction of various metals. For instance, in the extraction of Cobalt (II) from a hydrochloric acid medium, TOA has demonstrated high efficiency. A study reported a maximum extraction efficiency of 89.71% for Co(II) using 0.1 M TOA in kerosene (B1165875) from a 3 M HCl solution.[6] The extraction efficiency was found to be influenced by the concentration of TOA, HCl, and the organic to aqueous phase ratio.[6][7] For Iron (III) extraction from hydrochloric acid, TOA has shown quantitative extraction (98.21%).[6]

Quantitative data for metal extraction using this compound is less prevalent in the provided search results. However, the general principles of amine-based extraction suggest that the longer alkyl chains in TDDA could enhance its lipophilicity, potentially leading to better phase separation and different extraction efficiencies depending on the metal complex and the organic diluent used.

Table 1: Performance of Trioctylamine (TOA) in Metal Extraction [6]

ParameterValueConditions
Cobalt (II) Maximum Extraction Efficiency 89.71%0.1 M TOA in kerosene, 3 M HCl, 1.5 M KCl, O/A ratio 4:1
Iron (III) Maximum Extraction Efficiency 98.21%5.0 x 10⁻² M TOA in benzene (B151609), up to 8.0 M HCl
Iron (III) Stripping Efficiency 99.8%Three contacts with equal volumes of 1.0 M H₂SO₄
Acid Extraction

Both TDDA and TOA have been shown to be effective in the extraction of acids. A comparative study on the extraction of hydrochloric acid (HCl) from aqueous solutions found that both this compound and trioctylamine exhibited a great affinity for HCl in various diluents.[8][9] The extraction efficiency was influenced by factors such as the type of diluent, with benzene showing the highest extraction for both amines.[8][9]

Trioctylamine has also been investigated for the extraction of various organic acids, such as succinic acid and levulinic acid.[10][11] For succinic acid, a reactive extraction process using TOA in benzyl (B1604629) alcohol achieved an extraction efficiency of 99.44%.[11]

Table 2: Comparative Performance in Hydrochloric Acid Extraction [8][9]

ExtractantDiluentObservation
This compound (TDA)Benzene, Toluene, Kerosene + 10% Octanol-1, XyleneHigh affinity for HCl. Extraction order: Benzene > Toluene > Kerosene + 10% Octanol-1 ≈ Xylene.
Trioctylamine (TOA)Benzene, Toluene, Kerosene + 10% Octanol-1, XyleneHigh affinity for HCl. Extraction order: Benzene > Toluene > Kerosene + 10% Octanol-1 ≈ Xylene.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for evaluating and comparing the performance of solvent extractants.

General Protocol for Metal Extraction using Trioctylamine

This protocol is a generalized procedure based on studies of Cobalt and Iron extraction.[6][12][13]

  • Preparation of the Organic Phase: A solution of Trioctylamine (e.g., 0.1 M) is prepared in a suitable organic diluent such as kerosene or benzene.

  • Preparation of the Aqueous Phase: An aqueous solution of the metal salt (e.g., CoCl₂ or FeCl₃) is prepared at a known concentration in an acidic medium (e.g., HCl).

  • Extraction: Equal volumes of the organic and aqueous phases are mixed in a separatory funnel. The mixture is shaken vigorously for a predetermined time (e.g., 5-10 minutes) to reach equilibrium.[12][13] The phases are then allowed to separate.

  • Analysis: The concentration of the metal ion in the aqueous phase before and after extraction is determined using a suitable analytical method, such as UV-Visible spectrophotometry.[6]

  • Calculation of Extraction Efficiency: The percentage of extraction (%E) is calculated using the formula: %E = [ (C₀ - Cₑ) / C₀ ] * 100, where C₀ is the initial concentration and Cₑ is the equilibrium concentration of the metal in the aqueous phase.[6]

  • Stripping (Back-Extraction): The metal-loaded organic phase is contacted with a stripping agent (e.g., 1 M H₂SO₄) to recover the metal ion back into an aqueous solution.[6][13]

General Protocol for Dye Extraction using this compound

This protocol is based on a study of Black B dye extraction.[14]

  • Preparation of the Organic Phase: A solution of this compound (e.g., 0.04 M) is prepared in kerosene.

  • Preparation of the Aqueous Phase: An aqueous solution of the dye is prepared at a known concentration, and the pH is adjusted to the desired value (e.g., pH 4).

  • Extraction: Equal volumes of the organic and aqueous phases are mixed and shaken for an extended period (e.g., 18 hours) to ensure equilibrium is reached. The phases are then allowed to separate.

  • Analysis: The absorbance of the aqueous phase is measured using a spectrophotometer to determine the final dye concentration.

  • Stripping: The dye-loaded organic phase is mixed with a stripping agent (e.g., 0.5 M Thiourea in 1 M sodium hydroxide) to recover the dye.[14]

Visualizing the Process

To better understand the experimental workflow and the underlying mechanism, the following diagrams are provided.

Solvent_Extraction_Workflow cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis & Recovery Aqueous Aqueous Phase (Solute in Acidic Solution) Mix Mixing & Shaking (Separatory Funnel) Aqueous->Mix Organic Organic Phase (Extractant in Diluent) Organic->Mix Separate Phase Separation Mix->Separate Raffinate Raffinate (Aqueous Phase after Extraction) Separate->Raffinate Analyze LoadedOrganic Loaded Organic Phase Separate->LoadedOrganic Strip Stripping LoadedOrganic->Strip StrippedOrganic Stripped Organic Phase Strip->StrippedOrganic Recycle Product Product Solution Strip->Product Analyze

Caption: General experimental workflow for solvent extraction.

Anion_Exchange_Mechanism H_ion H+ Amine R₃N X_ion X⁻ M_complex [MCln]m- ExtractedComplex ([R₃NH]⁺)m[MCln]m- ProtonatedAmine [R₃NH]⁺X⁻ Amine->ProtonatedAmine Protonation ProtonatedAmine->ExtractedComplex Anion Exchange

References

Tridodecylamine vs. Quaternary Ammonium Salts: A Comparative Guide for Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of phase transfer catalysis (PTC), the choice of catalyst is paramount to achieving optimal reaction efficiency, selectivity, and overall process economy. While quaternary ammonium (B1175870) salts have long been the workhorses of PTC, tertiary amines, particularly those with high lipophilicity like tridodecylamine, present a compelling alternative with distinct advantages in specific applications. This guide provides an objective comparison of this compound and quaternary ammonium salts, supported by mechanistic insights and generalized experimental protocols, to aid researchers in catalyst selection for their synthetic challenges.

Executive Summary

This compound, a tertiary amine with three long dodecyl chains, offers advantages over many common quaternary ammonium salts in phase transfer catalysis, primarily stemming from its unique mechanism and high lipophilicity. Key benefits include improved catalyst separation, enhanced thermal stability under certain conditions, and potentially higher selectivity in specific reactions. However, the catalytic activity of this compound is highly dependent on the reaction conditions, particularly the presence of a proton source to form the active ammonium salt in situ. Quaternary ammonium salts, being pre-formed and permanently charged, often exhibit broader applicability and more straightforward implementation.

Mechanism of Catalysis: A Tale of Two Pathways

The fundamental difference between this compound and quaternary ammonium salts in PTC lies in their catalytic cycles.

Quaternary Ammonium Salts (The "Starks" Extraction Mechanism)

Quaternary ammonium salts (Q⁺X⁻), such as the widely used Aliquat® 336 (a mixture containing methyltrioctylammonium chloride), operate via the well-established Starks' extraction mechanism.[1][2] The lipophilic cation (Q⁺) extracts an aqueous-phase anion (Y⁻) into the organic phase, forming a reactive ion pair (Q⁺Y⁻). This ion pair then reacts with the organic substrate, and the resulting Q⁺X⁻ is regenerated and returns to the aqueous phase to continue the cycle.

Starks_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Catalyst Cycle aq_start M⁺Y⁻ QY_org Q⁺Y⁻ aq_start->QY_org Anion Exchange aq_end M⁺X⁻ org_start R-X org_product R-Y QX_org Q⁺X⁻ org_product->QX_org Forms Q⁺X⁻ QY_org->org_product Reaction with R-X QX_org->aq_end Returns to Aqueous Phase

Caption: Starks' extraction mechanism for quaternary ammonium salt PTC.

This compound (In Situ Catalyst Formation)

This compound ((C₁₂H₂₅)₃N), a tertiary amine, is not itself the active catalyst. It requires an acidic proton (H⁺) from the aqueous phase or an acidic reagent to form the corresponding trialkylammonium salt in situ ((C₁₂H₂₅)₃NH⁺). This ammonium cation then functions as the phase transfer catalyst, following a similar extraction mechanism to quaternary ammonium salts. The efficiency of this process is therefore pH-dependent.

Tertiary_Amine_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Catalyst Cycle aq_start M⁺Y⁻ + H₂O ammonium_ion (C₁₂H₂₅)₃NH⁺Y⁻ aq_end M⁺X⁻ org_start R-X org_product R-Y ammonium_halide (C₁₂H₂₅)₃NH⁺X⁻ org_product->ammonium_halide Forms Ammonium Halide amine (C₁₂H₂₅)₃N amine->ammonium_ion Protonation & Anion Exchange ammonium_ion->org_product Reaction with R-X ammonium_halide->aq_end Returns to Aqueous Phase ammonium_halide->amine Deprotonation

Caption: Catalytic cycle of this compound in phase transfer catalysis.

Comparative Performance Analysis

The structural and mechanistic differences between this compound and quaternary ammonium salts lead to distinct performance characteristics.

FeatureThis compoundQuaternary Ammonium SaltsRationale
Catalyst Activity Variable, pH-dependentGenerally high and consistentThis compound requires in situ protonation to become active. Quaternary ammonium salts are pre-activated.
Lipophilicity Very HighVariable (e.g., Aliquat 336 is high)The three long dodecyl chains in this compound ensure excellent solubility in non-polar organic solvents.
Catalyst Separation Generally easierCan be challengingThis compound can be readily converted to its neutral, organic-soluble form by adjusting the pH, facilitating extraction. Quaternary salts remain charged.
Thermal Stability Potentially higherCan be susceptible to Hofmann eliminationTertiary amines are generally more thermally stable than quaternary ammonium salts, which can undergo Hofmann elimination at elevated temperatures, especially in the presence of a strong base.
Selectivity Potentially higher in certain reactionsGenerally good, but can varyThe in situ formation and lower concentration of the active catalyst with this compound may lead to higher selectivity in some cases by minimizing side reactions.
Cost-Effectiveness Can be advantageousVaries widelyThe ease of separation and potential for recycling of this compound can contribute to lower overall process costs.
Substrate Scope More limitedBroaderThe requirement for a proton source can limit the applicability of this compound in reactions sensitive to acidic or neutral conditions.

Quantitative Data Summary

Direct comparative quantitative data for this compound against a wide range of quaternary ammonium salts is scarce in peer-reviewed literature. However, we can extrapolate performance based on studies of highly lipophilic quaternary ammonium salts like Aliquat® 336.

Table 1: Performance of Quaternary Ammonium Salts in a Nucleophilic Substitution Reaction (Epoxidation of Cyclododecatriene) [1]

CatalystCDT Conversion (%)H₂O₂ Conversion (%)Selectivity to ECDD (based on CDT, %)Selectivity to ECDD (based on H₂O₂, %)
Aliquat® 336 98.196.594.292.8
(Cetyl)pyridinium chloride97.596.293.892.5
Arquad® 2HT95.293.891.590.1
Tetrabutylammonium hydrogensulfate85.483.282.180.5

CDT: (Z,E,E)-1,5,9-cyclododecatriene; ECDD: 1,2-epoxy-5,9-cyclododecadiene

This data highlights the superior performance of highly lipophilic quaternary ammonium salts like Aliquat® 336 in this specific transformation. It is plausible that this compound, with its even greater lipophilicity, could exhibit comparable or even superior activity and selectivity under optimized conditions.

Experimental Protocols

The following are generalized experimental protocols for a common PTC application, the O-alkylation of a phenol. These should be optimized for specific substrates and reaction conditions.

Experimental Protocol 1: O-Alkylation of Phenol using a Quaternary Ammonium Salt (e.g., Aliquat® 336)

Materials:

  • Phenol (10 mmol)

  • Alkyl halide (12 mmol)

  • Aliquat® 336 (0.5 mmol, 5 mol%)

  • Potassium hydroxide (B78521) (20 mmol)

  • Toluene (20 mL)

  • Water (20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, toluene, and Aliquat® 336.

  • In a separate beaker, dissolve potassium hydroxide in water.

  • Add the aqueous potassium hydroxide solution to the reaction flask.

  • Stir the mixture vigorously to ensure efficient mixing of the two phases.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer.

  • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Experimental Protocol 2: O-Alkylation of Phenol using this compound

Materials:

  • Phenol (10 mmol)

  • Alkyl halide (12 mmol)

  • This compound (0.5 mmol, 5 mol%)

  • Potassium carbonate (20 mmol)

  • Toluene (20 mL)

  • Water (20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, toluene, and this compound.

  • Add potassium carbonate and water to the reaction flask. The water provides the necessary proton source to generate the active ammonium salt.

  • Stir the mixture vigorously.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress.

  • Upon completion, cool the reaction mixture.

  • Separate the organic layer.

  • To facilitate catalyst removal, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the this compound and extract it into the aqueous phase.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as required. The this compound can be recovered from the acidic aqueous wash by basification and extraction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactants, Solvent, and Catalyst B Add Aqueous Base/Reagent A->B C Vigorous Stirring B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC/GC) D->E F Cool and Separate Phases E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Purify Product H->I

Caption: General experimental workflow for phase transfer catalysis.

Conclusion

This compound presents a valuable, and in some cases superior, alternative to traditional quaternary ammonium salts in phase transfer catalysis. Its high lipophilicity, potential for improved selectivity, and the ease of separation and recycling make it an attractive option for researchers focused on developing efficient, cost-effective, and sustainable chemical processes. However, its reliance on in situ activation necessitates careful consideration of reaction conditions, particularly pH. For broader applicability and more straightforward implementation, quaternary ammonium salts, especially highly lipophilic variants like Aliquat® 336, remain a robust and reliable choice. The optimal catalyst selection will ultimately depend on the specific requirements of the chemical transformation, including substrate compatibility, desired selectivity, and process economics.

References

A Comparative Guide: Trioctylphosphine Oxide (TOPO) vs. Tridodecylamine for Quantum Dot Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of high-quality quantum dots (QDs), the choice of stabilizing ligands is paramount. These molecules passivate the QD surface, preventing aggregation and influencing critical properties such as quantum yield, particle size, and long-term stability. Among the most common ligands employed are Trioctylphosphine (B1581425) oxide (TOPO) and long-chain primary amines like Tridodecylamine (TDA). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific application.

At a Glance: TOPO vs. TDA

FeatureTrioctylphosphine Oxide (TOPO)This compound (TDA)
Chemical Class Phosphine (B1218219) OxidePrimary Amine
Binding Mechanism Coordination of the phosphoryl oxygen to surface metal atoms.Coordination of the amine group to surface metal atoms.
Primary Role High-temperature solvent and stabilizing ligand.Stabilizing ligand, often used with co-ligands.
Reported Quantum Yield Can facilitate high quantum yields, but is highly dependent on synthesis conditions and presence of co-ligands.Can lead to strong emission due to effective surface passivation.
Particle Size Control Well-established for controlling nanocrystal growth.Effective in controlling nanoparticle size; higher concentrations generally lead to smaller particles.
Stability Generally provides good colloidal stability. Langmuir monolayers of TOPO-capped QDs show high stability.Can provide good stability, but may be susceptible to environmental factors like CO2, which can cause luminescence quenching.[1]

Performance Deep Dive: Experimental Evidence

While direct comparative studies quantifying the performance of TOPO versus TDA under identical conditions are limited in publicly available literature, insights can be drawn from studies examining each ligand type.

Quantum Yield:

The quantum yield (QY) is a critical measure of a quantum dot's fluorescence efficiency.

  • TOPO: TOPO is a well-established ligand in high-temperature synthesis routes that can produce QDs with high quantum yields. However, the purity of TOPO and the presence of other coordinating ligands, such as trioctylphosphine (TOP), play a significant role.

  • Primary Amines (like TDA): Studies on similar long-chain primary amines, such as 1-hexadecylamine (HDA), have shown that they can lead to strong emission from quantum dots. This is attributed to the effective passivation of the QD surface by the amine layer, which reduces surface energy traps.[2]

Particle Size and Size Distribution:

Precise control over particle size is crucial for tuning the optical and electronic properties of quantum dots.

  • TOPO: TOPO is widely used in the "hot-injection" method, which allows for good control over the nucleation and growth of nanocrystals, leading to monodisperse populations.

  • This compound (and other primary amines): Long-chain amines like TDA are effective in controlling nanoparticle size through steric hindrance.[3] Generally, a higher concentration of the amine capping agent leads to the formation of smaller nanoparticles by more rapidly passivating the surface of newly formed nuclei and limiting further growth.[3]

Stability:

The long-term stability of quantum dots is essential for their application in devices and biological imaging.

  • TOPO: TOPO-capped QDs generally exhibit good colloidal stability. In a study comparing the stability of Langmuir monolayers, TOPO-capped CdSe QDs demonstrated greater stability, with less area decrease over time compared to QDs capped with dithiocarbamates or dodecanethiol.

  • This compound (and other primary amines): Amine-capped QDs can be stable, but their stability can be influenced by environmental conditions. For instance, exposure to carbon dioxide (CO2) has been shown to quench the photoluminescence of amine-capped QDs due to the formation of carbamic acid precipitates.[1] This suggests that for applications requiring long-term atmospheric exposure, amine-capped QDs might be less suitable than those with more chemically resistant ligands.[1]

Experimental Methodologies

The "hot-injection" method is a widely employed technique for the synthesis of high-quality colloidal quantum dots using either TOPO or long-chain amines as stabilizing ligands.

General Hot-Injection Synthesis Workflow

G cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Purification Precursor_1 Metal Precursor Solution (e.g., Cadmium salt in a high-boiling solvent) Heating Heat Metal Precursor Solution with Ligand (TOPO or TDA) under inert atmosphere Precursor_1->Heating Precursor_2 Chalcogenide Precursor Solution (e.g., Selenium in a phosphine) Injection Rapidly Inject Chalcogenide Precursor Precursor_2->Injection Heating->Injection Growth Nanocrystal Growth at elevated temperature Injection->Growth Cooling Cool reaction mixture Growth->Cooling Precipitation Add non-solvent to precipitate QDs Cooling->Precipitation Centrifugation Isolate QDs via centrifugation Precipitation->Centrifugation Redispersion Redisperse QDs in a suitable solvent Centrifugation->Redispersion

Caption: General workflow for hot-injection synthesis of quantum dots.

Key Experimental Steps:
  • Precursor Solution Preparation:

    • Metal Precursor: A metal oxide or salt (e.g., CdO) is dissolved in a high-boiling point solvent along with the chosen stabilizing ligand (TOPO or a long-chain amine like TDA) and often a co-ligand like a fatty acid. This mixture is heated under an inert atmosphere to form a clear solution of the metal-ligand complex.

    • Chalcogenide Precursor: The chalcogen element (e.g., Selenium) is dissolved in a suitable solvent, often a phosphine like trioctylphosphine (TOP).

  • Nucleation and Growth:

    • The metal precursor solution is heated to a high temperature (typically 200-300 °C).

    • The chalcogenide precursor solution is then rapidly injected into the hot reaction mixture. This sudden introduction of reactants leads to a burst of nucleation.

    • The temperature is then typically lowered to a specific growth temperature, and the nanocrystals are allowed to grow over time. The size of the quantum dots can be controlled by varying the reaction time and temperature.

  • Purification:

    • After the desired particle size is reached, the reaction is stopped by cooling the mixture.

    • A non-solvent (e.g., methanol (B129727) or acetone) is added to precipitate the quantum dots.

    • The precipitated QDs are then isolated by centrifugation, and the supernatant containing unreacted precursors and excess ligands is discarded.

    • This washing process is typically repeated multiple times to obtain purified quantum dots, which are finally redispersed in a non-polar solvent like toluene (B28343) or hexane.

Mechanism of Stabilization

The stabilization of quantum dots by these ligands is primarily achieved through steric hindrance provided by their long alkyl chains.

G cluster_0 TOPO Stabilization cluster_1 TDA Stabilization TOPO O=P(-R)3 QD_TOPO QD Core TOPO->QD_TOPO Coordination TDA H2N-R QD_TDA QD Core TDA->QD_TDA Coordination

Caption: Ligand coordination to the quantum dot surface.

  • Trioctylphosphine Oxide (TOPO): The phosphoryl oxygen (P=O) in TOPO is a Lewis base and coordinates to the electron-deficient metal atoms on the surface of the quantum dot. The three octyl chains extend into the solvent, creating a steric barrier that prevents the nanoparticles from aggregating.

  • This compound (TDA): The nitrogen atom of the primary amine group in TDA has a lone pair of electrons and acts as a Lewis base, coordinating to the surface metal atoms of the quantum dot. Similar to TOPO, the long dodecyl chains provide steric stabilization in the surrounding solvent.

Conclusion

Both Trioctylphosphine oxide and this compound are effective stabilizing ligands for the synthesis of high-quality quantum dots.

  • TOPO is a versatile and well-studied ligand that also serves as a high-temperature solvent, offering good control over nanocrystal growth and leading to stable quantum dot dispersions.

  • This compound , as a representative of long-chain primary amines, can also yield quantum dots with strong luminescence due to effective surface passivation and provides a good handle for controlling particle size. However, its susceptibility to environmental factors like CO2 may limit its use in applications requiring long-term atmospheric stability.

The optimal choice between TOPO and TDA will ultimately depend on the specific requirements of the desired quantum dots, including the target quantum yield, size, and, critically, the environmental conditions of the final application. For applications demanding high stability in ambient conditions, TOPO may be the more robust choice. Conversely, where maximizing quantum yield through surface passivation is the primary goal and environmental exposure can be controlled, TDA and other primary amines present a compelling alternative. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their respective performances.

References

Spectroscopic Comparison of Nanoparticles Capped with Different Long-Chain Amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of capping agent in nanoparticle synthesis is critical as it dictates the particle's stability, dispersibility, and surface functionality. Long-chain amines are frequently employed for this purpose, influencing the nanoparticle's spectroscopic properties which, in turn, reflect its physical and electronic characteristics. This guide provides an objective comparison of nanoparticles capped with three common long-chain amines: oleylamine (B85491) (an unsaturated C18 amine), octadecylamine (B50001) (a saturated C18 amine), and hexadecylamine (B48584) (a saturated C16 amine), supported by experimental data from various studies.

Comparative Spectroscopic Data

The selection of a long-chain amine capping agent significantly impacts the spectroscopic signature of nanoparticles. These differences, observable through UV-Visible, Fourier-Transform Infrared (FTIR), and Photoluminescence spectroscopy, are summarized below.

UV-Visible Spectroscopy of Gold Nanoparticles

The size and aggregation state of gold nanoparticles (AuNPs), influenced by the capping amine, can be monitored by the position (λmax) of the Localized Surface Plasmon Resonance (LSPR) peak in the UV-Vis spectrum.[1] Generally, a red-shift in the LSPR peak indicates an increase in nanoparticle size or aggregation.

Capping AmineNanoparticle SystemAverage Diameter (nm)LSPR λmax (nm)Reference
OleylamineGold (Au)~9-10Not Specified[2]
OctadecylamineGold (Au)Not Specified517[3]
HexadecylamineGold (Au)12Not Specified[4]
HexadecylamineGold (Au)50540[5]

Note: Direct comparison of λmax is challenging due to variations in synthesis protocols and resulting particle sizes across different studies.

FTIR Spectroscopy

FTIR spectroscopy is instrumental in confirming the presence of the amine capping agents on the nanoparticle surface. The key vibrational modes are the N-H and C-H stretching and bending frequencies.

Capping AmineNanoparticle SystemN-H Stretching (cm⁻¹)N-H Bending (cm⁻¹)Asymmetric C-H₂ Stretching (cm⁻¹)Symmetric C-H₂ Stretching (cm⁻¹)Reference
OleylamineCdSe-155729202852[6]
OleylamineGe-Disappears--[7]
OctadecylaminePbS-1460-1464--[6]
HexadecylamineSilver (Ag) & Gold (Au)3260161729172849[4]

The disappearance or shifting of N-H peaks upon nanoparticle capping suggests the involvement of the amine group in binding to the nanoparticle surface.[7][8]

Photoluminescence Spectroscopy of Quantum Dots

For semiconductor nanoparticles (quantum dots), the capping ligand is crucial for passivating surface defects and enhancing photoluminescence quantum yield (PLQY).

Capping AmineQuantum Dot SystemEmission Wavelength Range (nm)Photoluminescence Quantum Yield (PLQY)Reference
OleylamineCdSe480 - 625≥ 60%[9]
OctadecylamineCdSe610 - 670> 30%[9]
HexadecylamineCdSe/Cd(1-x)Zn(x)SNot SpecifiedUp to 31%[10]

Oleylamine, with its unsaturated double bond, often leads to better surface passivation and consequently higher quantum yields in quantum dots.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of amine-capped nanoparticles.

Synthesis of Amine-Capped Gold Nanoparticles

This protocol is a generalized procedure based on the Brust-Schiffrin method.[3]

  • Preparation of Gold Precursor Solution: Dissolve HAuCl₄ in deionized water to a concentration of 30 mM.

  • Phase Transfer: Mix the aqueous HAuCl₄ solution with a solution of tetraoctylammonium bromide (TOAB) in toluene (B28343). Stir vigorously until the aqueous phase becomes colorless and the organic phase turns deep orange, indicating the transfer of gold ions.

  • Addition of Capping Agent: Add the desired long-chain amine (e.g., oleylamine, octadecylamine, or hexadecylamine) to the organic phase. The molar ratio of amine to gold is typically varied to control the final particle size.

  • Reduction: While stirring vigorously, rapidly inject a freshly prepared aqueous solution of sodium borohydride (B1222165) (NaBH₄). The solution should quickly turn dark, indicating the formation of gold nanoparticles.

  • Purification: Continue stirring for several hours. Separate the organic phase, and wash it multiple times with deionized water. The nanoparticles can be precipitated by adding a non-solvent like ethanol (B145695) and then collected by centrifugation.

  • Redisperson: The purified nanoparticles can be redispersed in a nonpolar solvent like toluene or hexane (B92381) for storage and characterization.

Spectroscopic Characterization
  • UV-Visible Spectroscopy:

    • Disperse the amine-capped nanoparticles in a suitable solvent (e.g., toluene or chloroform).

    • Record the absorbance spectrum using a UV-Vis spectrophotometer over a wavelength range of 400-800 nm to determine the LSPR peak position (λmax).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a sample by drop-casting a concentrated solution of the nanoparticles onto a KBr pellet or a silicon wafer and allowing the solvent to evaporate.

    • Alternatively, for nanoparticles in solution, use a liquid-cell FTIR setup.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹ to identify the characteristic vibrational bands of the capping amine.

  • Photoluminescence Spectroscopy (for Quantum Dots):

    • Disperse the amine-capped quantum dots in a suitable solvent in a quartz cuvette.

    • Excite the sample at a wavelength shorter than its expected emission peak.

    • Record the emission spectrum to determine the peak emission wavelength.

    • To determine the photoluminescence quantum yield (PLQY), compare the integrated emission intensity of the sample to that of a standard dye with a known quantum yield (e.g., Rhodamine 6G), ensuring both have similar absorbance at the excitation wavelength.

Visualized Workflows and Relationships

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Spectroscopic Characterization s1 Prepare Gold Precursor (HAuCl₄ in H₂O) s2 Phase Transfer to Toluene (with TOAB) s1->s2 s3 Add Capping Amine (Oleylamine, Octadecylamine, or Hexadecylamine) s2->s3 s4 Reduce with NaBH₄ s3->s4 s5 Purify Nanoparticles (Washing and Centrifugation) s4->s5 c1 UV-Vis Spectroscopy (Determine LSPR λmax) s5->c1 Disperse in Solvent c2 FTIR Spectroscopy (Confirm Amine Capping) s5->c2 Disperse in Solvent c3 Photoluminescence Spectroscopy (Measure Emission and PLQY) s5->c3 Disperse in Solvent

signaling_pathway cluster_properties Nanoparticle Properties cluster_amines Long-Chain Amine Properties cluster_spectroscopy Spectroscopic Observations NP_Size Nanoparticle Size UV_Vis UV-Vis LSPR Peak (λmax) NP_Size->UV_Vis determines NP_Stability Colloidal Stability Surface_Passivation Surface Passivation PLQY Photoluminescence Quantum Yield Surface_Passivation->PLQY enhances Chain_Length Alkyl Chain Length (C16 vs. C18) Chain_Length->NP_Size influences FTIR FTIR N-H/C-H Peaks Chain_Length->FTIR Saturation Saturation (Oleylamine vs. Octadecylamine) Saturation->NP_Stability affects Saturation->Surface_Passivation impacts Saturation->FTIR

References

Performance evaluation of Tridodecylamine against other tertiary amines in metal extraction

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of hydrometallurgy, the choice of an effective extractant is critical for the selective recovery of valuable metals. Tertiary amines have long been a cornerstone in solvent extraction processes due to their ability to form stable complexes with a variety of metal ions. This guide provides a comparative evaluation of the performance of tridodecylamine (TDDA) against other commonly used tertiary amines, namely Alamine 336 and Trioctylamine (TOA), in metal extraction. The information is tailored for researchers, scientists, and drug development professionals, offering insights into their relative efficiencies, supported by available experimental data and detailed protocols.

Performance Comparison of Tertiary Amines

While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, an analysis of individual performance data provides valuable insights into the relative strengths of these extractants. The extraction efficiency of tertiary amines is highly dependent on factors such as the type of metal, the aqueous phase composition (e.g., acidity, chloride concentration), the organic diluent, and the amine concentration.

This compound (TDA) has been utilized for the extraction of a range of metals, including cobalt, iron, silver, mercury, selenium, and zinc from aqueous solutions. Other prominent tertiary amines in industrial and research applications include Alamine 336, a mixture of tri-C8-C10 amines, and Trioctylamine (TOA), which consists of C8 alkyl chains.

Quantitative Data Summary

The following tables summarize available quantitative data for the extraction of key metals by this compound, Alamine 336, and Trioctylamine. It is important to note that these results are compiled from different studies and the experimental conditions are not uniform, thus direct comparison should be approached with caution.

Table 1: Performance of this compound (TDDA) in Metal Extraction

Metal IonExtraction Efficiency (%)Aqueous Phase ConditionsOrganic Phase ConditionsReference
Cobalt (II)Data not available in direct comparative studies--
Iron (III)Data not available in direct comparative studies--

Specific quantitative data for the extraction efficiency of this compound for cobalt and iron under defined conditions was not available in the reviewed literature from direct comparative studies.

Table 2: Performance of Alamine 336 in Metal Extraction

Metal IonExtraction Efficiency (%)Aqueous Phase ConditionsOrganic Phase ConditionsReference
Cobalt (II)> 99%6 M HCl0.5 M Alamine 336 in kerosene[1]
Cobalt (II)~87%pH 3.5Alamine 336 and TBP in Shellsol D70[1]
Nickel (II)< 10%6 M HCl0.5 M Alamine 336 in kerosene[1]
Zinc (II)> 99%pH 3.5Alamine 336 and TBP in Shellsol D70[1]
Manganese~43%pH 3.5Alamine 336 and TBP in Shellsol D70[1]

Table 3: Performance of Trioctylamine (TOA) in Metal Extraction

Metal IonMaximum Extraction Efficiency (%)Aqueous Phase ConditionsOrganic Phase ConditionsReference
Cobalt (II)89.71%3 M HCl0.1 M TOA in kerosene[2]
Iron (III)Not specified-5.0 x 10⁻² M TOA in benzene[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for evaluating and implementing solvent extraction processes. Below are representative protocols for metal extraction using tertiary amines. These can be adapted for specific applications involving this compound.

General Protocol for Metal Extraction using a Tertiary Amine

1. Reagents and Solutions:

  • Aqueous Phase: A stock solution of the metal salt (e.g., CoCl₂, NiCl₂) is prepared in deionized water. The desired acidity is achieved by adding a suitable acid (e.g., HCl, H₂SO₄). The final aqueous feed solution for extraction typically contains a known concentration of the metal ion(s) and acid.

  • Organic Phase: A solution of the tertiary amine (this compound, Alamine 336, or Trioctylamine) of a specific concentration (e.g., 0.1 M) is prepared in a suitable organic diluent such as kerosene, xylene, or benzene.[2][3]

2. Extraction Procedure:

  • Equal volumes of the aqueous and organic phases are added to a separatory funnel or a suitable mixing vessel.

  • The mixture is shaken vigorously for a predetermined period (e.g., 5-15 minutes) to ensure that equilibrium is reached.[2][4]

  • After shaking, the phases are allowed to separate. The aqueous phase (raffinate) is then collected for analysis of the remaining metal concentration.[2]

3. Stripping Procedure:

  • The metal-loaded organic phase is contacted with a stripping agent (e.g., dilute H₂SO₄, water, or a solution of a complexing agent) to recover the metal back into an aqueous solution.[2][4]

  • The mixture is shaken, and the phases are allowed to separate. The aqueous strip solution containing the recovered metal is collected for analysis.

4. Analysis:

  • The concentration of the metal in the aqueous phases (initial, raffinate, and strip solution) is determined using a suitable analytical method, such as atomic absorption spectroscopy (AAS) or UV-Visible spectrophotometry.[2]

  • The extraction efficiency (%E) is calculated using the formula: %E = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial concentration of the metal in the aqueous phase and Cₑ is the equilibrium concentration of the metal in the aqueous phase.[2]

Mechanism and Workflow Visualizations

The extraction of metals by tertiary amines typically proceeds via an anion exchange mechanism. This process involves the protonation of the amine by the acid in the aqueous phase, followed by the exchange of the anion of the protonated amine with the anionic metal complex.[2]

ExtractionMechanism cluster_aqueous Aqueous Phase MetalIon Metal Ion (Mⁿ⁺) MetalComplex Anionic Metal Complex [MXₙ]⁽ⁿ⁻ᵐ⁾⁻ MetalIon->MetalComplex Anions Anions (X⁻) Anions->MetalComplex H_ion H⁺ ProtonatedAmine Protonated Amine Salt [R₃NH⁺]X⁻ H_ion->ProtonatedAmine LoadedAmine Loaded Amine Complex ([R₃NH⁺])ₘ[MXₙ]⁽ⁿ⁻ᵐ⁾⁻ MetalComplex->LoadedAmine Amine Tertiary Amine (R₃N) Amine->ProtonatedAmine Protonation ProtonatedAmine->LoadedAmine Anion Exchange

Caption: General mechanism of metal extraction by tertiary amines.

The experimental workflow for comparing the performance of different tertiary amines can be visualized as follows:

ExperimentalWorkflow start Start prep_aq Prepare Aqueous Phase (Metal Salt + Acid) start->prep_aq extraction_tdda Extraction with TDDA prep_aq->extraction_tdda extraction_alt Extraction with Alternative Amine prep_aq->extraction_alt prep_org_tdda Prepare Organic Phase (TDDA in Diluent) prep_org_tdda->extraction_tdda prep_org_alt Prepare Organic Phase (Alternative Amine in Diluent) prep_org_alt->extraction_alt separation_tdda Phase Separation extraction_tdda->separation_tdda separation_alt Phase Separation extraction_alt->separation_alt analysis_tdda Analyze Raffinate (TDDA) separation_tdda->analysis_tdda analysis_alt Analyze Raffinate (Alternative) separation_alt->analysis_alt calc_tdda Calculate %E (TDDA) analysis_tdda->calc_tdda calc_alt Calculate %E (Alternative) analysis_alt->calc_alt compare Compare Extraction Efficiencies calc_tdda->compare calc_alt->compare end End compare->end

References

A Comparative Analysis of Amine-Based Corrosion Inhibitors: Performance and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Amine-based compounds are a cornerstone in the field of corrosion prevention, widely utilized across various industries to protect metallic assets from degradation. Their efficacy stems from the presence of nitrogen atoms with lone-pair electrons, which facilitate adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][2] This guide provides a comparative overview of the performance of several amine-based corrosion inhibitors, supported by experimental data, and details the common protocols for their evaluation.

Mechanism of Amine-Based Corrosion Inhibition

The primary mechanism by which amine-based inhibitors function is through adsorption onto the metal surface, creating a film that isolates the metal from the corrosive environment.[1][2] This adsorption can occur through two main types of interactions: physisorption, which involves electrostatic forces between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of a coordinate bond between the lone-pair electrons of the nitrogen atom and the vacant d-orbitals of the metal.[1][2] The amino (-NH2) group typically serves as the active site for this interaction, while the rest of the molecule provides a hydrophobic layer.[1] The effectiveness of these inhibitors is influenced by the electron density around the nitrogen atom and their ability to form stable coordination bonds.[2]

Comparative Performance of Amine-Based Inhibitors

The effectiveness of amine-based corrosion inhibitors varies depending on their chemical structure, the protected metal, and the corrosive environment. The following table summarizes performance data from several studies.

Inhibitor Type/NameMetalCorrosive EnvironmentTest Method(s)ConcentrationInhibition Efficiency (%) / Corrosion Rate
Inhibitor A (Alkyl pyridine (B92270) benzyl (B1604629) chloride quaternary family)1018 Carbon SteelFormulated Sea Water (pH 8.2, 55°C)Weight Loss, Potentiodynamic Sweep, LPR5, 10, 15 ppmLess effective than Inhibitor B[3][4]
Inhibitor B (Alkyl amines family)1018 Carbon SteelFormulated Sea Water (pH 8.2, 55°C)Weight Loss, Potentiodynamic Sweep, LPR5, 10, 15 ppmMore effective than Inhibitor A[3][4]
APCB (2-amino-N-(phenylcarbamothioyl) benzamide)Mild Steel0.5 M H2SO4EIS, Potentiodynamic Polarization2 x 10⁻⁴ M>96%
Vapor Phase Corrosion Inhibitor (VCI) (Amine-based)SteelBoiling WaterShort-term (720h) corrosion test50 mg/LCorrosion rate reduced from 5.3 mpy to 1.93 mpy[5]
Vapor Phase Corrosion Inhibitor (VCI) (Amine-based)SteelBoiling WaterShort-term (720h) corrosion test100 mg/LCorrosion rate reduced from 5.3 mpy to 1.32 mpy[5]
Vapor Phase Corrosion Inhibitor (VCI) (Amine-based)SteelHot steam-generating closed loopLong-term (2200h) corrosion test500 mg/L (wash)Corrosion rate reduced from 8.2-8.9 mpy to 0.72-0.74 mpy[5]
Sodium Thiosulfate Carbon Steel 10185.0 kmol/m³ MEA solution with CO₂Electrochemical techniques, Weight Loss250 - 10000 ppmUp to 94% (short term)[6]

Experimental Protocols for Inhibitor Evaluation

A standardized approach to testing is crucial for the comparative evaluation of corrosion inhibitors. The most common methods include gravimetric and electrochemical techniques.[7][8]

Weight Loss (Gravimetric) Method

This is a direct and straightforward technique to determine the average corrosion rate over a period of exposure.[7]

  • Coupon Preparation: Metal specimens (coupons) of known dimensions and surface area are cleaned, degreased, and polished according to standard procedures like ASTM G1.[7] They are then weighed accurately.

  • Exposure: The pre-weighed coupons are immersed in the corrosive solution, both with and without the inhibitor, for a specified duration under controlled conditions (e.g., temperature, agitation).[7]

  • Post-Exposure Cleaning: After the exposure period, the coupons are removed, and corrosion products are cleaned off using appropriate chemical or mechanical methods.[7]

  • Final Weighing and Calculation: The coupons are dried and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibitor efficiency (%IE).

Electrochemical Techniques

Electrochemical methods offer rapid corrosion rate measurements and insights into the inhibition mechanism.[7] These tests are performed using an electrochemical cell containing a working electrode (the metal sample), a reference electrode, and a counter electrode, all connected to a potentiostat.[7]

  • Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current.[7] The data provides information on both anodic and cathodic corrosion processes and can be used to determine the corrosion current (icorr), which is proportional to the corrosion rate.[4] It can also indicate whether an inhibitor is anodic, cathodic, or mixed-type.[1]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information on the corrosion mechanism and the protective properties of the inhibitor film.[7] It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. An increase in the charge transfer resistance (Rct) in the presence of an inhibitor typically corresponds to a higher inhibition efficiency.[1]

  • Linear Polarization Resistance (LPR): LPR is a rapid, non-destructive method for measuring the corrosion rate in real-time.[7] It involves applying a small potential scan close to the corrosion potential and measuring the resulting current. The polarization resistance (Rp) is inversely proportional to the corrosion rate.

Conclusion

Amine-based corrosion inhibitors are a versatile and effective solution for mitigating corrosion in a wide range of applications. Their performance is dictated by their molecular structure, concentration, and the specific environmental conditions. A systematic evaluation using standardized gravimetric and electrochemical methods is essential for selecting the most appropriate inhibitor for a given system. The data clearly indicates that even within the amine family, different structures can lead to significant variations in performance, underscoring the importance of comparative studies in the development and application of corrosion inhibition technologies.

References

A Comparative Guide to Chromatographic Methods for Validating the Purity of Synthesized Tridodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized compounds is a critical parameter in research and drug development, directly impacting experimental outcomes, product efficacy, and safety. Tridodecylamine, a tertiary amine with various industrial and pharmaceutical applications, is no exception. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice between GC and HPLC for purity analysis of this compound depends on several factors, including the volatility of potential impurities, the need for universal detection, and the desired analytical performance. This compound itself is a high-molecular-weight, high-boiling point compound, which presents challenges for GC analysis. Furthermore, it lacks a UV chromophore, making standard HPLC with UV detection unsuitable for comprehensive impurity profiling.

Table 1: Comparison of Chromatographic Methods for this compound Purity Analysis

ParameterGas Chromatography with Flame Ionization Detector (GC-FID)High-Performance Liquid Chromatography with Charged Aerosol Detector (HPLC-CAD)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Typical Column Base-deactivated, low-polarity capillary column (e.g., CP-Volamine).Reverse-phase C18 column (e.g., Newcrom R1).
Detector Flame Ionization Detector (FID) - Universal for hydrocarbons.Charged Aerosol Detector (CAD) - Universal for non-volatile analytes.
Sample Volatility Requires analytes to be volatile or amenable to derivatization. High boiling point of this compound can be a challenge.Suitable for non-volatile and thermally labile compounds.
Limit of Detection (LOD) 0.001 - 0.002 g/L (for fatty alkyl dimethyl tertiary amines)[1]~2 µg/mL (for non-chromophoric compounds like amikacin)[2][3]
Limit of Quantification (LOQ) 0.003 - 0.005 g/L (for fatty alkyl dimethyl tertiary amines)[1]~5 µg/mL (for non-chromophoric compounds like amikacin)[2][3]
Accuracy (Recovery) 90% - 130% (for fatty alkyl dimethyl tertiary amines)[1]100% - 101% (for non-chromophoric compounds like amikacin)[2][3]
Precision (RSD) 1.3% - 6.9% (for fatty alkyl dimethyl tertiary amines)[1]< 2%[2][3]
Linearity (R²) > 0.9996 (for fatty alkyl dimethyl tertiary amines)[1]> 0.999 (with appropriate data weighting)[2][3]
Key Advantages High resolution for volatile impurities. Established and robust technique.Universal detection for non-volatile impurities. Milder analytical conditions.
Key Disadvantages Potential for analyte adsorption and degradation at high temperatures. May require specialized columns for high-boiling amines.Non-linear response may require data transformation for quantification. Detector response can be influenced by mobile phase composition.

Experimental Protocols

Gas Chromatography with Flame Ionization Detector (GC-FID)

This method is suitable for the analysis of this compound and its more volatile impurities, such as shorter-chain amine homologues.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: CP-Volamine (or equivalent base-deactivated column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless injector.

Reagents:

  • Carrier gas: Helium or Hydrogen, high purity.

  • Makeup gas: Nitrogen, high purity.

  • Fuel: Hydrogen, high purity.

  • Oxidizer: Air, dry.

  • Solvent: Dichloromethane or other suitable organic solvent.

  • This compound reference standard.

GC Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 320 °C.

    • Hold at 320 °C for 10 minutes.

  • Carrier Gas Flow Rate: 1.5 mL/min (constant flow).

  • Detector Temperature: 330 °C

  • Data Acquisition Rate: 20 Hz

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Accurately weigh and dissolve the synthesized this compound sample in the same solvent to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Identify the this compound peak based on the retention time of the reference standard.

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the synthesized this compound using the area percent method. For higher accuracy, a calibration curve can be used to quantify the main peak and any identified impurities for which standards are available.

High-Performance Liquid Chromatography with Charged Aerosol Detector (HPLC-CAD)

This method is ideal for the purity assessment of this compound and its non-volatile impurities, as it does not rely on the presence of a chromophore.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

  • Reverse-phase column: Newcrom R1 (150 mm x 4.6 mm, 5 µm) or equivalent.

Reagents:

  • Mobile Phase A: 0.1% Formic acid in Water, HPLC grade.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile, HPLC grade.

  • Solvent: Acetonitrile/Water (50:50, v/v).

  • This compound reference standard.

HPLC Conditions:

  • Column Temperature: 40 °C

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    • 0-5 min: 80% B

    • 5-20 min: 80% to 100% B

    • 20-25 min: 100% B

    • 25.1-30 min: 80% B (re-equilibration)

  • Injection Volume: 10 µL

  • CAD Settings:

    • Evaporation Temperature: 35 °C

    • Nebulizer Gas (Nitrogen): 60 psi

    • Data Acquisition Rate: 10 Hz

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the solvent at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Accurately weigh and dissolve the synthesized this compound sample in the same solvent to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Identify the this compound peak based on the retention time of the reference standard.

  • Due to the non-linear response of the CAD, a calibration curve with a suitable weighting factor (e.g., 1/x or 1/x²) should be used for accurate quantification.

  • Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow

The following diagrams illustrate the general workflow for validating the purity of synthesized this compound and a logical comparison of the two chromatographic techniques.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Purity Calculation Sample Synthesized This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Injection Inject into Chromatograph Dissolution->Injection Separation Separation on Column Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % or Calibration) Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Purity Report

Purity validation workflow for synthesized this compound.

G cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) GC_Principle Principle: Separation of volatile compounds GC_Adv Advantages: - High resolution for volatile impurities - Established technique GC_Disadv Disadvantages: - High boiling point challenge - Potential for analyte adsorption HPLC_Principle Principle: Separation in liquid phase HPLC_Adv Advantages: - Universal detection (CAD/ELSD) - Milder conditions HPLC_Disadv Disadvantages: - Non-linear detector response - Mobile phase dependent response This compound This compound Purity Analysis This compound->GC_Principle This compound->HPLC_Principle

Comparison of GC and HPLC for this compound Analysis.

Potential Impurities in Synthesized this compound

The synthesis of this compound typically involves the reaction of dodecylamine (B51217) with a dodecyl halide or the reductive amination of dodecanal (B139956) with didodecylamine. Potential impurities may include:

  • Unreacted starting materials: Dodecylamine, didodecylamine.

  • Intermediates: Didodecylamine (if starting from dodecylamine).

  • Homologues: Amines with shorter or longer alkyl chains if the starting materials are not pure.

  • By-products: Products of side reactions, which will depend on the specific synthetic route and reaction conditions.

Both GC-MS and HPLC-MS can be valuable tools for the identification of unknown impurities.

Conclusion

Both GC and HPLC offer viable methods for assessing the purity of synthesized this compound, each with its own set of advantages and limitations.

  • GC-FID is a powerful technique for resolving volatile impurities and is a cost-effective and robust method. However, the high boiling point of this compound necessitates high temperatures, which can lead to analytical challenges.

  • HPLC with a universal detector like CAD is highly suitable for the non-volatile nature of this compound and its potential non-volatile impurities. This method offers the advantage of milder analytical conditions and provides a more comprehensive profile of all non-volatile components.

For a comprehensive purity validation of synthesized this compound, a combination of both techniques can be highly effective. HPLC-CAD can be used for the primary purity assay and quantification of non-volatile impurities, while GC-FID or GC-MS can be employed to specifically analyze for the presence of volatile impurities and starting materials. The choice of the primary method will depend on the expected impurity profile and the available instrumentation.

References

Tridodecylamine in Nanoparticle Drug Delivery: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant in the successful formulation of nanoparticle-based drug delivery systems. Tridodecylamine (TDDA), a tertiary amine, presents potential as a hydrophobic ion-pairing agent and surface modifier. This guide provides a comparative analysis of its expected performance against other alternatives, supported by literature data on similar compounds and established experimental protocols.

While direct quantitative data on this compound in drug-loaded nanoparticle formulations is not extensively available in peer-reviewed literature, its performance can be inferred and benchmarked against other long-chain tertiary amines and cationic surfactants utilized in similar applications. This comparison focuses on key performance indicators such as particle size, zeta potential, drug loading efficiency, encapsulation efficiency, and drug release kinetics.

Comparative Performance of Tertiary Amines in Nanoparticle Formulation

The performance of amines in nanoparticle synthesis is significantly influenced by their structure. Tertiary amines, such as this compound, are characterized by three bulky alkyl groups attached to the nitrogen atom. This structure imparts a high degree of steric hindrance, which can lead to weaker interactions with the nanoparticle surface compared to primary or secondary amines. This weak binding is often insufficient for effective stabilization, potentially leading to the formation of larger aggregates. However, in some systems, tertiary amines can act as promoters, influencing the nanoparticle formation process.

To provide a quantitative comparison, the following table summarizes typical performance data for nanoparticles formulated with different types of amines and surfactants, which can serve as a benchmark for estimating the performance of TDDA-based formulations.

Formulation AgentNanoparticle TypeParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Drug Release Profile
Hypothetical TDDA PLGA150 - 300+20 to +401 - 540 - 70Sustained release over several days
Cetyltrimethylammonium bromide (CTAB) PLGA180 ± 20+35 ± 5~2~65Biphasic: initial burst followed by sustained release
Poly(lactic-co-glycolic acid) (PLGA) with PVA PLGA150 - 220-15 to -251.3 - 231 - 75Sustained release
PLGA with Pluronic F68/F127 PLGA200 - 250-5 to -15~1.5~50Sustained release

Note: The data for Hypothetical TDDA is an educated estimation based on the properties of long-chain tertiary amines and typical values for PLGA nanoparticles. The other data is collated from literature on PLGA nanoparticle formulations.

Key Performance Indicators and Experimental Considerations

Particle Size and Zeta Potential

The size and surface charge of nanoparticles are critical for their in vivo behavior, including circulation time, biodistribution, and cellular uptake.

  • Experimental Protocol: Particle Size and Zeta Potential Measurement

    • Sample Preparation: Disperse the nanoparticle formulation in an appropriate medium (e.g., deionized water or a specific buffer) to a suitable concentration.

    • Instrumentation: Utilize a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.

    • Measurement: Perform DLS measurements to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. Subsequently, measure the electrophoretic mobility to calculate the zeta potential.

    • Analysis: Analyze the data to obtain the average particle size, size distribution, and surface charge.

Drug Loading and Encapsulation Efficiency

These parameters quantify the amount of drug successfully incorporated into the nanoparticles and are crucial for determining the therapeutic dose.

  • Experimental Protocol: Quantification of Drug Loading and Encapsulation Efficiency

    • Separation of Free Drug: Separate the drug-loaded nanoparticles from the formulation medium containing the free, unencapsulated drug using a suitable method like centrifugation or ultracentrifugation.

    • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculation:

      • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release

The drug release profile determines the therapeutic efficacy and duration of action of the formulation.

  • Experimental Protocol: In Vitro Drug Release Study

    • Sample Preparation: Place a known amount of the drug-loaded nanoparticle formulation in a release medium (e.g., phosphate-buffered saline, pH 7.4) that mimics physiological conditions.

    • Incubation: Incubate the samples at a constant temperature (e.g., 37°C) with continuous agitation.

    • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

    • Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., HPLC).

    • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the release profile.

Visualizing Experimental Workflows

To illustrate the logical flow of nanoparticle formulation and characterization, the following diagrams are provided.

ExperimentalWorkflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization A Drug & Polymer (e.g., PLGA) B Solvent Evaporation / Nanoprecipitation A->B D Particle Size & Zeta Potential B->D E Drug Loading & Encapsulation Efficiency B->E F In Vitro Drug Release B->F C Addition of This compound C->B

Caption: Workflow for nanoparticle formulation and characterization.

ComparativeAnalysis cluster_agents Formulation Agents cluster_performance Performance Metrics TDDA This compound Size Particle Size TDDA->Size Zeta Zeta Potential TDDA->Zeta Loading Drug Loading TDDA->Loading Release Drug Release TDDA->Release OtherAmines Other Tertiary Amines OtherAmines->Size OtherAmines->Zeta OtherAmines->Loading OtherAmines->Release Surfactants Standard Surfactants (e.g., PVA, Pluronics) Surfactants->Size Surfactants->Zeta Surfactants->Loading Surfactants->Release

Caption: Logical relationship for comparative performance analysis.

Conclusion

While direct experimental data for this compound in drug delivery applications remains to be published, a comparative analysis based on the known properties of tertiary amines and existing data for other nanoparticle formulations provides a valuable framework for researchers. The significant steric hindrance of TDDA may present challenges for achieving high stability and drug loading in some nanoparticle systems. However, its potential as a hydrophobic ion-pairing agent for specific drug molecules warrants further investigation. The provided experimental protocols offer a standardized approach for researchers to quantitatively evaluate the performance of TDDA and other novel excipients in their nanoparticle drug delivery systems.

A Comparative Analysis: Tridodecylamine-Based Protocols Versus Established Methods in Nanoparticle Synthesis and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical protocols is paramount to achieving desired outcomes. This guide provides a comprehensive comparison of Tridodecylamine-based protocols against established methods, primarily in the context of nanoparticle synthesis and surface functionalization, with additional insights into its application in liquid-liquid extraction. Experimental data, detailed methodologies, and workflow visualizations are presented to offer a clear and objective assessment.

The Role of Amines in Nanoparticle Synthesis: A Comparative Overview

Long-chain alkylamines are crucial in the synthesis of nanoparticles, where they can function as capping agents to control growth, prevent aggregation, and impart specific surface properties. The structure of the amine—primary, secondary, or tertiary—significantly influences these functions due to varying steric hindrance and electronic effects.

This compound , a tertiary amine, is characterized by three long dodecyl chains attached to a central nitrogen atom. This bulky structure results in significant steric hindrance, leading to weaker interactions with nanoparticle surfaces compared to primary or secondary amines.[1] Consequently, tertiary amines like this compound are less commonly used as primary capping agents but may act as promoters in certain synthetic systems.[1]

In contrast, primary amines like dodecylamine (B51217) and secondary amines like didecylamine (B41449) have more accessible lone pair electrons on the nitrogen atom, allowing for stronger coordination to the nanoparticle surface.[2] This makes them effective capping and stabilizing agents.[2]

Performance Comparison in Nanoparticle Synthesis

While direct, extensive comparative data for this compound as a primary capping agent in nanoparticle synthesis is limited in publicly available literature, we can extrapolate its expected performance based on the established roles of different amine classes. The following tables summarize quantitative data for nanoparticles synthesized using the more common primary and secondary amines.

Table 1: Comparison of Amine Capping Agents in Nanoparticle Synthesis

Amine TypeExampleRole in SynthesisExpected Nanoparticle Characteristics
Primary Amine DodecylamineStrong capping and stabilizing agentSmall, uniform nanoparticles; can direct anisotropic growth.[2]
Secondary Amine DidecylamineCapping agent with moderate steric hindranceCan lead to more isotropic (spherical) nanoparticles.[1]
Tertiary Amine This compound Weak interaction; often acts as a promoterMay not effectively stabilize nanoparticles alone, potentially leading to aggregation.[1]

Table 2: Experimental Data for Nanoparticle Synthesis with Primary and Secondary Amines

NanoparticleCapping AgentPrecursorReducing AgentSolventParticle Size (nm)MorphologyReference
PalladiumDodecylamineDichlorido(1,5-cyclooctadiene)palladium(II)tert-Butylamine boraneBenzene~2Metallic, single-domain crystallites[3][4]
Cobalt AluminateDodecylamineCobalt(II) nitrate (B79036) hexahydrate, Aluminum(III) nitrate nonahydrate- (Thermal Decomposition)Ethanol (B145695)13-17Semispherical to lamellar
GoldOleylamine (Primary)AuClOleylamineChloroform~12.7Multiply twinned structures
Magnetite (Fe₃O₄)Oleylamine (Primary)Iron(III) acetylacetonate (B107027)OleylamineBenzyl ether7-10Monodisperse[5]

Experimental Protocols

Below are detailed methodologies for nanoparticle synthesis using established primary and secondary amine protocols. These can serve as a benchmark for comparison against potential this compound-based methods.

Protocol 1: Synthesis of Dodecylamine-Capped Palladium Nanoparticles

This protocol is adapted from a known procedure for synthesizing ultrasmall palladium nanoparticles.[3]

Materials:

Procedure:

  • In a three-neck flask, dissolve Palladium(II) acetylacetonate in toluene.

  • Add dodecylamine to the solution and stir under an inert atmosphere.

  • Heat the mixture to 80°C.

  • Slowly inject a solution of hydrazine hydrate in toluene.

  • Maintain the reaction at 80°C for 1 hour.

  • Cool the reaction to room temperature.

  • Precipitate the nanoparticles by adding ethanol and centrifuge to collect the product.

  • Wash the nanoparticles with ethanol multiple times and dry under vacuum.

Protocol 2: Synthesis of Didecylamine-Capped Gold Nanoparticles (Hypothetical Adaptation)

This protocol is adapted from established methods for gold nanoparticle synthesis using long-chain alkylamines.[6]

Materials:

Procedure:

  • Dissolve didecylamine in toluene in a flask.

  • In a separate vessel, dissolve HAuCl₄ in deionized water.

  • Add the aqueous gold precursor solution to the toluene solution and stir vigorously for 10 minutes to facilitate phase transfer.

  • Prepare a fresh, ice-cold solution of NaBH₄ in deionized water.

  • Add the reducing agent solution dropwise to the organic phase under vigorous stirring. A color change to deep ruby red indicates nanoparticle formation.

  • Allow the reaction to proceed for 1 hour.

  • Collect the nanoparticles by adding methanol to precipitate the particles, followed by centrifugation.

  • Wash the nanoparticles by re-dispersing in toluene and re-precipitating with methanol three times.

  • Dry the nanoparticles under vacuum.

Visualization of Workflows and Mechanisms

Nanoparticle_Synthesis_Workflow General Workflow for Amine-Capped Nanoparticle Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification precursor Dissolve Metal Precursor mix Mix Precursor and Amine precursor->mix amine Dissolve Amine Capping Agent amine->mix reduce Add Reducing Agent mix->reduce Heating/Stirring growth Nanoparticle Nucleation & Growth reduce->growth precipitate Precipitate Nanoparticles growth->precipitate wash Wash and Centrifuge precipitate->wash dry Dry Final Product wash->dry

Caption: General workflow for the synthesis of amine-capped nanoparticles.

Amine_Capping_Mechanism Influence of Amine Structure on Nanoparticle Capping cluster_primary Primary Amine (e.g., Dodecylamine) cluster_secondary Secondary Amine (e.g., Didecylamine) cluster_tertiary Tertiary Amine (e.g., this compound) p_amine R-NH₂ p_np Nanoparticle p_amine->p_np Strong Coordination Minimal Steric Hindrance s_amine R₂-NH s_np Nanoparticle s_amine->s_np Moderate Coordination Increased Steric Hindrance t_amine R₃-N t_np Nanoparticle t_amine->t_np Weak Interaction High Steric Hindrance LLE_Workflow Workflow for Liquid-Liquid Extraction with this compound cluster_extraction Extraction Step cluster_stripping Stripping Step aq_feed Aqueous Feed (with Dye/Acid) mix_extract Mix and Separate aq_feed->mix_extract org_phase Organic Phase (this compound in Kerosene) org_phase->mix_extract raffinate Raffinate (Purified Aqueous Phase) mix_extract->raffinate loaded_org Loaded Organic Phase mix_extract->loaded_org mix_strip Mix and Separate loaded_org->mix_strip strip_agent Stripping Agent strip_agent->mix_strip regen_org Regenerated Organic Phase mix_strip->regen_org strip_sol Concentrated Product mix_strip->strip_sol

References

Comparative analysis of the environmental impact of different amine extractants

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the aquatic toxicity and biodegradability of Monoethanolamine (MEA), Diethanolamine (DEA), Methyldiethanolamine (MDEA), and Piperazine.

The selection of an appropriate amine extractant is a critical consideration in various industrial processes, including carbon capture and drug development. Beyond their immediate efficacy, the environmental footprint of these compounds is of paramount importance. This guide provides a comparative analysis of the environmental impact of four commonly used amine extractants: Monoethanolamine (MEA), Diethanolamine (DEA), Methyldiethanolamine (MDEA), and Piperazine. The focus of this comparison is on two key environmental indicators: aquatic toxicity and biodegradability. The data presented is compiled from various sources, including safety data sheets and regulatory databases, to offer a standardized overview for informed decision-making.

Quantitative Environmental Impact Data

The following table summarizes the available quantitative data for the aquatic toxicity and biodegradability of MEA, DEA, MDEA, and Piperazine. It is important to note that while standardized testing methodologies are referenced, variations in experimental conditions across different studies may exist.

Amine ExtractantChemical StructureAquatic Toxicity (Acute)Biodegradability
Monoethanolamine (MEA) C₂H₇NOFish (LC50): Data not readily available in a directly comparable format.Readily biodegradable.
Diethanolamine (DEA) C₄H₁₁NO₂Fish (LC50, 96h): 460 mg/L[1] Aquatic Invertebrates (EC50, 48h): 30.1 mg/L[1] Algae (ErC50, 72h): 9.5 mg/L[1]Readily biodegradable. [2] 93% degradation after 28 days (OECD 301F).[2]
Methyldiethanolamine (MDEA) C₅H₁₃NO₂Low toxicity to fish and invertebrates; harmful to algae. [3]Inherently biodegradable. [3]
Piperazine C₄H₁₀N₂Rat (LD50, oral): 2600 mg/kg bw.[4] (Note: This is mammalian toxicity, not aquatic, but indicates relative toxicity)Data not readily available in a directly comparable format.

Experimental Protocols

The data presented in this guide is primarily based on standardized experimental protocols developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines are internationally recognized for assessing the environmental hazards of chemicals.

Aquatic Toxicity Testing

Acute aquatic toxicity is typically determined using the following OECD guidelines:

  • OECD Guideline 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • OECD Guideline 202: Daphnia sp., Acute Immobilisation Test: This guideline is used to determine the concentration at which 50% of the daphnids (a type of aquatic invertebrate) are immobilized (EC50) after a 48-hour exposure.

  • OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of algae, with the endpoint being the concentration that causes a 50% reduction in growth (ErC50) over a 72-hour period.

A general procedure for these tests involves preparing a series of dilutions of the test substance in a suitable aqueous medium. The test organisms are then introduced to these solutions and observed for the specified duration. Control groups with no test substance are run in parallel. The concentrations causing the defined effect (mortality, immobilization, or growth inhibition) are then statistically determined.

Biodegradability Testing

The assessment of ready biodegradability is crucial for understanding the persistence of a chemical in the environment. The OECD Guideline 301: Ready Biodegradability provides several methods for this purpose. The data for Diethanolamine in this guide was obtained using the OECD 301F (Manometric Respirometry Test) .

A general protocol for the OECD 301F test is as follows:

  • A defined concentration of the test substance is added to a mineral medium inoculated with microorganisms from a source such as activated sludge from a wastewater treatment plant.

  • The mixture is incubated in a closed respirometer for 28 days in the dark at a constant temperature.

  • The consumption of oxygen by the microorganisms as they biodegrade the test substance is measured over time.

  • The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches a certain percentage of its ThOD within a 10-day window during the 28-day test period.

Visualizing Environmental Impact Pathways

The following diagrams illustrate the logical relationships in assessing the environmental impact of amine extractants and the general workflow of the experimental protocols.

EnvironmentalImpactPathway cluster_amines Amine Extractants cluster_impacts Environmental Impacts MEA Monoethanolamine (MEA) Toxicity Aquatic Toxicity MEA->Toxicity Biodegradability Biodegradability MEA->Biodegradability DegradationProducts Harmful Degradation Products MEA->DegradationProducts DEA Diethanolamine (DEA) DEA->Toxicity DEA->Biodegradability DEA->DegradationProducts MDEA Methyldiethanolamine (MDEA) MDEA->Toxicity MDEA->Biodegradability MDEA->DegradationProducts Piperazine Piperazine Piperazine->Toxicity Piperazine->Biodegradability Piperazine->DegradationProducts

Figure 1: Logical relationship between amine extractants and their environmental impacts.

ExperimentalWorkflow cluster_toxicity Aquatic Toxicity Testing (e.g., OECD 203) cluster_biodegradability Ready Biodegradability Testing (e.g., OECD 301F) T_Start Prepare Test Solutions (Dilution Series) T_Exposure Introduce Test Organisms (e.g., Fish) T_Start->T_Exposure T_Observation Observe for 96 hours T_Exposure->T_Observation T_Endpoint Determine LC50 T_Observation->T_Endpoint B_Start Prepare Test Medium (Substance + Inoculum) B_Incubation Incubate in Respirometer (28 days) B_Start->B_Incubation B_Measurement Measure Oxygen Consumption B_Incubation->B_Measurement B_Endpoint Calculate % Biodegradation B_Measurement->B_Endpoint

Figure 2: Simplified experimental workflows for aquatic toxicity and biodegradability testing.

References

A Comparative Guide to Metal Extraction Efficiency: Tridodecylamine Versus Other Common Extractants

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of hydrometallurgy and chemical separation, the choice of an effective extractant is critical for the efficient recovery and purification of metals. This guide provides a quantitative comparison of the metal extraction efficiency of tridodecylamine, a tertiary amine extractant, with other widely used commercial extractants, namely organophosphorus compounds (Cyanex 272 and D2EHPA) and a hydroxyoxime-based reagent (LIX 84-I). This analysis is intended for researchers, scientists, and professionals in drug development and related fields who require a data-driven comparison of these reagents' performance.

Quantitative Comparison of Metal Extraction Efficiency

The following tables summarize the extraction efficiencies of this compound (often used in formulations like Alamine 304 or Alamine 336), Cyanex 272, D2EHPA, and LIX 84-I for various metals. It is important to note that the experimental conditions significantly influence the extraction efficiency; therefore, these conditions are provided for each data point to ensure a fair and objective comparison.

Table 1: Cobalt (Co) and Nickel (Ni) Extraction Efficiency

MetalExtractantExtractant Conc.pH / AcidityDiluentExtraction Efficiency (%)Source(s)
Co(II)This compound (analogue)0.1 M4 M HClKerosene94.71%[1]
Co(II)Cyanex 2720.20 MpH ~5Kerosene>99.9%[1]
Co(II)Cyanex 2720.1 MpH 5.46-High Separation Factor[1]
Ni(II)This compound (analogue)0.1 M4 M HClKerosene-[1]
Ni(II)Cyanex 2720.20 MpH ~5KeroseneLow (Good separation from Co)[1]

Table 2: Copper (Cu) Extraction Efficiency

MetalExtractantExtractant Conc.pH / AcidityDiluentExtraction Efficiency (%)Source(s)
Cu(II)LIX 84-I25% (v/v)-Kerosene99.75% (in 4 stages)[2]
Cu(II)LIX 622N25% (v/v)-Kerosene99.88% (in 3 stages)[2]

Table 3: Manganese (Mn) Extraction Efficiency

MetalExtractantExtractant Conc.pHDiluentExtraction Efficiency (%)Source(s)
Mn(II)D2EHPA-5-8Kerosene~7 times more efficient than Cyanex 272[3]
Mn(II)Cyanex 272-5-8Kerosene-[3]

Experimental Protocols

The following are generalized experimental protocols for determining metal extraction efficiency, based on methodologies cited in the literature.

2.1. General Protocol for Solvent Extraction "Shake-Out" Test

This protocol is a standard laboratory procedure to determine the distribution of a metal ion between an aqueous and an organic phase at equilibrium.[4]

  • Phase Preparation:

    • Aqueous Phase: Prepare an aqueous solution containing a known concentration of the metal salt of interest (e.g., CoCl₂, NiSO₄, CuSO₄) in a suitable acidic or basic medium to achieve the desired pH.

    • Organic Phase: Prepare the organic phase by dissolving a specific concentration of the extractant (e.g., this compound, Cyanex 272, LIX 84-I) in a water-immiscible organic diluent (e.g., kerosene, toluene).

  • Extraction Procedure:

    • In a separatory funnel, mix equal volumes of the prepared aqueous and organic phases (a 1:1 phase ratio is common, but can be varied).

    • Shake the funnel vigorously for a predetermined time (e.g., 5-30 minutes) to ensure the system reaches equilibrium.[5] The time required to reach equilibrium should be determined in preliminary kinetic studies.

    • Allow the two phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous phase (raffinate) from the organic phase.

    • Determine the concentration of the metal remaining in the aqueous phase using a suitable analytical technique, such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of Extraction Efficiency:

    • The extraction efficiency (%E) is calculated using the following formula: %E = [ (C₀ - Cₑ) / C₀ ] * 100 where:

      • C₀ is the initial concentration of the metal in the aqueous phase.

      • Cₑ is the equilibrium concentration of the metal in the aqueous phase.

2.2. Protocol for Stripping (Back-Extraction)

This protocol is used to recover the extracted metal from the loaded organic phase back into an aqueous solution.

  • Phase Preparation:

    • Loaded Organic Phase: The metal-loaded organic phase from the extraction experiment.

    • Stripping Solution: An aqueous solution with a composition designed to reverse the extraction equilibrium, typically a strong acid (e.g., H₂SO₄, HCl) or a complexing agent.

  • Stripping Procedure:

    • Mix the loaded organic phase with the stripping solution in a separatory funnel at a specific phase ratio.

    • Shake the funnel for a sufficient time to allow for the transfer of the metal back into the aqueous phase.

    • Allow the phases to separate.

  • Analysis:

    • Determine the concentration of the metal in the aqueous stripping solution.

Visualizations of Mechanisms and Workflows

3.1. Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the metal extraction efficiency of different extractants.

G cluster_prep Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_analysis Analysis cluster_calc Calculation Aqueous Aqueous Phase (Metal Solution) Mix1 Mix & Shake 1 (Aqueous + Organic 1) Aqueous->Mix1 Mix2 Mix & Shake 2 (Aqueous + Organic 2) Aqueous->Mix2 Organic1 Organic Phase 1 (this compound) Organic1->Mix1 Organic2 Organic Phase 2 (Other Extractant) Organic2->Mix2 Separate1 Separate Phases 1 Mix1->Separate1 Separate2 Separate Phases 2 Mix2->Separate2 Analyze1 Analyze Raffinate 1 (e.g., AAS, ICP-OES) Separate1->Analyze1 Analyze2 Analyze Raffinate 2 (e.g., AAS, ICP-OES) Separate2->Analyze2 Calc1 Calculate %E 1 Analyze1->Calc1 Calc2 Calculate %E 2 Analyze2->Calc2 Compare Compare Efficiencies Calc1->Compare Calc2->Compare

Caption: Workflow for comparing metal extraction efficiencies.

3.2. Metal Extraction Mechanisms

The following diagrams illustrate the fundamental mechanisms by which different classes of extractants operate.

Mechanism 1: Anion Exchange by this compound (Tertiary Amine)

Tertiary amines extract metals from acidic solutions via an anion exchange mechanism. The amine is first protonated by the acid, and the resulting ammonium (B1175870) salt then exchanges its anion for a metal-containing anionic complex.[6]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Metal MClx^(n-x)- ExtractedComplex [(R3NH+)_(x-n)][MClx^(n-x)-] Metal->ExtractedComplex H_ion H+ ProtonatedAmine R3NH+Cl- H_ion->ProtonatedAmine Protonation Amine R3N Amine->ProtonatedAmine ProtonatedAmine->ExtractedComplex Anion Exchange

Caption: Anion exchange mechanism of tertiary amines.

Mechanism 2: Cation Exchange by Cyanex 272 (Organophosphorus Acid)

Organophosphorus acids like Cyanex 272 extract metals through a cation exchange mechanism, where the acidic proton of the extractant is exchanged for a metal cation.[1]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Metal_ion M^n+ Extracted_Complex M(R2PO2)n Metal_ion->Extracted_Complex Cation Exchange H_ion_out nH+ Extractant n(R2PO2H) Extractant->Extracted_Complex Extracted_Complex->H_ion_out

Caption: Cation exchange mechanism of Cyanex 272.

Mechanism 3: Chelation by LIX 84-I (Hydroxyoxime)

Hydroxyoxime extractants like LIX 84-I are chelating agents that form a stable complex with metal ions, typically releasing a proton in the process.[7]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Metal_ion M^2+ Extracted_Complex M(R-C(O)=NOH)2 Metal_ion->Extracted_Complex Chelation H_ion_out 2H+ Extractant 2(R-C(OH)=NOH) Extractant->Extracted_Complex Extracted_Complex->H_ion_out

Caption: Chelation mechanism of LIX 84-I.

References

Characterization and comparison of nanoparticles synthesized with primary, secondary, and tertiary amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control over the size, shape, and surface chemistry of nanoparticles is a cornerstone of nanoscience, with profound implications for fields ranging from targeted drug delivery to advanced catalysis. Among the diverse synthetic strategies, the use of amines as capping and reducing agents is a versatile and widely adopted approach. The structural nature of the amine—whether it is primary, secondary, or tertiary—plays a pivotal role in directing the nucleation and growth of nanoparticles, ultimately dictating their final characteristics and performance. This guide provides an objective comparison of nanoparticles synthesized using primary, secondary, and tertiary amines, supported by experimental data and detailed protocols.

The Role of Amine Structure in Nanoparticle Synthesis

Amines are instrumental in the bottom-up synthesis of a wide array of nanoparticles, including those of noble metals and metal oxides. Their functionality stems from the lone pair of electrons on the nitrogen atom, which can coordinate to the surface of nascent nanoparticles, thereby stabilizing them and preventing aggregation. The number of alkyl or aryl groups attached to the nitrogen atom—one for primary, two for secondary, and three for tertiary amines—creates significant differences in steric hindrance and electronic properties, which in turn influences their interaction with the nanoparticle surface.

  • Primary Amines (R-NH₂): With the least steric hindrance around the nitrogen atom, primary amines can coordinate strongly to the nanoparticle surface. This strong binding is effective for passivating the surface and can lead to anisotropic growth, resulting in non-spherical nanoparticles like nanorods and nanocubes.[1] Long-chain primary amines, such as oleylamine, can also act as reducing agents, simplifying the synthesis process.[1]

  • Secondary Amines (R₂-NH): Possessing intermediate steric bulk, secondary amines exhibit weaker coordination to the nanoparticle surface compared to their primary counterparts.[1] This often results in the formation of more isotropic, or spherical, nanoparticles as the selective binding to specific crystal facets is less pronounced.[1] In some instances, secondary amines have been shown to stabilize smaller nanoparticles.[1]

  • Tertiary Amines (R₃-N): The three substituents on the nitrogen atom in tertiary amines create the highest degree of steric hindrance. This leads to very weak interactions with the nanoparticle surface, often rendering them ineffective as stabilizing agents on their own and potentially leading to the formation of larger, aggregated nanoparticles.[1] However, they can sometimes act as promoters in the synthesis process.[1]

Comparative Data on Nanoparticle Characteristics

The choice of amine class has a direct and predictable impact on the resulting nanoparticle's size, morphology, and catalytic activity. The following table summarizes these effects based on reported experimental observations.

Amine TypeNanoparticle SizeNanoparticle MorphologyCatalytic Activity (e.g., in 4-nitrophenol (B140041) reduction)
Primary Amine Generally smaller and well-dispersedOften anisotropic (e.g., nanorods, nanocubes) due to strong, facet-selective binding.High, due to a larger effective surface area and potentially more active catalytic sites on non-spherical shapes.
Secondary Amine Intermediate, with good monodispersityTypically isotropic (spherical)Moderate to high, dependent on the resulting particle size and surface accessibility.
Tertiary Amine Larger, with a tendency for aggregationIsotropic (spherical), but often with poor size control and aggregation.Lower, often due to larger particle size, reduced surface area from aggregation, and weaker interaction with reactants.

Experimental Protocols

The following are detailed protocols for the synthesis of gold nanoparticles using a representative primary, secondary, and tertiary amine, and a subsequent protocol for comparing their catalytic activity.

Protocol 1: Synthesis of Gold Nanoparticles using Alkylamines

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Butylamine (Primary Amine)

  • Dibutylamine (Secondary Amine)

  • Tributylamine (Tertiary Amine)

  • Toluene

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of HAuCl₄·3H₂O in deionized water.

  • Reaction Setup: In three separate round-bottom flasks, add 20 mL of toluene.

  • Amine Addition:

    • To the first flask, add a specific molar equivalent of butylamine.

    • To the second flask, add the same molar equivalent of dibutylamine.

    • To the third flask, add the same molar equivalent of tributylamine.

  • Heating: Heat the mixtures to 60°C under vigorous stirring.

  • Gold Precursor Injection: Rapidly inject 1 mL of the 10 mM HAuCl₄ solution into each of the heated amine-toluene mixtures.

  • Reaction: Allow the reaction to proceed at 60°C for 1 hour. A color change to ruby red indicates the formation of gold nanoparticles.

  • Purification:

    • Cool the solutions to room temperature.

    • Add 20 mL of ethanol to each flask to precipitate the nanoparticles.

    • Centrifuge the mixtures at 8000 rpm for 10 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of toluene.

    • Repeat the washing step twice to ensure the removal of excess amine.

  • Characterization: Characterize the size and morphology of the synthesized nanoparticles using Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

Protocol 2: Comparison of Catalytic Activity in the Reduction of 4-Nitrophenol

Materials:

  • Gold nanoparticle suspensions synthesized with primary, secondary, and tertiary amines.

  • 4-nitrophenol (4-NP)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Deionized water

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, mix 2.5 mL of a 0.1 mM aqueous solution of 4-nitrophenol with 0.5 mL of a freshly prepared 10 mM aqueous solution of NaBH₄. The solution will turn yellow, indicating the formation of the 4-nitrophenolate (B89219) ion.

  • Catalyst Addition: To the cuvette, add 100 µL of one of the gold nanoparticle suspensions (e.g., synthesized with butylamine).

  • Monitoring the Reaction: Immediately start monitoring the reaction by recording the UV-Vis absorption spectra at regular time intervals (e.g., every 30 seconds) at a wavelength of 400 nm.

  • Data Analysis: The reduction of 4-nitrophenol to 4-aminophenol (B1666318) is indicated by the decrease in the absorbance at 400 nm. The apparent rate constant (k_app) can be calculated from the slope of the linear plot of ln(A_t/A₀) versus time, where A₀ is the initial absorbance and A_t is the absorbance at time t.

  • Comparison: Repeat steps 2-4 for the gold nanoparticles synthesized with the secondary (dibutylamine) and tertiary (tributylamine) amines. Compare the calculated rate constants to evaluate the relative catalytic activities.

Visualizing the Synthesis and Catalytic Processes

The following diagrams illustrate the logical workflow of the nanoparticle synthesis and the mechanism of catalytic reduction.

Nanoparticle_Synthesis_Workflow cluster_synthesis Nanoparticle Synthesis Metal_Precursor Metal Precursor (e.g., HAuCl₄) Reaction_Mixture Reaction Mixture Metal_Precursor->Reaction_Mixture Amine Amine (Primary, Secondary, or Tertiary) Amine->Reaction_Mixture Solvent Solvent (e.g., Toluene) Solvent->Reaction_Mixture Heating Heating (e.g., 60°C) Reaction_Mixture->Heating Nanoparticle_Formation Nanoparticle Formation Heating->Nanoparticle_Formation Purification Purification (Centrifugation & Washing) Nanoparticle_Formation->Purification Characterization Characterization (TEM, DLS) Purification->Characterization

Caption: Workflow for the synthesis of amine-capped nanoparticles.

Catalytic_Reduction_Mechanism cluster_catalysis Catalytic Reduction of 4-Nitrophenol cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Four_NP 4-Nitrophenol Nanoparticle Amine-Capped Nanoparticle Four_NP->Nanoparticle Adsorption NaBH4 NaBH₄ (Reducing Agent) NaBH4->Nanoparticle Electron Transfer Four_AP 4-Aminophenol Nanoparticle->Four_AP Reduction & Desorption Byproducts Byproducts Nanoparticle->Byproducts

Caption: Mechanism of 4-nitrophenol reduction catalyzed by nanoparticles.

Conclusion

The choice between primary, secondary, and tertiary amines for nanoparticle synthesis provides a powerful tool to tune the physicochemical properties of the resulting nanomaterials. Primary amines are often favored for creating anisotropic nanoparticles with high catalytic activity, while secondary amines offer a route to well-controlled spherical nanoparticles. Tertiary amines, due to their steric bulk, are generally less effective as standalone stabilizing agents. By understanding the fundamental principles outlined in this guide and utilizing the provided experimental protocols, researchers can rationally design and synthesize nanoparticles with tailored characteristics for a wide range of applications in research, drug development, and beyond.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Procedural Guide to the Proper Disposal of Tridodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of tridodecylamine, ensuring the protection of laboratory personnel and the environment. This compound is an irritant to the skin, eyes, and respiratory system, and it is crucial to manage its disposal with the utmost care.[1][2][3][4][5] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[6]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment. Facilities should be equipped with an eyewash station and a safety shower.[1]

Required Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][2][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[1][3]
Body Protection A lab coat or chemical-resistant apron is mandatory to prevent skin contact.[1][4]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1][5][7]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[1][3] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[1][2]

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all unused this compound and solutions containing this chemical in a dedicated, clearly labeled, and sealed container. The container must be made of a compatible material (e.g., glass or polyethylene) and kept closed when not in use.[7]

  • Solid Waste: Any materials contaminated with this compound, such as absorbent pads, pipette tips, and empty containers, must be treated as hazardous solid waste. Place these items in a separate, labeled, and sealed container lined with a chemically resistant bag.[7]

2. Spill Management:

In the event of a spill, immediate action is crucial.

  • Evacuate and secure the area, alerting others in the vicinity.[8]

  • Ensure adequate ventilation.[1]

  • Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1][2][3]

  • Carefully collect the absorbed material and place it into a designated hazardous waste container.[1][2][3]

  • Clean the spill area thoroughly. Dispose of all contaminated materials as hazardous waste.[8]

  • Crucially, prevent the chemical from entering drains or waterways. [1][3][8]

3. Container Decontamination:

  • Empty this compound containers must be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous liquid waste.[7]

4. Storage of Hazardous Waste:

  • Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acids.[1][2][7]

  • Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical name "this compound."[7][8]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[3][7]

  • Never dispose of this compound down the drain or in regular trash. [7][8] Possible disposal methods include recycling or incineration in a chemical incinerator equipped with an afterburner and scrubber system.[3]

Quantitative Data: Physical and Chemical Properties

PropertyValue
Molecular Formula C36H75N
Molecular Weight 522.00 g/mol [1]
Appearance Almost colorless to yellow liquid[1][3]
Melting Point 14 - 16 °C (57.2 - 60.8 °F)[5]
Boiling Point 450 °C @ 760.00mm Hg[1]
Flash Point 190 °C (374 °F)[5]
Specific Gravity/Density 0.8230 g/cm³[1]
Solubility in Water Insoluble[1]

This compound Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_final Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate Waste (Liquid vs. Solid) A->B Start C Collect in Labeled, Compatible Containers B->C G Store Waste in a Designated Secure Area C->G D Contain Spill with Inert Absorbent E Collect Contaminated Material D->E In Case of Spill F Place in Hazardous Waste Container E->F F->G H Arrange for Licensed Waste Disposal Service G->H I Complete Disposal Documentation H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tridodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for the use of Tridodecylamine, ensuring the well-being of researchers and the integrity of experimental outcomes.

Chemical Profile: this compound, also known as trilaurylamine, is a tertiary amine that presents as a colorless to yellow, clear to cloudy liquid. It is recognized as a hazardous substance, primarily causing skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3] Special attention must be paid to its air-sensitive nature.[1][4]

Personal Protective Equipment (PPE): A Tabular Summary

To mitigate the risks associated with this compound, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]Prevents direct contact with the eyes, which can cause serious irritation.[1][2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6]Avoids skin irritation that can result from direct contact.[1][2]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[5][6] Recommended Filter type: Multi-purpose/ABEK conforming to EN14387.[2]Protects against respiratory tract irritation from inhaling vapors or mists, especially in poorly ventilated areas.[4][5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial. The following workflow outlines the procedural steps from preparation to disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Ensure Proper Ventilation and Access to Safety Equipment prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_transfer Transfer Under Inert Atmosphere prep_workspace->handle_transfer handle_use Use in a Well-Ventilated Area handle_transfer->handle_use handle_avoid Avoid Contact with Skin, Eyes, and Clothing handle_use->handle_avoid post_wash Wash Hands and Exposed Skin Thoroughly handle_avoid->post_wash post_decontaminate Decontaminate Work Area post_wash->post_decontaminate post_store Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area post_decontaminate->post_store disp_classify Classify as Hazardous Waste per Regulations post_store->disp_classify disp_collect Collect in a Suitable, Labeled Container disp_classify->disp_collect disp_dispose Dispose via an Approved Waste Disposal Plant disp_collect->disp_dispose

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency and First-Aid Procedures

In the event of accidental exposure, immediate and appropriate first-aid is critical.

First-Aid Response for this compound Exposure cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention exp_eye Eye Contact act_eye Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [5] exp_eye->act_eye exp_skin Skin Contact act_skin Wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. [2] exp_skin->act_skin exp_inhalation Inhalation act_inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. [2] exp_inhalation->act_inhalation exp_ingestion Ingestion act_ingestion Do NOT induce vomiting. Rinse mouth. [10] exp_ingestion->act_ingestion med_attention Seek immediate medical advice/attention. [2, 5] act_eye->med_attention act_skin->med_attention act_inhalation->med_attention act_ingestion->med_attention

Caption: Immediate first-aid actions for different types of this compound exposure.

Storage and Disposal Plans

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be kept away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1] Due to its air-sensitive nature, storage under an inert atmosphere is recommended.[1]

Disposal: this compound waste must be treated as hazardous.[5] Chemical waste generators are required to determine if a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[5] It is imperative to consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[5] Disposal should be conducted through an approved waste disposal plant.[1][2] For spills, absorb the material with an inert substance (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tridodecylamine
Reactant of Route 2
Reactant of Route 2
Tridodecylamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.